2-Methyl-6-(trifluoromethyl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c1-6-4-7-2-3-8(10(11,12)13)5-9(7)14-6/h2-5,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCSFEDUZAUSQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732003 | |
| Record name | 2-Methyl-6-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57330-48-0 | |
| Record name | 2-Methyl-6-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)-1H-indole
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-6-(trifluoromethyl)-1H-indole, a valuable fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathways, mechanistic details, and practical experimental protocols. The primary focus is on the robust and widely applicable Fischer indole synthesis, with detailed procedures for both the final cyclization and the preparation of the key intermediate, 4-(trifluoromethyl)phenylhydrazine. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic incorporation of a trifluoromethyl (-CF₃) group into the indole ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS 57330-48-0) is a key building block for the development of novel therapeutics, and a thorough understanding of its synthesis is crucial for its effective utilization in drug discovery programs.[2][3] This guide will primarily focus on the Fischer indole synthesis, a classic and reliable method for constructing the indole nucleus.[4]
Core Synthesis: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[4] For the synthesis of this compound, the key starting materials are 4-(trifluoromethyl)phenylhydrazine and acetone.
The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[5][5]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the aromatic indole ring.[6] The choice of acid catalyst is a critical parameter and can include Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[4]
Reaction Mechanism: A Step-by-Step Analysis
The mechanism of the Fischer indole synthesis is a well-studied and elegant cascade of reactions:
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 4-(trifluoromethyl)phenylhydrazine with acetone to form the corresponding hydrazone.
-
Tautomerization: The hydrazone then tautomerizes to its enamine form.
-
[5][5]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a concerted, thermally or acid-catalyzed[5][5]-sigmatropic rearrangement to form a di-imine intermediate.
-
Aromatization and Cyclization: The intermediate rearomatizes, and the amino group attacks the imine carbon to form a five-membered ring.
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic conditions leads to the formation of the stable indole ring.
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-(trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 2-Methyl-6-(trifluoromethyl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document integrates known information with predicted values and data from closely related structural analogs to offer a robust resource for researchers.
Introduction: The Significance of Trifluoromethylated Indoles in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide range of biological activities. The strategic incorporation of a trifluoromethyl (-CF₃) group onto the indole ring system can dramatically alter a molecule's physicochemical and pharmacological properties. The high electronegativity of the fluorine atoms in the -CF₃ group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve cell membrane permeability, and modulate the acidity of the N-H proton, thereby influencing receptor binding affinity. These attributes make trifluoromethylated indoles, such as this compound, highly valuable building blocks in the design of novel therapeutics.
Molecular and Physicochemical Profile
A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthetic chemistry and drug development. While experimental data is limited, a combination of information from chemical suppliers and computational predictions provides a working profile of this compound.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈F₃N | [1] |
| Molecular Weight | 199.17 g/mol | [1] |
| CAS Number | 57330-48-0 | [1] |
| Appearance | Solid | [1] |
| Melting Point | Data not available (related compound 6-(Trifluoromethyl)indole: 99-107 °C) | [2] |
| Boiling Point | Data not available | |
| Solubility | Moderate solubility in organic solvents | [3] |
| pKa | Data not available | |
| logP | Data not available (predicted for 6-Fluoro-2-(trifluoromethyl)-1H-indole: 3.3258) | [4] |
Note: Predicted values and data from analogous compounds should be confirmed by experimental methods.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the N-H proton. The trifluoromethyl group will influence the chemical shifts of the adjacent aromatic protons, causing them to appear further downfield.
-
¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon atom attached to the -CF₃ group will also exhibit splitting.
-
¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to:
-
N-H stretch: A sharp peak around 3400 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
-
C=C stretch (aromatic): Absorptions between 1450-1600 cm⁻¹.
-
C-F stretch: Strong absorptions in the region of 1000-1350 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 199. The fragmentation pattern would likely involve the loss of a methyl group or other characteristic fragments of the indole ring.
Synthesis and Reactivity
The synthesis of this compound can be approached through established methods for indole synthesis, with modifications to accommodate the specific substitution pattern.
Synthetic Pathways
Two classical and versatile methods for indole synthesis are the Fischer Indole Synthesis and the Bischler-Möhlau Indole Synthesis.
Caption: Potential synthetic routes to this compound.
Experimental Protocol: Fischer Indole Synthesis (General Procedure)
-
Hydrazone Formation:
-
Dissolve 4-(trifluoromethyl)phenylhydrazine in a suitable solvent such as ethanol.
-
Add a stoichiometric equivalent of acetone.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Isolate the resulting hydrazone by filtration or evaporation of the solvent.
-
-
Cyclization:
-
Suspend the dried hydrazone in a high-boiling point solvent.
-
Add a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., polyphosphoric acid).[5]
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
-
Reactivity Profile
The reactivity of the indole ring is influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group. The C3 position is expected to be the most nucleophilic and susceptible to electrophilic substitution. The N-H proton is acidic and can be deprotonated with a suitable base to generate the corresponding indolyl anion, which can then be alkylated or acylated.
Applications in Drug Development and Medicinal Chemistry
The unique properties conferred by the trifluoromethyl group make this compound an attractive scaffold for the development of novel therapeutic agents.
Caption: Role of this compound in drug development.
The presence of the trifluoromethyl group can lead to improved pharmacokinetic profiles of drug candidates.[6] For instance, increased lipophilicity can enhance oral bioavailability, while improved metabolic stability can lead to a longer half-life in the body. This scaffold has been explored for the development of inhibitors of various enzymes and modulators of receptors implicated in a range of diseases.
Safety and Handling
As no specific safety data sheet is available for this compound, information from the closely related compound 6-(Trifluoromethyl)indole should be considered for handling and safety precautions.
Table 2: Hazard Information for 6-(Trifluoromethyl)indole
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. | Wash hands and any exposed skin thoroughly after handling. |
| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Use only outdoors or in a well-ventilated area. |
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. While a complete experimental characterization of its physicochemical properties is not yet publicly available, this guide consolidates the existing knowledge and provides a framework for its synthesis, characterization, and application. Further experimental investigation into the precise physicochemical properties and biological activities of this compound is warranted to fully unlock its potential in the development of novel therapeutics.
References
- Wikipedia. Fischer indole synthesis. [Link]
- Wikipedia. Bischler–Möhlau indole synthesis. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. The Role of Trifluoromethyl Indoles in Modern Drug Discovery. [Link]
- Google Patents. US20070083053A1 - Process for producing indole compound.
- Chem-Impex. 6-(Trifluoromethyl)indole. [Link]
Sources
An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)-1H-indole
CAS Number: 57330-48-0
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-Methyl-6-(trifluoromethyl)-1H-indole, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug discovery and medicinal chemistry. This document delves into its synthesis, physicochemical properties, spectroscopic profile, and its strategic importance as a building block for novel therapeutic agents.
Introduction: The Strategic Value of Fluorinated Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters like serotonin, and a multitude of approved pharmaceutical agents.[1] The strategic incorporation of a trifluoromethyl (-CF3) group onto this privileged scaffold, as seen in this compound, imparts unique and highly desirable properties. The -CF3 group is a powerful modulator of a molecule's electronic and physical characteristics; its high electronegativity and lipophilicity can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1]
These attributes make trifluoromethylated indoles, such as the title compound, highly sought-after intermediates in the synthesis of complex molecules aimed at a range of therapeutic areas, including but not limited to anti-inflammatory and antiviral applications.[2][3] This guide serves as a technical resource for scientists leveraging the unique properties of this compound in their research and development endeavors.
Synthesis and Mechanistic Insights
The most classical and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis, discovered in 1883.[4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[5] For the synthesis of this compound, the logical precursors are (4-(trifluoromethyl)phenyl)hydrazine and acetone.
The reaction proceeds through the formation of the corresponding hydrazone, which, under acidic conditions, tautomerizes to an enamine intermediate. A key[6][6]-sigmatropic rearrangement then occurs, leading to a di-imine intermediate. Subsequent intramolecular cyclization and elimination of an ammonia molecule under acidic catalysis yields the final aromatic indole ring.[5]
Detailed Experimental Protocol: Fischer Indole Synthesis
This protocol describes a plausible and robust method for the laboratory-scale synthesis of this compound.
Materials:
-
(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride (1.0 eq)[7][8]
-
Acetone (1.5 eq)
-
Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol
-
Ethanol
-
Sodium bicarbonate (aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation:
-
To a round-bottom flask, add (4-(trifluoromethyl)phenyl)hydrazine hydrochloride (1.0 eq) and a suitable solvent such as ethanol.
-
Add a mild base (e.g., sodium acetate) to free the hydrazine if starting from the hydrochloride salt.
-
Add acetone (1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
Once hydrazone formation is complete, carefully add the acid catalyst. If using polyphosphoric acid, the reaction mixture is typically heated to 80-100 °C. If using a Brønsted acid like H₂SO₄ in ethanol, the mixture can be heated to reflux.[5]
-
Maintain the temperature and stir for 2-4 hours, continuing to monitor the reaction's progress by TLC until the starting hydrazone is consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker of ice water to quench the reaction.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
-
Physicochemical and Spectroscopic Properties
While extensive experimental data for this compound is not widely published in peer-reviewed literature, its key properties can be compiled from chemical supplier databases and computational predictions.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 57330-48-0 | [4][6] |
| Molecular Formula | C₁₀H₈F₃N | [4] |
| Molecular Weight | 199.17 g/mol | [4] |
| Appearance | Solid | [9] |
| Purity | Typically ≥96% | [4][9] |
| Storage Temp. | Room temperature | [6] |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the N-H proton (typically downfield, >8.0 ppm), signals in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the benzene ring, and a singlet for the 2-methyl group around 2.4 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.[11]
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp peak around 3400 cm⁻¹ for the N-H stretch, C-H stretching of the aromatic and methyl groups around 3100-2900 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and strong C-F stretching bands typically found in the 1350-1100 cm⁻¹ region.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 199.
Applications in Drug Discovery and Development
While specific biological targets for this compound are not extensively documented, its structural motif is of high value in medicinal chemistry. Trifluoromethyl-substituted indoles have been investigated for a variety of therapeutic applications.
-
Anti-inflammatory Agents: The related 2,3-diaryl-trifluoromethyl-indoles have been identified as potent and orally active anti-inflammatory agents.[2]
-
Antiviral Activity: A novel series of trifluoromethyl indole derivatives have been designed and evaluated for potent anti-HIV-1 activity, acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3]
-
Building Block for Complex Molecules: As a functionalized indole, this compound serves as a critical starting material for the synthesis of more complex molecules, where the methyl and trifluoromethyl groups provide steric and electronic properties that can be fine-tuned for optimal target engagement and pharmacokinetic profiles.[1]
The workflow for utilizing such a building block in a drug discovery program is outlined below.
Safety and Handling
Based on safety data for structurally related trifluoromethyl indoles, this compound should be handled with care in a laboratory setting.
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.
-
Precautions: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. The presence of both a methyl and a trifluoromethyl group on the indole scaffold provides a unique combination of steric and electronic properties that are advantageous for the development of novel compounds with optimized biological activity and pharmacokinetic profiles. While detailed experimental characterization is sparse in public literature, established synthetic routes like the Fischer indole synthesis provide a reliable means for its preparation. This guide serves as a foundational resource for scientists looking to synthesize and utilize this promising compound in their research.
References
- US Patent US20070083053A1, Process for producing indole compound.
- ChemSynthesis. (2023). 2-methyl-6-(trifluoromethoxy)-1H-indol-1-ol.
- US Patent US5545644A, Indole derivatives.
- Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679.
- PubChem. Compound Summary for CID 10932124, 2-(trifluoromethyl)-1H-indole.
- J-Stage. (2012). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 37(3), 258-266.
- Organic & Biomolecular Chemistry. (2014). Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile. Royal Society of Chemistry.
- PubMed. (2014). Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. Journal of Medicinal Chemistry, 57(14), 6083-6100.
- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.
- Google Patents. EP1829872B1 - Processes for production of indole compounds.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethyl Indoles in Modern Drug Discovery.
- The Good Scents Company. 2-methyl indole.
- NIST. 1H-Indole, 2-methyl-.
- Justia Patents. Process for the preparation of indoles.
- Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
- PubMed. (1978). Fluorometric determination of trifluoromethyl-substituted 2,3-bis(4-methoxyphenyl)indoles in biological materials. Journal of Pharmaceutical Sciences, 67(6), 860-861.
- Wikipedia. Fischer indole synthesis.
Sources
- 1. Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorometric determination of trifluoromethyl-substituted 2,3-bis(4-methoxyphenyl)indoles in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. 2-Methyl-6-trifluoroMethyl-1H-indole | 57330-48-0 [chemicalbook.com]
- 7. 4-(三氟甲基)苯肼 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-(Trifluoromethyl)phenylhydrazine hydrochloride, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 2-[6-[[6-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)-3-pyridinyl]methoxy]-1H-indol-3-yl]acetic acid | C24H16F6N2O4 | CID 87871111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives [jstage.jst.go.jp]
- 11. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Profile of 2-Methyl-6-(trifluoromethyl)-1H-indole
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-Methyl-6-(trifluoromethyl)-1H-indole. Due to the limited availability of direct experimental spectra for this specific molecule in public-domain literature, this document leverages established principles of spectroscopic interpretation and comparative data from closely related structural analogs. The guide outlines the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a robust predictive framework for researchers engaged in the synthesis, identification, and application of this and similar fluorinated indole compounds. Methodologies for data acquisition and interpretation are detailed to ensure scientific rigor and reproducibility.
Introduction: The Significance of Fluorinated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a trifluoromethyl (-CF₃) group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a compound of interest for its potential applications in drug discovery, leveraging the unique electronic properties of the trifluoromethyl substituent. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound and the numbering convention used for assigning spectroscopic signals.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl group. For comparative purposes, the experimental data for the closely related 6-fluoro-2-methyl-1H-indole is presented, which provides a strong basis for our predictions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for 6-Fluoro-2-methyl-1H-indole.
| Proton | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 6-Fluoro-2-methyl-1H-indole | Multiplicity | Coupling Constant (J, Hz) |
| N-H | ~8.1-8.3 | 7.88 | br s | - |
| H-7 | ~7.7-7.9 | 7.04 | d | ~1.5 |
| H-4 | ~7.6-7.8 | 7.49 | d | ~8.5 |
| H-5 | ~7.2-7.4 | 6.91 | dd | ~8.5, 2.0 |
| H-3 | ~6.3-6.5 | 6.96 | s | - |
| C2-CH₃ | ~2.4-2.5 | 2.34 | s | - |
Rationale for Predictions: The powerful electron-withdrawing effect of the -CF₃ group, compared to a fluorine atom, is expected to deshield the protons on the benzene ring, leading to a downfield shift of the H-4, H-5, and H-7 signals. The N-H proton is also expected to be shifted downfield due to the overall electron-deficient nature of the aromatic system. The methyl and H-3 protons are less affected due to their distance from the -CF₃ group.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The quartet signal for the -CF₃ carbon and the effect of fluorine coupling will be characteristic features.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-2 | ~138-140 | s | - |
| C-7a | ~135-137 | s | - |
| C-3a | ~128-130 | s | - |
| C-6 | ~125-127 | q | ~30-35 |
| CF₃ | ~123-125 | q | ~270-275 |
| C-4 | ~120-122 | s | - |
| C-7 | ~112-114 | s | - |
| C-5 | ~110-112 | s | - |
| C-3 | ~100-102 | s | - |
| C2-CH₃ | ~13-15 | s | - |
Rationale for Predictions: The carbon directly attached to the -CF₃ group (C-6) will appear as a quartet due to coupling with the three fluorine atoms. The -CF₃ carbon itself will also be a quartet with a large coupling constant. The other aromatic carbons will show shifts consistent with a substituted indole ring, with the electron-withdrawing -CF₃ group influencing the electron density and thus the chemical shifts.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for general solubility, while DMSO-d₆ can be used if solubility is an issue and to clearly observe the N-H proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds, aromatic C=C bonds, and C-F bonds.
Table 3: Predicted Characteristic IR Absorption Bands for this compound.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H stretch | 3300 - 3500 | Medium, sharp |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch (CH₃) | 2850 - 3000 | Medium |
| Aromatic C=C stretch | 1500 - 1600 | Medium to strong |
| C-N stretch | 1200 - 1350 | Medium |
| C-F stretch (CF₃) | 1000 - 1200 | Strong, multiple bands |
Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the purified solid compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.
Predicted Mass Spectrum
For this compound (Molecular Formula: C₁₀H₈F₃N), the expected mass spectrometric features are as follows:
-
Molecular Ion (M⁺•): The molecular weight is 199.18 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 199.
-
Major Fragmentation Pathways: Indole derivatives often undergo characteristic fragmentations. For this compound, key expected fragmentations include:
-
Loss of a hydrogen atom: [M-H]⁺ at m/z = 198.
-
Loss of a methyl radical: [M-CH₃]⁺ at m/z = 184.
-
Loss of HCN: [M-HCN]⁺ from the pyrrole ring cleavage.
-
Fragmentation of the trifluoromethyl group: Loss of a fluorine atom or CF₂.
-
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
Step-by-Step Methodology:
-
Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating fragment-rich spectra that are useful for structural elucidation and library matching.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded over a mass range of, for example, m/z 40-500.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have established a clear set of expected spectral features. This information will be invaluable for researchers in the synthesis, purification, and characterization of this and related fluorinated indole derivatives, ensuring the integrity and quality of their scientific investigations. The provided experimental protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.
References
A comprehensive list of references that can provide further context and foundational knowledge is provided below.
- General Spectroscopic Techniques: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A foundational text on the principles of NMR, IR, and MS).
- Supporting Information for publications on the synthesis of fluorinated indoles often contain spectral data. A relevant example can be found in the supporting information for various articles in journals such as The Journal of Organic Chemistry or Organic Letters.
- Mass Spectrometry of Indole Alkaloids: The principles of mass spectrometric fragmentation of heterocyclic compounds are well-documented. Authoritative sources on this topic can be found in specialized mass spectrometry textbooks and review articles.
- Chemical Supplier Information: Commercial suppliers such as CymitQuimica and ChemicalBook list this compound and provide basic chemical properties.[1][2] PubChem provides aggregated information on chemical compounds, including identifiers and some physical properties.[3]
An In-depth Technical Guide to the NMR Spectrum of 2-Methyl-6-(trifluoromethyl)-1H-indole
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-6-(trifluoromethyl)-1H-indole (CAS 57330-48-0).[1][2] Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced spectral features of this fluorinated indole, offering predictive analysis, experimental protocols, and a logical framework for structural elucidation.
Introduction: The Significance of Fluorinated Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic incorporation of fluorine-containing groups, such as the trifluoromethyl (-CF3) moiety, can profoundly enhance a molecule's pharmacological profile by modulating its metabolic stability, lipophilicity, and binding affinity.[3] this compound is a valuable building block in this domain. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous elucidation of its molecular architecture in solution. This guide explains the causality behind the spectral patterns, grounded in the fundamental electronic effects of the methyl and trifluoromethyl substituents on the indole ring.
Molecular Structure and NMR Assignment Framework
To facilitate a clear discussion, the atoms of this compound are numbered as shown below. This convention will be used throughout the spectral analysis.
Caption: Molecular structure and atom numbering scheme for this compound.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum is dictated by the electronic environment of each proton. The strongly electron-withdrawing trifluoromethyl group at C-6 significantly deshields (shifts downfield) nearby protons, namely H-5 and H-7.[4] In contrast, the methyl group at C-2 is weakly electron-donating.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N1-H | > 8.5 | broad singlet (br s) | - | Acidic proton, subject to exchange. Typically very downfield. |
| H-7 | ~7.8 - 8.0 | singlet (s) or narrow doublet (d) | ⁴J(H7-H5) ≈ 0.5-1.0 Hz | Deshielded by the adjacent pyrrole nitrogen and the ortho -CF₃ group. |
| H-4 | ~7.6 - 7.8 | doublet (d) | ³J(H4-H5) ≈ 8.5 Hz | Standard ortho coupling on a benzene ring. |
| H-5 | ~7.3 - 7.5 | doublet of doublets (dd) | ³J(H5-H4) ≈ 8.5 Hz, ⁴J(H5-H7) ≈ 0.5-1.0 Hz | Deshielded by the adjacent -CF₃ group. Shows ortho coupling to H-4 and weak meta coupling to H-7. |
| H-3 | ~6.3 - 6.5 | singlet (s) or narrow quartet (q) | ⁴J(H3-CH₃) < 1.0 Hz | Shielded proton on the electron-rich pyrrole ring. May show very weak coupling to the C-2 methyl group. |
| C2-CH₃ | ~2.4 - 2.5 | singlet (s) | - | Typical chemical shift for a methyl group on an aromatic ring. |
Carbon-¹³ (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides insight into the carbon framework. The most notable feature is the influence of the trifluoromethyl group, which induces significant C-F coupling. The carbon of the -CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), and the C-6 carbon it is attached to will also be a quartet due to two-bond coupling (²JCF).[5]
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) | Rationale |
| C-2 | ~138 - 140 | singlet | - | Quaternary carbon, deshielded by nitrogen and methyl substitution. |
| C-7a | ~135 - 137 | singlet | - | Quaternary bridgehead carbon adjacent to nitrogen. |
| C-3a | ~129 - 131 | singlet or narrow quartet | ⁴JCF ≈ 1-3 Hz | Quaternary bridgehead carbon. May show weak long-range C-F coupling. |
| C-6 | ~125 - 128 | quartet (q) | ²JCF ≈ 30-35 Hz | Quaternary carbon directly attached to the -CF₃ group.[5] |
| C-9 (-CF₃) | ~124 - 126 | quartet (q) | ¹JCF ≈ 270-275 Hz | Carbon of the trifluoromethyl group with a characteristic large one-bond C-F coupling constant.[5] |
| C-4 | ~122 - 124 | singlet | - | Aromatic CH carbon. |
| C-5 | ~117 - 119 | quartet (q) | ³JCF ≈ 5-6 Hz | Aromatic CH carbon experiencing deshielding and three-bond C-F coupling.[5] |
| C-7 | ~112 - 114 | quartet (q) | ³JCF ≈ 5-6 Hz | Aromatic CH carbon experiencing three-bond C-F coupling. |
| C-3 | ~101 - 103 | singlet | - | Characteristic shielded C-3 of an indole ring. |
| C-8 (-CH₃) | ~13 - 15 | singlet | - | Aliphatic methyl carbon. |
Experimental Protocols: A Self-Validating System
Acquiring high-quality, reproducible NMR data requires a standardized and rigorous experimental approach.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of purified this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) inside a clean vial. Ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Standardization: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reliable reference signal.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz or higher spectrometer.[3]
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8-16, depending on concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
2D Experiments (for confirmation):
-
COSY: To establish H-H coupling networks (e.g., H-4 with H-5).
-
HSQC: To correlate protons directly to their attached carbons (e.g., H-3 to C-3).
-
HMBC: To identify long-range (2-3 bond) H-C correlations, crucial for assigning quaternary carbons.
-
Caption: A standardized workflow for NMR sample preparation and data acquisition.
Logical Framework for Spectral Interpretation
The elucidation of the structure from the NMR data is a deductive process. Each piece of information from the spectra serves to confirm or refute a part of the proposed structure, creating a self-validating analytical system.
Caption: Logical workflow for the comprehensive interpretation of NMR data.
This systematic approach, combining predictive knowledge of substituent effects with multi-pulse 1D and 2D NMR experiments, ensures the authoritative and trustworthy characterization of this compound, a critical step in its application for research and drug development.
References
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
- NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Semantic Scholar. [Link]
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
- Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues.
- Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3...
- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]
- The Effect of Fluorine in 1H NMR. Reddit. [Link]
- Proton NMR chemical shifts and coupling constants for brain metabolites.
- Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
- Indole at BMRB. Biological Magnetic Resonance Bank. [Link]
- 2-(trifluoromethyl)-1H-indole. PubChem. [Link]
- Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determin
- 2-methyl-6-(trifluoromethoxy)-1H-indol-1-ol. ChemSynthesis. [Link]
- Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles.
- 1-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-indole. SpectraBase. [Link]
- Methyl 1H-indole-3-carboxyl
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
- Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene) - 2-(1H-indol-3-yl)ethanimine. Nepal Journals Online. [Link]
- Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine.
Sources
Navigating the Solid State: A Technical Guide to the Prospective Crystal Structure of 2-Methyl-6-(trifluoromethyl)-1H-indole
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
While an experimentally determined crystal structure for 2-Methyl-6-(trifluoromethyl)-1H-indole is not currently available in the public domain, this guide provides a comprehensive framework for its synthesis, characterization, crystallization, and structural elucidation. Understanding the solid-state properties of this fluorinated indole is crucial for its application in medicinal chemistry, where the trifluoromethyl group is a key player in modulating pharmacokinetic and pharmacodynamic profiles. This document serves as a roadmap for researchers aiming to unlock the structural secrets of this promising molecule.
Introduction: The Significance of Fluorinated Indoles in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern drug design.[1][2][3] The CF3 group can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity.[1][2] Specifically, the trifluoromethyl group is known to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, prolonging the half-life of a drug.[2]
-
Increase Lipophilicity: This can improve a drug's ability to cross cell membranes and the blood-brain barrier.[2]
-
Modulate Receptor Binding: The electronic and steric properties of the CF3 group can fine-tune interactions with biological targets, leading to more potent and selective drugs.[2]
Therefore, this compound represents a molecule of significant interest for the development of novel therapeutics. Its crystal structure would provide invaluable insights into its intermolecular interactions, which are fundamental to its solubility, dissolution rate, and ultimately, its bioavailability.
Synthesis and Spectroscopic Characterization
The first step towards obtaining a crystal structure is the synthesis and purification of the compound. While a specific, detailed synthesis for this compound is not extensively published, general methods for the synthesis of trifluoromethylated indoles can be adapted. A plausible synthetic approach is the domino trifluoromethylation/cyclization of a corresponding 2-alkynylaniline.[4]
General Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis and purification of this compound.
Caption: Conceptual workflow for the synthesis and characterization of this compound.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound before proceeding to crystallization trials.
| Technique | Purpose | Expected Observations |
| ¹H NMR | To identify the proton environment. | Signals corresponding to the indole NH, aromatic protons, and the methyl group. |
| ¹³C NMR | To identify the carbon framework. | Resonances for the indole core, the methyl group, and the trifluoromethyl carbon (as a quartet due to C-F coupling). |
| ¹⁹F NMR | To confirm the presence of the CF₃ group. | A singlet corresponding to the three equivalent fluorine atoms. |
| Mass Spectrometry | To determine the molecular weight. | A molecular ion peak corresponding to the exact mass of C₁₀H₈F₃N. |
| FT-IR | To identify functional groups. | Characteristic absorption bands for N-H stretching, C-H stretching, and C-F stretching. |
While specific data for the target molecule is scarce, data from closely related isomers like 5-fluoro-2-methyl-1H-indole and 6-fluoro-2-methyl-1H-indole can provide a valuable comparative baseline for spectral interpretation.[5]
Crystallization and Structure Determination
Experimental Protocol for Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often a matter of empirical optimization. For indole derivatives, several crystallization techniques can be employed.[6][7]
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and water). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.[8]
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent to create a near-saturated solution.
-
Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Create a concentrated solution of the compound in a volatile solvent.
-
Place a drop of this solution on a siliconized coverslip.
-
Invert the coverslip over a well containing a less volatile solvent in which the compound is insoluble.
-
The slow diffusion of the precipitant vapor into the drop will gradually decrease the solubility of the compound, promoting crystal growth.
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature or below. The decrease in solubility upon cooling can induce crystallization. A mixed solvent system, such as methanol and water, can be effective for indole derivatives.[9][10]
-
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.[11][12][13][14] This powerful technique provides precise information about the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.[11][15]
SC-XRD Workflow:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Computational Crystal Structure Prediction (CSP)
In the absence of experimental data, computational methods can be employed to predict the most likely crystal structures.[16][17][18][19][20] Crystal Structure Prediction (CSP) algorithms generate a large number of possible crystal packings and rank them based on their calculated lattice energies.
CSP Methodology:
-
Conformational Analysis: The first step is to determine the low-energy conformations of the isolated molecule.
-
Crystal Packing Generation: A search algorithm is used to generate a multitude of possible crystal packing arrangements within common space groups.
-
Energy Minimization and Ranking: The generated structures are then subjected to energy minimization using force fields or quantum mechanical methods to calculate their relative lattice energies. The structures with the lowest energies are considered the most plausible polymorphs.
Predicted Structural Features and Intermolecular Interactions
Based on the molecular structure of this compound, several key intermolecular interactions are expected to govern its crystal packing:
-
N-H···π Interactions: The indole N-H group is a good hydrogen bond donor and can interact with the electron-rich π system of an adjacent indole ring.[6]
-
π-π Stacking: The planar indole rings are likely to engage in π-π stacking interactions.
-
C-H···F Interactions: The trifluoromethyl group, while not a classical hydrogen bond acceptor, can participate in weaker C-H···F hydrogen bonds.
-
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative trifluoromethyl group, which will contribute to the overall packing energy.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, this guide provides a comprehensive roadmap for its synthesis, crystallization, and structural analysis. The strategic importance of the trifluoromethyl group in drug design underscores the value of understanding the solid-state properties of this compound.[21][22] The methodologies and predictive insights presented herein are intended to empower researchers in their efforts to unlock the full potential of this and other fluorinated indole derivatives in the development of next-generation therapeutics.
References
- Zhu, Q., & Hattori, S. (2024). Automated high-throughput organic crystal structure prediction via population-based sampling. RSC Publishing.
- Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Ding, Y. (n.d.). Computational prediction of organic crystal structures. UCL Discovery.
- Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering.
- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
- University of York. Single Crystal X-ray Diffraction - Chemistry Teaching Labs.
- SERC (Carleton). (2007). Single-crystal X-ray Diffraction.
- Day, G. M. (n.d.). Computational prediction of organic crystal structures and polymorphism.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Price, S. L. (2025). Computational prediction of organic crystal structures and polymorphism. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups.
- Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
- ResearchGate. (n.d.). Crystallization purification of indole.
- ChemSynthesis. (2025). 2-methyl-6-(trifluoromethoxy)-1H-indol-1-ol.
- Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
- ACS Omega. (2020). Structure and Morphology of Indole Analogue Crystals.
- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023).
- MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. fiveable.me [fiveable.me]
- 13. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. pulstec.net [pulstec.net]
- 16. Automated high-throughput organic crystal structure prediction via population-based sampling - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00264D [pubs.rsc.org]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. annualreviews.org [annualreviews.org]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 22. researchgate.net [researchgate.net]
The Strategic Incorporation of the Trifluoromethyl Group into the Privileged Indole Scaffold: A Technical Guide for Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] The strategic introduction of a trifluoromethyl (CF3) group into this versatile framework has emerged as a powerful tactic in modern drug design. This technical guide provides an in-depth exploration of the discovery and development of novel trifluoromethyl indole derivatives for researchers, scientists, and drug development professionals. We will delve into the rationale behind the use of the trifluoromethyl group, detail robust synthetic methodologies, present key structure-activity relationship (SAR) insights, and discuss the evaluation of their pharmacological potential and ADME/Tox profiles. This guide is designed to be a comprehensive resource, blending theoretical principles with practical, field-proven insights to accelerate the discovery of next-generation therapeutics.
The Power of Trifluoromethylation in Drug Design
The trifluoromethyl group is a unique substituent that can dramatically alter the physicochemical and pharmacological properties of a parent molecule.[2] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable tool for medicinal chemists.[2]
Key Physicochemical and Pharmacokinetic Effects of the Trifluoromethyl Group:
-
Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the metabolic half-life of a drug, leading to a longer duration of action.[2]
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the CF3 group can influence the pKa of nearby functional groups, which can impact a molecule's solubility, binding to target proteins, and pharmacokinetic properties.
-
Improved Target Binding: The unique electronic and steric properties of the trifluoromethyl group can lead to enhanced binding affinity for target proteins through various non-covalent interactions.
Synthetic Strategies for Trifluoromethyl Indole Derivatives
The synthesis of trifluoromethyl indole derivatives can be achieved through various innovative and efficient methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
A highly efficient one-pot method for the synthesis of 2-(trifluoromethyl)indoles involves a domino reaction of readily available 2-alkynylanilines with a fluoroform-derived CuCF3 reagent.[3][4] This strategy ensures precise placement of the CF3 group at the 2-position of the indole ring.[3][4]
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)indoles [3][4]
-
Reaction Setup: To a solution of the 2-alkynylaniline (1.0 equiv) in a suitable solvent (e.g., DMF), add the CuCF3 reagent (2.0-3.0 equiv) and an additive such as TMEDA (tetramethylethylenediamine) (2.0-3.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperatures (e.g., 80 °C) for a specified time (e.g., 12-24 hours) under an inert atmosphere.
-
Work-up and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., aqueous NH4Cl), and extract the product with an organic solvent. The crude product is then purified by column chromatography on silica gel.
This method can also be adapted to synthesize valuable 3-formyl-2-(trifluoromethyl)indoles, which are versatile intermediates for further derivatization.[3][4]
Palladium-Catalyzed C-H Trifluoromethylation
Palladium-catalyzed direct C-H trifluoromethylation has emerged as a powerful tool for the late-stage functionalization of indole scaffolds. This approach allows for the introduction of a trifluoromethyl group at various positions of the indole ring with high regioselectivity.
Experimental Protocol: Palladium-Catalyzed C7-Trifluoromethylation of Indolines [5][6]
-
Reaction Setup: In a reaction vessel, combine the N-protected indoline (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)2), a directing group (e.g., pyrimidine), a trifluoromethylating agent (e.g., Umemoto's reagent), and an oxidant (e.g., Cu(OAc)2) in a suitable solvent.
-
Reaction Conditions: Heat the reaction mixture at a specific temperature (e.g., 100-120 °C) for a designated period.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by chromatography to yield the C7-trifluoromethylated indoline. Subsequent oxidation can then yield the corresponding indole.
The following diagram illustrates a general workflow for the synthesis and initial evaluation of trifluoromethyl indole derivatives.
Caption: A generalized workflow for the discovery of novel trifluoromethyl indole derivatives.
Pharmacological Applications and Mechanistic Insights
Trifluoromethyl indole derivatives have demonstrated a wide range of biological activities, with significant potential in oncology, infectious diseases, and neurology.
Anticancer Activity
A major focus of research on trifluoromethyl indoles has been in the area of cancer therapy. These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[7][8][9]
Targeting the Bcl-2 Family of Proteins:
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death.[10][11] Anti-apoptotic members of this family, such as Bcl-2 and Bcl-xL, are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[10] Trifluoromethyl indole derivatives have been designed as potent inhibitors of these anti-apoptotic proteins, thereby promoting cancer cell death.[12]
Caption: Inhibition of the Bcl-2 anti-apoptotic pathway by trifluoromethyl indole derivatives.
Inhibition of EGFR and Src Kinases:
The epidermal growth factor receptor (EGFR) and the non-receptor tyrosine kinase Src are frequently overexpressed and activated in a variety of cancers, playing crucial roles in cell proliferation, survival, and metastasis.[13][14] The signaling pathways mediated by these kinases are complex and interconnected.[1][13][14] Trifluoromethyl indoles have been developed as potent inhibitors of both EGFR and Src, offering a promising strategy for dual-targeted cancer therapy.[14]
Caption: Dual inhibition of EGFR and Src signaling pathways by trifluoromethyl indole derivatives.
Quantitative Biological Data:
The following table summarizes the anticancer activity of selected trifluoromethyl indole derivatives against various cancer cell lines.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| TFM-Indole-1 | Bcl-2 | MCF-7 (Breast) | 0.5 - 2.0 | [8],[9] |
| TFM-Indole-2 | EGFR/Src | A549 (Lung) | 0.1 - 0.5 | [13],[14] |
| TFM-Indole-3 | Tubulin | HCT-116 (Colon) | 0.05 - 0.2 | [8],[9] |
| TFM-Indole-4 | Topoisomerase | HeLa (Cervical) | 1.0 - 5.0 | [8],[9] |
Structure-Activity Relationship (SAR) Studies
Systematic SAR studies are crucial for optimizing the potency and selectivity of trifluoromethyl indole derivatives. These studies involve the synthesis of a series of analogs with variations in the substitution pattern and the evaluation of their biological activity.
Key SAR Insights:
-
Position of the Trifluoromethyl Group: The position of the CF3 group on the indole ring can have a profound impact on biological activity. For example, in some series of anticancer agents, a 5-CF3 substitution has been shown to be optimal for potency.
-
Substituents on the Indole Nitrogen: The nature of the substituent on the indole nitrogen can influence the compound's lipophilicity, solubility, and interaction with the target protein. Alkyl and aryl groups of varying sizes and electronic properties are often explored.
-
Substituents at Other Positions: The introduction of other functional groups at various positions on the indole ring can be used to fine-tune the compound's properties. For instance, the addition of hydrogen bond donors or acceptors can enhance target binding affinity.
ADME/Tox Profiling
Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of drug candidates is essential to minimize late-stage attrition in drug development.
In Vitro ADME Assays
Several in vitro assays are routinely used to evaluate the ADME properties of novel compounds.
Metabolic Stability Assay:
This assay measures the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes or hepatocytes.[2][15][16][17][18] The results are usually expressed as the in vitro half-life (t½) or intrinsic clearance (CLint).[2][18]
Experimental Protocol: Microsomal Metabolic Stability Assay [2][15]
-
Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes and NADPH (a cofactor for CYP450 enzymes) at 37 °C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.
-
Data Calculation: Determine the in vitro half-life by plotting the natural logarithm of the percent remaining compound versus time.
Caco-2 Permeability Assay:
The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown as a monolayer, forms tight junctions and expresses many of the transporters found in the human small intestine.[19][][21][22][23] This assay is widely used to predict the oral absorption of drug candidates.[19][][21][22][23]
Experimental Protocol: Caco-2 Permeability Assay [][21]
-
Cell Culture: Culture Caco-2 cells on permeable supports for approximately 21 days to allow for differentiation and monolayer formation.
-
Assay: Add the test compound to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time. The assay can also be performed in the reverse direction (B to A) to assess active efflux.
-
Analysis: Quantify the concentration of the compound in the donor and receiver compartments using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) to estimate the rate of transport across the cell monolayer.
Quantitative ADME/Tox Data:
The following table provides representative in silico predicted ADME and toxicity data for a generic trifluoromethyl indole derivative.
| Parameter | Predicted Value | Interpretation | Reference |
| LogP | 2.5 - 4.0 | Good lipophilicity for cell permeability | [24] |
| Aqueous Solubility | Moderate to Low | May require formulation strategies | [24] |
| Human Intestinal Absorption | > 80% | Good oral absorption potential | [24] |
| CYP2D6 Inhibition | Unlikely | Low risk of drug-drug interactions | [24] |
| Hepatotoxicity | Low Probability | Favorable safety profile | [24] |
| Carcinogenicity | Non-carcinogenic | Favorable safety profile | [24] |
Conclusion and Future Perspectives
The strategic incorporation of the trifluoromethyl group into the indole scaffold has proven to be a highly successful strategy in the discovery of novel drug candidates with a wide range of therapeutic applications. The continued development of innovative synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships and ADME/Tox properties of these compounds, will undoubtedly lead to the discovery of new and improved medicines. Future research in this area will likely focus on the development of more selective and potent derivatives, the exploration of novel therapeutic targets, and the application of advanced computational methods to guide the design of the next generation of trifluoromethyl indole-based drugs.
References
- DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- caco-2 cell permeability assay for intestinal absorption .pptx. Slideshare. [Link]
- Caco-2 Permeability Assay. Evotec. [Link]
- Targeting EGFR and Src Pathways in Head and Neck Cancer. PMC - NIH. [Link]
- Schematic diagram illustrating the relationships between different Bcl-2 family members, the mitochondria, and downstream activators of apoptosis.
- The schema of the BCL-2 family proteins and their regulation by signaling pathways and targeted therapies.
- Metabolic Stability Assay.
- Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. PMC - NIH. [Link]
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. [Link]
- Domino cyclization/trifluoromethylation of 2-alkynylanilines using fluoroform-derived CuCF3: synthesis of 3-(trifluoromethyl)indoles. Organic Chemistry Frontiers (RSC Publishing). [Link]
- In Vitro Metabolic Stability.
- Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. PubMed. [Link]
- Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides.
- EGF/EGFR Signaling Pathway.
- Pd-catalyzed trifluoromethylation of sp 2 -C-H bonds of indoles...
- c-Src and EGFR Inhibition in Molecular Cancer Therapy: Wh
- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC. [Link]
- Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
- Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent. PubMed. [Link]
- The Bcl-2-regulated apoptotic p
- Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent.
- Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME–QSAR predictions.
- Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.
- Domino Cyclization/Trifluoromethylation of 2‐Alknylphenols for the Synthesis of 3‐(Trifluoromethyl)benzofurans and Evaluation of their Antibacterial and Antifungal Activities.
- In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. [Link]
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021).
- Trifluoromethyltellurolation of Indole Derivatives with [Me4N][TeCF3] and NIS.
- ADME-drug-likeness: enriching molecular foundation models via pharmacokinetics-guided multi-task learning for drug-likeness prediction. NIH. [Link]
- Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. PMC - NIH. [Link]
- Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. PMC - PubMed Central. [Link]
Sources
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 5. Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review updat… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bcl-2 Pathway | GeneTex [genetex.com]
- 12. scispace.com [scispace.com]
- 13. Targeting EGFR and Src Pathways in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. c-Src and EGFR Inhibition in Molecular Cancer Therapy: What Else Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. nuvisan.com [nuvisan.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. enamine.net [enamine.net]
- 22. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 23. Caco-2 Permeability | Evotec [evotec.com]
- 24. japsonline.com [japsonline.com]
Introduction: The Strategic Importance of the Fluorinated Indole Scaffold
An In-Depth Technical Guide to the Biological Activity of 2-Methyl-6-(trifluoromethyl)-1H-indole
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and clinically approved drugs.[1][2][3] Its versatile structure allows it to mimic peptides and interact with a wide range of biological targets, including enzymes and receptors.[1] In the pursuit of enhanced therapeutic agents, the strategic modification of this core is paramount. One of the most impactful strategies in modern drug design is the incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group.[4]
The CF₃ group significantly modulates a molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability by blocking sites of enzymatic degradation, improve membrane permeability for better bioavailability, and alter binding affinities to target proteins.[5]
This guide focuses on the specific compound This compound (CAS: 57330-48-0).[6][7] While direct, extensive biological data for this precise molecule is emergent, its structural features—a methyl group at the 2-position and a trifluoromethyl group at the 6-position—suggest a rich potential for significant biological activity. By examining the established activities of closely related analogues, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its probable therapeutic applications, guiding future investigation into its pharmacological profile.
Part 1: Synthesis Strategy - A Modern Approach
The efficient synthesis of trifluoromethylated indoles is crucial for their exploration as therapeutic agents. While various classical indole syntheses exist, modern methods offer improved efficiency and regioselectivity. A notable contemporary approach is the domino trifluoromethylation/cyclization of 2-alkynylanilines using fluoroform-derived copper reagents (CuCF₃).[8] This one-pot method provides a streamlined pathway to 2-(trifluoromethyl)indoles and their derivatives, which are valuable intermediates for drug development.[8]
Conceptual Experimental Workflow: Domino Synthesis
Below is a conceptual workflow illustrating the key stages of this synthetic strategy.
Caption: Conceptual workflow for the synthesis of 2-(trifluoromethyl)indoles.
Part 2: Predicted Biological Activities & Mechanisms of Action
Based on robust evidence from structurally similar compounds, this compound is predicted to exhibit significant activity in several key therapeutic areas.
Anti-inflammatory Activity via COX-2 Inhibition
A compelling analogue, the 2'-trifluoromethyl derivative of Indomethacin, has been demonstrated to be a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor.[9] Indomethacin itself is a non-selective COX inhibitor, and its gastrointestinal side effects are primarily linked to the inhibition of the constitutively expressed COX-1 enzyme. The substitution of a methyl group with a trifluoromethyl group in this analogue dramatically shifts the selectivity towards COX-2, the isoform induced during inflammation.[9]
Causality of Selectivity: The COX-2 selectivity arises from the ability of the CF₃ group to insert into a specific hydrophobic pocket within the COX-2 active site, a pocket that is absent in COX-1. This structural difference is a key determinant for the design of selective inhibitors. The CF₃-indomethacin analogue exhibited potent anti-inflammatory effects in a carrageenan-induced rat paw edema model with significantly reduced gastrointestinal toxicity compared to the parent drug.[9] Given this precedent, this compound represents a prime candidate for investigation as a novel COX-2 selective anti-inflammatory agent.
Caption: Selective inhibition of COX-2 by trifluoromethyl-indole analogues.
Anticancer Activity
The indole scaffold is a prolific source of anticancer agents that act through diverse mechanisms, including the inhibition of tubulin polymerization, DNA topoisomerases, and the induction of apoptosis.[2][10] The substitution pattern on the indole ring is critical for activity. For instance, methyl substitution at the N-1 position has been shown to enhance anticancer potency significantly.[10]
Derivatives of 1-(3,4,5-trimethoxyphenyl)-1H-indole have been developed as potent inhibitors of tubulin polymerization, leading to G2/M cell-cycle arrest and apoptosis in cancer cells.[11] Furthermore, other indole compounds have shown efficacy in in vivo xenograft models, demonstrating their potential for clinical translation.[12][13] The combination of a methyl group and a lipophilic, metabolically robust CF₃ group on the indole core of this compound makes it a strong candidate for evaluation as a novel anticancer agent, potentially targeting microtubule dynamics or other critical cell proliferation pathways.
Quantitative Data from Representative Indole Analogues
| Compound Class | Cancer Cell Line | Assay | IC₅₀ (µM) | In Vivo Model | Tumor Growth Inhibition (%) | Reference |
| Fluorinated Indole Analog | A549 (Lung) | MTT | 5.2 | A549 Xenograft | 55% at 20 mg/kg | [12] |
| Fluorinated Indole Analog | HCT116 (Colon) | MTT | 3.5 | - | - | [12] |
| 1,3,5-tri-substituted indole | A549 (Lung) | MTT | 11.77 | - | - | [10] |
| 1,3,5-tri-substituted indole | Hep-G2 (Liver) | MTT | 11.91 | - | - | [10] |
| 6-substituted-1-(trimethoxyphenyl)-1H-indole | A375 (Melanoma) | Cell Viability | 0.57 | - | 44.2% at 50 mg/kg | [11] |
Antiviral Activity: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition
Trifluoromethyl indole derivatives have been successfully designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[14] In one study, specific derivatives demonstrated extremely promising activity against wild-type HIV-1, with IC₅₀ values in the low nanomolar range, comparable to the FDA-approved drug Efavirenz.[14] Crucially, these compounds also retained high potency against drug-resistant viral strains, a major challenge in HIV therapy. The trifluoromethyl group is often a key component of the pharmacophore that binds to the hydrophobic pocket of the reverse transcriptase enzyme. This suggests that the this compound scaffold could serve as a valuable starting point for the development of new anti-HIV agents with improved resistance profiles.
Part 3: Methodologies and Experimental Protocols
To validate the predicted biological activities of this compound, rigorous and reproducible experimental protocols are essential.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol provides a self-validating system for determining the potency and selectivity of a test compound.
-
Objective: To determine the IC₅₀ values of this compound against human recombinant COX-1 and COX-2 enzymes.
-
Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), ADHP (10-acetyl-3,7-dihydroxyphenoxazine) probe, heme, reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), DMSO, test compound, known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2), 96-well black microplates, fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in DMSO.
-
In separate wells of the microplate, add the reaction buffer.
-
Add the COX-1 or COX-2 enzyme to their respective wells.
-
Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a solution containing arachidonic acid and the ADHP probe.
-
Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 535/590 nm) for 10-20 minutes.
-
The rate of fluorescence increase is proportional to the peroxidase activity of COX.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
-
Protocol 2: In Vitro Anticancer Cell Viability Assay (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cells.[12]
-
Objective: To determine the IC₅₀ (concentration inhibiting 50% of cell growth) of the compound against various cancer cell lines (e.g., A549, MCF-7, HCT116).[12]
-
Materials: Selected cancer cell lines, culture medium (e.g., DMEM with 10% FBS), 96-well plates, test compound, DMSO, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000–10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be kept constant and low (<0.5%).
-
Replace the old medium with the medium containing the test compound dilutions. Include vehicle-only controls.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Conclusion and Future Directions
The structural framework of This compound provides a strong rationale for its investigation as a potent, multi-faceted therapeutic agent. Evidence from closely related analogues strongly suggests high potential for selective COX-2 inhibition, broad-spectrum anticancer activity, and potent antiviral effects. The trifluoromethyl group is anticipated to confer favorable pharmacokinetic properties, including enhanced metabolic stability and bioavailability, which are critical for successful drug development.
Future research should prioritize the following:
-
Confirmatory Synthesis and Characterization: Efficient and scalable synthesis of high-purity this compound.
-
Broad Biological Screening: Systematic evaluation of its activity against a panel of targets, including COX-1/COX-2 enzymes, a diverse range of cancer cell lines representing different tumor types, and key viral enzymes like HIV reverse transcriptase.
-
Mechanism of Action Studies: Elucidation of the specific molecular mechanisms underlying its most potent activities, for example, through cell cycle analysis, apoptosis assays, and specific enzyme kinetics.
-
In Vivo Efficacy and Safety: Progression of the compound into preclinical animal models to assess its therapeutic efficacy, pharmacokinetics, and safety profile.
This guide serves as a foundational document, synthesizing existing knowledge to build a compelling case for the further development of this compound as a promising new chemical entity.
References
- ChemSynthesis. (2025, May 20). 2-methyl-6-(trifluoromethoxy)-1H-indol-1-ol.
- Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20, 1676-1679.
- Thuresson, E. D., et al. (2013). The 2'-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 4(5), 488-492.
- Kushwaha, N., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114457.
- Jiang, B., et al. (2014). Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile. Organic & Biomolecular Chemistry, 12(19), 3125-3135.
- Li, J., et al. (2007). In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. Bioorganic & Medicinal Chemistry Letters, 17(7), 1996-1999.
- Specialty Chemicals Magazine. (n.d.). The Role of Trifluoromethyl Indoles in Modern Drug Discovery.
- Kaushik, N., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Materials Today: Proceedings, 62(P2), 1145-1154.
- Emami, S., & Shokr, A. (2018). Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms. European Journal of Medicinal Chemistry, 150, 891-914.
- PubChem. (n.d.). 6-Fluoro-2-methyl-1H-indole.
- Basavarajaiah, S. M., & Mruthyunjayaswamya, B. H. M. (2015). Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. Der Pharma Chemica, 7(8), 164-171.
- Lee, Y. R., et al. (2008). Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. Cancer, 113(4), 815-825.
- Wang, Y., et al. (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 28(23), 7808.
- Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662.
- Finlay, H., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). Journal of Medicinal Chemistry, 55(8), 3731-3742.
- Acar, Ç., et al. (2020). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Archiv der Pharmazie, 353(11), 2000171.
- National Institutes of Health. (n.d.). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents.
- ACS Publications. (n.d.). Organic Letters Ahead of Print.
- ACS Publications. (2020, October 28). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox.
- National Institutes of Health. (2024, May 29). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives.
- ResearchGate. (2025, August 5). In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity.
- RSC Publishing. (n.d.). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives.
- Frontiers. (n.d.). Anti-inflammatory, Antinociceptive, and Antioxidant Activities of Methanol and Aqueous Extracts of Anacyclus pyrethrum Roots.
- Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- PubMed. (1992). Bacterial Chemistry. VI. Biological Activities and Cytotoxicity of 1,3-dihydro-2H-indol-2-one Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Methyl-6-trifluoroMethyl-1H-indole | 57330-48-0 [chemicalbook.com]
- 7. 2-Methyl-6-trifluoroMethyl-1H-indole | CymitQuimica [cymitquimica.com]
- 8. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Indole Scaffold: A Privileged Motif for Novel Therapeutic Agents
An In-depth Technical Guide for Drug Discovery Professionals
The strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone of modern medicinal chemistry, transforming promising lead compounds into effective therapeutic agents. When appended to the versatile indole nucleus, the resulting trifluoromethyl indoles represent a class of molecules with immense potential for addressing a wide array of diseases. This guide provides a comprehensive overview of the key therapeutic targets of trifluoromethyl indoles, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential.
The Physicochemical Power of the Trifluoromethyl Group
The trifluoromethyl group imparts a unique combination of properties that enhance the drug-like characteristics of the indole scaffold.[1][2] Its strong electron-withdrawing nature and high lipophilicity significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][2] By blocking sites susceptible to metabolic degradation and increasing bioavailability, the CF3 group can dramatically improve the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[1]
Key Therapeutic Targets of Trifluoromethyl Indoles
Trifluoromethyl indoles have demonstrated significant activity against a range of therapeutic targets, primarily in the areas of oncology, virology, and neurology. This section will explore the specific molecular targets within these domains.
Protein Kinases in Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Trifluoromethyl indoles have emerged as potent inhibitors of several key oncogenic kinases.
The EGFR signaling pathway plays a central role in cell proliferation, survival, and migration.[4] Overactivation of this pathway is a common driver of tumor growth. Certain trifluoromethylpyrimidine derivatives with indole moieties have been designed as EGFR inhibitors, demonstrating potent antitumor activities.[4]
Quantitative Data for Trifluoromethyl Indole Kinase Inhibitors
| Compound Class | Target Kinase | IC50 | Reference |
| 5-Trifluoromethylpyrimidine-Indole Hybrid | EGFR | 0.091 µM | [4] |
| Phenyl Indole | p97 | Low nanomolar to micromolar | [5] |
| 5-Trifluoromethyl-2-aminopyrimidine | FLT3-WT | ≤ 25 nM | [6] |
| 5-Trifluoromethyl-2-aminopyrimidine | CHK1 | ≤ 25 nM | [6] |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 | Varies with substitution | [7] |
The AAA ATPase p97 is involved in protein homeostasis, and its inhibition can lead to proteotoxic stress and apoptosis in cancer cells.[8] Structure-activity relationship studies of phenyl indole derivatives have identified compounds with potent p97 inhibitory activity, with the trifluoromethyl group playing a key role in modulating potency.[5]
Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) are important targets in acute myeloid leukemia (AML).[7] Dual inhibitors targeting both kinases can overcome drug resistance. 5-Trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FLT3 and CHK1.[6]
Pim-1 kinase is a serine/threonine kinase that promotes cell survival and proliferation and is implicated in therapeutic resistance.[1] Trifluoromethylated pyrazolo[1,5-a]pyrimidine analogs have been synthesized as Pim-1 kinase inhibitors.[7]
Viral Enzymes: HIV-1 Reverse Transcriptase
Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a key enzyme in the viral life cycle, making it a prime target for antiviral therapy. Trifluoromethyl indoles have been designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[9] These compounds bind to an allosteric site on the enzyme, inducing conformational changes that inhibit its polymerase activity.[10]
Quantitative Data for Trifluoromethyl Indole HIV-1 NNRTIs
| Compound | Target | Activity (IC50/EC50) | Reference |
| Indole Derivative 10i | WT HIV-1 | IC50 = 0.003 µM | [9] |
| Indole Derivative 10k | WT HIV-1 | IC50 = 0.003 µM | [9] |
| Indole Derivative 10k | Y181C mutant HIV-1 | IC50 = 1.932 µM | [9] |
| Indole-alkyl trifluoropyruvate (R-12) | HIV-1 IIIB | EC50 = 0.019 µM | [11] |
G-Protein Coupled Receptors (GPCRs) in Neurological Disorders
GPCRs are a large family of transmembrane receptors that play a crucial role in neurotransmission. Modulating their activity is a key strategy for treating neurological and psychiatric disorders. Indole-based compounds are known to interact with various GPCRs, including dopamine and serotonin receptors.
Dopamine D2 receptors are a primary target for antipsychotic drugs. While specific quantitative data for trifluoromethyl indoles targeting D2 receptors is an active area of research, the indole scaffold is a known pharmacophore for D2 receptor ligands. The trifluoromethyl group can be strategically employed to fine-tune the affinity and selectivity of these ligands.
Serotonin 5-HT2A receptors are implicated in various psychological processes, and their modulation is a target for treating conditions like psychosis.[11] 3-Pyrrolidine-indole derivatives have been investigated as selective 5-HT2A receptor modulators.[11] The introduction of a trifluoromethyl group could enhance their therapeutic potential.
Experimental Protocols for Target Validation
The validation of therapeutic targets for trifluoromethyl indoles relies on a suite of robust biochemical and cell-based assays. This section provides detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (e.g., EGFR)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT). Prepare serial dilutions of the trifluoromethyl indole test compound in DMSO. Prepare a stock solution of the kinase substrate and ATP, including a radiolabeled tracer like [γ-32P]ATP.
-
Assay Plate Setup: In a 96-well plate, add the reaction buffer, purified kinase enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add the ATP/substrate mixture to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate. Wash the filter to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Cell-Based Antiviral Assay (e.g., HIV-1)
This assay determines the efficacy of a compound in inhibiting viral replication in a cellular context.
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable host cell line (e.g., MT-4 T-cells) in appropriate media.
-
Compound Preparation: Prepare serial dilutions of the trifluoromethyl indole test compound.
-
Assay Setup: Seed the host cells in a 96-well plate. Add the diluted test compound to the wells.
-
Viral Infection: Infect the cells with a known titer of HIV-1. Include uninfected and untreated infected cells as controls.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for viral replication (e.g., 4-5 days).
-
Quantification of Viral Replication:
-
p24 Antigen ELISA: Measure the amount of HIV-1 p24 capsid protein in the cell culture supernatant using a commercial ELISA kit.
-
MTT Assay: Assess cell viability, as viral infection leads to cell death. Add MTT reagent to the wells, incubate, and then solubilize the formazan crystals. Measure the absorbance at 570 nm.
-
-
Cytotoxicity Assay: In a parallel plate with uninfected cells, determine the 50% cytotoxic concentration (CC50) of the compound using the MTT assay.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of viral replication against the compound concentration. Determine the selectivity index (SI = CC50/EC50).[13]
Radioligand Binding Assay (e.g., Dopamine D2 Receptor)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with the dopamine D2 receptor) in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Assay Setup: In reaction tubes, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the unlabeled trifluoromethyl indole test compound.
-
Nonspecific Binding: Include tubes with an excess of a known unlabeled ligand to determine nonspecific binding.
-
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and use the Cheng-Prusoff equation to calculate the inhibition constant (Ki) of the test compound.[14]
Future Directions
The therapeutic potential of trifluoromethyl indoles is vast and continues to be an active area of research. Future efforts will likely focus on:
-
Exploring New Targets: Investigating the activity of trifluoromethyl indoles against other therapeutic targets, including other classes of enzymes, ion channels, and nuclear receptors.
-
Improving Selectivity: Fine-tuning the indole scaffold and the position of the trifluoromethyl group to enhance selectivity for the desired target, thereby reducing off-target effects.
-
Combination Therapies: Evaluating the synergistic effects of trifluoromethyl indoles with other therapeutic agents to overcome drug resistance and improve treatment outcomes.
-
Advanced Drug Delivery: Developing novel formulations and delivery systems to enhance the bioavailability and targeted delivery of these promising compounds.
References
- The Role of Trifluoromethyl Indoles in Modern Drug Discovery. (URL: )
- The Power of Trifluoromethyl Indoles in Modern Drug Discovery. (URL: )
- Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA
- Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. (URL: [Link])
- Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile. (URL: [Link])
- Pim-1 kinase as cancer drug target: An upd
- Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. (URL: [Link])
- Data Sheet Radioligand Binding Assay Protocol. (URL: [Link])
- CHK1 kinase activity assay. (URL: [Link])
- Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia. (URL: [Link])
- PIM1 Kinase Assay Kit. (URL: [Link])
- The PIM1 kinase promotes prostate cancer cell migration and adhesion via multiple signalling p
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Tre
- Measurement of ATPase Activity of Valosin-containing Protein/p97. (URL: [Link])
- PIM Kinase as an Executional Target in Cancer. (URL: [Link])
- The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells. (URL: [Link])
- Chemi-Verse™ PIM1 Kinase Assay Kit. (URL: [Link])
- AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activ
- Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2. (URL: [Link])
- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (URL: [Link])
- Synthesis of trifluoromethylated analogue 9. The IC50 value is against Pim1 kinase. (URL: [Link])
- Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding. (URL: [Link])
- Targeting p97 to Disrupt Protein Homeostasis in Cancer. (URL: [Link])
- Targeting CHK1 inhibits cell proliferation in FLT3-ITD positive acute myeloid leukemia. (URL: [Link])
- A Validated HTS p97 Inhibitor Screening Assay. (URL: [Link])
- Mechanism of allosteric inhibition of human p97/VCP ATPase and its disease mutant by triazole inhibitors. (URL: [Link])
- FLT3 Kinase Assay Kit. (URL: [Link])
- Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies. (URL: [Link])
- Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis. (URL: [Link])
- Enantioselective inhibition of reverse transcriptase (RT)
- Alternative Strategies of Reducing MYC Expression for the Tre
- Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. (URL: [Link])
- Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling P
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine deriv
- HIV-1 Reverse Transcriptase Still Remains a New Drug Target: Structure, Function, Classical Inhibitors, and New Inhibitors with Innovative Mechanisms of Actions. (URL: [Link])
- Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. (URL: [Link])
- EGFR mediates responses to small molecule drugs targeting oncogenic fusion kinases. (URL: [Link])
Sources
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHK1 Kinase Enzyme System Application Note [ch.promega.com]
- 3. The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting p97 to Disrupt Protein Homeostasis in Cancer [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective inhibition of reverse transcriptase (RT) of HIV-1 by non-racemic indole-based trifluoropropanoates developed by asymmetric catalysis using recyclable organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Analysis of 2-Methyl-6-(trifluoromethyl)-1H-indole: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 2-Methyl-6-(trifluoromethyl)-1H-indole, a heterocyclic compound with significant potential in drug discovery. The strategic incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity, making this indole derivative a compelling subject for computational analysis.[1] This document outlines a complete workflow, from initial ligand and protein target preparation to advanced molecular dynamics simulations and ADMET profiling. We will utilize Indoleamine 2,3-dioxygenase-1 (IDO1), a critical enzyme in cancer immunotherapy, as a primary biological target to illustrate these methodologies.[2][3] The protocols detailed herein are designed to be self-validating and are grounded in established computational chemistry principles, providing researchers with a robust guide for their own investigations into similar small molecules.
Introduction: The Rationale for In Silico Modeling of Fluorinated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[4][5] The addition of a trifluoromethyl (CF3) group to the indole ring, as in this compound, can significantly alter the molecule's physicochemical properties. The electron-withdrawing nature of the CF3 group can enhance metabolic stability by blocking sites susceptible to enzymatic degradation and can improve receptor binding affinity and bioavailability.[1]
In silico modeling provides a cost-effective and time-efficient approach to explore the therapeutic potential of such compounds before committing to resource-intensive laboratory synthesis and testing.[2] By simulating the interactions between this compound and a chosen biological target, we can predict binding affinity, identify key intermolecular interactions, and assess the compound's drug-like properties. This guide will focus on a practical, step-by-step application of these computational techniques.
Target Selection: Indoleamine 2,3-dioxygenase-1 (IDO1)
For the purpose of this guide, we have selected Indoleamine 2,3-dioxygenase-1 (IDO1) as the protein target. IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[3][5] In the context of oncology, IDO1 has emerged as a significant therapeutic target. Its expression in tumor cells helps create an immunosuppressive microenvironment by depleting tryptophan and producing kynurenine metabolites, which inhibit the proliferation and function of T-cells.[3] Given that indole derivatives are known to interact with a wide range of biological targets, and the potential for novel inhibitors of IDO1, this serves as an excellent case study.[2]
The In Silico Modeling Workflow: A Visual Overview
The following diagram illustrates the comprehensive workflow for the in silico analysis of this compound.
Caption: Workflow for molecular docking with AutoDock Vina.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation than static docking. GROMACS is a powerful and widely used software package for MD simulations. [6][7][8] Protocol for MD Simulation with GROMACS:
-
Step 1: System Preparation: The best-ranked docked pose of the this compound-IDO1 complex is used as the starting point. The complex is placed in a simulation box (e.g., cubic or dodecahedron) and solvated with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Step 2: Energy Minimization: The energy of the entire system (protein-ligand complex, water, and ions) is minimized to remove any steric clashes.
-
Step 3: Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at the desired pressure (e.g., 1 bar) in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
Step 4: Production MD: A production MD simulation is run for a significant duration (e.g., 100 ns) to sample the conformational space of the complex.
-
Step 5: Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and to study the interactions between the ligand and the protein over time.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial in the early stages of drug discovery to avoid late-stage failures. [9][10]Several open-access web servers can be used for this purpose.
Protocol for In Silico ADMET Prediction:
-
Step 1: Select ADMET Prediction Tools: Utilize a combination of well-established web-based tools such as SwissADME, pkCSM, and PreADMET. [1]* Step 2: Input Ligand Structure: The 2D or 3D structure of this compound is submitted to the selected servers.
-
Step 3: Analyze Predicted Properties: The output from these tools provides predictions for a wide range of properties, including but not limited to:
-
Absorption: Human intestinal absorption, Caco-2 permeability.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
-
Step 4: Drug-Likeness Evaluation: Assess the compound's compliance with established drug-likeness rules, such as Lipinski's rule of five.
Data Presentation and Interpretation
All quantitative data generated from these in silico experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Molecular Docking Results
| Parameter | Value |
| Binding Affinity (kcal/mol) | To be determined |
| Interacting Residues | To be identified |
| Hydrogen Bonds | To be quantified |
| Hydrophobic Interactions | To be identified |
Table 2: Predicted ADMET Properties
| Property | Predicted Value |
| Absorption | |
| Human Intestinal Absorption | To be predicted |
| Caco-2 Permeability | To be predicted |
| Distribution | |
| Blood-Brain Barrier Penetration | To be predicted |
| Metabolism | |
| CYP1A2 Inhibitor | To be predicted |
| CYP2C19 Inhibitor | To be predicted |
| CYP2C9 Inhibitor | To be predicted |
| CYP2D6 Inhibitor | To be predicted |
| CYP3A4 Inhibitor | To be predicted |
| Excretion | |
| Total Clearance | To be predicted |
| Toxicity | |
| AMES Toxicity | To be predicted |
| hERG I Inhibitor | To be predicted |
| Drug-Likeness | |
| Lipinski's Rule of Five Violations | To be predicted |
Conclusion
This technical guide has provided a comprehensive and actionable framework for the in silico modeling of this compound. By following the detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain significant insights into the therapeutic potential of this and other novel chemical entities. The integration of these computational methods into early-stage drug discovery workflows can significantly accelerate the identification and optimization of promising lead compounds, ultimately contributing to the development of new and effective medicines.
References
- Banerjee, P., & De, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
- Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science. [Link]
- GROMACS tutorial | Biomolecular simul
- Kar, S., & Roy, K. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Methods in Pharmacology and Toxicology (pp. 231-260). Humana, New York, NY. [Link]
- Luo, S., et al. (2018). High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form. Acta Crystallographica Section D: Structural Biology, 74(11), 1055-1062. [Link]
- PubChem. (n.d.). This compound.
- The Role of Trifluoromethyl Indoles in Modern Drug Discovery. (n.d.). [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). indoleamine 2,3-dioxygenase 1. [Link]
- RCSB PDB. (n.d.). 6E45: CRYSTAL STRUCTURE OF HUMAN INDOLEAMINE 2,3-DIOXYGENASE 1 (IDO1)
- SwissADME. (n.d.).
- Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]
- Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]
- GROMACS Tutorials. (n.d.). [Link]
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
- Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
- Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
- In Silico Online. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]
- Human Metabolome Database. (n.d.). Showing Protein Indoleamine 2,3-dioxygenase 1 (HMDBP00437). [Link]
- InsilicoSci. (2023, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial [Video]. YouTube. [Link]
- MGLTools. (n.d.). The Scripps Research Institute. [Link]
- pkCSM. (n.d.). [Link]
- PDB2PQR. (n.d.). [Link]
- Avogadro. (n.d.). [Link]
- PyMOL. (n.d.). [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. indoleamine 2,3-dioxygenase 1 | 1.13.11.- Dioxygenases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. rcsb.org [rcsb.org]
- 5. Human Metabolome Database: Showing Protein Indoleamine 2,3-dioxygenase 1 (HMDBP00437) [hmdb.ca]
- 6. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 7. compchems.com [compchems.com]
- 8. GROMACS Tutorials [mdtutorials.com]
- 9. tandfonline.com [tandfonline.com]
- 10. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
The Strategic Incorporation of Trifluoromethyl Moieties into the Indole Scaffold: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The strategic introduction of a trifluoromethyl (CF3) group onto this privileged scaffold has emerged as a powerful tactic in modern drug design. This guide provides an in-depth exploration of the synthesis and application of trifluoromethyl-substituted indoles. We will delve into the profound influence of the CF3 group on the physicochemical and pharmacological properties of indole derivatives, offering field-proven insights into the causality behind experimental choices. This document will further serve as a practical resource by providing detailed, step-by-step protocols for the synthesis of key trifluoromethylated indole building blocks and will culminate with an analysis of the role of this moiety in established pharmaceuticals.
The Trifluoromethyl Group: A Game-Changer in Indole-Based Drug Design
The trifluoromethyl group is far more than a simple sterically bulky substituent. Its unique electronic properties fundamentally alter the character of the indole ring, providing a powerful tool for medicinal chemists to fine-tune the properties of drug candidates.[1]
The Causality Behind the CF3 Advantage: A Deep Dive
The strategic incorporation of a trifluoromethyl group can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[2] Understanding the underlying principles is key to leveraging its full potential.
-
Enhanced Lipophilicity and Membrane Permeability: The highly lipophilic nature of the CF3 group can improve a drug's ability to penetrate cell membranes, enhancing its absorption and distribution within the body.[1] This improved pharmacokinetic profile is a major advantage in drug development.[1]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally stable against metabolic degradation.[1] Replacing a metabolically vulnerable methyl or hydrogen group with a CF3 moiety can block oxidative metabolism, leading to a longer drug half-life and reduced dosing frequency.[3][4]
-
Modulation of Acidity and Basicity: The strong electron-withdrawing nature of the CF3 group can influence the pKa of nearby acidic or basic centers in a molecule. This can be critical for optimizing drug-receptor interactions and solubility.
-
Conformational Control: The steric bulk and electronic properties of the CF3 group can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation for enhanced receptor binding.
-
Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a chlorine atom or an isopropyl group, allowing for the fine-tuning of steric and electronic properties while maintaining or improving biological activity.[4]
Synthetic Strategies for Accessing Trifluoromethyl-Substituted Indoles
The synthesis of trifluoromethylated indoles can be broadly categorized into two main approaches: the introduction of a CF3 group onto a pre-formed indole ring, or the cyclization of a precursor already bearing the trifluoromethyl moiety. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
The Fischer Indole Synthesis: A Classic Approach to CF3-Indoles
The Fischer indole synthesis, a venerable reaction in organic chemistry, remains a viable method for preparing trifluoromethylated indoles.[5][6] This acid-catalyzed reaction involves the condensation of a trifluoromethyl-substituted phenylhydrazine with an aldehyde or ketone, followed by a[4][4]-sigmatropic rearrangement and cyclization.[7]
Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-1H-indole via Fischer Indole Synthesis
Materials:
-
4-(Trifluoromethyl)phenylhydrazine hydrochloride
-
Pyruvic acid
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Hydrazone Formation: A mixture of 4-(trifluoromethyl)phenylhydrazine hydrochloride and pyruvic acid in ethanol is heated to reflux for 2-3 hours. The reaction is monitored by thin-layer chromatography (TLC).
-
Cyclization: After cooling, the solvent is removed under reduced pressure. The resulting crude hydrazone is then dissolved in glacial acetic acid and heated to reflux for 4-6 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to afford 5-(trifluoromethyl)-1H-indole.
Modern Palladium-Catalyzed Approaches: The Larock Indole Synthesis
The Larock indole synthesis is a powerful and versatile palladium-catalyzed method for the preparation of polysubstituted indoles, including those bearing a trifluoromethyl group.[7][8] This reaction involves the annulation of an o-haloaniline with a disubstituted alkyne.[8] The regioselectivity of the reaction can be influenced by the electronic and steric nature of the substituents on both the aniline and the alkyne.
Experimental Protocol: Synthesis of 2,3-Disubstituted 4-(Trifluoromethyl)indoles via Larock Indole Synthesis
Materials:
-
2-Iodo-3-(trifluoromethyl)aniline
-
Disubstituted alkyne (e.g., diphenylacetylene)
-
Palladium(II) acetate [Pd(OAc)2]
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of 2-iodo-3-(trifluoromethyl)aniline, the disubstituted alkyne, Pd(OAc)2, PPh3, and K2CO3 in DMF is degassed and then heated under a nitrogen atmosphere at 100-120 °C for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 2,3-disubstituted 4-(trifluoromethyl)indole.
Regioselective Synthesis of Trifluoromethyl-Indoles: A Comparative Overview
The position of the trifluoromethyl group on the indole ring is critical for its biological activity. The following table summarizes various synthetic methods for accessing different regioisomers of trifluoromethyl-indoles.
| Indole Position | Synthetic Method | Starting Materials | Key Features |
| C2-Trifluoromethyl | Domino Trifluoromethylation/Cyclization | 2-Alkynylanilines and a trifluoromethylating agent (e.g., Togni's reagent) | One-pot procedure with high regioselectivity. |
| C3-Trifluoromethyl | Oxidative Cyclization | o-Sulfonamido-α-(trifluoromethyl)styrenes | Utilizes a radical-initiated cyclization. |
| C4-Trifluoromethyl | Larock Indole Synthesis | o-Haloanilines with a C3-CF3 group and alkynes | Good for constructing polysubstituted indoles. |
| C5-Trifluoromethyl | Fischer Indole Synthesis | 4-(Trifluoromethyl)phenylhydrazine and a carbonyl compound | A classic and reliable method. |
| C6-Trifluoromethyl | Bischler-Möhlau Indole Synthesis | α-Bromo-ketones and 4-(trifluoromethyl)aniline | A traditional method, though sometimes limited by harsh conditions.[6] |
| C7-Trifluoromethyl | Hemetsberger Indole Synthesis | 3-Aryl-2-azido-propenoic esters with a CF3 group on the aryl ring | Thermal decomposition leads to the indole product.[9] |
Trifluoromethyl-Substituted Indoles in Action: Case Studies in Drug Development
The strategic placement of a trifluoromethyl group on an indole scaffold has led to the development of several successful drugs. The following case studies highlight the critical role of this moiety in their pharmacological profiles.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[10] Its structure features a pyrazole ring substituted with a trifluoromethyl group. While not a direct indole, its pyrazole core is a close bioisostere and the principles are highly relevant. A trifluoromethyl analogue of celecoxib (TFM-C) with a second CF3 group replacing the methyl group has been shown to have significantly lower COX-2 inhibitory activity but retains potent anti-inflammatory effects through COX-2-independent pathways.[11] This demonstrates the profound impact of the trifluoromethyl group on target selectivity and mechanism of action.
Pharmacokinetic and Pharmacodynamic Impact of the Trifluoromethyl Group:
-
Metabolism: Celecoxib is primarily metabolized by CYP2C9-mediated methyl hydroxylation.[12] The presence of the trifluoromethyl group enhances the metabolic stability of the pyrazole ring.
-
Selectivity: The trifluoromethyl group contributes to the selective binding of celecoxib to the COX-2 enzyme over COX-1.
Fluvoxamine: A Selective Serotonin Reuptake Inhibitor (SSRI)
Fluvoxamine is an antidepressant of the SSRI class used in the treatment of major depressive disorder and obsessive-compulsive disorder.[13] Its structure contains a trifluoromethyl-substituted phenyl ring.
Pharmacokinetic and Pharmacodynamic Impact of the Trifluoromethyl Group:
-
Potency and Selectivity: Fluvoxamine is a potent and selective inhibitor of serotonin reuptake.[14][15] The trifluoromethyl group on the phenyl ring is crucial for its high affinity and selectivity for the serotonin transporter.
-
Pharmacokinetics: The lipophilicity imparted by the trifluoromethyl group contributes to the drug's ability to cross the blood-brain barrier and reach its target in the central nervous system.[16]
Visualizing the Synthesis: Reaction Mechanisms and Workflows
To further elucidate the synthetic pathways discussed, the following diagrams, rendered in Graphviz DOT language, illustrate the key mechanistic steps.
The Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
The Larock Indole Synthesis Catalytic Cycle
Caption: Catalytic Cycle of the Larock Indole Synthesis.
Conclusion and Future Perspectives
The trifluoromethyl-substituted indole scaffold has proven to be a remarkably fruitful area of research in medicinal chemistry. The unique properties conferred by the CF3 group have enabled the development of drugs with enhanced potency, selectivity, and pharmacokinetic profiles. As our understanding of the subtle stereoelectronic effects of this powerful substituent continues to grow, and as new synthetic methodologies emerge, we can anticipate the development of even more innovative and effective trifluoromethyl-indole-based therapeutics in the years to come. The continued exploration of this chemical space holds immense promise for addressing a wide range of unmet medical needs.
References
- Cambridge MedChem Consulting. (n.d.). Metabolism.
- ResearchGate. (2025, August 10). Metabolism of fluorine-containing drugs.
- Matos, M. J., & Novás, M. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- ResearchGate. (n.d.). Pharmacokinetic profiles of celecoxib. Observed and modeled plasma....
- Park, K., & Lectka, T. (2006). Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated small molecules. Journal of medicinal chemistry, 49(23), 6849–6863. [Link]
- Wikipedia. (2023, November 19). Bischler–Möhlau indole synthesis.
- National Center for Biotechnology Information. (n.d.). Fluvoxamine. PubChem.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical reviews, 106(7), 2875–2911. [Link]
- Wikipedia. (2023, August 29). Hemetsberger indole synthesis.
- Wikipedia. (2023, October 28). Larock indole synthesis.
- Lynch, P. M., & Burke, A. (2005). Celecoxib for the treatment of patients with familial adenomatous polyposis.
- chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical reviews, 97(3), 757–786. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates.
- Merck Index Online. (n.d.). Bischler-Möhlau Indole Synthesis.
- Davies, N. M., & Skjodt, N. M. (2000). Clinical pharmacokinetics and pharmacodynamics of celecoxib. Clinical pharmacokinetics, 38(1), 1–19. [Link]
- Wang, X., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical science, 13(10), 2956–2963. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethyl Indoles in Modern Drug Discovery.
- Yousafzai, J. (2025, January 1). Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. YouTube.
- Benfield, P., Ward, A., & Heel, R. C. (1986). Fluvoxamine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness. Drugs, 32(4), 313–334. [Link]
- Gribble, G. W. (2019). Hemetsberger Indole Synthesis. ResearchGate.
- D'hooghe, M., & De Kimpe, N. (2006). The chemistry of 2H-azirines. Chemical reviews, 106(9), 3725–3803. [Link]
- Heaner, W. L., et al. (2013). Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Advances, 3(32), 13337-13344. [Link]
- SciSpace. (n.d.). Bischler–Möhlau indole synthesis.
- Named Reactions. (n.d.). Hemetsberger Indole Synthesis.
- Matos, M. J., & Novás, M. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- Vandenbroeck, K., et al. (2011).
- Sukhatme, V. P., et al. (2021). Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. Frontiers in pharmacology, 12, 652688. [Link]
- International Journal of Pharmaceutical & Biological Archive. (2024, June 15). Synthesis of Indoles through Larock Annulation: Recent Advances.
- Al-Saeed, F. A., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(8), 13888–13912. [Link]
- Irons, J. (2004). Fluvoxamine in the treatment of anxiety disorders.
- ResearchGate. (n.d.). Trifluoromethyl Group (CF3) Induced Regioselective Larock Indole Synthesis from Unsymmetric β-CF3-1,3-enynes.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Metabolism | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluvoxamine | C15H21F3N2O2 | CID 5324346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Fluvoxamine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluvoxamine. An updated review of its use in the management of adults with anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Navigating the Chemical Reactivity of the Trifluoromethyl-Substituted Indole Ring: A Guide for Synthetic and Medicinal Chemists
An In-Depth Technical Guide:
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The strategic introduction of a trifluoromethyl (CF3) group profoundly alters the electronic landscape of this privileged heterocycle, unlocking novel chemical reactivity and providing a powerful tool for modulating physicochemical and pharmacological properties. This guide offers a comprehensive exploration of the chemical reactivity of trifluoromethylated indoles, moving beyond a simple catalog of reactions to provide a deep, mechanism-driven understanding of how the potent electron-withdrawing nature of the CF3 group dictates synthetic outcomes. We will dissect the influence of CF3 substitution on electrophilic and nucleophilic aromatic substitution, delve into modern C-H functionalization strategies, and present field-proven protocols for researchers in drug discovery and chemical synthesis.
The Trifluoromethyl Group: A Game-Changer in Drug Design
The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry for optimizing drug candidates.[1] Its unique properties stem from the high electronegativity of fluorine atoms. When appended to an indole ring, the CF3 group can:
-
Enhance Metabolic Stability: By blocking positions susceptible to oxidative metabolism, the CF3 group can significantly increase a drug's half-life.[2][3]
-
Increase Lipophilicity: This improves the ability of a molecule to permeate biological membranes, often leading to increased bioavailability.[1][2][3]
-
Modulate pKa: The strong electron-withdrawing nature of the CF3 group can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.[3]
-
Alter Conformation: The steric bulk of the CF3 group can lock a molecule into a specific conformation, potentially increasing its binding affinity for a biological target.
These benefits have made trifluoromethylated indoles highly sought-after intermediates in pharmaceutical research.[2][3] Understanding their reactivity is paramount to their effective utilization.
The Electronic Influence of the CF3 Group on the Indole Nucleus
The indole ring is inherently electron-rich, particularly at the C3 position, making it highly susceptible to electrophilic attack.[4][5] The introduction of a CF3 group, a powerful deactivating group through inductive effects (-I), fundamentally changes this paradigm.[6][7]
-
Deactivation towards Electrophilic Aromatic Substitution (SEAr): The CF3 group withdraws electron density from the entire ring system, making it less nucleophilic and therefore less reactive towards electrophiles.[7]
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, by reducing electron density, the CF3 group stabilizes the negatively charged Meisenheimer intermediate, a key step in SNAr, thus activating the ring for nucleophilic attack, provided a suitable leaving group is present.[8]
The position of the CF3 group on the benzenoid portion of the indole (C4, C5, C6, or C7) is critical in determining the regioselectivity of subsequent reactions.
Caption: Logical relationship of the CF3 group's electronic effects.
Key Reaction Classes and Methodologies
Electrophilic Aromatic Substitution (SEAr)
While the CF3 group deactivates the ring, SEAr can still be achieved under forcing conditions. The key is understanding the directing effects. On the benzenoid ring, the CF3 group is a meta-director . This is because attack at the ortho and para positions places the positive charge of the Wheland intermediate adjacent to the electron-withdrawing CF3 group, a highly destabilizing interaction.[7]
For reactions on the pyrrole ring, the situation is more complex. The inherent reactivity of the C3 position often dominates, but the deactivation effect can lower yields or necessitate harsher conditions. C2-functionalization is often observed if the C3 position is blocked.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution
| CF3 Position | Predicted SEAr Position (Benzene Ring) | Rationale |
| C4 | C6, C7 | Meta to CF3, avoiding ortho position. |
| C5 | C7 | Meta to CF3. |
| C6 | C4 | Meta to CF3. |
| C7 | C4, C5 | Meta to CF3, avoiding ortho position. |
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a powerful tool for functionalizing CF3-indoles, provided a good leaving group (typically a halide) is present on the benzenoid ring. The CF3 group is a strong ortho, para-director for SNAr.[8] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electron-withdrawing CF3 group when the nucleophile attacks at these positions, leading to significant stabilization.
Exemplary Protocol: SNAr of 5-Bromo-6-(trifluoromethyl)indole
This protocol describes the substitution of a bromide with a generic amine nucleophile, a common transformation in drug development.
-
Self-Validating System: The success of this reaction relies on the strong activation provided by the para-CF3 group. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material. The product can be confirmed by NMR, where the disappearance of the C-Br signal and the appearance of N-H and new aromatic signals are expected, along with a characteristic 19F NMR signal for the CF3 group. An incomplete reaction may suggest insufficient heating or deactivation of the nucleophile.
Methodology:
-
To a sealed vial, add 5-bromo-6-(trifluoromethyl)indole (1.0 eq.), the amine nucleophile (1.2-1.5 eq.), and a suitable base such as K2CO3 or Cs2CO3 (2.0 eq.).
-
Add a polar aprotic solvent such as DMF or DMSO.
-
Degas the mixture with nitrogen or argon for 10-15 minutes.
-
Seal the vial and heat the reaction to 100-140 °C.
-
Monitor the reaction progress. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Transition Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a step-economical and powerful method for modifying complex molecules.[9] For CF3-indoles, this approach circumvents the often-challenging regioselectivity of classical SEAr.
C2-Position Functionalization: The C2 position of the indole is a common target for C-H functionalization, often facilitated by a directing group on the indole nitrogen. Rhodium(III) catalysis has proven particularly effective for C2-selective trifluoromethylthiolation.[10]
C3-Position Functionalization: Palladium-catalyzed reactions can achieve dual functionalization at the C2 and C3 positions, providing access to complex fluorinated isocryptolepine analogues.[11][12]
Less Reactive C4-C7 Positions: Functionalizing the benzenoid C-H bonds is a significant challenge due to their lower reactivity.[9] Success often relies on deploying a directing group strategy to position the metal catalyst in proximity to the target C-H bond.
Caption: Experimental workflow for regioselective C-H functionalization.
Exemplary Protocol: Copper-Catalyzed C2-Trifluoromethylation of Indoles
This protocol provides a direct method to install a CF3 group at the C2 position using an inexpensive trifluoromethyl source.[13]
-
Self-Validating System: The reaction's success hinges on the oxidative C-H activation pathway. A control experiment without the copper catalyst or the oxidant should yield no product. The regioselectivity is high for the C2 position; the formation of other isomers is unlikely but can be checked by 1H and 19F NMR. The yield is sensitive to the base and solvent, validating the optimized conditions.
Methodology:
-
In an oven-dried Schlenk tube, combine the N-substituted indole (0.5 mmol, 1.0 eq.), CF3SO2Na (Langlois reagent, 1.5 mmol, 3.0 eq.), CuSO4 (0.05 mmol, 10 mol%), and KF (0.25 mmol, 50 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add dimethylacetamide (DMA, 3.0 mL) and tert-Butyl hydroperoxide (tBuOOH, 2.5 mmol, 5.0 eq.) via syringe.
-
Stir the reaction mixture at 85 °C for 1-12 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with saturated aqueous Na2S2O3 solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the C2-trifluoromethylated indole.
Table 2: Comparison of C-H Trifluoromethylation Methods
| Method | CF3 Source | Catalyst | Position | Key Advantage | Reference |
| Oxidative Coupling | CF3SO2Na | Cu(II) | C2 | Inexpensive CF3 source | [13] |
| Radical Cyclization | Isonitriles/Togni | None | C2 | Metal-free | [14] |
| Photoredox | CF3Br | 4CzIPN | C2 | Mild, visible-light conditions | [15] |
| Domino Cyclization | CuCF3 | Cu(I) | C2 | Builds indole and installs CF3 in one pot | [16] |
Stability and Potential Side Reactions
While the N-CF3 bond is generally robust, the C-CF3 bond on an aromatic ring can be susceptible to hydrolysis under strongly basic conditions, which can lead to the formation of a carboxylic acid.[17] Researchers should be mindful of this potential side reaction when planning multi-step syntheses involving strongly basic reagents or conditions.
Conclusion
The trifluoromethyl-substituted indole is more than just a fluorinated analog of a classic scaffold; it is a platform with a distinct and versatile reactivity profile. The powerful electron-withdrawing CF3 group deactivates the ring to classical electrophilic attack while simultaneously enabling facile nucleophilic substitution and providing a handle for modern, regioselective C-H functionalization. By understanding the fundamental electronic principles that govern these transformations, chemists can strategically leverage the CF3 group to accelerate the synthesis of complex molecular architectures and drive innovation in drug discovery.
References
- The Power of Trifluoromethyl Indoles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and Reactions of 3-Halogen
- Synthetic methods to 2‐CF3 indoles and reactivity of Cu(III)−CF3 compounds.
- Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.Organic Letters. [Link]
- Synthesis and Derivatization of N-Trifluoromethylated Indoles.
- Synthesis of 2-CF3-indoles or 2-CF3-indolin-3-ones via anaerobic or aerobic reactions of N-phenylpyridin-2-amines with TFISYs.
- Rh(III)
- Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides.Chemical Science. [Link]
- Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base.Molecules. [Link]
- Photo-induced radical trifluoromethylation/dearomatization of 3-substituted indoles.Organic & Biomolecular Chemistry. [Link]
- Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides.Chemical Science. [Link]
- Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization.Organic & Biomolecular Chemistry. [Link]
- The Role of Trifluoromethyl Indoles in Modern Drug Discovery. Autech Industry Co.,Ltd.
- The regiochemically flexible functionalization of fluoro-and trifluoromethyl-substituted indoles. R Discovery. [Link]
- Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides.Chemical Science. [Link]
- N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.Pharmaceuticals. [Link]
- 2-Trifluoromethylated Indoles via Radical Trifluoromethylation of Isonitriles.Organic Letters. [Link]
- Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position.Organic & Biomolecular Chemistry. [Link]
- Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles.Journal of the American Chemical Society. [Link]
- The regiochemically flexible functionalization of fluoro-and trifluoromethyl-substituted indoles. EPFL Infoscience. [Link]
- Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization.
- Site-selectivity study a Regioselectivity for indoles.
- Superelectrophiles and the effects of trifluoromethyl substituents.Journal of the American Chemical Society. [Link]
- C-H Functionalization of indoles and oxindoles through CDC reactions.Tetrahedron Letters. [Link]
- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]
- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
- Electrophilic arom
- Electrophilic Aromatic Substitution of a BN Indole.Organic Letters. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
- Concerted Nucleophilic Aromatic Substitution Reactions.
- Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. soc.chim.it [soc.chim.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes w ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00546H [pubs.rsc.org]
- 12. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Photo-induced radical trifluoromethylation/dearomatization of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Stability and Storage of 2-Methyl-6-(trifluoromethyl)-1H-indole
Introduction: Compound Overview and Significance
2-Methyl-6-(trifluoromethyl)-1H-indole (CAS No: 57330-48-0) is a substituted indole derivative of significant interest in medicinal chemistry and drug development.[1][2] Its structure combines the privileged indole scaffold with two key substituents: a methyl group at the 2-position and a trifluoromethyl (CF₃) group at the 6-position. This unique combination modulates the molecule's electronic properties, lipophilicity, and metabolic profile.
The incorporation of a trifluoromethyl group is a widely employed strategy in modern pharmaceutical design to enhance the metabolic stability and bioavailability of parent compounds.[3] The strong carbon-fluorine bonds and the electron-withdrawing nature of the CF₃ group can protect the molecule from oxidative metabolism, thereby improving its pharmacokinetic properties.[3][4] Understanding the inherent stability of this compound and the optimal conditions for its storage is paramount for ensuring the integrity, reproducibility, and validity of experimental results in research and development settings. This guide provides a comprehensive analysis of the factors affecting its stability and outlines field-proven protocols for its handling and storage.
Physicochemical Profile and Intrinsic Stability
The stability of this compound is a direct function of its molecular structure. The indole nucleus, while a robust aromatic system, contains an electron-rich pyrrole ring that can be susceptible to oxidation. However, the substituents play a critical role in mitigating these potential liabilities.
2.1 The Stabilizing Influence of the Trifluoromethyl Group The CF₃ group at the 6-position of the benzene ring is a potent electron-withdrawing group. This deactivates the aromatic system towards electrophilic attack, a common degradation pathway for many aromatic compounds.[4] Furthermore, this group significantly enhances the molecule's metabolic stability, a key reason for its prevalence in drug candidates.[3] The N-trifluoromethyl indole motif, a related structure, is known to be exceptionally robust, tolerating strongly acidic, basic, and nucleophilic conditions, which suggests a high degree of chemical resilience is imparted by the CF₃ moiety.[5]
2.2 Potential Sites of Degradation Despite its enhanced stability, the molecule is not inert. The potential points of chemical degradation must be understood to establish proper handling protocols.
Caption: Potential sites for oxidative or photolytic degradation.
-
Pyrrole Ring (C2-C3 Bond): The double bond within the pyrrole moiety of the indole nucleus is the most electron-rich part of the molecule and is a primary target for oxidation.
-
N-H Site: The nitrogen heteroatom can be a site for oxidation or deprotonation under basic conditions.
-
C2-Methyl Group: The benzylic-like methyl group can be susceptible to radical-mediated oxidation.
2.3 Summary of Physicochemical Properties
| Property | Value | Source |
| CAS Number | 57330-48-0 | [1][2] |
| Molecular Formula | C₁₀H₈F₃N | [1] |
| Molecular Weight | 199.17 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
Critical Factors Influencing Compound Stability
Several environmental factors can compromise the integrity of this compound. Control over these variables is essential for long-term preservation.
-
Temperature: Elevated temperatures increase molecular kinetic energy, accelerating the rate of all potential degradation reactions. While the compound is a solid with a relatively high melting point (a related compound, 6-(trifluoromethyl)indole, melts at 99-107 °C), long-term storage at ambient or elevated temperatures is not recommended.[6]
-
Atmosphere (Oxygen): As an electron-rich heterocyclic compound, the indole ring is susceptible to oxidation. The presence of atmospheric oxygen, especially when catalyzed by light or trace metals, can lead to the formation of colored impurities and a decrease in purity over time. Storing under an inert atmosphere (e.g., Argon or Nitrogen) is a critical preventative measure.[7]
-
Moisture: The presence of water can facilitate hydrolytic degradation pathways. It is crucial to store the compound in a dry, desiccated environment to prevent hydration and subsequent reactions.[8] Several suppliers explicitly recommend storage "away from moisture".[8]
-
Light (Photostability): Aromatic and heterocyclic systems can absorb UV and visible light, leading to photolytic degradation. This process often involves the formation of highly reactive radical species that can initiate chain reactions, resulting in complex mixtures of degradation products. Protection from light is a mandatory precaution.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective way to ensure the long-term integrity of this compound.
4.1 Optimal Long-Term Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes degradation kinetics. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the indole ring.[7] |
| Container | Tightly sealed amber glass vial | Protects from light and prevents moisture ingress.[9][10] |
| Environment | Dry, in a desiccator if possible | Prevents hydrolytic degradation.[8] |
4.2 Protocol for Handling and Aliquoting Solid Compound
This protocol is designed to minimize exposure to atmospheric oxygen, moisture, and light.
-
Preparation: Allow the primary container of the compound to equilibrate to room temperature for at least 30-60 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: If possible, perform all manipulations within a glove box under an inert atmosphere. If a glove box is unavailable, work quickly and efficiently in a low-humidity environment.
-
Weighing: Tare a pre-labeled amber glass vial on an analytical balance. Quickly transfer the desired amount of solid to the vial.
-
Inerting and Sealing: Backfill the vial with an inert gas (e.g., argon or nitrogen), seal it tightly with a PTFE-lined cap, and reinforce the seal with paraffin film.
-
Storage: Immediately return the primary container and the newly created aliquot to the recommended -20°C storage condition.
4.3 Preparation and Storage of Stock Solutions
Stock solutions are often more susceptible to degradation than the solid material.
-
Solvent Selection: Use dry, high-purity, anhydrous solvents (e.g., DMSO, DMF, Acetonitrile). Degassing the solvent by sparging with argon for 15-20 minutes prior to use is highly recommended to remove dissolved oxygen.
-
Preparation: Prepare the solution at the desired concentration. Once the solid is fully dissolved, briefly sonicate if necessary.
-
Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Each freeze-thaw cycle introduces a risk of moisture condensation and can accelerate degradation.
Experimental Workflow: Forced Degradation Study
A forced degradation study is essential to identify the likely degradation pathways and the analytical methods best suited for monitoring stability. This workflow provides a self-validating system by comparing stressed samples against a protected control.
Caption: Workflow for a forced degradation stability assessment.
Conclusion: Best Practices for Ensuring Compound Integrity
The chemical stability of this compound is robust, largely due to the influence of the trifluoromethyl group.[3][5] However, its integrity is not absolute and is susceptible to degradation from oxygen, light, moisture, and elevated temperatures. The reliability of all downstream applications, from basic research to drug screening, depends on the purity and integrity of this starting material.
By implementing the protocols outlined in this guide—specifically, storage at -20°C under an inert atmosphere, protected from light and moisture —researchers can confidently mitigate the risks of chemical degradation. Aliquoting both solid and solution stocks for single-use applications is a critical, field-proven strategy to preserve the compound's integrity over the long term, ensuring the validity and reproducibility of scientific endeavors.
References
- CymitQuimica. 2-Methyl-6-trifluoroMethyl-1H-indole.
- ChemicalBook. 2-Methyl-6-trifluoroMethyl-1H-indole | 57330-48-0.
- ChemScene. 6-Fluoro-2-(trifluoromethyl)-1H-indole | 932014-36-3.
- Sigma-Aldrich.
- ChemScene. 6-(Trifluoromethyl)indoline | 181513-29-1.
- Apollo Scientific. 6-(Trifluoromethoxy)-2-(trifluoromethyl)
- Chem-Impex. 6-(Trifluoromethyl)indole.
- Thermo Fisher Scientific.
- Merck Millipore.
- Angene Chemical. Safety Data Sheet - 4-(Trifluoromethyl)-1H-indole.
- BLD Pharmatech. Methyl 6-(trifluoromethyl)
- PMC - NIH.
- PMC - NIH. Biodegradation and Biotransformation of Indole: Advances and Perspectives.
- Benchchem. Degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions.
- CCS Chemistry - Chinese Chemical Society. Synthesis of Trifluoromethylated 2H-Pyrans Enabled by Pd-Catalyzed Cascade Cyclization of Trifluoroacetylsilanes and 1,3-Enynes.
Sources
- 1. 2-Methyl-6-trifluoroMethyl-1H-indole | CymitQuimica [cymitquimica.com]
- 2. 2-Methyl-6-trifluoroMethyl-1H-indole | 57330-48-0 [chemicalbook.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. angenechemical.com [angenechemical.com]
- 8. chemscene.com [chemscene.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. merckmillipore.com [merckmillipore.com]
Methodological & Application
Synthesis of 2-Methyl-6-(trifluoromethyl)-1H-indole: An Application Note and Detailed Protocol
Introduction: The Significance of Fluorinated Indoles in Modern Chemistry
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. The strategic introduction of fluorine-containing substituents, such as the trifluoromethyl group (–CF₃), can profoundly enhance the physicochemical and biological properties of these molecules. The trifluoromethyl group, in particular, is known to increase metabolic stability, improve receptor binding affinity, and modulate lipophilicity, making it a highly sought-after functional group in drug discovery and development.[1]
This application note provides a comprehensive guide to the synthesis of 2-Methyl-6-(trifluoromethyl)-1H-indole, a valuable building block for the synthesis of more complex molecules in medicinal chemistry and materials science. We will detail a robust and widely applicable protocol based on the classic Fischer indole synthesis, a powerful method for the construction of the indole ring system.[2] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of this and structurally related fluorinated indoles.
Synthetic Strategy: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most important and versatile methods for preparing indoles.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[3][4]
For the synthesis of this compound, the logical precursors are (4-(trifluoromethyl)phenyl)hydrazine and acetone. The reaction proceeds through the following key mechanistic steps:
-
Hydrazone Formation: (4-(trifluoromethyl)phenyl)hydrazine reacts with acetone to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a-sigmatropic rearrangement, which is the key bond-forming step.
-
Cyclization and Elimination: Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[3]
Polyphosphoric acid (PPA) is a commonly used and effective acid catalyst for this transformation, often leading to good yields.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| (4-(trifluoromethyl)phenyl)hydrazine hydrochloride | ≥97% | Commercially Available |
| Acetone | ACS Grade | Commercially Available |
| Polyphosphoric Acid (PPA) | 85% P₂O₅ assay | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Saturated sodium bicarbonate solution | Prepared in-house | |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous magnesium sulfate | Commercially Available | |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-(trifluoromethyl)phenyl)hydrazine hydrochloride (1.0 eq).
-
Add acetone (1.2 eq) to the flask.
-
Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazine) to the reaction mixture with stirring. The mixture will become viscous.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C in an oil bath with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the viscous mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
-
(4-(trifluoromethyl)phenyl)hydrazine hydrochloride: This compound is harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness. Keep away from heat, sparks, open flames, and hot surfaces.
-
Polyphosphoric Acid: Causes severe skin burns and eye damage. Reacts with water, often exothermically. Handle with extreme care and avoid contact with moisture.
Data Presentation
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |
| (4-(trifluoromethyl)phenyl)hydrazine HCl | 212.59 | x | 1.0 |
| Acetone | 58.08 | 1.2x | 1.2 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield |
| This compound | 199.18 | y | 70-85% |
Note: The expected yield is an estimate based on similar Fischer indole syntheses and may vary depending on the specific reaction conditions and scale.
Mechanism Diagram
Caption: Key steps in the Fischer indole synthesis mechanism.
References
- Fischer indole synthesis. (2023, December 19). In Wikipedia.
- Khedkar, V., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. International Journal of Molecular Sciences, 25(16), 8750. [Link]
- Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (2021).
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of 2-Methyl-6-(trifluoromethyl)-1H-indole in Modern Medicinal Chemistry: Application Notes and Protocols
Abstract
The indole scaffold remains a cornerstone in medicinal chemistry, celebrated for its vast pharmacological versatility.[1][2] Strategic functionalization of this privileged core is a key tactic in the development of novel therapeutics. This guide focuses on a particularly valuable building block: 2-Methyl-6-(trifluoromethyl)-1H-indole . The introduction of a methyl group at the C2-position and a trifluoromethyl (CF₃) group at the C6-position imparts a unique combination of steric and electronic properties. The CF₃ group, in particular, is a powerful modulator of physicochemical characteristics, often enhancing metabolic stability, lipophilicity, and binding affinity through favorable interactions with biological targets.[3] This document provides a comprehensive overview of the synthesis, functionalization, and potential applications of this compound, complete with detailed, adaptable protocols for its use in drug discovery and development programs.
Introduction: The Significance of Fluorination in Indole Scaffolds
The deliberate incorporation of fluorine atoms into drug candidates is a widely employed strategy in modern medicinal chemistry. The trifluoromethyl group (CF₃) is particularly favored for its profound impact on a molecule's biological and physical properties.
Key Physicochemical Advantages of the CF₃ Group:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, often blocking sites of metabolism and prolonging the in vivo half-life of a drug.[3]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance bioavailability.[3]
-
Modulation of pKa: As a strong electron-withdrawing group, the CF₃ moiety can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH.
-
Improved Binding Affinity: The CF₃ group can participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with amino acid residues in the target protein's binding pocket, thereby increasing potency.
The this compound scaffold leverages these benefits, making it an attractive starting point for the synthesis of novel therapeutic agents across various disease areas, including oncology and neurodegenerative disorders.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57330-48-0 | [6] |
| Molecular Formula | C₁₀H₈F₃N | CymitQuimica |
| Molecular Weight | 199.17 g/mol | CymitQuimica |
| Appearance | Solid | CymitQuimica |
| Purity | ≥98% | CymitQuimica |
Synthesis of the Core Scaffold: A Representative Protocol
The Fischer indole synthesis is a robust and classical method for the preparation of indole rings from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[7][8] This approach can be readily adapted for the synthesis of this compound.
Workflow for Fischer Indole Synthesis
Caption: Generalized workflow for the Fischer indole synthesis.
Protocol 2.1: Fischer Indole Synthesis of this compound
This protocol is a representative example based on established Fischer indole synthesis methodologies and should be optimized for specific laboratory conditions.[7][8]
Materials:
-
(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)
-
Ethanol
-
Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.
-
Solvent Removal: Remove the ethanol under reduced pressure to obtain the crude phenylhydrazone.
-
Cyclization: To the crude hydrazone, add polyphosphoric acid (PPA) (a sufficient amount to ensure stirring, typically 5-10 times the weight of the hydrazone). Heat the mixture with vigorous stirring to 100-120 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Allow the reaction mixture to cool to approximately 60-70 °C and then carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the trifluoromethyl group can be confirmed by ¹⁹F NMR.
Key Functionalization Reactions: Expanding Chemical Diversity
The this compound scaffold can be further elaborated at several positions to generate a library of diverse analogs for structure-activity relationship (SAR) studies. The most common sites for functionalization are the indole nitrogen (N1) and the C3 position.
N-Alkylation and N-Arylation
Introducing substituents on the indole nitrogen is a crucial step in modulating the pharmacological profile of indole-based compounds.[9]
Protocol 3.1.1: General Procedure for N-Alkylation
This protocol is a generalized method and may require optimization based on the reactivity of the specific alkylating agent.[9]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride. Dilute with water and extract with ethyl acetate (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Electrophilic Substitution at the C3-Position
The C3 position of the indole ring is electron-rich and thus susceptible to electrophilic substitution. The Vilsmeier-Haack and Mannich reactions are two classical methods for introducing functional groups at this position.
Workflow for C3-Functionalization
Caption: Key C3-functionalization reactions for indole scaffolds.
Protocol 3.2.1: Vilsmeier-Haack Formylation
This reaction introduces a formyl group at the C3 position, creating a valuable synthetic handle for further modifications.[10]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium acetate
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a flask cooled to 0 °C, add anhydrous DMF. Slowly add POCl₃ (1.2 eq) dropwise with stirring. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Indole Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-3 hours, monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath and pour it onto crushed ice. Add a solution of sodium acetate and stir until the intermediate hydrolyzes to the aldehyde.
-
Work-up and Purification: Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography or recrystallization to yield this compound-3-carboxaldehyde.
Protocol 3.2.2: Mannich Reaction
The Mannich reaction provides a route to C3-aminomethylated indoles, which are precursors to many biologically active compounds, including analogs of tryptophan.[2]
Materials:
-
This compound
-
Aqueous formaldehyde (37%)
-
Secondary amine (e.g., dimethylamine hydrochloride)
-
Acetic acid
-
Sodium hydroxide solution
Procedure:
-
Reaction Setup: In a flask, combine this compound (1.0 eq), the secondary amine (1.2 eq), and aqueous formaldehyde (1.5 eq) in glacial acetic acid.
-
Heating: Heat the mixture to 60-80 °C for 4-8 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and pour it into an ice-water mixture. Basify the solution with a cold sodium hydroxide solution to precipitate the Mannich base.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization or column chromatography.
Applications in Drug Discovery
The this compound scaffold is a promising starting point for developing inhibitors of various therapeutic targets, particularly in oncology and neurodegeneration.
Protein Kinase Inhibitors
Protein kinases are a major class of drug targets, especially in cancer therapy.[11][12] The indole nucleus is a common feature in many approved kinase inhibitors.[13] The electronic properties of the 6-CF₃ group and the steric influence of the 2-methyl group can be exploited to achieve potent and selective inhibition.
Potential Kinase Targets:
-
PERK (PKR-like endoplasmic reticulum kinase): PERK is involved in the unfolded protein response and is a target in cancer. A known PERK inhibitor, GSK2606414, features a trifluoromethyl-substituted acyl-indole moiety, highlighting the relevance of this functional group in targeting this kinase.[4]
-
METTL3 (Methyltransferase-like 3): Recent studies have identified 2,6-disubstituted indole derivatives as potent METTL3 inhibitors, a novel target in oncology.[14]
Signaling Pathway: PERK Inhibition in Cancer
Caption: Simplified PERK signaling pathway and the potential point of intervention.
Neuroprotective Agents
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[15] Compounds that can prevent neuronal death are of significant therapeutic interest.[16] Indole derivatives have shown promise as neuroprotective agents due to their antioxidant and anti-inflammatory properties.[15] The lipophilicity imparted by the CF₃ group can aid in crossing the blood-brain barrier, a critical requirement for CNS-acting drugs.
Potential Mechanisms of Neuroprotection:
-
Antioxidant Activity: Indole derivatives can scavenge reactive oxygen species (ROS), mitigating the oxidative stress implicated in neuronal damage.[15]
-
Modulation of Neuroinflammatory Pathways: Chronic neuroinflammation contributes to the progression of neurodegenerative diseases. Indole-based compounds can modulate key inflammatory pathways.
-
Enzyme Inhibition: Targeting enzymes such as acetylcholinesterase (AChE) is a therapeutic strategy for Alzheimer's disease. Indole scaffolds are present in various AChE inhibitors.[5]
Table 2: Representative Biological Activities of Functionalized Indole Derivatives
Note: The following data is for illustrative purposes, showing the potential of related indole scaffolds. Specific data for this compound derivatives is an active area of research.
| Compound Class | Target/Assay | IC₅₀ / Activity | Reference | | :--- | :--- | :--- | | Indole-based Caffeic Acid Amides | DPPH Radical Scavenging | IC₅₀ = 50.98 µM |[3] | | Indole-Melatonin Hybrids | Acetylcholinesterase (AChE) Inhibition | IC₅₀ = 10.76 µM |[5] | | Spirooxindole Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | IC₅₀ = 34.7 nM |[13] | | 2,6-disubstituted Indole | METTL3 Inhibition | IC₅₀ = 0.49 nM |[14] |
Conclusion and Future Perspectives
This compound represents a high-value scaffold for medicinal chemists. Its unique substitution pattern offers a blend of metabolic stability, lipophilicity, and synthetic accessibility. The protocols outlined in this guide provide a foundational framework for the synthesis and diversification of this core, enabling the exploration of its potential in developing novel kinase inhibitors, neuroprotective agents, and other therapeutics. Future work will undoubtedly focus on expanding the library of derivatives, elucidating their precise mechanisms of action, and advancing promising candidates through the drug development pipeline.
References
- The Role of Trifluoromethyl Indoles in Modern Drug Discovery.Vertex AI Search.
- Development of new indole-derived neuroprotective agents.PubMed.[Link]
- Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).PubMed.[Link]
- Fischer indole synthesis.Wikipedia.[Link]
- IC50 values and dose–response curves of designed...
- 3.Organic Syntheses Procedure.[Link]
- IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3).
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).PMC - PubMed Central.[Link]
- Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors.PubMed.[Link]
- Fischer Indole Synthesis.Organic Chemistry Portal.[Link]
- MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE.Heterocycles.[Link]
- Indole-Based Compounds in the Development of Anti-Neurodegener
- Compounds from Natural Sources as Protein Kinase Inhibitors.MDPI.[Link]
- Asymmetric Mannich-Type Reaction of an α-Trifluoromethyl Amide.Thieme Chemistry.[Link]
- New 3H-Indole Synthesis by Fischer's Method. Part I.PMC - NIH.[Link]
- Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties.PubMed.[Link]
- ChemInform Abstract: Mild, Efficient Fischer Indole Synthesis Using 2,4,6-Trichloro-1,3,5-triazine (TCT).
- Vilsmeier–Haack reaction.Wikipedia.[Link]
- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
- Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modul
- Mannich-type reaction with trifluoromethylated N,O-hemiacetal: facile preparation of beta-amino-beta-trifluoromethyl carbonyl compounds.PubMed.[Link]
- QSAR study of some 5-methyl/trifluoromethoxy- 1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents.PMC - NIH.[Link]
- Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.Organic Chemistry Portal.[Link]
- Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones.RSC Publishing.[Link]
- A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists.
- Kinase inhibitor selectivity profiling using differential scanning fluorimetry.PubMed.[Link]
- Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties.PMC - PubMed Central.[Link]
- SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.Rev. Roum. Chim.[Link]
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).NIH.[Link]
- Protein Kinase Inhibitors.Enamine.[Link]
- Nutraceutical Antioxidants as Novel Neuroprotective Agents.MDPI.[Link]
- Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)
- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.RSC Publishing.[Link]
- Friedel-Crafts Alkylation of Indoles with Trichloroacetimid
- (PDF) QSAR Study, Molecular Docking/Dynamics Simulations and ADME Prediction of 2-Phenyl-1H-Indole Derivatives as Potential Breast Cancer Inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. medchem.org.ua [medchem.org.ua]
- 13. mdpi.com [mdpi.com]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 15. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of 2-Methyl-6-(trifluoromethyl)-1H-indole: A Privileged Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a testament to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its structural versatility and ability to engage in various biological interactions have cemented its importance in the design of novel therapeutics. The strategic derivatization of this core structure is a cornerstone of drug discovery, and among the vast array of substituted indoles, 2-Methyl-6-(trifluoromethyl)-1H-indole has emerged as a particularly valuable building block.
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance a molecule's therapeutic profile.[3][4] This electron-withdrawing group can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to enhance membrane permeability, and modulate the pKa of nearby functionalities, thereby influencing receptor binding affinity.[5] The methyl group at the 2-position, while seemingly simple, provides a crucial steric and electronic contribution, influencing the molecule's conformation and interaction with target proteins. This guide provides an in-depth exploration of this compound as a foundational element in drug discovery, complete with detailed application notes and synthetic protocols for its elaboration.
Modulating a Molecule's Fate: The Physicochemical Impact of Substitution
The substituents on the indole ring are not mere decorations; they are critical determinants of a compound's pharmacokinetic and pharmacodynamic properties. The interplay between the 2-methyl and 6-trifluoromethyl groups on the indole scaffold imparts a unique combination of properties that can be leveraged in drug design.
| Property | Influence of 2-Methyl Group | Influence of 6-Trifluoromethyl Group | Synergistic Effect |
| Lipophilicity | Increases lipophilicity. | Significantly increases lipophilicity, which can enhance membrane permeability and bioavailability.[5] | Creates a scaffold with a tunable lipophilic character, crucial for optimizing ADME properties. |
| Metabolic Stability | Can sterically hinder metabolic attack at the 2-position. | Blocks a potential site of aromatic hydroxylation, thereby increasing metabolic stability.[5] | The combined substitution pattern enhances the overall metabolic robustness of the indole core. |
| Receptor Binding | Provides a key steric anchor for interaction with hydrophobic pockets in target proteins. | The strong electron-withdrawing nature can alter the electronic distribution of the indole ring, influencing hydrogen bonding and other non-covalent interactions.[5] | The defined steric and electronic profile can lead to high-affinity and selective binding to target receptors. |
| Aqueous Solubility | Decreases aqueous solubility. | Decreases aqueous solubility. | Careful balancing with polar functional groups introduced during derivatization is necessary to maintain adequate solubility for oral absorption. |
From Bench to Bedside: Applications in Drug Discovery
The this compound scaffold and its close analogs have been instrumental in the development of novel therapeutic agents, particularly in the realms of oncology and neurodegenerative diseases.
A Case Study in Kinase Inhibition: The PERK Pathway
Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical component of the unfolded protein response (UPR), a cellular stress response pathway implicated in cancer and neurodegenerative disorders. The discovery of GSK2606414, a potent and selective PERK inhibitor, highlights the utility of trifluoromethylated indole derivatives in kinase inhibitor design.[5] While not a direct derivative of this compound, GSK2606414 features a related 1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl moiety, underscoring the importance of the trifluoromethylphenyl group for potent inhibition.[5] This case illustrates how the electronic properties of the trifluoromethyl group can be harnessed to achieve high-affinity binding to the ATP-binding pocket of kinases.
Targeting the Epitranscriptome: METTL3 Inhibition
The enzyme METTL3 (Methyltransferase-like 3) is a key component of the N6-methyladenosine (m6A) RNA methyltransferase complex, which has emerged as a promising therapeutic target in oncology.[6][7] Recent studies have described the development of potent METTL3 inhibitors based on a 2,6-disubstituted indole scaffold.[8] These inhibitors demonstrate the principle of utilizing the indole core as a template for creating molecules that can effectively interact with the S-adenosyl methionine (SAM) binding site of the enzyme. The 2-methyl group can provide a crucial vector for exiting the binding pocket, while the 6-position offers a site for introducing functionality to enhance potency and selectivity.
A Synthetic Toolkit: Protocols for Scaffold Elaboration
The utility of this compound as a building block is contingent on the availability of robust and versatile methods for its functionalization. The following protocols provide detailed, step-by-step procedures for key transformations.
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of the indole core, a fundamental step in diversifying the scaffold.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
This protocol outlines a general method for the amination of a halogenated indole derivative, a key transformation for introducing diverse amine functionalities.[9] This assumes prior halogenation of the indole core at a suitable position (e.g., C3 or C7).
Materials:
-
Halogenated this compound derivative (e.g., 3-bromo-2-methyl-6-(trifluoromethyl)-1H-indole)
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XantPhos)[8]
-
Base (e.g., cesium carbonate, Cs2CO3)
-
Anhydrous toluene or dioxane
-
Inert atmosphere glovebox or Schlenk line technique
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the halogenated indole (1.0 eq), the amine (1.2 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (2 mol %), and XantPhos (4 mol %).
-
Add anhydrous toluene or dioxane to the vessel.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Palladium-Catalyzed C-C Cross-Coupling (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl or vinyl substituents.[1][10] This protocol is for the coupling of a halogenated indole with a boronic acid or ester.
Materials:
-
Halogenated this compound derivative
-
Aryl or vinyl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., aqueous sodium carbonate, Na2CO3)
-
Solvent system (e.g., toluene/ethanol/water or dioxane/water)
Procedure:
-
To a reaction flask, add the halogenated indole (1.0 eq), the boronic acid/ester (1.5 eq), and Pd(PPh3)4 (5 mol %).
-
Add the solvent system (e.g., toluene and ethanol) followed by the aqueous base (e.g., 2 M Na2CO3).
-
De-gas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Future Outlook
The this compound scaffold is poised to remain a cornerstone of drug discovery efforts for the foreseeable future. Its unique combination of steric and electronic properties provides a robust platform for the design of highly selective and metabolically stable drug candidates. As our understanding of complex biological pathways deepens, the ability to rapidly and efficiently diversify this privileged core will be paramount in the development of next-generation therapeutics targeting a wide range of diseases. The continued innovation in synthetic methodologies, particularly in the realm of C-H activation, will further expand the chemical space accessible from this versatile building block, ensuring its enduring legacy in the annals of medicinal chemistry.
References
- Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Grant, S. W., Li, W. H. H., Heerding, D. A., Minthorn, E., Mencken, T., Atkins, C., Liu, Q., Rabindran, S., Kumar, R., Hong, X., Goetz, A., Stanley, T., Taylor, J. D., Sigethy, S. D., … Gampe, R. T. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]
- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Indoles and Indole-Containing Heterocyclic Systems as Scaffolds for Drug Discovery. Current Medicinal Chemistry, 12(8), 887–911.
- Cee, V. J., & Volgraf, M. (2012). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 4(4), 418–422. [Link]
- de Fátima, Â., & Modolo, L. V. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- Doluweera, S. B., Williams, J. D., & Ghorai, M. K. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][11]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2691–2706. [Link]
- Finlay, H. J., Lloyd, J., Vaccaro, W., Kover, A., Yan, L., Bhave, G., Prol, J., Huynh, T., Bhandaru, R., Caringal, Y., DiMarco, J., Gan, J., Harper, T., Huang, C., Conder, M. L., Sun, H., Levesque, P., Blanar, M., Atwal, K., & Wexler, R. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. Journal of Medicinal Chemistry, 55(7), 3036–3048. [Link]
- Gao, Y., Liu, Y., Zhang, Y., Wang, Y., Li, Y., & Liu, H. (2025). Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors. European Journal of Medicinal Chemistry, 300, 118134. [Link]
- Hartwig, J. F. (2010). Buchwald–Hartwig Amination. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Holz, C., & Rentmeister, A. (2020). Small‐Molecule Inhibitors of METTL3, the Major Human Epitranscriptomic Writer. ChemMedChem, 15(9), 746–749. [Link]
- Jha, A., & Sharma, R. (2021). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Current Drug Targets, 22(12), 1369–1385.
- Libretexts. (2023, June 30).
- Nogrady, T., & Weaver, D. F. (2005). Medicinal Chemistry: A Molecular and Biochemical Approach. Oxford University Press.
- Popis, M. C., & Helm, M. (2018). METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes. ChemMedChem, 13(24), 2599–2601. [Link]
- Sureshbabu, N., & Ranu, B. C. (2019).
- The Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Toman, R., & Pomeisl, K. (2020). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 16, 2598–2604. [Link]
- Valeur, E., & Gueret, M. (2018). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Pharmaceuticals, 11(4), 119. [Link]
- Wikipedia. (2023, November 29).
- Yadav, M., & Singh, R. (2022). Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products. Frontiers in Pharmacology, 13, 878891. [Link]
- Yang, Y., & Song, G. (2019). Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3. Journal of Medicinal Chemistry, 62(18), 8443–8453. [Link]
- YouTube. (2020, February 13). Suzuki cross-coupling reaction. ChemHelp ASAP. [Link]
- Zard, S. Z. (2007). Radical Reactions in Organic Synthesis. Oxford University Press.
- Zhou, Y., & Wang, J. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
- 5. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
High-Throughput Screening of 2-Methyl-6-(trifluoromethyl)-1H-indole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole Scaffold in Drug Discovery
The indole ring system is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic pharmaceuticals. Its versatile structure allows for diverse biological activities, making it a focal point for drug discovery programs. The strategic incorporation of a trifluoromethyl (CF3) group, as seen in 2-Methyl-6-(trifluoromethyl)-1H-indole derivatives, can significantly enhance a compound's therapeutic potential. The CF3 group can improve metabolic stability, increase lipophilicity for better membrane penetration, and modulate receptor binding affinity. These characteristics make trifluoromethylated indoles highly desirable for developing novel therapeutics against a range of diseases, including cancer, viral infections, and neurological disorders.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hits" that modulate a specific biological target. This document provides a detailed guide for researchers on establishing a robust HTS cascade for the identification and validation of active this compound derivatives.
Designing the HTS Cascade: A Multi-Assay Approach
A successful HTS campaign relies on a well-designed screening cascade that typically includes a primary screen to identify initial hits, followed by secondary and orthogonal assays to confirm activity and eliminate false positives. This multi-pronged approach ensures the efficient use of resources and increases the likelihood of identifying high-quality lead compounds.
Primary Screening: Identifying Initial Hits
The choice of the primary assay is critical and depends on the biological target of interest. For screening this compound derivatives, which are often investigated as kinase inhibitors or modulators of protein-protein interactions (PPIs), luminescence-based kinase assays and fluorescence polarization assays are excellent choices due to their sensitivity, robustness, and amenability to automation.
Secondary and Confirmatory Assays: Validating the Hits
Hits identified in the primary screen must be subjected to further testing to confirm their activity and rule out assay artifacts. This often involves re-testing the compounds in the primary assay format, as well as employing orthogonal assays that measure the same biological activity through a different detection method. Cell-based assays are also crucial at this stage to assess compound activity in a more physiologically relevant context and to evaluate cytotoxicity.
Lead Optimization: Advancing the Hits
Promising hits that pass the secondary screening hurdles move into the lead optimization phase. This involves synthesizing and testing analogs of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties. High-throughput ADME (absorption, distribution, metabolism, and excretion) screening is an integral part of this stage to assess the drug-like properties of the compounds.
Visualizing the HTS Workflow
Caption: High-throughput screening cascade for this compound derivatives.
Detailed Protocols
Protocol 1: Primary High-Throughput Screening using a Luminescence-Based Kinase Assay
This protocol describes a homogenous, "mix-and-read" luminescence-based assay to screen for inhibitors of a target kinase. The assay measures the amount of ATP remaining after the kinase reaction, where a lower luminescence signal indicates higher kinase activity.
Materials:
-
Target Kinase and its specific substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
This compound derivative library (solubilized in DMSO)
-
Assay Buffer (specific to the kinase)
-
384-well, white, solid-bottom assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Protocol Steps:
-
Compound Plating:
-
Dispense 50 nL of each library compound into the wells of a 384-well assay plate using an acoustic liquid handler.
-
Include appropriate controls:
-
Negative Control (0% inhibition): DMSO only.
-
Positive Control (100% inhibition): A known inhibitor of the target kinase.
-
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X substrate/ATP solution in assay buffer.
-
Add 5 µL of the 2X enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the 2X substrate/ATP solution to each well to start the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
-
Data Analysis:
The percentage of inhibition for each compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
Protocol 2: Secondary Assay using Fluorescence Polarization
This protocol describes a fluorescence polarization (FP) assay to confirm the activity of hits that modulate a protein-protein interaction (PPI). The assay measures the change in the polarization of emitted light from a fluorescently labeled small molecule (tracer) upon binding to a larger protein.
Materials:
-
Target protein and a fluorescently labeled binding partner (tracer)
-
Confirmed hits from the primary screen (solubilized in DMSO)
-
FP Assay Buffer
-
384-well, black, low-volume assay plates
-
Plate reader with fluorescence polarization detection capabilities
Protocol Steps:
-
Compound Plating:
-
Perform a serial dilution of the hit compounds in DMSO.
-
Dispense 100 nL of the diluted compounds into the wells of a 384-well assay plate.
-
-
Reagent Addition:
-
Prepare a solution containing the target protein and the fluorescent tracer in FP assay buffer.
-
Add 10 µL of this solution to each well.
-
Include controls:
-
Low Polarization Control: Tracer only.
-
High Polarization Control: Tracer and target protein (no compound).
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for the optimized binding time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Data Analysis:
The change in millipolarization (mP) units is used to determine the inhibitory activity of the compounds. IC50 values are then calculated from the dose-response curves.
Protocol 3: Cell Viability (Cytotoxicity) Assay
This protocol uses a resazurin-based assay to assess the general cytotoxicity of the confirmed hits in a relevant cell line. Viable cells reduce resazurin to the fluorescent resorufin.
Materials:
-
Human cell line (e.g., a cancer cell line relevant to the therapeutic area)
-
Cell culture medium
-
Confirmed hits from the secondary screen (solubilized in DMSO)
-
Resazurin solution
-
384-well, black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Protocol Steps:
-
Cell Plating:
-
Seed the cells into a 384-well plate at an optimized density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Add serial dilutions of the hit compounds to the cells.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
Viability Measurement:
-
Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence (Ex/Em ~560/590 nm) on a plate reader.
-
Data Analysis:
Cell viability is expressed as a percentage relative to the vehicle-treated control cells. CC50 (50% cytotoxic concentration) values are determined from the dose-response curves.
Data Management and Analysis
High-throughput screening generates vast amounts of data that require robust data management and analysis workflows. Several software solutions are available to automate data import, quality control assessment, hit identification, and dose-response curve fitting.
Key Quality Control Metrics
-
**Z
Application Note: A Multi-Tiered Strategy for Characterizing the Bioactivity of 2-Methyl-6-(trifluoromethyl)-1H-indole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust assay cascade to characterize the bioactivity of 2-Methyl-6-(trifluoromethyl)-1H-indole. Indole derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities.[1][2][3][4] The incorporation of a trifluoromethyl (CF3) group can significantly enhance a compound's metabolic stability, lipophilicity, and target binding affinity, making trifluoromethylated indoles attractive candidates for drug discovery.[5][6][7][8] This guide details a logical, multi-tiered approach, beginning with broad-spectrum cytotoxicity screening, followed by targeted cell-based functional assays for anti-inflammatory activity, and culminating in specific biochemical assays to elucidate the potential mechanism of action. Each protocol is designed to be self-validating, incorporating essential controls and data analysis frameworks to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Assay Development
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The trifluoromethyl group is a bioisostere of the methyl group but possesses unique electronic properties that can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[5][9] Specifically, the strong electron-withdrawing nature of the CF3 group can increase metabolic stability by blocking sites susceptible to enzymatic degradation and enhance binding affinity to biological targets.[5]
Given the known anti-inflammatory and anti-cancer properties of many indole derivatives, a logical starting point for characterizing this compound is to investigate its effects in these therapeutic areas.[1][10] This application note outlines a systematic workflow designed to first establish a therapeutic window by assessing general cytotoxicity, then to identify specific bioactivity in a relevant cellular model of inflammation, and finally to probe a potential molecular target.
Experimental Workflow Overview
A tiered approach is crucial for efficiently screening and characterizing a novel compound. This workflow minimizes resource expenditure by using broad, cost-effective assays initially to identify a concentration range for further testing, followed by more complex and specific assays to determine function and mechanism.
Caption: Tiered assay development workflow for this compound.
Tier 1: Foundational Assays - Cytotoxicity
Principle: Before assessing specific bioactivity, it is essential to determine the concentration range at which this compound exhibits cytotoxic effects. This ensures that any observed effects in subsequent functional assays are not simply a consequence of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability.[1]
Protocol 3.1: MTT Cytotoxicity Assay
-
Cell Culture: Seed human cancer cells (e.g., MCF-7 breast cancer) or a relevant non-cancerous cell line (e.g., MRC-5 lung fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[1][11]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells with medium containing 0.5% DMSO and "positive control" wells with a known cytotoxic agent like Doxorubicin (10 µM).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the results as a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a non-linear regression model (e.g., four-parameter logistic curve).
Data Presentation: Hypothetical Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | 45.8 |
| This compound | MRC-5 | > 100 |
| Doxorubicin (Positive Control) | MCF-7 | 1.2 |
This table illustrates that the compound shows moderate cytotoxicity against a cancer cell line while being significantly less toxic to a non-cancerous cell line, suggesting a potential therapeutic window.
Tier 2: Functional Cellular Assays - Anti-Inflammatory Activity
Principle: Many diseases are driven by chronic inflammation. Macrophages are key mediators of the inflammatory response.[10] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) primarily through the NF-κB signaling pathway.[10][12] This assay will determine if this compound can suppress this inflammatory response.
Caption: Simplified NF-κB signaling pathway activated by LPS.
Protocol 4.1: Inhibition of Cytokine Secretion in RAW 264.7 Macrophages
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 24-well plate at a density of 2.5 x 10^5 cells per well. Allow cells to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, determined from Tier 1 results) for 1-2 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Dexamethasone, 1 µM).[13]
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 100 ng/mL to all wells except the "unstimulated" control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis and store it at -80°C.
Protocol 4.2: Quantification of TNF-α and IL-6 by ELISA
-
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify protein levels in a sample.
-
Procedure: Use commercially available ELISA kits for murine TNF-α and IL-6. Follow the manufacturer's instructions precisely. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected cell supernatants and a series of known standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance readings of the known standards. Use this curve to calculate the concentration of TNF-α and IL-6 in each experimental sample. Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value for the inhibition of each cytokine.
Data Presentation: Hypothetical Anti-Inflammatory Data
| Treatment | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Unstimulated | 50.2 | - | 35.1 | - |
| LPS + Vehicle | 2548.6 | 0% | 1890.4 | 0% |
| LPS + Compound (1 µM) | 1860.5 | 27% | 1455.6 | 23% |
| LPS + Compound (5 µM) | 1146.9 | 55% | 831.8 | 56% |
| LPS + Compound (10 µM) | 611.7 | 76% | 415.9 | 78% |
| LPS + Dexamethasone (1 µM) | 305.8 | 88% | 226.8 | 88% |
| IC50 (µM) | 4.5 | 4.3 |
Tier 3: Mechanistic Assays - Target Identification
Principle: The results from Tier 2 suggest the compound inhibits the production of NF-κB-mediated cytokines. A logical next step is to determine if it directly interferes with the NF-κB signaling pathway. A reporter assay is an excellent tool for this purpose.[12] In this assay, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol 5.1: NF-κB Luciferase Reporter Assay
-
Cell Line: Use a stable cell line, such as HEK293-NF-κB-luc, which contains an integrated NF-κB-driven luciferase reporter construct.[12]
-
Assay Procedure:
-
Seed the reporter cells in a 96-well white, clear-bottom plate.
-
Pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS.[12]
-
Incubate for 6-8 hours.
-
Lyse the cells and add a luciferase substrate reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence signal to cell viability (which can be measured in a parallel plate using an MTT or similar assay). Calculate the percent inhibition of NF-κB activity relative to the stimulated vehicle control and determine the IC50 value.
Assay Validation and Trustworthiness
To ensure the reliability of these protocols, adherence to assay validation principles is critical.[14][15][16][17]
-
Specificity: The use of specific antibodies in ELISA and a specific response element in the reporter assay ensures that the measured signal is directly related to the target of interest.
-
Precision: Intra-assay and inter-assay variability should be assessed by running replicates within the same experiment and on different days. The coefficient of variation (%CV) should typically be below 15%.[13]
-
Accuracy: Determined by spike and recovery experiments or by comparing results to a known standard.
-
Linearity and Range: The assay should provide results that are directly proportional to the concentration of the analyte within a defined range. This is established by the standard curve in the ELISA.
-
Robustness: The assay's performance should be evaluated under small, deliberate variations in method parameters (e.g., incubation times, temperatures) to ensure it remains reliable.[16]
-
Use of Controls: Each plate must include negative (unstimulated), vehicle (stimulated, no compound), and positive (known inhibitor) controls to provide a baseline and ensure the assay is performing as expected.[13][18]
Conclusion and Future Directions
This application note provides a structured, multi-tiered framework for the initial bioactivity screening of this compound. By progressing from broad cytotoxicity assessment to specific functional and mechanistic assays, researchers can efficiently characterize the compound's therapeutic potential. Positive results in this cascade—specifically, low cytotoxicity coupled with potent inhibition of inflammatory markers and NF-κB activity—would provide a strong rationale for more advanced studies.
Future work could include biochemical assays to identify a direct molecular target within the NF-κB pathway (e.g., IKK kinase inhibition assays), receptor binding assays if a G-protein coupled receptor (GPCR) or nuclear receptor is suspected, and eventually, in vivo studies in animal models of inflammation or cancer to validate the in vitro findings.[19][20][21]
References
- Conrad, M. L. (2009). Evaluation of Indole-Based Probes for High throughput Screening Of Drug Binding To Human Serum Albumin: Analysis by High-Performance Affinity Chromatography. University of Nebraska - Lincoln. [Link]
- Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. [Link]
- den Hartog, G. J. M., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & Function, 6(1), 140-148. [Link]
- Nagella, P., et al. (2011). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 19(3), 151-163. [Link]
- U.S. Food and Drug Administration. (2019).
- Pflueger, J. J., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 6(10), 1099-1103. [Link]
- Ghencea, A., et al. (2020). High‐Throughput Colorimetric Detection and Quantification of Indoles and Pyrroloindoles for Enzymatic Activity Determination. ChemBioChem, 21(18), 2654-2659. [Link]
- Topharman intermediates. (n.d.). The Role of Trifluoromethyl Indoles in Modern Drug Discovery. [Link]
- Cell Biolabs, Inc. (n.d.). Indole Assay Kit. [Link]
- Olejniczak, A., et al. (2013). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Journal of Pharmacological and Toxicological Methods, 67(3), 169-176. [Link]
- Abbo, S., et al. (2024). Bis-Indole Derivatives as Dual Nuclear Receptor 4A1 (NR4A1) and NR4A2 Ligands. International Journal of Molecular Sciences, 25(5), 2686. [Link]
- Federal Register. (2009). Draft Guidance for Industry on Assay Development for Immunogenicity Testing of Therapeutic Proteins; Availability. [Link]
- ResearchGate. (n.d.). Indoles and trifluorides with biological activities. [Link]
- Ofni Systems. (n.d.).
- El-Sayed, M. A., et al. (2014). Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. Molecules, 19(8), 12264-12282. [Link]
- Wang, H., et al. (2020). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Organic Chemistry Frontiers, 7(16), 2231-2237. [Link]
- Jedlinska, A., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro, 94, 105708. [Link]
- Wang, Y., et al. (2011). Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. Chinese Chemical Letters, 22(10), 1163-1166. [Link]
- Uddin, R., et al. (2020). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Pharmaceuticals, 13(7), 148. [Link]
- Ptaszek, A., et al. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. Molecules, 26(5), 1436. [Link]
- Edmondson, D. E., et al. (2010). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 30(4), 689-732. [Link]
- YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. [Link]
- Satała, G., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(1), 849. [Link]
- ResearchGate. (n.d.).
- Mashayekhi, M., et al. (2011). Synthesis and in vitro Evaluation of Novel Indole-Based Sigma Receptors Ligands. Aperta, 2011, 1-10. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)
- Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Drug Delivery and Therapeutics, 12(6-S), 211-221. [Link]
- National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
- ChemSynthesis. (n.d.). 2-methyl-6-(trifluoromethoxy)-1H-indol-1-ol. [Link]
- MDPI. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. [Link]
- ResearchGate. (n.d.).
- McGill University Newsroom. (2018). A near-universal way to measure enzyme inhibition. [Link]
- YouTube. (2020).
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
- Jiang, H., et al. (2014). Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile. Organic & Biomolecular Chemistry, 12(20), 3446-3458. [Link]
- ResearchGate. (2022).
- PubMed. (n.d.). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation | RAPS [raps.org]
- 15. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 16. mybiosource.com [mybiosource.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 19. Bis-Indole Derivatives as Dual Nuclear Receptor 4A1 (NR4A1) and NR4A2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 2-Methyl Position in Trifluoromethyl Indoles
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed application notes and protocols for the chemical modification of the 2-methyl group in trifluoromethyl-substituted indoles. The presence of the trifluoromethyl (CF₃) group, a potent electron-withdrawing moiety, significantly influences the reactivity of the indole core and its substituents. This document offers a detailed exploration of various synthetic strategies, providing experimentally validated protocols and the underlying chemical principles to empower researchers in medicinal chemistry and materials science.
Introduction to the Chemistry of Trifluoromethyl Indoles
Trifluoromethylated indoles are a privileged scaffold in modern drug discovery. The CF₃ group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The 2-methylindole core, also prevalent in bioactive molecules, provides a valuable handle for further molecular elaboration. The functionalization of the 2-methyl group in the presence of a trifluoromethyl substituent, however, presents unique challenges due to the altered electronics of the indole ring. This guide outlines several key methodologies to address these challenges, enabling the synthesis of a diverse range of novel chemical entities.
I. Halogenation of the 2-Methyl Group: A Gateway to Further Functionalization
Radical halogenation of the benzylic 2-methyl group provides a versatile intermediate, the 2-(halomethyl)indole, which can be readily converted to a variety of other functional groups through nucleophilic substitution or cross-coupling reactions.
Application Note: Selective Benzylic Bromination with N-Bromosuccinimide (NBS)
The Wohl-Ziegler reaction, utilizing N-bromosuccinimide (NBS) and a radical initiator, is a highly effective method for the selective bromination of the 2-methyl group. The electron-withdrawing nature of the trifluoromethyl group can deactivate the indole ring towards electrophilic attack, thus favoring the radical pathway at the benzylic position. Careful control of reaction conditions is crucial to prevent competitive bromination on the indole ring.
Workflow for Benzylic Bromination:
Caption: General workflow for the benzylic bromination of a 2-methyl-trifluoromethylindole.
Protocol 1: Synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)-1H-indole
Materials:
-
2-Methyl-5-(trifluoromethyl)-1H-indole
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of 2-methyl-5-(trifluoromethyl)-1H-indole (1.0 equiv) in anhydrous CCl₄, add NBS (1.1 equiv) and a catalytic amount of AIBN (0.1 equiv).
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2-(bromomethyl)-5-(trifluoromethyl)-1H-indole.
Trustworthiness: This protocol is a standard procedure for benzylic bromination. The progress of the reaction should be carefully monitored to avoid over-bromination or degradation of the product. The use of fresh, recrystallized NBS is recommended for optimal results.
II. Deprotonation and Electrophilic Quench: C-C and C-X Bond Formation
Directed metallation of the 2-methyl group via lithiation, followed by quenching with an appropriate electrophile, is a powerful strategy for introducing a wide range of substituents. The acidity of the 2-methyl protons is enhanced by the electron-withdrawing trifluoromethyl group, facilitating deprotonation.
Application Note: Lithiation of the 2-Methyl Group
The choice of base and reaction conditions is critical for the selective deprotonation of the 2-methyl group without affecting other positions on the indole ring. Strong bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are typically employed at low temperatures. The N-H proton of the indole is also acidic and will be deprotonated. Therefore, at least two equivalents of the base are required.
Workflow for Lithiation and Electrophilic Quench:
Caption: General workflow for the functionalization of a 2-methyl-trifluoromethylindole via lithiation and electrophilic quench.
Protocol 2: Synthesis of 2-(2-Hydroxypropyl)-5-(trifluoromethyl)-1H-indole
Materials:
-
2-Methyl-5-(trifluoromethyl)-1H-indole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve 2-methyl-5-(trifluoromethyl)-1H-indole (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add n-BuLi (2.2 equiv) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous acetone (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 2-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-indole.
Expertise & Experience: The use of two equivalents of n-BuLi is necessary to deprotonate both the N-H and the 2-methyl group. The dianion formed is a potent nucleophile. The reaction must be carried out under strictly anhydrous conditions to avoid quenching the organolithium species.
III. Oxidation of the 2-Methyl Group: Synthesis of 2-Formylindoles
The oxidation of the 2-methyl group to a formyl group provides a valuable 2-formyl-trifluoromethylindole intermediate. This aldehyde can then be used in a variety of subsequent transformations, including reductive amination, Wittig reactions, and condensations.
Application Note: Selenium Dioxide Oxidation
Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups to aldehydes. The reaction is typically carried out in a high-boiling solvent such as dioxane or acetic acid. The electron-withdrawing trifluoromethyl group can make the 2-methyl group more susceptible to oxidation.
Protocol 3: Synthesis of 2-Formyl-6-(trifluoromethyl)-1H-indole
Materials:
-
2-Methyl-6-(trifluoromethyl)-1H-indole
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Celite®
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in a mixture of dioxane and water (e.g., 50:1), add selenium dioxide (1.2 equiv).
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the black selenium precipitate.
-
Dilute the filtrate with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to give 2-formyl-6-(trifluoromethyl)-1H-indole.
Authoritative Grounding: The Riley oxidation using selenium dioxide is a well-established method for the oxidation of methyl groups adjacent to aromatic rings.[1]
IV. Condensation Reactions of the 2-Methyl Group
The activated 2-methyl group in trifluoromethyl indoles can participate in condensation reactions with aldehydes and other electrophiles, leading to the formation of new carbon-carbon bonds.
Application Note: Knoevenagel-type Condensation
While the 2-methyl group is not as acidic as typical active methylene compounds, its acidity is enhanced by the trifluoromethyl group. Under basic conditions, it can be deprotonated and undergo condensation with aldehydes to form styryl-type derivatives.
Protocol 4: Synthesis of 2-(2-(4-Nitrophenyl)vinyl)-5-(trifluoromethyl)-1H-indole
Materials:
-
2-Methyl-5-(trifluoromethyl)-1H-indole
-
4-Nitrobenzaldehyde
-
Piperidine
-
Pyridine
-
Ethanol
-
Hydrochloric acid (1 M)
Procedure:
-
To a solution of 2-methyl-5-(trifluoromethyl)-1H-indole (1.0 equiv) and 4-nitrobenzaldehyde (1.2 equiv) in ethanol, add a catalytic amount of piperidine and pyridine.
-
Reflux the mixture for 24-48 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to afford the desired product.
Data Summary
| Protocol | Starting Material | Reagents | Product | Key Transformation |
| 1 | 2-Methyl-5-(trifluoromethyl)-1H-indole | NBS, AIBN | 2-(Bromomethyl)-5-(trifluoromethyl)-1H-indole | Benzylic Bromination |
| 2 | 2-Methyl-5-(trifluoromethyl)-1H-indole | n-BuLi, Acetone | 2-(2-Hydroxypropyl)-5-(trifluoromethyl)-1H-indole | Lithiation/Alkylation |
| 3 | This compound | SeO₂ | 2-Formyl-6-(trifluoromethyl)-1H-indole | Oxidation |
| 4 | 2-Methyl-5-(trifluoromethyl)-1H-indole | 4-Nitrobenzaldehyde, Piperidine, Pyridine | 2-(2-(4-Nitrophenyl)vinyl)-5-(trifluoromethyl)-1H-indole | Condensation |
References
- Riley, H. L.; Morley, J. F.; Friend, N. A. C. Selenium Dioxide, a New Oxidising Agent. Part I. Its Reaction with Aldehydes and Ketones. J. Chem. Soc.1932, 1875-1883. [Link]
Sources
Application Notes and Protocols for the N-Alkylation of 2-Methyl-6-(trifluoromethyl)-1H-indole
Introduction: The Strategic Importance of N-Alkylated Indoles in Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] N-alkylation of the indole ring represents a critical synthetic transformation, enabling the modulation of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. The strategic introduction of alkyl groups at the N-1 position can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[3] Specifically, 2-Methyl-6-(trifluoromethyl)-1H-indole is a valuable scaffold, combining the electron-donating methyl group at the C-2 position with the strongly electron-withdrawing trifluoromethyl group at the C-6 position. This substitution pattern significantly influences the electronic properties and reactivity of the indole ring, presenting unique challenges and opportunities in its functionalization.
This comprehensive guide provides detailed application notes and protocols for the N-alkylation of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of various alkylation strategies, offer step-by-step experimental procedures, and provide insights into reaction optimization and troubleshooting.
Mechanistic Considerations for N-Alkylation of this compound
The N-alkylation of an indole proceeds via the deprotonation of the N-H bond to form an indolide anion, which then acts as a nucleophile to attack an electrophilic alkylating agent. The acidity of the indole N-H is a key determinant of its reactivity. In the case of this compound, the electron-withdrawing trifluoromethyl group at the C-6 position increases the acidity of the N-H proton compared to unsubstituted indole, facilitating its deprotonation.[2] Conversely, the electron-donating methyl group at the C-2 position slightly tempers this effect but also influences the nucleophilicity of the resulting anion.
Several methods can be employed for the N-alkylation of this substrate, each with its own advantages and mechanistic nuances. The choice of method will depend on the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance required.
Visualizing the General Reaction Pathway
Caption: General mechanism of indole N-alkylation.
Protocols for N-Alkylation
Herein, we present three robust protocols for the N-alkylation of this compound: a classical approach using a strong base and an alkyl halide, a phase-transfer catalysis method for milder conditions, and a Mitsunobu reaction for the use of alcohols as alkylating agents.
Protocol 1: Classical N-Alkylation with Sodium Hydride and Alkyl Halides
This method is a widely used and generally high-yielding procedure for the N-alkylation of indoles.[4][5] The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the indole nitrogen.
Causality of Experimental Choices:
-
Sodium Hydride (NaH): A strong base that irreversibly deprotonates the indole, driving the reaction to completion. Its insoluble nature requires careful handling and an inert atmosphere.
-
Anhydrous Dimethylformamide (DMF): A polar aprotic solvent that effectively solvates the sodium indolide salt and the alkyl halide, facilitating the SN2 reaction. Its high boiling point allows for a wide range of reaction temperatures.
-
Inert Atmosphere (Argon or Nitrogen): Essential to prevent quenching of the highly reactive sodium hydride and the indolide anion by atmospheric moisture and oxygen.
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq).
-
Dissolve the indole in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Under a positive pressure of inert gas, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (1.1 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 50-80 °C) may be required for less reactive alkyl halides.[4]
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution dropwise at 0 °C.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Phase-Transfer Catalysis (PTC) for N-Alkylation
Phase-transfer catalysis offers a milder and often more practical alternative to the use of strong, moisture-sensitive bases.[6][7] A quaternary ammonium salt transfers the indolide anion from the aqueous basic phase to the organic phase containing the alkyl halide.
Causality of Experimental Choices:
-
Tetrabutylammonium Bromide (TBAB): A common phase-transfer catalyst that is soluble in both organic and (to some extent) aqueous phases, facilitating the transport of the indolide anion.
-
50% Aqueous Sodium Hydroxide: A strong, inexpensive base that deprotonates the indole at the interface of the two phases.
-
Toluene or Dichloromethane: Organic solvents that are immiscible with water and effectively dissolve the indole and the alkyl halide.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the alkyl halide (1.2 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add toluene or dichloromethane as the organic solvent.
-
With vigorous stirring, add 50% aqueous sodium hydroxide solution.
-
Heat the mixture to 50-60 °C and stir vigorously for 4-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and separate the organic layer.
-
Extract the aqueous layer with the same organic solvent (2 x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Mitsunobu Reaction for N-Alkylation with Alcohols
The Mitsunobu reaction is a powerful method for the N-alkylation of indoles using alcohols, which are often more readily available and stable than the corresponding halides.[8][9] This reaction proceeds with inversion of configuration at the alcohol's stereocenter, if applicable.
Causality of Experimental Choices:
-
Triphenylphosphine (PPh3): Acts as an oxygen activator for the alcohol.
-
Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): The azodicarboxylate is the ultimate oxidant for the triphenylphosphine and activates the alcohol-PPh3 adduct.
-
Anhydrous Tetrahydrofuran (THF): A suitable aprotic solvent for the Mitsunobu reaction.
Experimental Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the components in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 eq) dropwise over 20-30 minutes. An exothermic reaction is often observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified directly by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Data Presentation: Comparison of N-Alkylation Protocols
| Parameter | Protocol 1: NaH/Alkyl Halide | Protocol 2: Phase-Transfer Catalysis | Protocol 3: Mitsunobu Reaction |
| Alkylating Agent | Alkyl Halides (I, Br, Cl) | Alkyl Halides (I, Br) | Primary & Secondary Alcohols |
| Base | Sodium Hydride (strong) | 50% aq. NaOH (strong, biphasic) | Not required (redox reaction) |
| Solvent | Anhydrous DMF, THF | Toluene, DCM (biphasic) | Anhydrous THF, Dioxane |
| Temperature | 0 °C to 80 °C | Room Temp to 60 °C | 0 °C to Room Temp |
| Key Advantages | High yields, reliable for many substrates | Milder conditions, no anhydrous setup | Uses alcohols, stereospecific (inversion) |
| Key Disadvantages | Requires inert atmosphere, hazardous base | Vigorous stirring needed, catalyst removal | Stoichiometric byproducts, purification can be challenging |
Experimental Workflow Visualization
Caption: A generalized experimental workflow for N-alkylation.
Safety and Handling
-
This compound: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]
-
Trifluoromethyl Compounds: Some trifluoromethyl-containing reagents can be toxic and should be handled with care.[12][13] Always consult the Safety Data Sheet (SDS) for specific handling and disposal information.
-
Sodium Hydride: A highly flammable and reactive solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere in a fume hood.
-
DEAD/DIAD: These reagents are toxic and potentially explosive. Store at low temperatures and handle with care.
Product Characterization
The successful N-alkylation of this compound can be confirmed by standard spectroscopic techniques:
-
1H NMR: Disappearance of the broad N-H singlet (typically > 8 ppm) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group.
-
13C NMR: Shifts in the carbon signals of the indole ring and the appearance of new signals for the alkyl group.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated mass of the N-alkylated product.
-
Infrared (IR) Spectroscopy: Disappearance of the N-H stretching vibration (typically around 3400 cm-1).
A comparative analysis of the spectral data of the starting material and the product will provide unambiguous confirmation of the transformation.[14][15]
References
- Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(2), 124-126.
- ResearchGate. (n.d.). Synthesis of N-alkylated indoles.
- Trofimov, A. (2020).
- Gong, L. (2018). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol.
- Li, X., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(44), 27653-27657.
- Bandini, M., et al. (2010).
- Taylor, R. J. K., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 71-76.
- Bandini, M., et al. (2010). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Chemistry – A European Journal, 16(41), 12462-12473.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
- Smith, A. B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 849-858.
- ResearchGate. (n.d.). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols.
- Srivastava, A., et al. (2015). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Molecular and Genetic Medicine, s4.
- Bhagwat, S. S., & Gude, C. (1994). N-alkylation of indole ring using Mitsunobu reaction. Tetrahedron Letters, 35(12), 1847-1850.
- Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]
- Baran, P. S., et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 145(35), 19346-19354.
- Butters, M., et al. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Sigman, M. S., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(22), 8750-8754.
- Maiti, D., et al. (2020). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: Evidence of Ni(I)/Ni(III) catalytic cycle. Chemical Science, 11(20), 5349-5355.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. tsijournals.com [tsijournals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Trifluoromethyl Indoles
Introduction: The Strategic Importance of Trifluoromethyl Indoles in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group onto this heterocyclic system dramatically enhances its value in drug development. The highly electronegative CF₃ group can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[1][2] These modifications often lead to improved pharmacokinetic profiles, including increased bioavailability due to better penetration through biological membranes.[1] Consequently, trifluoromethylated indoles are highly sought-after building blocks for synthesizing novel therapeutics.[1]
Despite their importance, the synthesis of specifically substituted trifluoromethyl indoles can be challenging. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy to address this, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[3][4] This guide provides an in-depth overview of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Heck—applied to halo-trifluoromethyl indoles, complete with mechanistic insights and detailed experimental protocols.
The Causality Behind Experimental Choices: Why Palladium Catalysis?
The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the indole ring. This electronic effect makes traditional nucleophilic substitution reactions difficult. Palladium catalysis overcomes these limitations by creating a catalytic cycle that involves a low-valent palladium species, which is reactive enough to engage even electron-deficient aryl halides. The choice of ligands, bases, and solvents becomes critical in tuning the reactivity and stability of the palladium catalyst to achieve high yields and selectivity. Bulky, electron-rich phosphine ligands, for instance, are often employed to facilitate the crucial oxidative addition and reductive elimination steps in the catalytic cycle.[5]
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids
The Suzuki-Miyaura coupling is a cornerstone reaction for the synthesis of biaryl compounds, involving the cross-coupling of an organoboron reagent with an organohalide.[4][6] For trifluoromethyl indoles, this reaction is invaluable for introducing aryl or heteroaryl substituents, which are common motifs in pharmacologically active molecules.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps:[6]
-
Oxidative Addition: A Pd(0) complex reacts with the halo-trifluoromethyl indole to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.[6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-(trifluoromethyl)-1H-indole
This protocol describes a general procedure for the coupling of a halo-trifluoromethyl indole with an arylboronic acid.
Materials:
-
5-Bromo-2-(trifluoromethyl)-1H-indole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[4]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[4]
-
Base (e.g., K₂CO₃, 2-3 equiv)[4]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[4]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 5-bromo-2-(trifluoromethyl)-1H-indole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[3]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[3]
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale / Field Insight |
| Indole Substrate | Halo-indole (Br, I) | Bromides and iodides are more reactive than chlorides in oxidative addition. |
| Boronic Acid | Aryl-B(OH)₂, Heteroaryl-B(OH)₂ | A slight excess (1.2-1.5 equiv.) is used to drive the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A robust and commercially available catalyst suitable for a wide range of substrates. |
| Base | K₂CO₃, Cs₂CO₃ (2-3 equiv.) | Activates the boronic acid for transmetalation. Cs₂CO₃ is often used for less reactive substrates. |
| Solvent | Dioxane/H₂O, Toluene, DMF | The aqueous mixture helps to dissolve the inorganic base and facilitates the reaction. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle. |
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a highly effective method for forming C-N bonds by coupling amines with aryl halides.[7] This reaction is particularly crucial in pharmaceutical synthesis, as the arylamine moiety is a common feature in bioactive molecules.[5][8] For trifluoromethyl indoles, this allows for the introduction of diverse amine functionalities.
Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination is similar to the Suzuki coupling but involves an amine as the nucleophile.[5]
-
Oxidative Addition: Pd(0) adds to the halo-trifluoromethyl indole.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.[5]
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, yielding the N-aryl indole and regenerating the Pd(0) catalyst.[5]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of 4-Chloro-7-(trifluoromethyl)-1H-indole
This protocol provides a general method for the N-arylation of indoles or the amination of halo-indoles.
Materials:
-
4-Chloro-7-(trifluoromethyl)-1H-indole (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand to a dry Schlenk tube.
-
Add the halo-trifluoromethyl indole, the amine (if solid), and the base.
-
Evacuate and backfill the tube with inert gas.
-
Add the anhydrous, degassed solvent, followed by the amine (if liquid), via syringe.
-
Seal the tube and heat the mixture to 80-120 °C for 12-24 hours, with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Rationale / Field Insight |
| Indole Substrate | Halo-indole (Cl, Br) | Chlorides can be used with modern, highly active catalyst systems. |
| Amine | Primary, Secondary, Anilines, Heterocyclic | The choice of ligand is crucial for coupling challenging or sterically hindered amines. |
| Catalyst System | Pd₂(dba)₃ / Buchwald Ligands | Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential for high catalyst activity. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOtBu is common, but K₃PO₄ can be used for more sensitive substrates. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary to prevent quenching of the base and catalyst deactivation. |
| Temperature | 80-120 °C | Higher temperatures are often needed for less reactive aryl chlorides. |
III. Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes
The Heck reaction is a powerful method for the arylation of alkenes, forming a new C-C bond at a vinylic position.[6][9] This reaction is particularly useful for synthesizing substituted styrenes or acrylates from halo-trifluoromethyl indoles, which are versatile intermediates for further chemical transformations.
Mechanistic Overview
The Heck reaction proceeds through a distinct catalytic cycle:[6]
-
Oxidative Addition: A Pd(0) species inserts into the carbon-halogen bond of the trifluoromethyl indole.
-
Migratory Insertion (Syn-addition): The alkene coordinates to the Pd(II) complex and then inserts into the Palladium-Aryl bond.
-
β-Hydride Elimination (Syn-elimination): A hydrogen atom on the carbon adjacent to the newly formed C-C bond is eliminated, forming the final product and a palladium-hydride species.
-
Base-promoted Regeneration: A base regenerates the Pd(0) catalyst from the palladium-hydride species.[6]
Caption: Experimental workflow for a typical Heck coupling reaction.
Protocol: Heck Coupling of 6-Iodo-4-(trifluoromethyl)-1H-indole with Styrene
This protocol outlines a general procedure for the Heck coupling of a halo-trifluoromethyl indole with an alkene.
Materials:
-
6-Iodo-4-(trifluoromethyl)-1H-indole (1.0 mmol)
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)[3]
-
Pd(OAc)₂ (0.05 equivalents)[3]
-
P(o-tol)₃ (0.1 equivalents)[3]
-
Triethylamine (Et₃N) (2.0 equivalents)[3]
-
N,N-Dimethylformamide (DMF)[3]
Procedure:
-
In a sealed tube, combine 6-iodo-4-(trifluoromethyl)-1H-indole, Pd(OAc)₂, and P(o-tol)₃.[3]
-
Evacuate and backfill the tube with an inert gas three times.[3]
-
Add DMF, the alkene, and Et₃N via syringe.[3]
-
Seal the tube and heat the mixture to 120 °C for 18-36 hours.[3]
-
Monitor the reaction by TLC or GC-MS.[3]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.[3]
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[3]
-
Filter and remove the solvent in vacuo.[3]
-
Purify the residue by flash column chromatography.[3]
Data Presentation: Representative Heck Reaction Conditions
| Parameter | Condition | Rationale / Field Insight |
| Indole Substrate | Halo-indole (I, Br, OTf) | Iodides are the most reactive substrates for the Heck reaction. |
| Alkene | Styrenes, Acrylates, Unactivated Olefins | Electron-deficient alkenes (like acrylates) often react more readily than electron-rich ones. |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Simple palladium salts are often effective, as the phosphine ligand can be added separately. |
| Ligand | PPh₃, P(o-tol)₃ | Monodentate phosphine ligands are commonly used. The choice can influence regioselectivity. |
| Base | Et₃N, K₂CO₃ | An organic or inorganic base is required to neutralize the H-X generated in the reaction. |
| Solvent | DMF, Acetonitrile, Toluene | A polar aprotic solvent is typically used to ensure solubility of the reactants and catalyst. |
| Temperature | 100-140 °C | High temperatures are generally required for the Heck reaction. |
IV. Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of trifluoromethyl indoles. The Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions provide reliable and versatile pathways to construct essential C-C and C-N bonds, enabling access to a vast chemical space of novel indole derivatives for drug discovery and development. The protocols and insights provided in this guide serve as a robust foundation for researchers in the field. Future advancements will likely focus on developing more active and stable catalysts that operate under milder conditions, further expanding the scope and applicability of these powerful transformations in synthesizing the next generation of trifluoromethyl indole-based therapeutics.
References
- Yang, H., Wang, L. C., Zhang, Y., Zheng, D., & Chen, Z. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science, 13(12), 3473–3479.
- (2020). Synthesis and Derivatization of N-Trifluoromethylated Indoles. Synfacts, 16(04), 0432.
- Li, Y., Wang, X., & Li, Y. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances, 9(60), 35057–35060.
- Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethyl Indoles in Modern Drug Discovery.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery.
- Mae, M., et al. (2019). Synthesis of 3‐(trifluoromethyl)indoles. Asian Journal of Organic Chemistry.
- Wang, C., et al. (2020). Pd/Cu-Catalyzed Enantioselective Sequential Heck/Sonogashira Coupling: Asymmetric Synthesis of Oxindoles Containing Trifluoromethylated Quaternary Stereogenic Centers. Angewandte Chemie International Edition, 59(7), 2764-2768.
- ResearchGate (n.d.). Cobalt-Catalyzed Intramolecular Enantioselective Reductive Heck Reaction toward the Synthesis of Chiral 3-Trifluoromethylated Oxindoles.
- ResearchGate (n.d.). Pd/Cu‐Catalyzed Enantioselective Sequential Heck/Sonogashira Coupling: Asymmetric Synthesis of Oxindoles Containing Trifluoromethylated Quaternary Stereogenic Centers.
- Xu, Y., et al. (2024). Cobalt-Catalyzed Intramolecular Enantioselective Reductive Heck Reaction toward the Synthesis of Chiral 3-Trifluoromethylated Oxindoles. The Journal of Organic Chemistry, 89(23), 17133–17140.
- ResearchGate (n.d.). Asymmetric synthesis of oxindoles containing trifluoromethylated quaternary stereogenic centers.
- ResearchGate (n.d.). ChemInform Abstract: Metal-Catalyzed Cross-Coupling Reactions for Indoles.
- Liu, X., et al. (2017). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 22(12), 2209.
- Li, Y., et al. (2014). Self-induced stereoselective in situ trifluoromethylation: preparation of spiro[indoline-3,3'-quinoline] via palladium-catalyzed cascade reaction. Organic Letters, 16(12), 3240–3243.
- Wang, D. H., et al. (2011). Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Organic Letters, 13(7), 1662–1665.
- Bakos, B., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(22), 3749–3761.
- Song, Q., et al. (2024). Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent. Organic Letters.
- Wikipedia (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts (2020). 17.2: Palladium catalyzed couplings.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Methyl-6-(trifluoromethyl)-1H-indole in Agrochemical Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Indoles in Agrochemical Design
The indole scaffold is a cornerstone in the development of biologically active molecules, recognized for its versatile structure and presence in numerous natural and synthetic compounds with significant pharmacological and agrochemical applications.[1][2][3] Its unique bicyclic aromatic structure allows for a wide range of functionalizations, enabling the fine-tuning of a molecule's properties to interact with specific biological targets.[1][3] In the realm of agrochemical research, the indole nucleus has been incorporated into molecules designed to act as fungicides, insecticides, and herbicides.[4][5][6]
The strategic incorporation of a trifluoromethyl (-CF₃) group onto the indole core, as seen in 2-Methyl-6-(trifluoromethyl)-1H-indole, offers a distinct advantage in the design of modern agrochemicals. The trifluoromethyl group is a powerful modulator of a molecule's physicochemical properties. Its high electronegativity and lipophilicity can significantly enhance metabolic stability, improve binding affinity to target enzymes or receptors, and increase membrane permeability, leading to more potent and effective active ingredients.[7] Over half of the pesticides launched in the last two decades contain fluorine, with the trifluoromethyl group being a predominant feature.[7]
This technical guide provides an in-depth exploration of the application of this compound as a key building block in the synthesis of novel agrochemicals. We will delve into the rationale behind its use, outline key synthetic transformations, and provide detailed protocols for the preparation of advanced intermediates, empowering researchers and scientists to leverage this versatile molecule in their discovery and development pipelines.
Core Attributes of this compound in Agrochemical Scaffolds
The unique combination of the 2-methyl and 6-trifluoromethyl substituents on the indole ring provides a specific set of properties that are highly desirable in the design of new agrochemicals.
| Property | Influence on Agrochemical Performance |
| Trifluoromethyl Group | Enhanced Lipophilicity: Improves the molecule's ability to penetrate the waxy cuticle of plants and the chitinous exoskeleton of insects.[7] Metabolic Stability: The strong carbon-fluorine bond resists enzymatic degradation, leading to longer-lasting activity in the field.[7] Strong Electron-Withdrawing Nature: Alters the electronic properties of the indole ring, potentially enhancing binding to target sites and influencing the molecule's mode of action.[7] |
| 2-Methyl Group | Steric Influence: The methyl group at the 2-position can provide steric hindrance that influences the molecule's conformation and interaction with target proteins, potentially leading to improved selectivity. Increased Lipophilicity: Complements the effect of the trifluoromethyl group in enhancing overall lipophilicity. |
| Indole Nucleus | Bioisosterism: The indole scaffold can act as a bioisostere for other aromatic systems, offering a template for scaffold hopping and the development of novel intellectual property.[8] Versatile Reaction Sites: The indole ring offers multiple positions (N-1, C-3) for further chemical modification, allowing for the creation of diverse chemical libraries for biological screening.[1] |
Key Synthetic Transformations and Protocols
While specific commercial agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structure lends itself to several key synthetic transformations used to build more complex, biologically active molecules. The following protocols are based on well-established synthetic methodologies for indole derivatives and are designed to be adapted by researchers for the synthesis of novel agrochemical candidates.
Protocol 1: Vilsmeier-Haack Formylation at the C-3 Position
The Vilsmeier-Haack reaction is a robust method for introducing a formyl group onto electron-rich aromatic rings, such as indoles. This reaction typically occurs at the C-3 position of the indole, providing a crucial aldehyde intermediate that can be further elaborated.
Workflow for Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack formylation of the indole core.
Experimental Protocol:
-
Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for an additional 30 minutes to form the Vilsmeier reagent.
-
Reaction with Indole: Dissolve this compound (1.0 eq) in DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0°C and carefully pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is approximately 7.
-
Extraction and Purification: The resulting precipitate, this compound-3-carbaldehyde, can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: N-Alkylation of the Indole Nitrogen
Functionalization of the indole nitrogen is a common strategy to modulate the biological activity of indole-based compounds. N-alkylation introduces substituents that can influence steric and electronic properties, as well as solubility.
Workflow for N-Alkylation
Caption: N-Alkylation of the indole nitrogen.
Experimental Protocol:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add a 60% dispersion of sodium hydride (NaH, 1.2 eq) in mineral oil.
-
Washing: Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Indole Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0°C.
-
Deprotonation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0°C and add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water at 0°C.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography.
Conclusion and Future Outlook
This compound represents a highly valuable and strategic building block for the synthesis of next-generation agrochemicals. Its unique substitution pattern confers advantageous properties that can lead to the discovery of more potent, selective, and metabolically stable active ingredients. The synthetic protocols outlined in this guide for C-3 formylation and N-alkylation provide a solid foundation for researchers to build diverse libraries of novel indole derivatives for agrochemical screening. As the demand for innovative and effective crop protection solutions continues to grow, the exploration of fluorinated indole scaffolds will undoubtedly play a pivotal role in the future of agrochemical research and development.
References
- Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange and regiospecific addition of a 3-indolylcuprate. A new synthesis of 3-substituted indoles. The Journal of Organic Chemistry, 51(25), 5106–5110.
- Jesudason, P., et al. (2022). The Trifluoromethyl Group: Enhancing Drug Discovery and Agrochemical Performance. Journal of Fluorine Chemistry.
- US Patent 4,812,162A. Indole derivatives and their use as fungicides, insecticides and pesticides.
- Sundberg, R. J. (2002). Indoles. Academic Press.
- US Patent 5,502,071A. Indoles as insecticides and acaricides.
- EP Patent 0070698B1. Herbicidal indole sulfonamides.
- US Patent 11,910,795B2. Natural indole auxin and aminopolycarboxylic acid herbicidal compositions.
- CN Patent 103621505A.
- Justia Patents. (2023). Indole Alkaloid With Fungicidal Effect.
Sources
- 1. US11910795B2 - Natural indole auxin and aminopolycarboxylic acid herbicidal compositions - Google Patents [patents.google.com]
- 2. CN103621505A - Application of halogenated indole-3-acetic acid as herbicide - Google Patents [patents.google.com]
- 3. WO2012081916A2 - Indazole derivative and a pesticide composition containing the same - Google Patents [patents.google.com]
- 4. EP0070698B1 - Herbicidal indole sulfonamides - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. US10772327B2 - Herbicide composition containing isopropylamine caprylate - Google Patents [patents.google.com]
- 7. US5502071A - Indoles as insecticides and acaricides - Google Patents [patents.google.com]
- 8. US4812162A - Indole derivatives and their use as fungicides, insecticides and pesticides - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of Kinase Inhibitors Utilizing a Trifluoromethyl Indole Scaffold
For: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized modern medicine, with over 70 approved by the FDA.[1] A key challenge in this field is the design of potent and selective inhibitors to minimize off-target effects. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many approved kinase inhibitors.[1][2] When strategically combined with a trifluoromethyl (CF3) group, the resulting scaffold offers significant advantages in drug design. This guide provides a comprehensive overview of the rationale, synthesis, and evaluation of kinase inhibitors based on the trifluoromethyl indole scaffold, complete with detailed experimental protocols and field-proven insights.
The Scientific Rationale: Why the Trifluoromethyl Indole Scaffold?
The strategic combination of the indole ring and the trifluoromethyl group creates a powerful pharmacophore for kinase inhibition. This is not a random amalgamation but a deliberate design choice rooted in fundamental principles of medicinal chemistry.
The Indole Nucleus: A Privileged Kinase-Binding Motif
The indole ring system is a common feature in numerous natural products and FDA-approved drugs.[1][2] Its prevalence in kinase inhibitors stems from its ability to mimic the purine core of ATP, the natural substrate for kinases. The nitrogen atom and the bicyclic aromatic system of indole can form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a key anchoring point for many inhibitors.[2][3]
The Trifluoromethyl Group: Enhancing "Drug-Like" Properties
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design to enhance the pharmacokinetic and pharmacodynamic properties of a lead compound.[4] Its unique electronic and steric attributes confer several advantages:
-
Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can prolong the half-life of a drug, leading to less frequent dosing.
-
Enhanced Binding Affinity: The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing substituent. This can modulate the electronics of the indole ring and enhance interactions with the kinase active site through favorable electrostatic and hydrophobic interactions.
-
Improved Lipophilicity and Membrane Permeability: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance bioavailability.[4]
-
Modulation of pKa: The electron-withdrawing nature of the CF3 group can alter the pKa of nearby functional groups, which can be fine-tuned to optimize target engagement.
Synthesis of Trifluoromethyl Indole Scaffolds
A variety of synthetic routes have been developed to access trifluoromethyl-substituted indoles, providing medicinal chemists with a versatile toolkit to explore structure-activity relationships (SAR).
Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
A highly efficient one-pot method for the synthesis of 2-(trifluoromethyl)indoles utilizes a domino reaction sequence involving trifluoromethylation and cyclization of readily available 2-alkynylanilines.[5] This method is particularly advantageous as it ensures the precise placement of the CF3 group at the 2-position of the indole core.[5]
General Protocol:
-
To a solution of the N-protected 2-alkynylaniline (1.0 equiv) in a suitable solvent (e.g., DMF), add a copper-based trifluoromethylating reagent (e.g., CuCF3 derived from fluoroform) (1.5 equiv) and a ligand (e.g., TMEDA) (2.0 equiv).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere for the specified time (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(trifluoromethyl)indole.
For a detailed experimental procedure, including specific reaction conditions and substrate scope, refer to Ye et al., Org. Lett. 2018, 20, 1676–1679.[5]
Synthesis of 5-(Trifluoromethyl)-1H-indole
The 5-substituted indole isomer is also a valuable building block. A practical synthesis can be achieved through a palladium-catalyzed coupling and annulation strategy.[6]
General Protocol:
-
Combine 2-iodo-4-trifluoromethylaniline (1.0 equiv), a functionalized alkyne (e.g., a protected propargyl alcohol) (1.2 equiv), a palladium catalyst (e.g., Pd(PPh3)4) (0.05 equiv), and a copper co-catalyst (e.g., CuI) (0.1 equiv) in a suitable solvent (e.g., triethylamine).
-
Heat the mixture under an inert atmosphere until the starting materials are consumed (as monitored by TLC or LC-MS).
-
Cool the reaction mixture, filter off the solids, and concentrate the filtrate.
-
Purify the crude product via column chromatography to yield the desired 5-(trifluoromethyl)-1H-indole derivative.
Further details and variations of this method can be found in the chemical literature.[6]
Screening and Profiling of Trifluoromethyl Indole Kinase Inhibitors
Once a library of trifluoromethyl indole derivatives has been synthesized, the next critical step is to evaluate their inhibitory activity against a panel of protein kinases. A tiered screening approach is typically employed, starting with primary biochemical assays to determine potency (IC50), followed by broader kinase profiling to assess selectivity.
Primary Biochemical Assays: Determining IC50
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a kinase inhibitor. Several robust and high-throughput assay formats are available.
The ADP-Glo™ assay is a universal, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6] It is a two-step process that first terminates the kinase reaction and depletes the remaining ATP, and then converts the generated ADP into a luminescent signal.[6]
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
Trifluoromethyl indole inhibitor library (solubilized in DMSO)
-
ATP
-
Kinase reaction buffer (specific to the kinase)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Step-by-Step Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of your trifluoromethyl indole compounds in 100% DMSO. Create a dilution series of the compounds in kinase reaction buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%).
-
Prepare a solution of the kinase and substrate in kinase reaction buffer.
-
Prepare a solution of ATP in kinase reaction buffer at twice the desired final concentration.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilutions. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the normalized luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation and Interpretation
Systematic data collection and clear presentation are crucial for making informed decisions in a drug discovery program.
IC50 Data for Exemplar Trifluoromethyl Indole Kinase Inhibitors
The following table summarizes the reported inhibitory activities of several indole-based compounds, highlighting the potency that can be achieved with this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound VII | EGFR | 18 | [7] |
| VEGFR-2 | 45 | [7] | |
| Compound 3i | EGFR | 34.1 | [8] |
| CDK-2 | >1000 (91.4% inhibition at 10 µM) | [8] | |
| Pexidartinib | CSF1R | 13 | [2] |
| PLX4720 | BRAF (V600E) | 13 | [2] |
| Nemtabrutinib | BTK (wild-type) | 0.85 | [2] |
| BTK (C481S mutant) | 0.39 | [2] |
Note: The compounds listed are illustrative examples of potent indole-based inhibitors. Pexidartinib, PLX4720, and Nemtabrutinib are approved drugs or clinical candidates that feature an azaindole or related scaffold, demonstrating the clinical relevance of this core structure.[2]
Understanding the Mechanism of Action
A deep understanding of how trifluoromethyl indole inhibitors interact with their target kinases is essential for rational drug design and optimization.
Binding Mode in the Kinase ATP Pocket
Trifluoromethyl indole inhibitors typically function as ATP-competitive inhibitors. The indole nitrogen acts as a hydrogen bond donor, and the adjacent aromatic ring system forms key interactions with the hydrophobic hinge region of the kinase. The trifluoromethyl group is often positioned to occupy a hydrophobic pocket within the active site, enhancing binding affinity and selectivity.
Visualizing the Drug Discovery Workflow
The development of a kinase inhibitor is a multi-step process, from initial concept to a clinical candidate.
Caption: Kinase Inhibitor Discovery Workflow.
A Representative Kinase Signaling Pathway
Many kinase inhibitors target pathways that are constitutively active in cancer cells, such as the EGFR signaling pathway.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors [frontiersin.org]
Synthesis of 2-Methyl-6-(trifluoromethyl)-1H-indole Analogs: A Detailed Guide for Researchers
Introduction: The Significance of Trifluoromethylated Indoles in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] The strategic incorporation of a trifluoromethyl (-CF₃) group onto the indole ring system can profoundly enhance the pharmacological profile of a molecule. This is attributed to the unique properties of the -CF₃ group, such as high lipophilicity, metabolic stability, and its ability to modulate receptor binding affinity. Consequently, 2-methyl-6-(trifluoromethyl)-1H-indole and its analogs are highly sought-after building blocks in modern drug discovery programs, with applications in the development of novel therapeutics for a wide range of diseases.
This technical guide provides a comprehensive overview of the synthesis of this compound, presenting both classical and modern synthetic strategies. Detailed experimental protocols, mechanistic insights, and data-driven optimization strategies are discussed to enable researchers to confidently and efficiently synthesize these valuable compounds.
Strategic Approaches to the Synthesis of this compound
The synthesis of the target indole can be approached through several established methods. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Here, we will delve into two of the most powerful and versatile methods: the classical Fischer indole synthesis and the modern Larock indole synthesis.
The Fischer Indole Synthesis: A Time-Honored and Versatile Method
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[3] For the synthesis of this compound, this involves the reaction of (4-(trifluoromethyl)phenyl)hydrazine with acetone.
Causality Behind Experimental Choices:
The presence of the electron-withdrawing -CF₃ group on the phenylhydrazine ring presents a specific challenge. Electron-withdrawing groups can hinder the key[4][4]-sigmatropic rearrangement step in the Fischer indole synthesis mechanism.[5] Therefore, harsher reaction conditions, such as the use of stronger acids and higher temperatures, are often necessary to drive the reaction to completion.[5]
Reaction Mechanism Workflow:
The mechanism of the Fischer indole synthesis is a well-elucidated, multi-step process:
Caption: Key steps of the Fischer indole synthesis mechanism.
Detailed Protocol: Fischer Indole Synthesis of this compound
This protocol is a robust starting point and may require optimization based on laboratory-specific conditions and reagent purity.
Materials:
-
(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt % P₂O₅ in methanesulfonic acid)
-
Glacial Acetic Acid (optional, as solvent)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (One-Pot): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend (4-(trifluoromethyl)phenyl)hydrazine hydrochloride (1.0 eq.) in a minimal amount of a suitable solvent such as glacial acetic acid or ethanol.
-
Add acetone (1.1-1.5 eq.) to the suspension.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenylhydrazone intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Indolization: To the reaction mixture, cautiously add polyphosphoric acid (PPA) or Eaton's reagent (typically 10-20 times the weight of the hydrazine).
-
Heat the reaction mixture to 80-120 °C. The optimal temperature should be determined empirically.
-
Maintain the temperature and stir vigorously for 1-4 hours, monitoring the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.1-8.3 (br s, 1H, NH), 7.8-7.9 (s, 1H), 7.4-7.5 (d, 1H), 7.2-7.3 (d, 1H), 6.3-6.4 (s, 1H), 2.4-2.5 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): Chemical shifts will be influenced by the trifluoromethyl group. Expected signals for the indole core carbons and the methyl and trifluoromethyl carbons.
-
¹⁹F NMR (CDCl₃, 376 MHz): A singlet corresponding to the -CF₃ group is expected around -62 to -64 ppm.
The Larock Indole Synthesis: A Modern and Efficient Alternative
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that provides a convergent and highly versatile route to substituted indoles.[6] This method involves the reaction of an o-haloaniline with a disubstituted alkyne.[6] For the synthesis of this compound, this would involve the reaction of 2-iodo-4-(trifluoromethyl)aniline with propyne or a propyne equivalent.
Causality Behind Experimental Choices:
The Larock synthesis offers several advantages over the Fischer method, particularly for substrates with electron-withdrawing groups. The palladium-catalyzed cycle is generally more tolerant of a wider range of functional groups and can often proceed under milder conditions. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and regioselectivity. Bulky electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the aryl halide to the palladium center.
Reaction Mechanism Workflow:
The catalytic cycle of the Larock indole synthesis involves several key steps:
Caption: Catalytic cycle of the Larock indole synthesis.
Detailed Protocol: Larock Indole Synthesis of this compound
This protocol is a general guideline and requires careful optimization of the catalyst system and reaction conditions.
Materials:
-
2-Iodo-4-(trifluoromethyl)aniline
-
Propyne (gas) or a suitable propyne surrogate (e.g., 1-trimethylsilylpropyne)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add 2-iodo-4-(trifluoromethyl)aniline (1.0 eq.), palladium(II) acetate (2-5 mol%), triphenylphosphine (4-10 mol%), potassium carbonate (2.0 eq.), and lithium chloride (1.0 eq.).
-
Add anhydrous DMF to the tube.
-
Alkyne Addition: If using propyne gas, bubble it through the stirred reaction mixture for a few minutes. If using a liquid propyne surrogate, add it via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Optimization of Synthesis: A Data-Driven Approach
The yield of indole synthesis is highly dependent on the reaction conditions. For the Fischer indole synthesis of substrates with electron-withdrawing groups, a systematic optimization of the acid catalyst, temperature, and reaction time is crucial.
Table 1: Optimization of Fischer Indole Synthesis for Electron-Withdrawing Group Substrates (Illustrative)
| Entry | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | 100 | 8 | <10 |
| 2 | p-TsOH | 100 | 4 | 35 |
| 3 | ZnCl₂ | 120 | 2 | 55 |
| 4 | PPA | 100 | 2 | 70 |
| 5 | Eaton's Reagent | 80 | 1 | 85 |
Note: This table is illustrative and actual results will vary depending on the specific substrate and laboratory conditions.
Conclusion
The synthesis of this compound and its analogs is a critical endeavor in the field of medicinal chemistry. This guide has provided a detailed overview of two robust synthetic strategies: the classic Fischer indole synthesis and the modern Larock indole synthesis. By understanding the mechanistic nuances and carefully optimizing the reaction conditions, researchers can efficiently access these valuable building blocks for the development of next-generation therapeutics. The provided protocols serve as a solid foundation for further exploration and adaptation in the research laboratory.
References
- Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-207. [Link]
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.
- Chemsynthesis. (2025). 2-methyl-6-(trifluoromethoxy)-1H-indol-1-ol.
- Wikipedia. (n.d.). Larock indole synthesis.
- J&K Scientific LLC. (2021). Fischer Indole Synthesis.
- Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
- Google Patents. (n.d.). US20070083053A1 - Process for producing indole compound.
- Haun, M., et al. (1992). Bacterial Chemistry. VI. Biological Activities and Cytotoxicity of 1,3-dihydro-2H-indol-2-one Derivatives. Biological Research, 25(1), 21-5. [Link]
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.
Sources
Scale-up synthesis of 2-Methyl-6-(trifluoromethyl)-1H-indole
An Application Note for the Scale-Up Synthesis of 2-Methyl-6-(trifluoromethyl)-1H-indole
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key heterocyclic building block in pharmaceutical research and development. The trifluoromethyl group enhances metabolic stability and binding affinity in drug candidates, making this indole scaffold highly valuable.[1] The described methodology is based on the robust and well-established Fischer indole synthesis, optimized for safety, efficiency, and yield on a larger scale. This guide is intended for researchers, chemists, and process development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and data visualization to ensure successful and reproducible synthesis.
Introduction and Strategic Approach
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[2] The specific target, this compound, combines this core with two critical substituents: a C2-methyl group and a C6-trifluoromethyl (CF3) group. The CF3 moiety is particularly significant in modern drug design for its ability to improve a molecule's lipophilicity, metabolic stability, and binding interactions.[1][3]
For the scale-up synthesis of this target, the Fischer indole synthesis is the chosen strategic approach. This classic reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[4][5] This method is selected for its:
-
Robustness and Reliability: It is one of the most dependable and widely used methods for indole synthesis.[6]
-
Scalability: The reaction conditions can be adapted for larger quantities with appropriate engineering controls.[7]
-
Starting Material Availability: The required precursors, 4-(trifluoromethyl)phenylhydrazine and acetone, are commercially available and cost-effective.
The synthesis proceeds in two main stages: the initial formation of a phenylhydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization involving a[8][8]-sigmatropic rearrangement to yield the final indole product.[4][9]
Reaction Mechanism and Workflow
The overall transformation follows the canonical Fischer indole synthesis pathway.
Mechanistic Pathway
The reaction begins with the condensation of 4-(trifluoromethyl)phenylhydrazine with acetone to form the corresponding hydrazone. This intermediate, upon treatment with a strong acid catalyst, undergoes tautomerization to an enamine. A subsequent protonation facilitates a[8][8]-sigmatropic rearrangement, which is the key bond-forming step. The resulting diimine intermediate rearomatizes, cyclizes, and finally eliminates ammonia to furnish the aromatic indole ring.[4][5][9]
Caption: High-level overview of the Fischer Indole Synthesis pathway.
Overall Synthesis Workflow
The scale-up process is designed to be efficient, minimizing the isolation of intermediates where possible and prioritizing purification methods suitable for large quantities.
Caption: Experimental workflow from starting materials to purified product.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100g scale of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagent and Materials Table
| Reagent | CAS Number | MW ( g/mol ) | Equivalents | Quantity | Density (g/mL) |
| 4-(Trifluoromethyl)phenylhydrazine HCl | 2923-56-0 | 212.60 | 1.00 | 106.3 g | - |
| Acetone | 67-64-1 | 58.08 | 1.10 | 32.0 g (40.5 mL) | 0.791 |
| Ethanol (200 Proof) | 64-17-5 | 46.07 | - | 500 mL | 0.789 |
| Polyphosphoric Acid (PPA) | 8017-16-1 | - | - | ~500 g | ~2.1 |
| Ethyl Acetate | 141-78-6 | 88.11 | - | 2.0 L | 0.902 |
| Saturated Sodium Bicarbonate Solution | - | - | - | ~1.5 L | - |
| Brine (Saturated NaCl Solution) | - | - | - | 500 mL | - |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | - | ~50 g | - |
| Hexanes/Heptanes (for recrystallization) | - | - | - | As needed | - |
Step-by-Step Procedure
Part A: Hydrazone Formation
-
Setup: To a 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4-(trifluoromethyl)phenylhydrazine hydrochloride (106.3 g).
-
Dissolution: Add ethanol (500 mL) to the flask and stir the suspension.
-
Reagent Addition: Slowly add acetone (40.5 mL) to the mixture. A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (~78 °C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Cooling: After completion, cool the reaction mixture to room temperature. The hydrazone may precipitate. This mixture can be used directly in the next step.
Part B: Indolization (Cyclization)
-
Solvent Removal: If proceeding directly, concentrate the ethanolic slurry under reduced pressure to remove most of the ethanol, yielding a thick oil or solid.
-
Acid Addition: In a separate, appropriately sized reactor (e.g., a 2 L jacketed reactor) equipped with a strong mechanical stirrer and a temperature probe, add polyphosphoric acid (PPA, ~500 g). Heat the PPA to ~80 °C with stirring to ensure it is mobile.
-
Charge Intermediate: Carefully and portion-wise, add the crude hydrazone from Part A to the hot PPA. This step is exothermic; control the addition rate to maintain the internal temperature below 120 °C.
-
Cyclization Reaction: Once the addition is complete, heat the reaction mixture to 110-120 °C and stir vigorously for 3-4 hours. The mixture will be viscous. Monitor the reaction by TLC or HPLC for the disappearance of the hydrazone intermediate.
Part C: Work-up and Isolation
-
Quenching: After the reaction is complete, cool the mixture to below 80 °C. In a separate large vessel (e.g., a 5 L beaker), prepare a mixture of crushed ice and water (~2 L). Very slowly and carefully, pour the hot reaction mixture into the ice/water with vigorous stirring. This is a highly exothermic and vigorous quenching process.
-
Extraction: Once the quenched mixture has reached room temperature, transfer it to a large separatory funnel. Extract the aqueous slurry with ethyl acetate (3 x 700 mL).
-
Neutralization & Washing: Combine the organic layers. Carefully wash the organic phase with saturated sodium bicarbonate solution (2 x 750 mL) until gas evolution ceases. Caution: CO2 evolution can cause pressure build-up. Follow with a wash of brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound as a solid.
Part D: Purification by Recrystallization
-
Solvent Selection: The crude product is best purified by recrystallization. A solvent system of hexanes or heptanes with a minimal amount of a more polar co-solvent like ethyl acetate or dichloromethane may be effective.
-
Procedure: Dissolve the crude solid in a minimum amount of hot solvent (e.g., heptane). If insolubles are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash the filter cake with a small amount of cold solvent, and dry under vacuum to a constant weight.
Expected Results
| Parameter | Expected Outcome |
| Yield | 75-85% (based on the starting hydrazine) |
| Physical Appearance | Off-white to light tan crystalline solid |
| Melting Point | ~105-108 °C (literature values may vary) |
| Purity (by HPLC) | >98% |
Safety and Handling Considerations
Scaling up chemical synthesis requires stringent safety protocols. The following hazards must be addressed:
-
Hydrazine Derivatives: 4-(Trifluoromethyl)phenylhydrazine is toxic and a suspected carcinogen.[10][11] Handle only in a fume hood, wearing appropriate gloves, lab coat, and eye protection. Avoid inhalation of dust.
-
Strong Acids: Polyphosphoric acid is highly corrosive. The quenching procedure is highly exothermic and must be performed with extreme caution behind a blast shield.[9]
-
Flammable Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Ensure no ignition sources are present during their use and perform distillations with appropriate care.[12]
-
Thermal Hazards: The indolization and quenching steps are exothermic. Proper temperature control and slow addition rates are critical to prevent runaway reactions.[7]
Always consult the Safety Data Sheet (SDS) for each reagent before use.[10][11][12][13][14]
References
- Kaunas University of Technology. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues.
- Benchchem. Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
- RSC Publishing. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry.
- AK Scientific, Inc. 1-(3-Ethyl-4-(trifluoromethyl)phenyl)
- AK Scientific, Inc. [2-Chloro-5-(trifluoromethyl)
- Sigma-Aldrich.
- Cole-Parmer. Material Safety Data Sheet for 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride.
- Sigma-Aldrich.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- Wikipedia. Fischer indole synthesis.
- Alfa Chemistry. Fischer Indole Synthesis.
- J&K Scientific LLC. Fischer Indole Synthesis.
- YouTube. Fischer Indole Synthesis.
- Benchchem. Technical Support Center: Scaling Up 6-Fluoroindole Synthesis for Preclinical Studies.
- Journal of Biomedical Research & Environmental Sciences.
- CCS Chemistry. Synthesis of Trifluoromethylated 2H-Pyrans Enabled by Pd-Catalyzed Cascade Cyclization of Trifluoroacetylsilanes and 1,3-Enynes.
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. youtube.com [youtube.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU [en.ktu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. aksci.com [aksci.com]
- 14. aksci.com [aksci.com]
Application Notes & Protocols for the Quantification of 2-Methyl-6-(trifluoromethyl)-1H-indole
Introduction: The Significance of Quantifying 2-Methyl-6-(trifluoromethyl)-1H-indole
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. The strategic incorporation of a trifluoromethyl (CF3) group, as seen in this compound, can profoundly enhance a molecule's therapeutic potential. This modification often improves critical physicochemical properties such as metabolic stability, lipophilicity, and target binding affinity. Consequently, trifluoromethylated indoles are highly valued as intermediates and active pharmaceutical ingredients (APIs) in modern drug discovery.
Accurate and precise quantification of this compound (Figure 1) is paramount throughout the drug development lifecycle. It is essential for ensuring the purity of synthetic intermediates, determining the potency of the final API, conducting pharmacokinetic and toxicological studies, and performing quality control for batch release and stability testing. This document provides detailed, field-proven protocols for the quantification of this compound using two robust and widely accessible analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Figure 1: Chemical Structure of this compound Synonyms: 2-Methyl-6-(trifluoromethyl)indole CAS Number: 57330-48-0[1][2] Molecular Formula: C10H8F3N[1] Molecular Weight: 199.17 g/mol [1]
Overview of Recommended Analytical Methodologies
The choice of an analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For this compound, both HPLC-UV and GC-MS are highly suitable, each offering distinct advantages.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for quality control and assay of APIs. It offers excellent precision and accuracy. The indole ring system possesses a strong UV chromophore, allowing for sensitive detection.[3][4][5] This method is non-destructive and well-suited for routine analysis in a regulated environment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides superior specificity and sensitivity, making it ideal for impurity profiling and analysis in complex biological matrices. Due to the presence of an active hydrogen on the indole nitrogen, derivatization is recommended to improve chromatographic peak shape and thermal stability.[6][7][8]
Comparative Performance Characteristics
The following table summarizes the typical performance expectations for the validated methods described herein. These values serve as a general guideline and should be confirmed for the specific matrix and instrumentation used.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~5 ng/mL |
| Linearity Range (R²) | 0.15 - 150 µg/mL (>0.999) | 5 - 1000 ng/mL (>0.998) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 10% |
| Primary Application | Assay, Purity, Quality Control | Impurity Profiling, Bioanalysis |
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle
This method employs reversed-phase chromatography, which separates compounds based on their hydrophobicity. The analyte, this compound, is separated from impurities on a C18 stationary phase. An acidic mobile phase is used to ensure the indole nitrogen is protonated, leading to sharp, symmetrical peaks.[9] Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard, based on its ultraviolet (UV) absorbance. The indole nucleus typically exhibits strong absorbance around 270-280 nm.[5]
Experimental Protocol
3.2.1. Reagents and Materials
-
This compound Reference Standard (Purity ≥ 98%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water, deionized or HPLC grade
-
Formic Acid (≥ 98% purity)
-
Diluent: Acetonitrile/Water (50:50, v/v)
3.2.2. Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 90 17.0 90 17.1 40 | 20.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm (Verify by scanning the UV spectrum of the analyte from 200-400 nm to determine the absorbance maximum).
-
Run Time: 20 minutes
3.2.3. Preparation of Solutions
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 10, 50, 100, 150 µg/mL) by serial dilution of the Standard Stock Solution with the Diluent.
-
Sample Preparation: Accurately weigh the sample to be analyzed (e.g., 25 mg of API) into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. Further dilution may be necessary to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
3.2.4. System Suitability and Analysis Sequence A system suitability test (SST) must be performed before any sample analysis to ensure the chromatographic system is performing adequately.[10][11][12]
-
SST Solution: Use a mid-range calibration standard (e.g., 50 µg/mL).
-
SST Parameters and Acceptance Criteria:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Repeatability (%RSD): ≤ 1.0% for five replicate injections (peak area and retention time).
-
-
Typical Analysis Sequence:
-
Blank (Diluent) injection (x1)
-
SST injections (x5)
-
Calibration Standards (lowest to highest concentration)
-
Blank (Diluent) injection (x1)
-
Sample injections (in duplicate)
-
Quality Control (QC) sample injection (e.g., mid-range standard) every 10-15 sample injections.
-
Causality and Field Insights
-
Why a C18 Column? The C18 (octadecylsilane) stationary phase provides excellent hydrophobic retention for moderately non-polar molecules like our analyte, making it the industry standard for reversed-phase separations.[9][13]
-
Why 0.1% Formic Acid? The addition of a weak acid to the mobile phase suppresses the ionization of silanol groups on the silica support and ensures the indole N-H is consistently protonated. This minimizes peak tailing and results in sharp, symmetrical peaks, which is critical for accurate integration and quantification.
-
Why a Gradient? A gradient elution (increasing the organic solvent percentage over time) is employed to ensure that both more polar impurities elute early and more non-polar (lipophilic) impurities elute within a reasonable run time, providing a comprehensive purity profile.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. For compounds like this compound, which contain an active N-H group, chemical derivatization is employed.[7] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[6] This process increases the analyte's volatility and thermal stability, preventing interactions with the GC column and resulting in sharp, symmetrical peaks ideal for quantification.[8] The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, where only specific, characteristic fragment ions of the derivatized analyte are monitored, providing exceptional sensitivity and selectivity.
Experimental Protocol
4.2.1. Reagents and Materials
-
This compound Reference Standard (Purity ≥ 98%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine or Acetonitrile (Anhydrous/GC grade)
-
Internal Standard (IS), e.g., Chrysene-d12 or a structurally similar stable isotope-labeled compound.
4.2.2. Instrumentation and Chromatographic Conditions
-
GC-MS System: Agilent 8890 GC with a 5977B MS or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet: Splitless mode, 280 °C
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line: 280 °C
-
Ion Source: Electron Ionization (EI), 230 °C, 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Note: The exact ions must be determined by first injecting a derivatized standard in full scan mode. For the TMS-derivative of the analyte (MW = 271.3 g/mol ), likely ions would be the molecular ion (m/z 271) and a prominent fragment from the loss of a methyl group (m/z 256).
-
Quantifier Ion: m/z 271
-
Qualifier Ion: m/z 256
-
4.2.3. Preparation of Solutions
-
Internal Standard (IS) Stock Solution (1.0 mg/mL): Prepare in pyridine or acetonitrile.
-
Standard Stock Solution (1.0 mg/mL): Prepare in pyridine or acetonitrile.
-
Calibration Standards:
-
In a series of 2 mL autosampler vials, add a constant amount of IS (e.g., 20 µL of a 50 µg/mL working solution).
-
Add varying amounts of the analyte stock solution to create a concentration range (e.g., 5 to 1000 ng/mL).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the vials tightly and heat at 75 °C for 45 minutes. Cool to room temperature before analysis.
-
-
Sample Preparation:
-
To a known amount of sample (e.g., in a biological extract or dissolved solid), add the same constant amount of IS as used for the standards.
-
Evaporate to dryness under nitrogen.
-
Perform the derivatization reaction as described for the calibration standards.
-
Causality and Field Insights
-
Why Derivatization is Crucial: The N-H group in the indole ring is an "active hydrogen." In the hot GC inlet, this site can form hydrogen bonds with any active sites on the column surface, leading to severe peak tailing and poor reproducibility. Replacing this hydrogen with a bulky, non-polar TMS group effectively shields it, ensuring the molecule travels through the column without unwanted interactions.[6][7][8]
-
Why Use an Internal Standard? The derivatization reaction, sample extraction, and injection process can all have minor variations. An internal standard, which is added at the beginning of the sample preparation, experiences the same variations as the analyte. By quantifying the analyte relative to the internal standard, these variations are canceled out, leading to significantly more accurate and precise results.
-
Why SIM Mode? While a full scan acquires all ions in a mass range, SIM mode focuses the mass spectrometer's attention on only a few specific ions. This dramatically increases the signal-to-noise ratio, allowing for much lower detection limits and cleaner chromatograms, which is essential for trace analysis.
Method Validation Framework
To ensure that the chosen analytical method is suitable for its intended purpose, it must be validated.[14][15] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15][16][17][18] Key performance characteristics to be evaluated include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components. This is often demonstrated using forced degradation studies or by spiking the sample with known impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Determined by analyzing a series of standards over a defined range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[17]
-
Accuracy: The closeness of the test results to the true value. Assessed by analyzing a sample with a known concentration (e.g., a spiked matrix) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:
-
Repeatability (Intra-assay precision): Same lab, analyst, and instrument over a short period.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).
-
Reproducibility: Between-laboratory precision.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). This is typically evaluated during method development.[15]
References
- Hsu, H., & Chien, C. (2007). System suitability for HPLC. American Chemical Society.
- BenchChem. (2025).
- American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA/CHMP/ICH/82072/2006.
- UV − visible absorption spectra of indole-3-acetaldehyde. (n.d.).
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
- CymitQuimica. (n.d.). 2-Methyl-6-trifluoroMethyl-1H-indole.
- UV/Vis absorption spectrum of indole in the gas phase calculated based on Wigner sampling. (n.d.).
- BenchChem. (2025). Application Note & Protocol: Quantification of 6-Hydroxyindole in Plasma by HPLC. BenchChem Scientific.
- AAT Bioquest. (n.d.). Absorption [Indole] - Absorbance.
- Dłubac, et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH.
- Baboomian, V. J., et al. (n.d.).
- UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. (2014).
- ChemicalBook. (2023). 2-Methyl-6-trifluoroMethyl-1H-indole | 57330-48-0.
- International Council for Harmonisation. (2023). Analytical Procedure Development Q14. ICH Harmonised Guideline.
- ChemSynthesis. (2025). 2-methyl-6-(trifluoromethoxy)-1H-indol-1-ol.
- Calculated system suitability parameters for the HPLC method (ICH guidelines). (n.d.).
- Chemsrc. (n.d.). CAS#:1784665-93-5 | this compound-3-carbaldehyde.
- Raychaudhuri, S. (2023).
- Hühmer, A., & Lee, T. (2007). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central.
- Kim, Y., et al. (n.d.). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize.
- Liu, R. H., & Woo, S. O. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- J. Sep. Sci. (2009). Derivatization Methods in GC and GC/MS.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?
- Moldb. (n.d.). methyl 2-(trifluoromethyl)-1H-indole-6-carboxylate CAS No.: 1638768-68-9.
Sources
- 1. 2-Methyl-6-trifluoroMethyl-1H-indole | CymitQuimica [cymitquimica.com]
- 2. 2-Methyl-6-trifluoroMethyl-1H-indole | 57330-48-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. m.youtube.com [m.youtube.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 2-Methyl-6-(trifluoromethyl)-1H-indole Synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-6-(trifluoromethyl)-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated indole. Here, we address common challenges and frequently asked questions in a direct Q&A format to help you troubleshoot and optimize your synthetic protocols for higher yields and purity.
Introduction: The Challenge of Synthesizing this compound
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through the classic Fischer indole synthesis. This venerable reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of 4-(trifluoromethyl)phenylhydrazine and acetone.[1][2]
While the Fischer indole synthesis is a powerful tool, the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group on the phenylhydrazine ring presents specific challenges.[3] This deactivation of the aromatic ring can hinder the key[1][1]-sigmatropic rearrangement step, often leading to lower yields, incomplete reactions, and the need for more forcing reaction conditions compared to syntheses with electron-rich or neutral anilines.[3] This guide will walk you through overcoming these hurdles.
Troubleshooting Guide & FAQs
Low or No Product Formation
Q1: I'm seeing very low conversion of my starting materials. What are the likely causes and how can I improve the yield?
A1: Low conversion is the most common issue in this specific synthesis due to the electron-deficient nature of the starting hydrazine. Here’s a systematic approach to troubleshooting:
-
Acid Catalyst Choice and Concentration: The choice and amount of acid are critical. While various Brønsted and Lewis acids can be used in Fischer indole synthesis, stronger acids are generally required for electron-poor substrates.[1][4]
-
Recommendation: Polyphosphoric acid (PPA) is often the catalyst of choice for challenging Fischer indole cyclizations as it also serves as the solvent. Zinc chloride (ZnCl₂) is another effective and commonly used Lewis acid catalyst.[5] If you are using a weaker acid like acetic acid, consider switching to a stronger one.
-
-
Reaction Temperature: Higher temperatures are often necessary to overcome the activation barrier for the[1][1]-sigmatropic rearrangement with this substrate.
-
Recommendation: If using PPA, temperatures in the range of 150-160°C are common.[6] For other catalysts like ZnCl₂, you may need to reflux in a higher-boiling solvent.
-
-
Purity of Starting Materials: Impurities in either the 4-(trifluoromethyl)phenylhydrazine or acetone can significantly impact the reaction.
-
Recommendation: Ensure your 4-(trifluoromethyl)phenylhydrazine is of high purity. If it has been stored for a long time, consider purifying it by recrystallization. Use dry, ACS-grade acetone.
-
-
In Situ vs. Pre-formed Hydrazone: You can either form the hydrazone in situ or pre-form and isolate it before the cyclization step.
-
Recommendation: For a more controlled reaction, consider pre-forming the acetone 4-(trifluoromethyl)phenylhydrazone. This can be achieved by reacting 4-(trifluoromethyl)phenylhydrazine with a slight excess of acetone in a solvent like ethanol with a catalytic amount of acetic acid.[5] Gently warming the mixture can facilitate the reaction.[3] After formation, the solvent can be removed, and the crude hydrazone can be subjected to the cyclization conditions.
-
Side Reactions and Impurity Profile
Q2: My TLC shows multiple spots, and my final product is impure. What are the likely side reactions?
A2: Besides unreacted starting materials, several side products can form:
-
N-N Bond Cleavage: Under harsh acidic conditions, the N-N bond of the ene-hydrazine intermediate can cleave, leading to the formation of 4-(trifluoromethyl)aniline and other degradation products. This is a known competing pathway in Fischer indole syntheses.
-
Polymerization: Indoles, especially under strong acid and high heat, can be prone to polymerization, leading to intractable tars.
-
Incomplete Cyclization: The reaction may stall at the hydrazone stage if the conditions are not forcing enough.
To mitigate these issues, careful optimization of the reaction time and temperature is crucial. It is often a delicate balance between driving the reaction to completion and minimizing degradation.
Work-up and Purification
Q3: I'm struggling to purify my crude product. Can you provide a reliable purification protocol?
A3: Purifying this compound can be challenging due to the potential for co-eluting impurities. Here is a recommended procedure:
-
Work-up: After the reaction is complete, the mixture is typically cooled and then carefully quenched by pouring it onto a mixture of ice and a base (e.g., concentrated ammonium hydroxide or a saturated sodium bicarbonate solution) to neutralize the strong acid. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.[3]
-
Column Chromatography: This is the most effective method for obtaining a pure product.
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase: A non-polar/polar solvent system is used. A good starting point is a gradient of ethyl acetate in hexanes. Begin with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The product is moderately polar. Monitor the fractions by TLC.[7]
-
-
Recrystallization: For final polishing to achieve high purity, recrystallization can be employed after column chromatography.
-
Solvent System: A good solvent system for recrystallization of similar indoles is a mixture of a polar solvent (e.g., ethyl acetate or acetone) and a non-polar anti-solvent (e.g., hexanes or heptane).[7] Dissolve the compound in a minimal amount of the hot polar solvent and slowly add the non-polar anti-solvent until the solution becomes turbid, then allow it to cool slowly.
-
Experimental Protocols
Protocol 1: One-Pot Synthesis using Polyphosphoric Acid (PPA)
This protocol is adapted from general procedures for challenging Fischer indole syntheses.[6]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add polyphosphoric acid (PPA) (e.g., 10 g).
-
Addition of Reactants: While stirring, add 4-(trifluoromethyl)phenylhydrazine (1.0 eq) to the PPA. Then, add acetone (1.1 eq) dropwise.
-
Reaction: Heat the mixture with vigorous stirring to 150-160°C for 15-30 minutes. The reaction is often rapid at this temperature. Monitor the progress by TLC (after quenching a small aliquot).
-
Work-up: Allow the reaction mixture to cool to below 100°C and then carefully pour it onto a stirred mixture of crushed ice and water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., 10 M NaOH or concentrated NH₄OH) to a pH of ~8. Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Summary: Catalyst and Condition Optimization
| Catalyst | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Polyphosphoric Acid (PPA) | Neat | 150-160 | Moderate to Good | [6] |
| Zinc Chloride (ZnCl₂) | Acetic Acid or Toluene | Reflux | Moderate | [5][8] |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene or Acetic Acid | Reflux | Variable | [4] |
| Hydrochloric Acid (HCl) | Acetic Acid | Reflux | Often lower for EWG substrates | [8] |
Visualizing the Workflow
General Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer indole synthesis mechanism.
Characterization of this compound
Q4: How do I confirm that I have synthesized the correct product?
A4: Proper characterization is essential. Here are the expected spectroscopic data:
-
¹H NMR: You should observe a singlet for the methyl group (CH₃) around 2.4 ppm, a broad singlet for the N-H proton, and a series of multiplets in the aromatic region (approximately 7.0-7.8 ppm).
-
¹³C NMR: Expect to see signals for the methyl carbon, the carbons of the indole ring, and a characteristic quartet for the trifluoromethyl carbon due to C-F coupling.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₀H₈F₃N, MW: 199.17) should be observed.
References
- Benchchem. (2025). Technical Support Center: Optimizing Fischer Indole Synthesis.
- Alfa Chemistry. Fischer Indole Synthesis.
- Wikipedia. (2023). Fischer indole synthesis.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679.
- Abdel-Wahab, B. F., et al. (2017).
- ChemSynthesis. (2023). 2-methyl-6-(trifluoromethoxy)-1H-indol-1-ol.
- Benchchem. (2025). Technical Support Center: Synthesis of 3-fluoro-2-methyl-1H-indole.
- J&K Scientific LLC. (2021). Fischer Indole Synthesis.
- Benchchem. (2025). Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines.
- PubChem. 2-(trifluoromethyl)-1H-indole.
- Magritek. (2021).
- Al-Zaydi, K. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2505-2513.
- ChemicalBook. (2023). 2-Methylindole(95-20-5) 1H NMR spectrum.
- ChemicalBook. (2023). 2-Methyl-6-trifluoroMethyl-1H-indole.
- SpectraBase. 1-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-indole.
- BOC Sciences. CAS 1067188-90-2 6-Methyl-2-(trifluoromethyl)-1H-indole.
- Lu, K., et al. (2017). H NMR of Compound 9'. The Royal Society of Chemistry.
- Pund, M. M., et al. (2021). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid.
- Borah, R., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Journal of Drug Delivery and Therapeutics.
- Senzer, B. D., et al. (2025).
- ResearchGate. (2009). Practical Syntheses of 5-Trifluoromethyl-1H-indoles.
- SIELC Technologies. Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column.
- Hosseini, E. S., & Heydar, K. T. (2021). Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC.
- Benchchem. (2025). Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
- Verevkin, S. P., et al. (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. Molecules, 26(19), 6039.
- ResearchGate. (2010). ChemInform Abstract: Mild, Efficient Fischer Indole Synthesis Using 2,4,6-Trichloro-1,3,5-triazine (TCT).
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Fischer Indole Synthesis of Trifluoromethyl Indoles
Welcome to the technical support center for the Fischer indole synthesis of trifluoromethylated indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful reaction to create these valuable fluorinated heterocycles. The presence of the trifluoromethyl (CF3) group, while imparting desirable properties to the target molecule, introduces unique challenges into this classic synthetic transformation. This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate these complexities and achieve successful outcomes in your experiments.
The Challenge of the Trifluoromethyl Group in Fischer Indole Synthesis
The Fischer indole synthesis is a robust acid-catalyzed reaction that proceeds through the cyclization of an arylhydrazone. The key step in this transformation is a-sigmatropic rearrangement. The electronic nature of the substituents on both the phenylhydrazine and the carbonyl compound can significantly influence the facility of this rearrangement and the overall success of the reaction.
The trifluoromethyl group is a strong electron-withdrawing group. When present on the phenylhydrazine ring, it deactivates the aromatic ring towards the electrophilic attack required for the-sigmatropic rearrangement. This can lead to sluggish reactions, requiring harsher conditions, which in turn can promote side reactions and decomposition.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address the common problems encountered during the synthesis of trifluoromethyl indoles via the Fischer indole synthesis.
Question 1: My reaction is showing low or no conversion to the desired trifluoromethyl indole. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion is a frequent challenge when dealing with electron-deficient systems in the Fischer indole synthesis. The primary reason is often the high activation energy barrier for the-sigmatropic rearrangement. Here’s a systematic approach to troubleshoot this issue:
1. Catalyst Selection and Optimization:
-
Brønsted vs. Lewis Acids: Both Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) can catalyze the reaction. For electron-deficient substrates, Lewis acids are often more effective as they can better coordinate to the hydrazone and facilitate the rearrangement.
-
Acid Strength and Concentration: The choice of acid and its concentration are critical. Stronger acids and higher concentrations can promote the reaction but may also lead to degradation. A screening of different acids and their loadings is highly recommended. Polyphosphoric acid (PPA) is a popular choice as it can act as both a catalyst and a solvent, driving the reaction at elevated temperatures.
2. Reaction Temperature and Time:
-
Elevated Temperatures: Reactions involving trifluoromethyl-substituted phenylhydrazines often require higher temperatures to overcome the activation energy barrier. Consider increasing the reaction temperature incrementally while carefully monitoring for product degradation by TLC.
-
Microwave Irradiation: Microwave-assisted synthesis can be highly effective in reducing reaction times and improving yields for challenging Fischer indole syntheses. The rapid and efficient heating can promote the desired rearrangement over decomposition pathways.
3. Solvent Choice:
-
High-Boiling Point Solvents: High-boiling point solvents such as toluene, xylene, or diglyme can be used to achieve the necessary reaction temperatures.
-
Neat Conditions: In some cases, running the reaction neat (without a solvent) with a catalyst like PPA can be effective.
4. Purity of Starting Materials:
-
Hydrazone Quality: Ensure the purity of the starting phenylhydrazine and the carbonyl compound. Impurities can lead to side reactions. If pre-forming the hydrazone, ensure it is pure and dry before subjecting it to the cyclization conditions.
Below is a diagram illustrating the decision-making process for optimizing a low-yield reaction:
Caption: Troubleshooting workflow for low-yield Fischer indole synthesis.
Question 2: I am observing the formation of a significant amount of aniline corresponding to my starting phenylhydrazine. What is causing this and how can I prevent it?
Answer:
The formation of the corresponding aniline is a clear indication of N-N bond cleavage , a common side reaction in the Fischer indole synthesis. While electron-withdrawing groups like CF₃ generally disfavor this pathway compared to electron-donating groups, it can still occur, especially under harsh reaction conditions.
Mechanism of N-N Bond Cleavage:
The N-N bond of the hydrazone intermediate can cleave, particularly at high temperatures or in the presence of strong acids, to generate an aniline and an imine-derived fragment.
Strategies to Minimize N-N Bond Cleavage:
-
Milder Reaction Conditions: If N-N bond cleavage is a significant issue, try to lower the reaction temperature and use a milder acid catalyst. A careful balance must be struck, as milder conditions may also slow down the desired cyclization.
-
Optimize Catalyst Choice: Some Lewis acids may be more prone to promoting N-N bond cleavage than others. A screening of different catalysts can help identify one that favors the-sigmatropic rearrangement.
The following diagram illustrates the competing pathways of the desired cyclization and the undesired N-N bond cleavage:
Caption: Competing reaction pathways in the Fischer indole synthesis.
Question 3: My TLC shows multiple unidentified spots, and the reaction mixture is dark and tarry. What are these byproducts and how can I get a cleaner reaction?
Answer:
The formation of multiple byproducts and tar is often a result of decomposition under harsh reaction conditions. Besides N-N bond cleavage, other potential side reactions include:
-
Incomplete Cyclization: The reaction can stall at various intermediate stages, leading to a complex mixture.
-
Alternative Cyclization Pathways: While less common, under certain conditions, alternative cyclization pathways can lead to isomeric byproducts.
-
Polymerization/Decomposition: The starting materials, intermediates, or even the final indole product can be unstable at high temperatures and in strong acid, leading to polymerization and the formation of intractable tars.
Strategies for a Cleaner Reaction:
-
Systematic Optimization: A systematic approach to optimizing reaction conditions is crucial. Vary one parameter at a time (catalyst, temperature, time, solvent) to find the optimal window for product formation.
-
One-Pot Procedure: To minimize the handling of potentially unstable intermediates, a one-pot procedure where the hydrazone is formed in situ and immediately cyclized can be beneficial.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to the formation of colored impurities.
Frequently Asked Questions (FAQs)
Q1: Is it better to pre-form the hydrazone or generate it in situ?
A1: Both approaches are valid. Pre-forming and purifying the hydrazone can lead to a cleaner reaction as it removes any impurities from the initial condensation step. However, for unstable hydrazones, an in situ "one-pot" procedure is often preferred to minimize decomposition.
Q2: Can I use an unsymmetrical ketone in the Fischer indole synthesis with a trifluoromethyl-substituted phenylhydrazine?
A2: Yes, but be aware that it can lead to the formation of regioisomers. The regioselectivity is influenced by the steric and electronic properties of the ketone and the reaction conditions, particularly the choice of acid catalyst. Generally, the cyclization will occur at the less sterically hindered α-carbon of the ketone.
Q3: Are there alternative methods for synthesizing trifluoromethyl indoles if the Fischer synthesis fails?
A3: Yes, several alternative methods exist. For example, a domino trifluoromethylation/cyclization of 2-alkynylanilines has been reported as an efficient method for the synthesis of 2-(trifluoromethyl)indoles. Another approach involves the cyclization of α-CF₃-β-(2-nitroaryl) enamines.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific substrates.
Protocol 1: General Procedure for the Fischer Indole Synthesis of a Trifluoromethyl Indole using a Lewis Acid Catalyst
| Step | Procedure | Rationale |
| 1 | In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the trifluoromethyl-substituted phenylhydrazine (1.0 eq) and the carbonyl compound (1.1 eq). | Using a slight excess of the carbonyl compound can help drive the initial hydrazone formation. |
| 2 | Add a suitable solvent (e.g., toluene, xylene) or decide to run the reaction neat. | The choice of solvent or neat conditions depends on the required reaction temperature and the solubility of the starting materials. |
| 3 | Add the Lewis acid catalyst (e.g., ZnCl₂, 1.5 eq) in portions with stirring. | Portion-wise addition helps to control any initial exotherm. |
| 4 | Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and monitor the reaction progress by TLC. | The optimal temperature and time will need to be determined empirically. |
| 5 | Upon completion, cool the reaction mixture to room temperature. | |
| 6 | Carefully quench the reaction by adding a saturated aqueous solution of a mild base (e.g., NaHCO₃) or water. | This neutralizes the acid catalyst. |
| 7 | Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). | |
| 8 | Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. | Standard workup procedure to isolate the crude product. |
| 9 | Purify the crude product by column chromatography on silica gel. |
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
| Step | Procedure | Rationale |
| 1 | In a microwave reaction vial, combine the trifluoromethyl-substituted phenylhydrazine (1.0 eq), the carbonyl compound (1.1 eq), and the acid catalyst (e.g., p-toluenesulfonic acid, 0.2 eq) in a suitable microwave-safe solvent (e.g., ethanol, DMF). | Microwave synthesis often requires a polar solvent to efficiently absorb microwave energy. |
| 2 | Seal the vial and place it in the microwave reactor. | |
| 3 | Heat the reaction mixture to the desired temperature (e.g., 120-160 °C) for a specified time (e.g., 10-30 minutes). | Optimization of temperature and time is crucial for maximizing yield and minimizing byproducts. |
| 4 | After the reaction is complete, cool the vial to room temperature. | |
| 5 | Work up the reaction mixture as described in Protocol 1 (steps 6-9). |
References
- A Comparative Guide to Lewis Acids in Fischer Indole Synthesis. BenchChem. URL
- Fischer indole synthesis. Wikipedia. URL
- On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. SciSpace. URL
- Fischer indole synthesis applied to the total synthesis of n
- Fischer Indole Synthesis. Alfa Chemistry. URL
- Fischer Indole Synthesis. J&K Scientific LLC. URL
- New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. URL
- Technical Support Center: Optimizing Fischer Indole Synthesis. BenchChem. URL
- Fisher's synthesis of indole. Química Organica.org. URL
- A three-component Fischer indole synthesis. PubMed. URL
- Practical Syntheses of 5-Trifluoromethyl-1H-indoles.
- Synthesis of Indole by Cyclization of Hydrazone C
- Technical Support Center: Optimization of Fischer Indole Synthesis. BenchChem. URL
- Fischer Indole Synthesis. Organic Chemistry Portal. URL
- Fischer indole synthesis – Knowledge and References. Taylor & Francis. URL
- Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System.
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. URL
- A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. BenchChem. URL
- Fischer indole synthesis in the absence of a solvent. SciSpace. URL
- Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. URL
- Exploration of the interrupted Fischer indoliz
- Brønsted Acid-Catalyzed Asymmetric Friedel-Crafts Alkylation of Indoles with Benzothiazole-Bearing Trifluoromethyl Ketone Hydr
- A Comparative Guide to Catalysts in Indole Synthesis: Moving Beyond Indium(III) Chloride. BenchChem. URL
- (PDF) Fischer Indole Synthesis.
- The Fischer Indole Synthesis. SciSpace. URL
- Fischer Indole Synthesis. YouTube. URL
- An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. PMC. URL
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
- N‐Trifluoromethyl Hydrazines, Indoles and Their Deriv
- Brønsted Acid-Catalyzed Asymmetric Friedel–Crafts Alkylation of Indoles with Benzothiazole-Bearing Trifluoromethyl Ketone Hydr
- ChemInform Abstract: One-Pot Synthesis of α-Fluoro-β-Amino Acid and Indole Spiro-Derivatives via C—N Bond Cleavage/Formation.
- The Benzyne Fischer-Indole Reaction. Organic Chemistry Portal. URL
- An Efficient Synthesis of 2-CF3-3-Benzylindoles. PMC. URL
- Photoredox Fischer Indole Synthesis. Thieme Chemistry. URL
Technical Support Center: Purification of 2-Methyl-6-(trifluoromethyl)-1H-indole
Welcome to the technical support center for the purification of 2-Methyl-6-(trifluoromethyl)-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome the unique challenges associated with the purification of this fluorinated indole.
Introduction: The Challenge of Purifying this compound
This compound is a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in drug design. However, this same group, combined with the inherent reactivity of the indole nucleus, presents specific challenges during purification.
This guide will provide a systematic approach to troubleshooting common issues, ensuring you can obtain your target compound with the desired purity for your downstream applications.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound, providing both the underlying reasons and actionable solutions.
Q1: My crude this compound is a dark oil or discolored solid. What causes this and how can I fix it?
A1: Indoles, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities. This is often exacerbated by exposure to light and residual acid from the synthesis, such as in the Fischer indole synthesis. The electron-withdrawing nature of the trifluoromethyl group can also influence the electron density of the indole ring, potentially affecting its stability.
Troubleshooting Steps:
-
Inert Atmosphere: Handle the crude product and perform purification steps under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize oxidation.
-
Solvent Choice: Use degassed solvents for your workup and purification to reduce dissolved oxygen.
-
Acid Scavenging: Ensure that any acid catalyst from the synthesis is thoroughly quenched and removed during the workup. A wash with a mild base like saturated sodium bicarbonate solution is recommended.
-
Activated Carbon Treatment: For persistent color, you can try treating a solution of your crude product with a small amount of activated carbon. However, be aware that this can sometimes lead to loss of the desired product through adsorption.
Q2: I'm having difficulty separating my product from impurities by column chromatography. The spots are streaking or co-eluting on the TLC plate.
A2: This is a common issue with indoles. Streaking can be caused by the slightly acidic nature of silica gel, leading to partial protonation and strong interaction of the indole's nitrogen with the stationary phase. Co-elution often occurs with closely related impurities, such as regioisomers from a Fischer indole synthesis or unreacted starting materials.
Troubleshooting Steps:
-
Deactivate Silica Gel: If you suspect your compound is sensitive to the acidity of silica gel, you can use deactivated silica. This is prepared by adding a small amount of a base, like triethylamine (typically 0.1-1% v/v), to your eluent system.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as neutral or basic alumina, which can be less harsh on sensitive compounds.
-
Optimize Your Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. A gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation than an isocratic (constant polarity) elution.
-
Dry Loading: For compounds that are not highly soluble in the initial eluent, "dry loading" can improve resolution. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of your column.
Q3: My attempt to recrystallize this compound resulted in an oil, or the recovery was very low.
A3: "Oiling out" during recrystallization happens when the compound's melting point is lower than the boiling point of the solvent, or when the solution is too concentrated, causing the compound to come out of solution as a liquid rather than forming crystals. Low recovery can be due to the product being too soluble in the cold recrystallization solvent.
Troubleshooting Steps:
-
Solvent Screening is Key: The choice of solvent is critical for successful recrystallization. You are looking for a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Mixed Solvent Systems: A mixed solvent system is often effective for indoles. This typically involves a "good" solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or ethanol) and a "bad" or "anti-solvent" in which it is poorly soluble (e.g., hexanes, heptane, or water).[1]
-
Inducing Crystallization: If crystals are slow to form, you can try:
-
Scratching the inside of the flask with a glass rod to create nucleation sites.
-
Adding a "seed crystal" of the pure compound.
-
Cooling the solution slowly. Rapid cooling can sometimes lead to the formation of smaller, less pure crystals or an oil.
-
-
For Oiling Out: If your compound oils out, try adding a little more of the "good" solvent to dissolve the oil, then cool the solution more slowly. Using a lower boiling point solvent system can also help.
Experimental Protocols
Here are detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Purification by Flash Column Chromatography
This is the recommended first-line method for purifying the crude product.
1. Preparation of the Column:
- Select an appropriately sized glass column.
- Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). Ensure the packing is uniform and free of air bubbles.[2]
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane or the initial eluent.
- Carefully apply the sample solution to the top of the silica gel bed.
3. Elution:
- Begin eluting the column with the initial solvent system.
- Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to move the compound down the column.
4. Fraction Collection and Analysis:
- Collect fractions in test tubes.
- Monitor the separation by spotting fractions onto a TLC plate, developing it in a suitable solvent system (e.g., 20% ethyl acetate in hexanes), and visualizing the spots under UV light.
5. Product Isolation:
- Combine the fractions that contain the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Diagram: Flash Column Chromatography Workflow
Caption: Workflow for the purification of this compound by flash column chromatography.
Protocol 2: Purification by Recrystallization
This method is ideal for a final polishing step to achieve high purity after an initial chromatographic separation.
1. Solvent Selection:
- In a small test tube, test the solubility of your compound in various solvents to find a suitable solvent or solvent pair. A good combination is often ethyl acetate and hexanes.
2. Dissolution:
- Place the impure this compound in an Erlenmeyer flask.
- Add a minimal amount of the hot "good" solvent (e.g., ethyl acetate) to completely dissolve the solid.
3. Inducing Crystallization:
- While the solution is still warm, add the "bad" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.
- Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
4. Crystal Formation:
- Cover the flask and allow it to cool slowly to room temperature.
- For maximum recovery, you can then place the flask in an ice bath or a refrigerator for several hours.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold "bad" solvent (hexanes).
- Dry the crystals under vacuum to remove any residual solvent.[2]
Table: Representative Data for a Two-Step Purification Process
| Purification Step | Starting Mass (mg) | Purity (%) | Step Yield (%) | Overall Yield (%) |
| Crude Product | 1000 | ~70 | - | 70 |
| After Column Chromatography | 680 | ~95 | 85 | 59.5 |
| After Recrystallization | 590 | >99 | 86.8 | 51.6 |
Understanding the Science: Why is Fischer Indole Synthesis Prone to Impurities?
The Fischer indole synthesis is a powerful reaction for creating the indole core structure.[3][4] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[5] However, the reaction mechanism involves several intermediates and rearrangements, which can lead to the formation of byproducts.
Diagram: Simplified Fischer Indole Synthesis Mechanism and Potential Side-Products
Sources
Technical Support Center: Overcoming Regioselectivity Issues in Indole Functionalization
Welcome to the Technical Support Center for indole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with controlling regioselectivity in reactions involving the indole nucleus. The unique electronic properties of indole present both opportunities and significant hurdles in achieving site-selective modifications. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, grounded in mechanistic principles and supported by established literature.
Introduction to Indole Reactivity
The indole scaffold is a cornerstone in countless natural products and pharmaceuticals.[1][2] Its reactivity is dominated by the electron-rich pyrrole ring, making it highly susceptible to electrophilic attack. However, this reactivity is nuanced, with multiple nucleophilic centers (N1, C2, C3, and C4-C7) competing for functionalization.[3][4][5] Understanding the interplay of electronic and steric effects is paramount to predicting and controlling reaction outcomes.[6][7][8]
The C3 position is generally the most nucleophilic and kinetically favored site for electrophilic substitution due to the stability of the resulting cationic intermediate.[9] However, under different conditions or with specific substitution patterns, reactions can be directed to the C2, N1, or even the less reactive C4-C7 positions of the benzene ring.[2][10][11][12][13][14] This guide will dissect these scenarios and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my electrophilic substitution (e.g., Friedel-Crafts acylation) primarily occurring at the C3 position?
This is the expected and electronically favored outcome for most electrophilic additions to an unsubstituted indole. The mechanism proceeds through an intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene ring, making the pathway to C3 substitution lower in energy compared to C2 substitution. Many common reactions like Vilsmeier-Haack, Mannich, and standard Friedel-Crafts acylations strongly favor the C3 position.[9][15][16][17]
Q2: I am observing significant amounts of N1-functionalization when I expect C-functionalization. How can I prevent this?
N1-functionalization becomes competitive, especially with strong bases or under conditions that generate an indolyl anion. The N-H proton is the most acidic site on the indole ring. Deprotonation creates a potent N-nucleophile that can react with electrophiles.[18] To circumvent this, N-protection is the most common strategy. Groups like Boc (tert-butyloxycarbonyl), Ts (tosyl), or SEM (2-(trimethylsilyl)ethoxymethyl) can be installed to block the N1 position, directing functionalization to the carbon framework.[19] These groups can then be removed post-reaction.
Q3: How can I achieve functionalization at the C2 position, which seems to be electronically disfavored for electrophilic attack?
Achieving C2 selectivity often requires overcoming the intrinsic preference for C3. Key strategies include:
-
Directed Metalation: Using a directing group on the indole nitrogen (e.g., -P(O)tBu2, pyrimidyl) allows for selective deprotonation at the C2 position with a strong base (like n-BuLi), followed by quenching with an electrophile.[11][20][21][22]
-
Transition Metal-Catalyzed C-H Activation: Palladium, rhodium, and other transition metals can catalyze C-H functionalization at C2, often guided by a directing group on the nitrogen.[11][12][23][24]
-
Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack is often redirected to the C2 position.
Q4: Functionalization of the benzene ring (C4-C7) is challenging. What are the primary methods to achieve this?
The C4-C7 positions are significantly less nucleophilic than the pyrrole ring.[2][3] Achieving regioselectivity here almost always requires a directing group strategy coupled with transition-metal catalysis.[13][14] Different directing groups installed at the N1 or C3 positions can steer functionalization to specific sites (C4, C5, C6, or C7) by forming a metallacyclic intermediate that positions the catalyst for C-H activation at a specific bond.[3][10][13][25]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation
Problem: Your Friedel-Crafts acylation of an unsubstituted indole with an acyl chloride and a Lewis acid (e.g., AlCl₃, SnCl₄) is producing a mixture of 1-acyl, 3-acyl, 1,3-diacyl indoles, and polymeric tars instead of the desired 3-acylindole.[15][17]
Root Cause Analysis: The high nucleophilicity of both the N1 and C3 positions, coupled with the harshness of traditional Lewis acids, leads to multiple competing reactions.[9][16] The indole nitrogen can be acylated, and the electron-rich indole ring can polymerize under strong acidic conditions.
Causality & Solution Workflow
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Recommended Protocols:
Protocol 1.1: Milder Lewis Acid Catalysis Some Lewis acids, like Zirconium tetrachloride (ZrCl₄) or even simple iron powder, have been shown to promote highly regioselective C3-acylation of unprotected indoles with minimal side reactions.[9][16]
-
Setup: To a solution of indole (1.0 equiv) in a suitable dry solvent (e.g., dichloroethane) under an inert atmosphere (N₂ or Ar), add the acyl chloride (1.2-1.5 equiv).
-
Catalyst Addition: Cool the mixture to 0 °C and add ZrCl₄ (1.0-1.2 equiv) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Workup: Quench the reaction carefully with saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and purify by column chromatography.
Protocol 1.2: N-Protection Strategy Protecting the indole nitrogen is a robust way to prevent N-acylation and polymerization. The N-sulfonyl group is particularly effective.
-
Protection: React the starting indole with tosyl chloride (TsCl) in the presence of a base (e.g., NaH) in a dry solvent (e.g., DMF) to form N-tosylindole.
-
Acylation: Perform the Friedel-Crafts acylation on the N-tosylindole using AlCl₃ and the desired acyl chloride. The reaction typically proceeds cleanly to give the C3-acylated product.
-
Deprotection: Remove the tosyl group using a reducing agent (e.g., Mg in methanol) or basic hydrolysis (e.g., NaOH) to yield the final 3-acylindole.
| Method | Key Reagent | Position Targeted | Common Issues | Reference |
| Standard Friedel-Crafts | AlCl₃, SnCl₄ | C3 (and N1) | Polymerization, low yield, N-acylation | [15] |
| Milder Lewis Acid | ZrCl₄, Fe powder | C3 | High regioselectivity, cleaner reaction | [9][16] |
| N-Protection | N-Tosylindole + AlCl₃ | C3 | Requires extra protection/deprotection steps | [19] |
| Organocatalysis | DBN | C3 | Avoids metals, mild conditions | [26] |
Issue 2: Achieving Selective N-Functionalization over C3-Functionalization
Problem: Attempts to alkylate or arylate the indole nitrogen result in a mixture of N1 and C3-substituted products, with the C3-isomer often predominating.
Root Cause Analysis: This is a classic case of kinetic vs. thermodynamic control and the ambident nucleophilicity of the indolyl anion. While the N-H is more acidic, the resulting anion has significant charge density at C3. Direct alkylation with reactive electrophiles (like methyl iodide) often favors C3. Achieving N-selectivity requires conditions that favor reaction at the nitrogen atom.
Strategies for N-Selectivity
Caption: Strategies for achieving selective N-functionalization.
Recommended Protocols:
Protocol 2.1: Phase-Transfer Catalysis for N-Alkylation PTC is an excellent method for selective N-alkylation. The quaternary ammonium catalyst transports the indolide anion from the solid or aqueous basic phase into the organic phase, where it exists as a tight ion pair, sterically favoring reaction at the less-hindered nitrogen atom.
-
Setup: Combine the indole (1.0 equiv), alkyl halide (1.1 equiv), and a phase-transfer catalyst (e.g., TBAB, 0.1 equiv) in a biphasic system (e.g., toluene/50% aq. NaOH).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-60 °C) for several hours until the starting material is consumed (monitor by TLC).
-
Workup: Separate the organic layer, wash with water, dry over Na₂SO₄, and purify by chromatography or distillation.
Protocol 2.2: Copper-Catalyzed N-Arylation (Ullmann Condensation) For N-arylation, transition metal catalysis is often required. The Ullmann reaction provides a classic and effective route.
-
Setup: In a flask, combine the indole (1.0 equiv), aryl halide (typically an iodide or bromide, 1.2 equiv), a copper(I) source (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Solvent: Add a high-boiling polar aprotic solvent (e.g., DMF, NMP, or dioxane).
-
Reaction: Heat the mixture under an inert atmosphere at high temperature (100-150 °C) for 12-24 hours.
-
Workup: After cooling, dilute the reaction with water and extract with an organic solvent. The crude product often requires thorough purification to remove residual catalyst and ligand.
Issue 3: Forcing Functionalization at the C2 Position
Problem: Your reaction yields exclusively the C3-functionalized product, but the C2-isomer is the desired target for your synthesis.
Root Cause Analysis: As discussed, C3 is the kinetically preferred site for electrophilic attack. To achieve C2 functionalization, the reaction pathway must be manipulated to disfavor C3 attack or to specifically activate the C2 position.
Strategies for C2-Selectivity
| Strategy | Principle | Key Reagents/Conditions | Reference |
| Directed ortho-Metalation (DoM) | A directing group on N1 chelates a lithium base, directing deprotonation to the adjacent C2 position. | N-directing group (e.g., Boc, P(O)tBu₂), n-BuLi/s-BuLi at low temp, then electrophile. | [20][21] |
| C-H Activation | A transition metal catalyst, guided by a directing group, selectively activates the C2-H bond for coupling. | Pd, Rh, Ru, or Co catalyst; N-pyrimidyl or N-pyridyl directing group. | [11][12] |
| C3-Blocking | A removable bulky group at C3 sterically hinders attack, forcing reaction at C2. | C3-substituent (e.g., -SiR₃, -I), then electrophilic reaction. | [27] |
| Regiocontrolled Heck Reaction | Ligand choice on a Pd catalyst can switch the regioselectivity-determining step to favor C2-alkenylation. | Pd(OAc)₂, specific sulfoxide-based ligands. | [28][29] |
Recommended Protocol: Directed ortho-Metalation (DoM) for C2-Functionalization
This is one of the most reliable methods for introducing a wide range of electrophiles at the C2 position.
-
Protection/Setup: Start with an N-protected indole (e.g., N-Boc-indole). Dissolve it in a dry ether solvent (e.g., THF or Et₂O) under an inert atmosphere and cool to -78 °C.
-
Lithiation: Slowly add a strong alkyllithium base (e.g., s-BuLi or t-BuLi, 1.1-1.3 equiv). The choice of base is critical; n-BuLi can sometimes be insufficient. Stir at low temperature for 1-2 hours to ensure complete C2-lithiation.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or silyl chloride) at -78 °C and allow the reaction to slowly warm to room temperature.
-
Workup: Quench with saturated NH₄Cl solution, extract with an organic solvent, dry, and purify. The N-protecting group can be removed in a subsequent step if desired.
References
- Rebeiro, G. L.; Khadilkar, B. M. Acylation of Indole Under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters. [Link][15][17]
- Zhang, L.; Yi, F.; Zou, J.; Qu, S. Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. RASAYAN Journal of Chemistry. [Link][16]
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
- Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones.
- Strategies for the enantioselective N-functionalization of indoles.
- Recent Progress Concerning the N-Arylation of Indoles. National Institutes of Health (NIH). [Link][28]
- Enantioselective Catalytic Synthesis of N-alkyl
- C-H functionalization of indoles by 3d transition-metal catalysis. CSIR-NCL Library, Pune. [Link][23]
- Guchhait, S. K.; Chaudhary, P.; Kamble, R. M. ZrCl4-Mediated Regio- and Chemoselective Friedel-Crafts Acylation of Indole.
- Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. RSC Publishing. [Link][6]
- Kumar, P.; Nagtilak, P. J.; Kapur, M. Transition metal-catalyzed C–H functionalizations of indoles. RSC Publishing. [Link][11]
- Transition Metal‐Catalyzed C2 and C3 Functionalization of Indoles.
- Ligand‐controlled C2−H and C3−H selective oxidative Heck reaction of indoles.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health (NIH). [Link][3]
- Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing). [Link][12]
- The controllable C2 arylation and C3 diazenylation of indoles with aryltriazenes under ambient conditions. New Journal of Chemistry (RSC Publishing). [Link]
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link][13]
- Movassaghi, M.; Schmidt, M. A. Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
- Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. [Link]
- Regioselectivity of the asymmetric functionalization of indoles.
- Beyond C2 and C3: Transition-Metal-Catalyzed C-H Functionalization of Indole. Lund University. [Link][2]
- Zhu, H.; He, Q.; Fan, R.; He, J. Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. RSC Publishing. [Link][7]
- Regioselectivity of Larock indole synthesis using functionalized alkynes. PubMed. [Link]
- Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics.
- Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]
- Metalation of Indole.
- Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents. Organic Letters. [Link]
- Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole.
- Electrophilicity: The "Dark-Side" of Indole Chemistry.
- Difference Between Electronic and Steric Effects. Pediaa.Com. [Link][8]
- How To: Troubleshoot a Reaction. University of Rochester. [Link]
- Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions. PubMed. [Link][25]
- Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link][21]
- Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science (RSC Publishing). [Link][30]
- Directed ortho metal
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. differencebetween.com [differencebetween.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. asianpubs.org [asianpubs.org]
- 17. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. baranlab.org [baranlab.org]
- 22. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 23. library.ncl.res.in [library.ncl.res.in]
- 24. researchgate.net [researchgate.net]
- 25. Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Larock Indole Synthesis for Trifluoromethylated Substrates
Welcome to the technical support center for the optimization of the Larock indole synthesis, with a specialized focus on challenging trifluoromethylated substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this powerful reaction for the synthesis of fluorinated indole scaffolds. The trifluoromethyl group is a cornerstone of modern medicinal chemistry, and its incorporation into the indole core can significantly enhance the pharmacological properties of a molecule.[1] However, the electron-withdrawing nature of the CF₃ group presents unique challenges to the standard Larock protocol.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate these complexities. Our approach is grounded in mechanistic principles to not only provide solutions but also to foster a deeper understanding of the reaction, enabling you to adapt and innovate in your own work.
Troubleshooting Guide: Addressing Common Issues with Trifluoromethylated Substrates
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Q1: My Larock indole synthesis with a trifluoromethyl-substituted o-iodoaniline is giving low to no yield. What are the primary factors to investigate?
A1: Low reactivity is a common issue when using electron-deficient anilines, such as those bearing a trifluoromethyl group. The electron-withdrawing nature of the CF₃ group deactivates the aniline nitrogen, making the final cyclization step (intramolecular reductive elimination) of the catalytic cycle more difficult. Here’s a systematic approach to troubleshooting:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Standard conditions using Pd(OAc)₂ with PPh₃ may be insufficient.[2] Consider switching to a more electron-rich and sterically hindered phosphine ligand, such as tri-tert-butylphosphine (P(t-Bu)₃) or 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf). These ligands can facilitate the challenging oxidative addition and subsequent reductive elimination steps.[3][4]
-
Base Selection: A stronger base may be required to facilitate the deprotonation of the aniline nitrogen in the catalytic cycle. While K₂CO₃ is common, consider screening other bases such as K₃PO₄ or Cs₂CO₃. In some cases, organic bases like dicyclohexylmethylamine (Cy₂NMe) have proven effective, especially at lower temperatures.[5]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. While DMF is a standard solvent, N-methyl-2-pyrrolidone (NMP) has been shown to be effective for less reactive haloanilines.[2] For reactions with sterically demanding ligands, less coordinating solvents like 1,4-dioxane or toluene may be beneficial.
-
Temperature and Reaction Time: Electron-deficient substrates often require higher reaction temperatures (110-130 °C) and longer reaction times to achieve good conversion.[4] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product or starting materials.
Q2: I am observing significant formation of side products, such as diarylated alkynes or homocoupled anilines. How can I minimize these?
A2: The formation of side products often indicates an imbalance in the rates of the different steps in the catalytic cycle.
-
Ligand-to-Palladium Ratio: The ratio of ligand to palladium can influence the stability and reactivity of the catalytic species. For monodentate ligands like P(t-Bu)₃, a 2:1 ligand-to-palladium ratio is a good starting point. An excess of ligand can sometimes inhibit the reaction by creating a coordinatively saturated palladium center.
-
Purity of Starting Materials: Ensure the purity of your o-iodoaniline and alkyne. Impurities can poison the catalyst or lead to unwanted side reactions. Recrystallize or chromatograph starting materials if necessary.
-
Inert Atmosphere: The Larock indole synthesis is sensitive to oxygen, which can lead to catalyst deactivation and side reactions. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) using properly dried solvents and glassware.
Q3: The regioselectivity of my reaction with an unsymmetrical trifluoromethylated alkyne is poor. How can I control which substituent ends up at the C2 and C3 positions of the indole?
A3: Regioselectivity in the Larock indole synthesis is primarily determined during the migratory insertion of the alkyne into the aryl-palladium bond.[2][6] Generally, the larger substituent on the alkyne directs itself to the C2 position of the indole to minimize steric hindrance.
However, the presence of a trifluoromethyl group on the alkyne can exert a strong electronic influence, overriding steric effects. A study by Qiu et al. demonstrated that a trifluoromethyl group on a β-CF₃-1,3-enyne substrate directs the regioselectivity of the Larock indole synthesis.[7][8][9] When the CF₃ group was replaced with a methyl or phenyl group, a mixture of isomers was obtained, highlighting the directing effect of the trifluoromethyl group.[7][9]
To improve regioselectivity:
-
Leverage the CF₃ Group: If your alkyne contains a trifluoromethyl group, this will likely be the primary directing group, leading to predictable regioselectivity.[7][9]
-
Steric Bulk: If your alkyne does not contain a trifluoromethyl group, you can increase the steric bulk of one of the alkyne substituents to enhance the regioselectivity. For instance, using a trimethylsilyl (TMS) group as a bulky, removable directing group can be an effective strategy.[10]
Frequently Asked Questions (FAQs)
Q1: Can I use o-bromo or o-chloroanilines instead of o-iodoanilines for the synthesis of trifluoromethylated indoles?
A1: Yes, but it is more challenging. The oxidative addition of the C-X bond to the palladium(0) center is the first step of the catalytic cycle, and the reactivity of the C-X bond decreases in the order C-I > C-Br > C-Cl. For o-bromo and o-chloroanilines, especially those with electron-withdrawing trifluoromethyl groups, a more active catalyst system is required. This typically involves the use of bulky, electron-rich phosphine ligands like 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf) or P(t-Bu)₃ in a high-boiling solvent like NMP at elevated temperatures (110–130 °C).[2][3][4]
Q2: What is the role of the chloride salt (e.g., LiCl) that is often added to the reaction?
A2: The addition of a chloride salt, typically LiCl or n-Bu₄NCl, is a common practice in the Larock indole synthesis.[2] The chloride ions are believed to facilitate the regeneration of the active Pd(0) catalyst from the Pd(II) species formed after reductive elimination. However, the exact role is complex and can be substrate-dependent. It is important to note that an excess of chloride ions can inhibit the reaction, so the stoichiometry should be carefully controlled (typically 1 equivalent).[2] Some optimized protocols have been developed that do not require the use of a chloride salt.[2]
Q3: My trifluoromethylated indole product appears to be unstable during purification by silica gel chromatography. What are my options?
A3: Trifluoromethylated indoles can sometimes be sensitive to acidic conditions, and silica gel is inherently acidic. If you observe degradation on silica gel, consider the following:
-
Neutralize the Silica Gel: You can use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% in the eluent), to neutralize its acidity.
-
Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (neutral or basic) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
-
Non-Chromatographic Purification: If possible, try to purify the product by recrystallization or distillation to avoid chromatography altogether.
Optimized Experimental Protocols
The following protocols are provided as a starting point and may require further optimization for your specific substrates.
Protocol 1: Larock Synthesis of a 2,3-Disubstituted Indole from a Trifluoromethylated o-Iodoaniline
This protocol is adapted from general principles for electron-deficient anilines.
Reagents and Equipment:
-
Trifluoromethyl-substituted o-iodoaniline
-
Disubstituted alkyne
-
Pd(OAc)₂
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the trifluoromethyl-substituted o-iodoaniline (1.0 equiv), K₂CO₃ (2.0 equiv), and LiCl (1.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.05 equiv) and P(t-Bu)₃ (0.10 equiv) in a small amount of anhydrous DMF.
-
Add the catalyst premix to the Schlenk flask, followed by the disubstituted alkyne (1.5 equiv) and the remaining anhydrous DMF to achieve a final concentration of 0.1-0.5 M.
-
Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Parameter | Standard Conditions | Optimized for CF₃ Substrates | Rationale for Change |
| Palladium Source | Pd(OAc)₂ | Pd(OAc)₂ or Pd₂(dba)₃ | Generally effective palladium sources. |
| Ligand | PPh₃ or none | P(t-Bu)₃ or dtbpf | Electron-rich, bulky ligands facilitate oxidative addition and reductive elimination with electron-deficient substrates.[3][4] |
| Base | K₂CO₃ or Na₂CO₃ | K₃PO₄, Cs₂CO₃, or Cy₂NMe | Stronger bases are often needed to deprotonate the less nucleophilic aniline nitrogen.[5] |
| Solvent | DMF | NMP or 1,4-dioxane | Higher boiling and coordinating solvents can improve solubility and reaction rates for challenging substrates.[2] |
| Temperature | 80-100 °C | 100-130 °C | Increased thermal energy is required to overcome the higher activation barriers with deactivated substrates.[4] |
Visualizations
Larock Indole Synthesis Catalytic Cycle
Caption: The catalytic cycle of the Larock indole synthesis.
Experimental Workflow
Caption: A general experimental workflow for the Larock indole synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- Qiu, Y.-H., et al. (2025). Trifluoromethyl Group (CF3) Induced Regioselective Larock Indole Synthesis from Unsymmetric β-CF3-1,3-enynes. Organic Letters. [Link]
- Qiu, Y.-H., et al. (2025). Trifluoromethyl Group (Cf3) Induced Regioselective Larock Indole Synthesis From Unsymmetric β Cf3 1 3. Scribd. [Link]
- Yang, H., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science. [Link]
- Qiu, Y.-H., et al. (2025). Trifluoromethyl Group (CF3) Induced Regioselective Larock Indole Synthesis from Unsymmetric β-CF3-1,3-enynes. PubMed. [Link]
- Synfacts. (2018). Palladium-Catalyzed Trifluoromethyl Indoline Synthesis with Sulfur Ylides. Thieme. [Link]
- Qiu, Y.-H., et al. (2025). Trifluoromethyl Group (CF3) Induced Regioselective Larock Indole Synthesis from Unsymmetric β‑CF3‑1,3-enynes. ACS Figshare. [Link]
- Grokipedia. Larock indole synthesis. Grokipedia. [Link]
- Yang, H., et al. (2022).
- Request PDF. Palladium-Catalyzed Trifluoromethyl Indoline Synthesis with Sulfur Ylides.
- Wikipedia. Larock indole synthesis. Wikipedia. [Link]
- Reisman, S. E., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PubMed Central. [Link]
- Yang, H., et al. (2025). (PDF) Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides.
- Sarpong, R., et al. (2009). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. NIH. [Link]
- Abdullahi, S., et al. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. International Journal of Pharmaceutical & Biological Archives. [Link]
- ResearchGate. (2021). Substrate scope of the aniline derivatives.[a] [a] Reaction conditions:...
- Liu, P., et al. (2024). Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N N chiral indoles. PubMed Central. [Link]
- Abdullahi, S., et al. (2024). (PDF) Synthesis of Indoles through Larock Annulation: Recent Advances.
- Reisman, S. E., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans.
- Dong, G., et al. (2021).
- Tsui, G. C., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. [Link]
- Buchwald, S. L., et al. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
- ResearchGate. (2021). Scope of pyrrole- and indole-derived substrates a. a Reaction conditions.
Sources
- 1. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. Trifluoromethyl Group (CF3) Induced Regioselective Larock Indole Synthesis from Unsymmetric β-CF3-1,3-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methyl-6-(trifluoromethyl)-1H-indole
Welcome to the dedicated technical support guide for researchers and drug development professionals working with 2-Methyl-6-(trifluoromethyl)-1H-indole. This resource provides in-depth troubleshooting and practical guidance for identifying and removing reaction byproducts, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect in the synthesis of this compound?
A1: While every reaction is unique, syntheses of substituted indoles, such as the Fischer indole synthesis, often generate several classes of byproducts. For this compound, you should be vigilant for regioisomers (e.g., 2-Methyl-4-(trifluoromethyl)-1H-indole or 2-Methyl-7-(trifluoromethyl)-1H-indole) if the starting materials allow for it. Other common impurities include unreacted starting materials (hydrazines, ketones), partially cyclized intermediates, and over-oxidized or polymerized indole species. The strongly electron-withdrawing nature of the trifluoromethyl group can also sometimes lead to unexpected side reactions.
Q2: My preliminary purity analysis (TLC/LC-MS) shows multiple spots/peaks close to my main product. What's the best initial approach to purification?
A2: Closely eluting impurities suggest similar polarities, which can be challenging. A multi-step purification strategy is often most effective. Start with a liquid-liquid extraction to remove any highly polar or non-polar outliers. Follow this with column chromatography, using a high-resolution silica gel and a carefully optimized solvent system. A shallow solvent gradient is often key to resolving closely related compounds. If co-elution remains an issue, consider recrystallization from a suitable solvent system as a final polishing step.
Q3: How does the trifluoromethyl group affect the purification strategy for this indole?
A3: The -CF3 group is strongly electron-withdrawing and increases the lipophilicity of the molecule. This generally means that this compound will be less polar than its non-fluorinated analog and will elute earlier from normal-phase silica gel chromatography. You may need to use less polar solvent systems (e.g., higher percentages of hexane or heptane in ethyl acetate) to achieve good separation. The increased acidity of the N-H proton could also be exploited in certain extraction or chromatography protocols.
Q4: Can I use a simple acid-base extraction to purify my product?
A4: While the N-H proton of the indole ring is weakly acidic, it is generally not acidic enough for efficient extraction with common aqueous bases like sodium bicarbonate or carbonate. Stronger bases like sodium hydroxide could deprotonate the indole, but this may also promote side reactions or degradation, especially if other functional groups are present. Therefore, a standard acid-base extraction is often not the most effective primary purification method for this class of compounds.
Troubleshooting Guide: Isolating High-Purity this compound
This section provides a systematic approach to diagnosing and resolving common purification challenges.
Problem 1: Persistent Impurity with Similar Rf/Retention Time
Symptoms:
-
A shoulder on your main peak in LC-MS or HPLC.
-
An elongated or "smeared" spot on a TLC plate that does not resolve with different solvent systems.
-
NMR analysis shows minor peaks that cannot be attributed to residual solvent.
Root Cause Analysis and Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Regioisomeric Byproduct | High-resolution mass spectrometry (HRMS) to confirm identical mass. 2D NMR (COSY, HMBC) to confirm connectivity. | Optimize reaction conditions to favor the desired isomer (e.g., choice of acid catalyst in Fischer synthesis). For purification, utilize a high-performance chromatography system (e.g., preparative HPLC) with a specialized column (e.g., chiral or phenyl-hexyl). |
| Structurally Similar Impurity (e.g., partially saturated ring) | Check MS for a mass difference of +/- 2 Da. ¹H NMR may show aliphatic instead of aromatic protons. | If the impurity is more polar, it may be removed by careful column chromatography. If it is less polar, consider a selective reaction that targets the impurity, such as a mild oxidation, followed by another purification step. |
| Co-elution | Vary the solvent system in your chromatography. Try a different stationary phase (e.g., alumina, C18 reverse-phase). | Perform a systematic screen of solvent systems for column chromatography. Recrystallization is often highly effective for separating compounds with very similar polarities. |
Problem 2: Low Overall Yield After Purification
Symptoms:
-
Significant loss of material during column chromatography or recrystallization.
Root Cause Analysis and Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Product Adsorption on Silica Gel | Streaking on the TLC plate. Colored band at the top of the chromatography column that does not elute. | Deactivate the silica gel by pre-treating it with a small amount of a polar solvent like triethylamine (if your compound is basic) or by using a less acidic stationary phase like neutral alumina. |
| Product Instability | Formation of new, colored impurities during purification. | Indoles can be sensitive to strong acids and light. Ensure all solvents are free of acidic impurities and perform purification steps with minimal exposure to direct light. Consider adding a radical scavenger like BHT if oxidative degradation is suspected. |
| Inappropriate Recrystallization Solvent | Product "oils out" or crashes out of solution as a fine powder, trapping impurities. | Conduct a thorough solvent screen for recrystallization. The ideal solvent will dissolve the product poorly at room temperature but completely at an elevated temperature. Using a co-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can provide finer control over the crystallization process. |
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM).
-
Dry Loading: Add a small amount of silica gel to the DCM solution and evaporate the solvent to obtain a free-flowing powder. This prevents band broadening at the start of the column.
-
Column Packing: Dry pack a glass column with high-resolution silica gel (40-63 µm). Wet the column with the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution). A suggested gradient could be from 2% ethyl acetate in hexane to 10% ethyl acetate over 10-15 column volumes.
-
Fraction Collection: Collect small fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization for Final Polishing
-
Solvent Screening: In small vials, test the solubility of your semi-pure product in various solvents (e.g., heptane, toluene, ethanol, acetonitrile, and mixtures thereof).
-
Dissolution: In an appropriately sized flask, add the chosen solvent to your semi-pure this compound and heat gently with stirring until the solid is fully dissolved. Add the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this phase.
-
Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining surface impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Visualizations
Workflow for Troubleshooting and Purification
Caption: A decision-making workflow for the purification of this compound.
References
- Fischer Indole Synthesis. Organic Syntheses. [Link]
- Purification of Laboratory Chemicals, 8th Edition. W. L. F. Armarego and Christina Li Lin Chai. [Link]
- Practical Organic Chemistry. Vogel, A. I.
Stability issues of trifluoromethyl indoles under acidic or basic conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with trifluoromethyl indoles. This guide is designed to provide in-depth technical assistance and troubleshooting advice for the stability challenges associated with these compounds under acidic and basic conditions. Our goal is to equip you with the knowledge to anticipate potential issues, diagnose experimental problems, and implement robust solutions.
Frequently Asked Questions (FAQs)
Q1: I'm planning a reaction with a trifluoromethyl indole under basic conditions. What stability issues should I be aware of?
While the trifluoromethyl (CF3) group is renowned for its high metabolic stability due to the strength of the C-F bond, it can be surprisingly labile on an indole scaffold under basic conditions.[1][2][3][4] The primary concern is the hydrolysis of the CF3 group to a carboxylic acid.[1][5]
Causality: This unexpected reactivity is attributed to the electronic nature of the indole ring system. The presence of the indole N-H proton is thought to facilitate a mechanism that leads to the elimination of fluoride ions.[1][6] The electron-rich indole nucleus can stabilize intermediates that promote this hydrolysis pathway, a phenomenon not typically observed with CF3 groups on other aromatic systems that lack such features.
Q2: My reaction involves treating a trifluoromethyl indole with a strong acid. Is the CF3 group stable under these conditions?
The stability of a trifluoromethyl group on an indole ring under acidic conditions is highly dependent on the specific conditions employed (acid strength, temperature, and reaction time).
-
Moderate Acidic Conditions: Generally, the CF3 group is robust under many acidic conditions used in standard organic synthesis, such as the Fischer indole synthesis.[7]
-
Strongly Acidic & Forcing Conditions: However, exposure to strong mineral acids at elevated temperatures can lead to the hydrolysis of the CF3 group to a carboxylic acid.[1] Furthermore, superacids can induce protolytic defluorination and subsequent Friedel-Crafts-type reactions.[8]
Expert Advice: It is crucial to perform a small-scale pilot reaction and monitor for potential degradation using techniques like TLC, LC-MS, or GC-MS.
Q3: I'm observing the formation of an unexpected carboxylic acid in my reaction involving a 5-trifluoromethylindole and NaOH. What is happening?
You are likely observing the base-mediated hydrolysis of the trifluoromethyl group. This is a known, though sometimes unexpected, reaction pathway for certain trifluoromethylated indoles.[1][5]
// Nodes Indole_CF3 [label="Trifluoromethyl Indole\n(Starting Material)", fillcolor="#F1F3F4"]; Intermediate [label="Reaction Intermediate", fillcolor="#FBBC05"]; Indole_COOH [label="Indole Carboxylic Acid\n(Degradation Product)", fillcolor="#EA4335"]; OH [label="OH⁻\n(Base)", shape=plaintext, fontcolor="#4285F4"]; H2O [label="H₂O", shape=plaintext];
// Edges Indole_CF3 -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Indole_COOH [label="Hydrolysis & Fluoride Elimination"]; OH -> Indole_CF3 [style=dashed]; H2O -> Intermediate [style=dashed];
// Invisible nodes for alignment {rank=same; OH; Indole_CF3} {rank=same; H2O; Intermediate} }
Figure 1: Simplified diagram of base-mediated hydrolysis of a trifluoromethyl indole.
Q4: Are there any strategies to prevent the degradation of the trifluoromethyl group during my synthesis?
Yes, several strategies can be employed:
-
Protecting Groups: If the indole N-H is implicated in the degradation mechanism, its protection with a suitable group (e.g., Boc, Ts) could enhance stability under certain conditions.[9][10]
-
Reaction Conditions:
-
Base Selection: Use non-nucleophilic, hindered bases where possible if deprotonation is required without hydrolysis.
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize potential degradation.
-
Anhydrous Conditions: For reactions sensitive to water, ensure all reagents and solvents are anhydrous.[11]
-
-
Alternative Synthetic Routes: If the CF3 group proves too labile, consider introducing it at a later stage in your synthetic sequence.
Troubleshooting Guides
Issue 1: Unexpected Polarity Change and Low Yield in a Base-Catalyzed Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| A new, more polar spot appears on TLC, and the desired product yield is low. | Base-mediated hydrolysis of the CF3 group to a carboxylic acid.[1][5] | 1. Confirm Identity: Isolate the polar byproduct and characterize it (e.g., by LC-MS, NMR) to confirm if it is the corresponding indole carboxylic acid. 2. Modify Base: Switch to a non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU or DIPEA) if the reaction allows.[11] 3. Lower Temperature: Rerun the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor closely. |
| The reaction mixture darkens, and multiple spots are observed on TLC. | General decomposition of the indole scaffold, potentially exacerbated by the basic conditions. | 1. Degas Solvents: Ensure solvents are properly degassed to remove oxygen, which can promote decomposition. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[11] 3. Reduce Reaction Time: Monitor the reaction frequently and quench it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions. |
Issue 2: Product Degradation During Acidic Workup
| Symptom | Possible Cause | Troubleshooting Steps |
| The crude NMR after an acidic workup shows a complex mixture, but the reaction mixture (before workup) looked clean by TLC. | Degradation of the trifluoromethyl indole or other sensitive functional groups upon exposure to strong acid.[12] | 1. Test Stability: Before your next attempt, take a small aliquot of your starting material, dissolve it in a suitable solvent, and treat it with the same acid used in the workup. Monitor by TLC to see if degradation occurs.[12] 2. Use Milder Acid: If degradation is confirmed, use a milder acid for the workup (e.g., saturated NH₄Cl solution instead of HCl). 3. Alternative Workup: Consider a non-acidic workup, such as quenching with water or a buffer solution, followed by extraction. |
| The desired product is not found after workup and purification. | The product may be volatile or soluble in the aqueous layer.[12] | 1. Check Aqueous Layer: Extract the aqueous layer multiple times and analyze the extracts. 2. Check Solvent Trap: If a rotary evaporator was used, check the solvent in the trap for your product.[12] |
// Nodes Start [label="Reaction Failure or\nUnexpected Result", shape=ellipse, fillcolor="#F1F3F4"]; Check_Reagents [label="Verify Reagent Purity\n& Stoichiometry", fillcolor="#FBBC05"]; Check_Conditions [label="Review Reaction Conditions\n(Temp, Time, Atmosphere)", fillcolor="#FBBC05"]; Analyze_Side_Products [label="Isolate & Characterize\nByproducts (LC-MS, NMR)", fillcolor="#4285F4"]; Degradation_Confirmed [label="Degradation Pathway\nIdentified?", shape=diamond, style=filled, fillcolor="#EA4335"]; Modify_Protocol [label="Modify Protocol:\n- Change Reagents (Acid/Base)\n- Adjust Temperature/Time\n- Use Protecting Groups", fillcolor="#34A853"]; Re-run [label="Re-run Experiment", shape=ellipse, fillcolor="#F1F3F4"]; Success [label="Successful Outcome", shape=ellipse, fillcolor="#34A853"];
// Edges Start -> Check_Reagents; Start -> Check_Conditions; Start -> Analyze_Side_Products; Check_Reagents -> Degradation_Confirmed; Check_Conditions -> Degradation_Confirmed; Analyze_Side_Products -> Degradation_Confirmed; Degradation_Confirmed -> Modify_Protocol [label="Yes"]; Degradation_Confirmed -> Start [label="No, Re-evaluate"]; Modify_Protocol -> Re-run; Re-run -> Success; Re-run -> Start [label="Failure"]; }
Figure 2: A systematic workflow for troubleshooting reactions with trifluoromethyl indoles.
Experimental Protocols
Protocol 1: Monitoring the Stability of a Trifluoromethyl Indole under Basic Conditions
This protocol provides a general method for assessing the stability of your trifluoromethyl indole to a specific base.
Objective: To determine the rate of potential hydrolysis of a trifluoromethyl indole under specific basic conditions.
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of your trifluoromethyl indole of known concentration in a suitable solvent (e.g., THF or Dioxane).
-
Reaction Setup: In a reaction vial, add the solvent and the chosen base (e.g., 1M NaOH(aq)). If using a two-phase system, ensure efficient stirring.
-
Initiation: Add a known volume of the indole stock solution to the basic solution at a controlled temperature (e.g., 25 °C). Start a timer.
-
Time-Point Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with a mild acid (e.g., 1M HCl) to stop the reaction.
-
Analysis: Analyze the quenched samples by a suitable chromatographic method (e.g., HPLC-UV or LC-MS) to quantify the remaining starting material and the formation of the carboxylic acid product.[13][14]
-
Data Interpretation: Plot the concentration of the starting material versus time to determine the rate of degradation.
Protocol 2: Small-Scale Acid Stability Test
Objective: To quickly assess if a trifluoromethyl indole is stable to the acidic conditions planned for a reaction workup.
Methodology:
-
Sample Preparation: On a TLC plate, spot your starting trifluoromethyl indole. In a small vial, dissolve a few milligrams of the indole in a solvent that is miscible with your acidic solution.
-
Acid Treatment: Add the acidic solution (e.g., 1M HCl) to the vial and let it stir for the approximate duration of your planned workup (e.g., 15 minutes).
-
TLC Analysis: Spot the acidified solution on the same TLC plate next to the starting material spot.
-
Develop and Visualize: Develop the TLC plate in an appropriate solvent system and visualize under UV light.
-
Interpretation: Compare the spots. If a new, more polar spot has appeared or the original spot has diminished significantly in the acid-treated sample, your compound is likely unstable to these conditions.[12]
References
- Bornstein, J., Leone, S. A., Sullivan, W. F., & Bennett, O. F. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society, 79(7), 1745–1748. [Link]
- ACS Publications. (n.d.). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Zaharia, V., & Totir, M. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]
- Hovione. (2024, February 15).
- Advances in Engineering. (n.d.). An Environmentally Sustainable Access to CF3-Substituted Alcohols as Valuable Fluorinated Motifs for the Synthesis of Bioactive Compounds. [Link]
- Synfacts. (2020). Synthesis and Derivatization of N-Trifluoromethylated Indoles.
- Chen, K., et al. (n.d.). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science. [Link]
- ResearchGate. (n.d.). Proposed mechanism for hydrolysis of 3‐perfluorobutyl indoles 3. [Link]
- Xie, J.-J., Wang, Z.-Q., & Jiang, G.-F. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances, 9(60), 35057-35060. [Link]
- Autechem. (n.d.). The Power of Trifluoromethyl Indoles: Applications in Pharma and Agrochemicals. [Link]
- Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
- Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
- Prakash, G. K. S., et al. (2012). Protolytic defluorination of trifluoromethyl-substituted arenes. Journal of Fluorine Chemistry, 142, 82-88. [Link]
- Ghosh, A., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(27), 14896-14901. [Link]
- Kobayashi, Y., Kumadaki, I., Hirose, Y., & Hanzawa, Y. (1977). Organic fluorine compounds. XIV. Syntheses and reactions of (trifluoromethyl)indoles. The Journal of Organic Chemistry, 42(25), 4137-4140. [Link]
- University of Rochester, Department of Chemistry. (2026). How to Troubleshoot a Reaction. [Link]
- Alba, A.-N., et al. (2009). Triflic Acid-Catalyzed Highly Stereoselective Friedel−Crafts Aminoalkylation of Indoles and Pyrroles. Organic Letters, 11(15), 3342–3345. [Link]
- ResearchGate. (n.d.). Synthesis of 2-(Trifluoromethyl)
- ACS Publications. (n.d.). Journal of Medicinal Chemistry. [Link]
- Zaharia, V., & Totir, M. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]
- ACS Publications. (n.d.). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
- Attia, M. A., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 13(1), 12345. [Link]
- RSC Publishing. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. [Link]
- PubChem. (n.d.). 2-(trifluoromethyl)-1H-indole. [Link]
- International Journal of Creative Research Thoughts. (n.d.).
- Molecules. (2018). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. 23(10), 2501. [Link]
- Song, Z., et al. (2016). Complete Defluorination of Perfluorinated Compounds by Hydrated Electrons Generated from 3-Indole-acetic-acid in Organomodified Montmorillonite. Scientific Reports, 6, 32896. [Link]
- RSC Publishing. (2018). N-Protecting group tuning of the enantioselectivity in Strecker reactions of trifluoromethyl ketimines to synthesize quaternary α-trifluoromethyl amino nitriles by ion pair catalysis.
- Chaumont, P., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 31(31), e202500590. [Link]
- PubMed. (2007).
- EAG Laboratories. (2017).
- ResearchGate. (2016). (PDF) Complete Defluorination of Perfluorinated Compounds by Hydrated Electrons Generated from 3-Indole-acetic-acid in Organomodified Montmorillonite. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 10. N-Protecting group tuning of the enantioselectivity in Strecker reactions of trifluoromethyl ketimines to synthesize quaternary α-trifluoromethyl amino nitriles by ion pair catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How To [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijmr.net.in [ijmr.net.in]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Indole Synthesis
Welcome to the technical support center dedicated to addressing a critical challenge in modern organic synthesis: the deactivation of palladium catalysts during indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed methods like the Larock, Buchwald-Hartwig, Heck, and C-H activation reactions to construct the indole scaffold. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose, resolve, and prevent catalyst-related issues in your experiments.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section is structured to help you quickly diagnose the problem based on your experimental observations.
Issue 1: Low or No Reaction Conversion
Q1: My reaction has stalled or shows minimal product formation. What are the primary catalyst-related issues I should investigate?
A1: When faced with low or no conversion, a systematic check of the catalytic system is essential. The issue often lies in the catalyst's inability to initiate or sustain the catalytic cycle.
-
Inactive Precatalyst: Many reactions use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) that must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the cycle never begins.[1]
-
Causality: The ligands, solvent, and even some starting materials can influence the rate and efficiency of this initial reduction. An inappropriate combination can lead to the formation of inactive off-cycle species before the main reaction starts.
-
-
Catalyst Poisoning: The active sites on the palladium atom can be blocked by impurities present in your reagents or solvents.[2]
-
Atmospheric Contamination: Palladium-catalyzed reactions, particularly those involving Pd(0) species, are highly sensitive to oxygen.[1][2]
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides or other off-cycle species, effectively halting the reaction. Ensuring a rigorously inert atmosphere is paramount.
-
Issue 2: Formation of Black Precipitate (Palladium Black)
Q2: I'm observing the formation of a black or dark brown precipitate in my reaction flask. What is it, and why is it a problem?
A2: The black precipitate is almost certainly "palladium black"—aggregated, bulk palladium metal in the Pd(0) oxidation state.[2] This is a definitive sign of catalyst deactivation and is one of the most common failure modes.
-
Mechanism of Formation: The active catalytic species is a soluble, ligand-stabilized palladium complex. If the ligands dissociate or the palladium concentration is too high, the unstable "naked" palladium atoms will rapidly agglomerate and precipitate out of solution.[4][5]
-
Why It's a Problem: Once palladium has aggregated into a bulk solid, it loses its catalytic activity for most homogeneous cross-coupling reactions. The active sites are no longer accessible to the substrates in the solution phase, and the reaction will stop.
-
Common Causes:
-
Ligand Instability or Low Concentration: The chosen ligand may be degrading under the reaction conditions (e.g., high temperature) or used in an insufficient stoichiometric ratio to the palladium metal.
-
Unfavorable Reaction Conditions: High temperatures can accelerate both ligand dissociation and palladium agglomeration.[3]
-
Reducing Agents: Certain reagents in the reaction, such as amines or phosphines, can act as reducing agents, promoting the formation of Pd(0) species that are prone to aggregation if not properly stabilized.[5]
-
Issue 3: Inconsistent Yields or Reaction Times
Q3: I am running the same reaction under what I believe are identical conditions, but I'm getting inconsistent yields. Could catalyst deactivation be the cause?
A3: Absolutely. Inconsistent results are often a sign of a hidden variable affecting the catalyst's health and lifetime.
-
Variable Reagent Purity: Batch-to-batch variations in starting materials or solvents can introduce trace amounts of catalyst poisons. A protocol for testing for catalyst poisoning is provided below.
-
Atmospheric Integrity: Small, undetected leaks in your inert gas setup can lead to sporadic oxidative deactivation of the catalyst.
-
Moisture: Water can interfere with the catalytic cycle, particularly with moisture-sensitive reagents and bases, leading to unpredictable outcomes.[1]
-
Leaching (for Heterogeneous Catalysts): If using a supported catalyst like Pd/C, the active palladium species can sometimes leach into the solution.[3] This can cause an initial burst of activity followed by a decline as the solid catalyst is depleted.
Part 2: Deeper Dive - Understanding Deactivation Mechanisms
A fundamental understanding of how a catalyst deactivates is crucial for developing robust synthetic methods.
The Core Problem: From Active Complex to Inactive Metal
The central challenge is maintaining palladium in its active, soluble, and coordinatively unsaturated state. Deactivation occurs when the catalyst deviates from the intended catalytic cycle into an inactive state.
Caption: A workflow for minimizing catalyst deactivation.
Experimental Protocol 1: Testing for Catalyst Poisoning
This protocol helps determine if impurities in your reagents are the root cause of deactivation. [2]
-
Establish a Baseline: Run your indole synthesis under standard conditions using your current batches of reagents, solvents, and catalyst. Carefully record the yield, reaction time, and any visual observations (e.g., color change, precipitation).
-
Prepare High-Purity Reagents:
-
Solvents: Use freshly distilled anhydrous solvents or a newly opened bottle of a high-purity grade (e.g., from a septum-sealed bottle). Degas the solvent thoroughly with argon or nitrogen for at least 30 minutes.
-
Solid Reagents: If possible, recrystallize your solid starting materials and base.
-
Catalyst/Ligand: Use a fresh batch from a reliable supplier.
-
-
Run the High-Purity Reaction: Repeat the reaction under the exact same conditions as the baseline, but using only the high-purity reagents.
-
Compare Results:
-
If the high-purity reaction proceeds smoothly with a significantly higher yield, it strongly indicates that one of your standard reagents is contaminated with a catalyst poison.
-
If both reactions fail similarly, the issue is more likely related to the reaction conditions (temperature, concentration) or the fundamental stability of the chosen catalyst system itself.
-
Experimental Protocol 2: Regeneration of Deactivated Palladium Catalyst
For reactions where catalyst precipitation (Pd black) has occurred, it is sometimes possible to regenerate the catalyst, particularly supported catalysts like Pd/C. This protocol is an illustrative example based on common regeneration principles. [6][7] Warning: These procedures involve high temperatures and oxidizing conditions. Exercise extreme caution.
-
Isolation:
-
For heterogeneous catalysts (e.g., Pd/C), filter the reaction mixture to recover the solid catalyst. Wash thoroughly with an organic solvent (e.g., ethanol, ethyl acetate) to remove adsorbed organic material, then dry under vacuum. [6] * For homogeneous catalysts that have precipitated, this process is more difficult and often not practical in a research setting. Prevention is the better strategy.
-
-
Oxidative Treatment (Carbon Removal):
-
Place the dried, deactivated catalyst in a tube furnace.
-
Heat the catalyst under a slow flow of an inert gas (e.g., nitrogen) to a moderate temperature (e.g., 250-400 °C) to drive off volatile organic residues. [7][8] * After this initial cleaning, switch to a dilute air/nitrogen mixture (e.g., 5% air in N₂) and maintain the temperature for several hours. This step carefully burns off non-volatile carbonaceous deposits (coking). [7]3. Re-reduction to Active Pd(0):
-
After the oxidative treatment, purge the system thoroughly with an inert gas to remove all oxygen.
-
Switch to a reducing atmosphere (e.g., 5% H₂ in N₂) and maintain the temperature (this may be the same or different from the oxidation step, consult specific literature) to reduce the resulting palladium oxides back to the active Pd(0) metallic state.
-
-
Cooling and Storage: Cool the regenerated catalyst to room temperature under an inert atmosphere before handling. Store under inert conditions.
Part 4: Frequently Asked Questions (FAQs)
Q4: Can I just add more catalyst if my reaction stalls? A4: While sometimes effective as a short-term fix, it's not a good practice. It doesn't address the underlying deactivation cause and can be very expensive. Furthermore, adding more catalyst can sometimes accelerate aggregation, worsening the problem. It is always better to identify and solve the root cause.
Q5: My indole product is N-H functionalized. Can the N-H bond itself poison the catalyst? A5: Yes, this is a known issue. The N-H bond of the indole product can coordinate to the palladium center, acting as an inhibitor. In many modern indole syntheses, this is overcome by using N-protected starting materials (e.g., N-tosyl, N-methyl). [9]The Larock indole synthesis, for example, often shows better yields with N-substituted ortho-iodoanilines. [9] Q6: Are heterogeneous catalysts like Pd/C less prone to deactivation? A6: They are susceptible to different, but related, deactivation mechanisms. While the support can help prevent aggregation, they are still vulnerable to poisoning and coking (the formation of carbonaceous deposits on the surface). [3][10]They can also suffer from leaching of the active metal into the solution. [3]However, a major advantage is that they are often easier to recover and regenerate. [6][7] Q7: How can I analyze my deactivated catalyst to confirm the cause? A7: Several advanced analytical techniques can provide insight into deactivation mechanisms.
-
X-ray Photoelectron Spectroscopy (XPS): Can determine the oxidation state of the palladium on the surface of a deactivated catalyst, confirming if oxidation to Pd(II) has occurred. [2][11]* Transmission Electron Microscopy (TEM): Can visualize the palladium particles on a supported catalyst, directly showing if sintering or aggregation has occurred. [11]* Inductively Coupled Plasma (ICP) Analysis: Can measure the amount of palladium that has leached into the solution phase from a heterogeneous catalyst.
References
- Rago, A., & Dong, G. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Green Synthesis and Catalysis, 2(2).
- Shafi, S., et al. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI.
- Rago, A. J., & Dong, G. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation. ScienceDirect.
- van der Heijden, J., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis.
- Ordoñez, S., et al. (2009). Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. ResearchGate.
- Shafi, S., et al. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. ResearchGate.
- Lee, S., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. MDPI.
- van der Heijden, J., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health.
- Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Organic Chemistry Portal.
- Ananikov, V. P. (2005). Role of the ligand in the palladium-catalyzed C-2 and C-3 arylation of the indole magnesium salt. ResearchGate.
- J.P. Breen, et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace.
- Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
- Lee, C., et al. (2022). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. MDPI.
- Niu, Y., et al. (2019). Recent Advances of Pd/C-Catalyzed Reactions. MDPI.
- Gaber, A., et al. (2018). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Nanochemistry Research.
- Ghorbani, F., et al. (2021). Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. ACS Catalysis.
- Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Saint-Denis, T. G., et al. (2018). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research.
- Wang, D., & Wasa, M. (2011). Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Organic Letters.
- Webb, J. R., et al. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. National Institutes of Health.
- Johnson, M. M. (1979). Regeneration of palladium hydrogenation catalyst. Google Patents.
- Ordoñez, S., et al. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Semantic Scholar.
- Lee, C., et al. (2022). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. ResearchGate.
- Hari, D. P., & König, B. (2014). Palladium metallaphotoredox-catalyzed 3-acylation of indole derivatives. RSC Publishing.
- Breen, J. P., & Burch, R. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate.
- Organic Chemistry Portal. Synthesis of indoles.
- Wikipedia. Larock indole synthesis.
- Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Organic Chemistry Portal.
- Cera, G., et al. (2019). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI.
- Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Solvent Conditions for Trifluoromethyl Indole Reactions
Introduction
The introduction of a trifluoromethyl (CF₃) group to an indole scaffold is a cornerstone of modern medicinal chemistry. This powerful modification can dramatically enhance a molecule's lipophilicity, metabolic stability, and binding affinity. However, the success of these reactions is profoundly dependent on the reaction environment, with the choice of solvent being a critical, and often underestimated, parameter. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the complexities of solvent selection for trifluoromethyl indole reactions, ensuring higher yields, better selectivity, and reproducible results.
Part 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding the role of solvents in trifluoromethylation reactions.
Q1: Why is solvent selection so critical for the trifluoromethylation of indoles?
A1: The solvent is not merely a medium for the reactants; it is an active participant that influences multiple facets of the reaction. Its effects can be categorized as:
-
Solubility: The solvent must adequately dissolve the indole substrate, the trifluoromethylating reagent, and any catalysts or additives to ensure a homogeneous reaction mixture. Poor solubility is a common cause of low yields.[1][2]
-
Reactivity & Mechanism: Solvents can stabilize or destabilize transition states and reactive intermediates. For example, polar aprotic solvents like DMF or DMAc can be effective in copper-catalyzed radical reactions by stabilizing charged intermediates or catalyst complexes.[3] Conversely, in some electrophilic trifluoromethylations, less polar solvents like THF or CH₂Cl₂ might be preferred to avoid unwanted side reactions.[4]
-
Regioselectivity: The solvent can dramatically influence which position on the indole ring (e.g., C2 vs. C3) is functionalized. This is often due to the solvent's ability to coordinate with the catalyst or substrate, sterically hindering one site while favoring another. Preliminary studies have shown that switching from DCM to DMSO can cause a complete reversal in regioselectivity in some trifluoromethylation reactions.[5]
-
Reagent Stability: Some trifluoromethylating reagents are sensitive to moisture or protic solvents. For instance, many organometallic reactions require strictly anhydrous, aprotic conditions to prevent quenching of the reactive species.[1][3]
Q2: What is the difference between polar protic, polar aprotic, and nonpolar solvents, and how does this affect my reaction?
A2: Understanding these classifications is key to rational solvent selection.
-
Polar Protic Solvents (e.g., H₂O, Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors. They are generally avoided in reactions using strong bases or highly reactive organometallics, as they will quench the reagents.
-
Polar Aprotic Solvents (e.g., Acetonitrile (CH₃CN), DMF, DMSO, DMAc): These solvents have high dielectric constants but lack acidic protons. They are excellent for dissolving polar, charged species and are frequently used in metal-catalyzed reactions.[3][6][7] For instance, CH₃CN is often the solvent of choice for metal-free radical trifluoromethylation using CF₃SO₂Na.[6][7]
-
Nonpolar (or Low-Polarity) Solvents (e.g., Toluene, Hexane, THF, Dichloromethane (DCM)): These solvents have low dielectric constants. They are useful when dealing with nonpolar substrates or when trying to minimize side reactions that are accelerated by polarity. THF was found to be the only effective solvent for a specific palladium-catalyzed difunctionalization to form trifluoromethyl-containing indoles.[4]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section is structured to address specific problems you may encounter in the lab.
Issue 1: Low or No Yield
Q3: My electrophilic trifluoromethylation using Togni's or Umemoto's reagent is giving a low yield. What solvent-related factors should I investigate?
A3: Low yields in electrophilic trifluoromethylations are a common challenge.[8] Before altering catalysts or reagents, evaluate your solvent system.
-
Causality: These reactions often proceed through charged intermediates or transition states. The solvent must be able to support these species without interfering with the reagent's electrophilicity.
-
Troubleshooting Steps:
-
Check Solubility: First, ensure your indole substrate is fully dissolved at the reaction temperature. If not, consider a more effective solubilizing agent.
-
Assess Polarity: If using a nonpolar solvent like toluene, the reaction may be sluggish. Switch to a more polar aprotic solvent like acetonitrile (CH₃CN) , which is a common and effective choice for reactions with Togni's reagents.[9]
-
Beware of Coordination: Highly coordinating solvents like DMF or DMSO can sometimes bind to the reagent or catalyst, reducing its reactivity. If you are using these, try switching to a less coordinating solvent like CH₃CN or DCM.
-
Ensure Anhydrous Conditions: These reagents can be sensitive to water. Ensure you are using a dry solvent, as moisture can decompose the reagent and lead to poor results.[3]
-
Q4: I am attempting a radical trifluoromethylation with CF₃SO₂Na (Langlois' reagent) and getting poor conversion. How can I optimize the solvent?
A4: Radical reactions are highly sensitive to the reaction medium, which can influence radical initiation and propagation steps.
-
Causality: The generation of the CF₃• radical from CF₃SO₂Na often requires an oxidant (like tBuOOH) and specific solvent properties to facilitate the single-electron transfer (SET) process.[3][6]
-
Troubleshooting Steps:
-
Start with a Proven Solvent: Many successful protocols for this reaction specify CH₃CN or DMAc (dimethylacetamide) .[3][6] In one study, screening various solvents showed that DMAc gave the best yield (62%) for a copper-catalyzed oxidative trifluoromethylation.[3] Another metal-free approach found CH₃CN to be optimal.[6][7]
-
Avoid Radical Scavengers: Solvents like THF can sometimes act as hydrogen atom donors and quench radical chains. If your reaction is failing in THF, this could be a contributing factor.
-
Consider Solvent Mixtures: Sometimes a mixture of solvents provides the right balance of polarity and solubility. For radical reactions involving aqueous oxidants (tBuOOH is often supplied in water), a solvent that is miscible with water to some extent, like DMSO or DMAc, can be beneficial.[3][5]
-
Issue 2: Poor Regioselectivity (Wrong Isomer Formation)
Q5: My reaction is producing a mixture of C2- and C3-trifluoromethylated indoles. How can I use the solvent to favor one isomer?
A5: Achieving high regioselectivity is a significant challenge in indole functionalization.[10] The solvent is one of your most powerful tools for controlling it.
-
Causality: The solvent can influence regioselectivity through several mechanisms:
-
Steric Hindrance: A bulky solvent molecule might coordinate to a catalyst or the indole's N-H group, selectively blocking one reactive site.
-
Electronic Stabilization: A polar solvent might preferentially stabilize the transition state leading to one isomer over the other.
-
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor regioselectivity. -
Practical Example: In a study on the trifluoromethylation of 4-acetylpyridine, standard aqueous conditions favored C2 trifluoromethylation. However, substituting the organic co-solvent from dichloromethane (DCM) to dimethylsulfoxide (DMSO) led to a complete reversal, favoring the other isomer.[5] This highlights the dramatic effect solvent choice can have and underscores the value of screening.
Part 3: Data & Protocols
Table 1: Common Solvents for Trifluoromethylation and Their Properties
This table summarizes key properties of solvents frequently used in trifluoromethyl indole reactions, along with typical applications based on published literature.
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations & Typical Use |
| Acetonitrile (CH₃CN) | Polar Aprotic | 37.5 | 82 | Excellent general-purpose solvent for both electrophilic and radical reactions. Good balance of polarity and low coordinating ability.[6][7][9] |
| DMAc | Polar Aprotic | 37.8 | 165 | High boiling point, good for reactions requiring heat. Strong solubilizing power. Shown to be effective in Cu-catalyzed radical reactions.[3] |
| DMF | Polar Aprotic | 38.3 | 153 | Similar to DMAc but can decompose at high temperatures. Can be coordinating. |
| DMSO | Polar Aprotic | 47.2 | 189 | Very high polarity and boiling point. Can dramatically alter regioselectivity but sometimes leads to no product.[5][6] |
| THF | Low Polarity | 7.5 | 66 | Good for reactions with moisture-sensitive reagents. Can be a radical scavenger. Found to be uniquely effective in certain Pd-catalyzed reactions.[4] |
| Dichloromethane (DCM) | Low Polarity | 9.1 | 40 | Volatile, useful for reactions at or below room temperature. Less polar alternative to CH₃CN. |
| Toluene | Nonpolar | 2.4 | 111 | Nonpolar, high-boiling solvent. Often used when low polarity is required to suppress side reactions. |
| Trifluorotoluene (PhCF₃) | Low Polarity | 8.5 | 102 | Used as a less coordinating alternative to THF in some Pd-catalyzed systems.[4] |
Experimental Protocol: Systematic Solvent Screening
This protocol provides a robust, parallel approach to efficiently identify the optimal solvent for your specific trifluoromethyl indole reaction.
Objective: To determine the solvent that provides the highest yield and/or regioselectivity for a given reaction.
Materials:
-
Indole substrate (1.0 equiv)
-
Trifluoromethylating reagent (e.g., Togni's Reagent I, 1.5 equiv)
-
Catalyst/additive if required by the reaction type
-
An array of dry solvents from Table 1 (e.g., CH₃CN, DMAc, THF, Toluene, DCM)
-
Reaction vials suitable for parallel synthesis (e.g., 2 mL screw-cap vials)
-
Stir plate with heating capabilities
-
Internal standard for analytical quantification (e.g., dodecane)
Methodology:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (e.g., 0.1 mmol) and a small magnetic stir bar to each of the 5 reaction vials.
-
Solvent Addition: To each vial, add a different anhydrous solvent (0.5 mL). Stir for 5 minutes to ensure dissolution.
-
Standard Addition: Add a precise amount of the internal standard to each vial.
-
Reagent Addition: Add the trifluoromethylating reagent (0.15 mmol) and any catalyst to each vial.
-
Reaction: Seal the vials tightly and place them in a heating block on the stir plate. Stir the reactions at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12 hours).[9]
-
Quenching & Sampling: After cooling to room temperature, take a small, measured aliquot from each reaction mixture. Dilute this aliquot with a suitable solvent (e.g., ethyl acetate) for analysis.
-
Analysis: Analyze each sample by GC-MS or LC-MS to determine the conversion of starting material and the relative ratio of product isomers by comparing their peak areas to the internal standard.
-
Selection: Identify the solvent that provides the best combination of yield and selectivity. This solvent can then be used for a larger-scale reaction.
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Trifluoromethyl Group Introduction.
- Shi, D. et al. Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Molecules.
- Garlyauskayte, R. Y. et al. An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. Molecules.
- Wang, Z. et al. Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances.
- Wang, Z. et al. Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances.
- Chen, Z. et al. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science.
- Ye, Y. et al. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal.
- ResearchGate. Preliminary results on the effect of solvent on regioselectivity in the trifluoromethylation of 4-acetylpyridine.
- Benchchem. Technical Support Center: 3-fluoro-2-methyl-1H-indole Reactions.
- ResearchGate. Site-selectivity study a Regioselectivity for indoles.
- ResearchGate. Examples of indole trifluoromethylation.
- ResearchGate. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.
- Benchchem. A Comparative Guide to Electrophilic and Nucleophilic Trifluoromethylation Methods.
- Benchchem. Technical Support Center: Solvent Selection for Indole Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base | MDPI [mdpi.com]
- 4. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Preventing decomposition of 2-Methyl-6-(trifluoromethyl)-1H-indole during workup
Welcome to the technical support center for researchers working with 2-Methyl-6-(trifluoromethyl)-1H-indole. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the workup and purification of this valuable synthetic intermediate. My insights are drawn from extensive experience in synthetic organic chemistry and a thorough review of the relevant literature.
The unique electronic properties of this molecule, conferred by the electron-withdrawing trifluoromethyl group, render it susceptible to specific degradation pathways that may not be prominent with other indole derivatives. This guide will walk you through the causality of these issues and provide robust, field-proven protocols to ensure the integrity of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant product loss and the formation of colored impurities during my aqueous workup. What is the likely cause?
This is a classic issue often rooted in the oxidative degradation of the indole ring, a common problem for many indole derivatives.[1][2] The electron-rich pyrrole moiety of the indole nucleus is susceptible to oxidation, which can be exacerbated by the presence of air, residual oxidizing agents from a previous step, or metal catalysts.
The primary decomposition products are often hydroxylated intermediates that can lead to compounds like oxindoles and isatins, or even oxidative cleavage of the C2-C3 bond.[1][3][4] The trifluoromethyl group at the 6-position makes the benzene ring electron-deficient, but the pyrrole ring remains a site of oxidative vulnerability.
Troubleshooting Steps:
-
Deoxygenate Solvents: Before beginning your workup, thoroughly degas all aqueous solutions and organic solvents by bubbling nitrogen or argon through them for at least 15-30 minutes.
-
Work Under Inert Atmosphere: To the extent possible, perform extractions and phase separations under a blanket of nitrogen or argon.
-
Introduce an Antioxidant: The addition of a small amount of an antioxidant like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to the aqueous phase can quench residual oxidizing agents. Ascorbic acid is another potential, mild antioxidant.[5][6][7]
-
Minimize Workup Time: Plan your workup to be as efficient as possible to reduce the compound's exposure to potentially degrading conditions.
Q2: My product seems to be degrading upon treatment with acid or base during extraction. How can I mitigate this?
While N-CF₃ indoles have been shown to be remarkably stable to both strong acids and bases, the stability of C-CF₃ indoles can be more nuanced.[8] The trifluoromethyl group is generally stable, but the indole ring itself can undergo acid-catalyzed polymerization or degradation, especially at elevated temperatures.[9] Conversely, strong basic conditions could potentially lead to hydrolysis of the trifluoromethyl group, although this is generally a slow process.[10]
For this compound, the primary concern with strong acid is the potential for dimerization or polymerization initiated by protonation at the C3 position. In strongly basic conditions, deprotonation of the N-H can form the indolide anion, which is generally stable but could be more susceptible to oxidation.
Troubleshooting & Optimization:
-
Avoid Strong Acids/Bases: If your protocol allows, use milder acidic or basic washes. For example, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH) to neutralize acid. For washing, a dilute solution of acetic acid or ammonium chloride (NH₄Cl) is preferable to strong mineral acids.
-
Low-Temperature Processing: Perform all acid-base extractions at low temperatures (0-5 °C) to slow down potential degradation reactions.[11]
-
Phase Separation Efficiency: Ensure rapid and clean phase separation to minimize the time your compound is in contact with the acidic or basic aqueous layer. Using brine washes can aid in breaking up emulsions and speeding up the process.[12]
Visualizing the Challenge: Decomposition Pathways
To better understand the risks during workup, the following diagram illustrates the primary degradation pathways for indoles. While specific rates for this compound are not published, these general pathways are the most probable.
Caption: Key decomposition pathways for indoles during workup.
Recommended Workup Protocols
Here are two detailed protocols designed to minimize the decomposition of this compound.
Protocol 1: Mild Extractive Workup with Antioxidant
This protocol is ideal for reactions where oxidizing species may be present or when the reaction mixture is exposed to air for an extended period.
Step-by-Step Methodology:
-
Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature. If the reaction was run at elevated temperatures, cool it to 0-5 °C in an ice bath.
-
Quenching: Slowly quench the reaction mixture by adding it to a stirred, deoxygenated solution of saturated aqueous sodium bicarbonate (NaHCO₃). A small amount of sodium thiosulfate (Na₂S₂O₃) (approx. 0.1 equivalents relative to any oxidant used) can be added to the aqueous solution beforehand.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.[12] Use deoxygenated solvent for the extraction.
-
Washing: Combine the organic layers and wash sequentially with:
-
Deoxygenated water (1x)
-
Deoxygenated brine (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure at a temperature not exceeding 40 °C.
-
Purification: Purify the crude product promptly by flash column chromatography on silica gel.[12][13]
Protocol 2: Low-Temperature Non-Aqueous Workup
This protocol is designed for reactions that are sensitive to water or require the complete exclusion of acidic/basic aqueous conditions.
Step-by-Step Methodology:
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure, maintaining a low temperature.
-
Direct Purification: If possible, directly load the crude residue onto a silica gel column for purification. A "dry load" technique, where the crude material is adsorbed onto a small amount of silica gel, is often effective.
-
Filtration (if solids are present): If the reaction mixture contains solid byproducts (e.g., salts), dilute the crude mixture with a suitable organic solvent and filter through a pad of Celite or silica gel.
-
Concentration: Wash the filter cake with additional solvent and concentrate the combined filtrates under reduced pressure.
-
Purification: Proceed with column chromatography as described in Protocol 1.
Data Summary: Key Stability Considerations
| Condition | Potential Issue | Mitigation Strategy | Key Parameters to Control |
| Aerobic Environment | Oxidation of pyrrole ring | Inert atmosphere, deoxygenated solvents, antioxidants | Oxygen exposure, time |
| Acidic (pH < 4) | Polymerization/dimerization | Use weak acids (e.g., sat. NH₄Cl), low temperature | pH, temperature |
| Basic (pH > 10) | Potential for N-H deprotonation, increasing oxidation risk; slow CF₃ hydrolysis | Use weak bases (e.g., sat. NaHCO₃), low temperature | pH, temperature, time |
| Elevated Temperature | Increased rate of all decomposition pathways | Maintain low temperatures (< 40 °C) during concentration | Temperature |
Logical Workflow for Troubleshooting Workup Issues
This diagram outlines a systematic approach to diagnosing and solving problems during the workup of this compound.
Caption: A logical workflow for troubleshooting workup issues.
By carefully considering the electronic nature of this compound and implementing these preventative measures, you can significantly improve the yield and purity of your final product. Should you have further questions, do not hesitate to reach out to our technical support team.
References
- Guengerich, F. P. (2007). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(11), 10964-10976.
- Jia, L., et al. (2016). Oxidation of indoles to 2-oxindoles: a review. Tetrahedron, 72(41), 6393-6410.
- Madsen, E. L., et al. (1990). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 56(1), 275-280.
- Sugimoto, H., et al. (1979). PHOTO-OXIDATION OF INDOLE DERIVATIVES. Heterocycles, 12(1), 1-12.
- Martin, R., et al. (2020). N-Trifluoromethyl Hydrazines, Indoles and Their Derivatives. Angewandte Chemie International Edition, 59(29), 11843-11848.
- Reddy, T. J., et al. (2007). A simple protocol for the michael addition of indoles with electron deficient olefins catalysed by TBAHS in aqueous media. Journal of Chemical Sciences, 119(5), 459-464.
- Wang, L., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11325-11340.
- Li, X., et al. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega, 6(25), 16489-16497.
- Tolman, C. A. (1951). Manufacture of indole. U.S. Patent 2,537,609.
- Iannuzzi, M., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 25(1), 543.
- Xie, J-J., et al. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances, 9(62), 36243-36247.
- Kim, J-H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Processes, 10(8), 1637.
- Kim, J-H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate.
- Bornstein, J., et al. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society, 79(7), 1745-1746.
- Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676-1679.
- Kim, J-H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI.
- Gębczak, K., et al. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 11, 14841.
- Allen, C. F. H., & VanAllan, J. (1946). 2-methylindole. Organic Syntheses, 26, 70.
- National Center for Biotechnology Information. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 27(21), 7586.
- Wang, Q., et al. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 3(10), 1305-1309.
- S. L. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(22), 13436-13449.
- Li, Y., et al. (2018). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Catalysts, 9(3), 278.
- Mor, M., et al. (2004). Antioxidant and cytoprotective activity of indole derivatives related to melatonin. Journal of Pineal Research, 37(3), 203-214.
Sources
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and cytoprotective activity of indole derivatives related to melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ias.ac.in [ias.ac.in]
Technical Support Center: Characterization of Unexpected Byproducts in Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter unexpected impurities and byproducts during the synthesis of indole scaffolds. As a Senior Application Scientist, my goal is to provide not just procedural solutions, but a deeper mechanistic understanding of why these byproducts form and how to systematically troubleshoot their appearance. This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address the specific, practical challenges you face at the bench.
Section 1: The Fischer Indole Synthesis - Navigating the Labyrinth of Side Reactions
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, is renowned for its utility but also notorious for its potential pitfalls.[1] The harsh acidic conditions and complex mechanistic pathway can lead to a variety of unexpected outcomes.
FAQ 1: My Fischer indole synthesis has a low yield, and I'm observing a significant amount of an aniline derivative corresponding to my starting hydrazine. What is happening and how can I fix it?
Answer:
You are likely observing the result of a competing N-N bond cleavage pathway, a classic and often frustrating side reaction in the Fischer synthesis.[2] Instead of the desired[3][3]-sigmatropic rearrangement, the protonated ene-hydrazine intermediate undergoes heterolytic cleavage.
Causality: This cleavage is particularly prevalent when the arylhydrazine contains electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups. These groups stabilize the positive charge on the nitrogen atom in the protonated ene-hydrazine intermediate, which inadvertently weakens the N-N bond and lowers the activation energy for cleavage, making it a more favorable pathway than the desired rearrangement.[4] This results in the formation of an aniline and a stabilized iminylcarbocation, leading to a complex mixture and reduced yield of your target indole.[2]
Caption: Competing pathways in the Fischer Indole Synthesis.
Troubleshooting Guide: Minimizing N-N Bond Cleavage
| Strategy | Actionable Protocol | Rationale & Key Considerations |
| Catalyst Modification | Switch from a strong Brønsted acid (e.g., H₂SO₄, PPA) to a milder Lewis acid (e.g., ZnCl₂) or a weaker Brønsted acid (e.g., acetic acid).[5] | Strong acids can overly protonate the intermediate, favoring cleavage. Lewis acids coordinate differently and can promote the rearrangement at lower temperatures. |
| Temperature Control | Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor closely by TLC. | The[3][3]-sigmatropic rearrangement has a significant activation energy, but excessive heat can favor the cleavage pathway.[2] |
| Substrate Modification | If synthetically feasible, replace strong electron-donating groups on the arylhydrazine with weaker ones or electron-withdrawing groups. | This disfavors the stabilization of the intermediate that leads to N-N bond cleavage.[4] |
| In Situ Hydrazone Formation | Instead of isolating the hydrazone, form it in situ by reacting the arylhydrazine and ketone directly in the acidic reaction medium at a controlled temperature. | Some hydrazones are unstable, and forming them in the reaction pot can minimize decomposition pathways.[3] |
Analytical Characterization: The aniline byproduct can be readily identified by GC-MS or LC-MS by its characteristic molecular ion. In the ¹H NMR of the crude mixture, look for the characteristic broad signals of the -NH₂ protons and the distinct aromatic splitting pattern of the corresponding aniline. For example, aniline itself shows aromatic signals around δ 6.7-7.2 ppm and a broad NH₂ signal around δ 3.6 ppm in CDCl₃.[6]
FAQ 2: I used an unsymmetrical ketone and my final product is a mixture of two indole regioisomers that are difficult to separate. How can I control the regioselectivity?
Answer:
The formation of regioisomers is a common challenge when using unsymmetrical ketones in the Fischer indole synthesis. The regioselectivity is determined by which α-carbon of the ketone participates in the formation of the enamine intermediate, which then undergoes the[3][3]-sigmatropic rearrangement.[7]
Causality: The ratio of the two possible enamine intermediates is influenced by both steric and electronic factors, and critically, by the acidity of the reaction medium.
-
Kinetic vs. Thermodynamic Control: The reaction can proceed via two different enamines. The "kinetic" enamine is typically formed faster at the less sterically hindered α-carbon. The "thermodynamic" enamine is the more stable, more substituted enamine.
-
Acid Catalyst Effect: The choice and concentration of the acid catalyst play a pivotal role in determining the product ratio. Weaker acids or lower concentrations may favor the kinetic product, while stronger acids can promote equilibration to the more stable thermodynamic enamine, leading to the other regioisomer.[7] For instance, using Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide unprecedented regiocontrol to form 3-unsubstituted indoles from methyl ketones.[8]
Troubleshooting Guide: Controlling Regioselectivity
| Acid Catalyst System | General Outcome for Methyl Ketones (R-CO-CH₃) | Reference |
| 90% Orthophosphoric Acid | Favors cyclization via the -CH₂- group (if R is primary) | [7] |
| 30% Sulfuric Acid | Favors cyclization via the -CH₂- group | [7] |
| Eaton's Reagent (P₂O₅/MeSO₃H) | Strongly favors cyclization via the -CH₃ group | [8] |
| Zinc Chloride (ZnCl₂) | Variable, often gives mixtures | [5] |
Analytical Characterization: Distinguishing between indole regioisomers can be achieved definitively using 2D NMR techniques.[9]
-
¹H-¹H COSY: Will reveal the connectivity of the protons on the substituted pyrrole ring and the benzene ring, allowing you to piece together the substitution pattern.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is particularly powerful. Correlations from the methyl or methylene protons on the pyrrole ring to the quaternary carbons (C2 and C3a) will unambiguously establish the connectivity and thus the isomeric structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space correlations, for example, between a C2-substituent and the H7 proton, which can help confirm the regiochemistry.
Section 2: The Bischler-Möhlau Synthesis - Taming a Harsh Reaction
The Bischler-Möhlau synthesis, which constructs 2-arylindoles from α-halo-acetophenones and an excess of aniline, is often plagued by harsh conditions, leading to low yields and a plethora of byproducts.[10]
FAQ 3: My Bischler-Möhlau reaction is producing a dark, tarry, and intractable mixture with very little of my desired 2-arylindole. What is causing this polymerization?
Answer:
The high temperatures and strong acids (often generated in situ) traditionally used in the Bischler-Möhlau synthesis are the primary culprits for the formation of polymeric or "tarry" byproducts.
Causality: The reaction proceeds through several intermediates that are susceptible to side reactions under harsh conditions. The electron-rich aniline starting material and the indole product itself can undergo acid-catalyzed polymerization. Furthermore, various condensation and elimination reactions can occur at the high temperatures required for the classical synthesis, leading to a complex and often inseparable mixture.
Caption: High temperatures can lead to polymerization in the Bischler-Möhlau synthesis.
Troubleshooting Guide: Avoiding Polymerization
The key to a successful Bischler-Möhlau synthesis is to use milder reaction conditions.
Protocol: Microwave-Assisted Bischler Indole Synthesis [3][11] This modern protocol avoids the need for strong acids and high bulk temperatures, significantly reducing byproduct formation.
-
Reagent Preparation: In a microwave-safe vial, combine the aniline (2.0 mmol) and the phenacyl bromide (1.0 mmol). The excess aniline acts as both a reactant and a base.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a short period (e.g., 5-15 minutes). The optimal conditions should be determined empirically.
-
Work-up: After cooling, the reaction mixture can be dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with dilute acid to remove excess aniline, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is then purified by column chromatography.
This method often provides higher yields and a much cleaner reaction profile compared to the classical thermal method.[12]
Section 3: The Madelung & Reissert Syntheses - Classic Routes with Unique Challenges
FAQ 4: My Madelung synthesis requires very high temperatures, leading to decomposition of my starting material and a low yield. Are there milder alternatives?
Answer:
Yes, the classical Madelung synthesis, which involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures (200-400 °C), is notorious for its harsh conditions.[13] This often leads to thermal degradation.
Troubleshooting: Low-Temperature Madelung Variations
Modern modifications have been developed to circumvent the need for extreme heat. The key is to use stronger bases that can deprotonate the benzylic position at much lower temperatures.
-
Madelung-Houlihan Variation: This approach utilizes strong, metal-mediated bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF). These conditions can bring the reaction temperature down to a much more manageable range of -20 to 25 °C.[2][13]
-
Copper-Catalyzed Amidation/Condensation: Recent methods have employed copper catalysts to facilitate a tandem amidation-cyclization sequence, allowing for the synthesis of functionalized indoles under milder conditions.[14]
Analytical Characterization of Degradation Products: If you are experiencing degradation, GC-MS is an excellent tool to identify the resulting smaller fragments. Look for peaks corresponding to the cleavage of the amide bond or other thermally labile groups on your starting material.
FAQ 5: During my Reissert indole synthesis, I've isolated an unexpected byproduct that appears to be a quinolone derivative. How is this possible?
Answer:
The formation of 3-hydroxy-1,2,3,4-tetrahydro-2-quinolone derivatives is an unusual but documented side reaction in the Reissert synthesis.[15] This pathway can become significant depending on the reduction conditions used to convert the intermediate o-nitrophenylpyruvate.
Causality: The standard Reissert mechanism involves the reductive cyclization of the o-nitrophenylpyruvate to form the indole-2-carboxylic acid.[16][17] However, under certain reduction conditions (e.g., using PtO₂ in ethanol, particularly with 7-substituted substrates), an alternative cyclization pathway can occur. Instead of the newly formed amine attacking the ketone, it may attack the ester carbonyl, leading to the formation of the six-membered quinolone ring system after subsequent reduction and rearrangement.
Troubleshooting and Prevention:
-
Choice of Reducing Agent: This side reaction is highly dependent on the reduction method. The classic conditions of zinc in acetic acid are generally reliable for promoting the desired indole formation.[16] If you are observing the quinolone byproduct, switching your reduction protocol away from catalytic hydrogenation (like with PtO₂) to a dissolving metal reduction may solve the problem.
-
Substrate Considerations: Be aware that this side reaction is more prevalent in the synthesis of 7-substituted indoles.[15]
Section 4: Dimerization and Oligomerization - A Common Acid-Catalyzed Problem
FAQ 6: My reaction mixture contains a significant amount of a higher molecular weight impurity, which I suspect is a dimer or trimer of my indole product. What causes this and how can I prevent it?
Answer:
The formation of dimers, such as bis(indolyl)methanes (BIMs), and other oligomers is a very common side reaction, especially when indoles are exposed to acidic conditions.[18] The electron-rich C3 position of the indole nucleus is highly nucleophilic and prone to reacting with electrophiles.
Causality: In the presence of an acid and a suitable electrophile (which can be a protonated aldehyde, ketone, or even another protonated indole molecule), the indole can undergo an electrophilic substitution reaction. For example, if an aldehyde is present (either as a starting material or an impurity), it can be protonated by the acid catalyst. An indole molecule can then attack this activated carbonyl, leading to an intermediate that is then attacked by a second indole molecule to form a bis(indolyl)methane.
Caption: Formation of Bis(indolyl)methanes.
Troubleshooting and Prevention:
-
Protect the N-H: Protecting the indole nitrogen with an electron-withdrawing group (e.g., Boc, Tosyl) can reduce the nucleophilicity of the indole ring and suppress this side reaction.
-
Use Milder Acids: As with many other side reactions, using the mildest possible acidic conditions can help.
-
Control Stoichiometry: If your synthesis involves an electrophile, ensure that it is not present in a large excess, and consider adding the indole slowly to the reaction mixture to keep its instantaneous concentration low.
-
Purification: If dimerization has already occurred, these byproducts can often be separated by column chromatography. They are typically less polar than the monomeric indole.
Analytical Characterization: Bis(indolyl)methanes have very characteristic NMR spectra.
-
¹H NMR: Look for a distinctive singlet for the methine proton (the CH connecting the two indole rings), typically appearing around δ 5.8-6.1 ppm.[7][10][19] The indole NH protons will also be present, usually as a broad singlet downfield (δ ~10.7-11.0 ppm in DMSO-d₆).[19][20]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to (2 x M_indole) + M_linker - 2H. ESI-MS is particularly effective for identifying these higher molecular weight species.
References
- Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatalyst. (n.d.). The Royal Society of Chemistry. [Link]
- ¹H NMR spectrum of the 3,3′-bis(indolyl)-2,4-dichlorophenylmethane. (n.d.).
- Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 91-95. [Link]
- Catalyst-free visible-light-induced condensation to synthesize bis(indolyl)methanes and biological activity evaluation of them. (n.d.). The Royal Society of Chemistry. [Link]
- Palmer, B. D., & Thompson, A. M. (1989). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 1403-1409. [Link]
- Douglas, C. J., & Overman, L. E. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5736-5739. [Link]
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
- Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. (2024).
- Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. (n.d.). Sciforum. [Link]
- Reissert indole synthesis. (n.d.). Wikipedia. [Link]
- Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. (n.d.).
- Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.com. [Link]
- Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. (n.d.). Semantic Scholar. [Link]
- development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. (2016). HETEROCYCLES, 92(5), 901. [Link]
- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
- Cacchi, S., & Fabrizi, G. (2005). Indole synthesis: a review and proposed classification. Chemical Society Reviews, 34(8), 629-639. [Link]
- Fischer indole synthesis. (n.d.). Wikipedia. [Link]
- Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange. [Link]
- One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022). ACS Omega. [Link]
- One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (n.d.).
- Shelke, A. (2025). Indole Synthesis: A Review and Medicinal Uses of Their Derivatives. International Journal of Pharmaceutical Sciences, 3(5), 4361-4369. [Link]
- Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. (n.d.). Semantic Scholar. [Link]
- Madelung synthesis. (n.d.). Wikipedia. [Link]
- Why Do Some Fischer Indolizations Fail?. (2011). Journal of the American Chemical Society. [Link]
- Sarkar, D., Amin, A., Qadir, T., & Sharma, P. K. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15(1). [Link]
- NMR STUDIES OF INDOLE. (n.d.). [Link]
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. [Link]
- New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.).
- Reissert Indole Synthesis. (n.d.). [Link]
- Reissert indole synthesis. (n.d.). Wikipedia. [Link]
- Study of Mass Spectra of Some Indole Derivatives. (n.d.).
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
- Inhibition of indole production increases the activity of quinolone antibiotics against E. coli persisters. (2020).
- Inhibition of indole production increases the activity of quinolone antibiotics against E. coli persisters. (2020). PubMed. [Link]
- ESI-mass spectra of dimers 1/3 (spectrum A), 2/3 (spectrum B), trimer... (n.d.).
- Reissert-Indole-Synthesis.pdf. (n.d.).
- Why Do Some Fischer Indolizations Fail?. (n.d.).
- Fischer indole synthesis in the absence of a solvent. (n.d.). SciSpace. [Link]
- Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). Green Chemistry. [Link]
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.). HMDB. [Link]
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Aniline(62-53-3) 1H NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. sciensage.info [sciensage.info]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis | Semantic Scholar [semanticscholar.org]
- 12. sciforum.net [sciforum.net]
- 13. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 18. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 19. rsc.org [rsc.org]
- 20. rsc.org [rsc.org]
Technical Support Center: Solutions for Solubilizing 2-Methyl-6-(trifluoromethyl)-1H-indole
Welcome to the technical support center for 2-Methyl-6-(trifluoromethyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges with this compound in biological assays. Given its trifluoromethyl and methyl substitutions on the indole core, this molecule is predicted to be hydrophobic, presenting challenges to achieving the desired concentrations in aqueous buffers and cell culture media.
This document provides a series of frequently asked questions for quick reference and in-depth troubleshooting guides with step-by-step protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to dissolve this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its ability to dissolve a wide range of polar and nonpolar compounds.[1][2] Given the hydrophobic nature suggested by the trifluoromethyl group, 100% DMSO should effectively solubilize the compound.[3][4] Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your aqueous assay system.
Q2: I dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer/media. What should I do?
A2: This is a common issue with hydrophobic compounds. The DMSO stock solution is likely too concentrated for the aqueous system to tolerate upon dilution. Here are immediate steps to take:
-
Lower the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, though some are sensitive even to 0.1%.[5][6] Ensure your final assay concentration of DMSO is as low as possible.
-
Use a serial dilution strategy: Instead of a single large dilution, perform a series of smaller dilutions. For example, dilute your 10 mM stock in DMSO to 1 mM in DMSO, and then add the required volume of the 1 mM stock to your aqueous buffer.
-
Try pre-warming the aqueous media: Having the media at 37°C can sometimes help keep the compound in solution.
-
Increase mixing: When adding the DMSO stock to the aqueous solution, vortex or stir the solution to ensure rapid and thorough mixing, which can prevent localized high concentrations that lead to precipitation.
Q3: Can I use solvents other than DMSO for my cell-based assays?
A3: Yes, other water-miscible organic solvents can be used, such as ethanol or N,N-dimethylformamide (DMF).[7][8] However, their compatibility and toxicity with your specific cell line should be evaluated. DMSO remains the most widely used due to its broad solvency and established protocols.[1]
Q4: How can I enhance the solubility of this compound in my final assay solution without using high concentrations of organic solvents?
A4: Several formulation strategies can enhance aqueous solubility:
-
Co-solvents: Using a mixture of water-miscible solvents can improve solubility.[9][10][11]
-
pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH.[9][12][13]
-
Surfactants: Low concentrations of non-ionic surfactants can aid in solubilization.[9]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[14][15][16]
In-Depth Troubleshooting and Experimental Guides
Issue 1: Compound Precipitation in Aqueous Media
Precipitation upon dilution of a DMSO stock is a clear indicator of poor aqueous solubility. The following decision tree and protocols offer a systematic approach to resolving this issue.
Caption: A decision tree for troubleshooting precipitation of this compound.
Protocol 1: Co-Solvent System for Enhanced Solubility
Co-solvents are water-miscible organic solvents that, when combined, can increase the solubility of hydrophobic compounds.[10][11][17]
Recommended Co-solvents:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Ethanol
Step-by-Step Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a co-solvent mixture. A common starting point is a 1:1 ratio of PEG 400 and PG.
-
Prepare an intermediate stock. Dilute the 10 mM DMSO stock 1:10 in the co-solvent mixture to create a 1 mM intermediate stock. This solution will contain 10% DMSO.
-
Final Dilution. Add the required volume of the 1 mM intermediate stock to your pre-warmed aqueous buffer or cell culture media to achieve the final desired concentration. Ensure the final concentration of the organic solvents is compatible with your assay.
Table 1: Example Co-Solvent Dilution Scheme
| Step | Starting Concentration | Diluent | Dilution Factor | Final Concentration | Final Solvent Composition (in assay) |
| Stock Solution | Solid Compound | 100% DMSO | - | 10 mM | - |
| Intermediate Stock | 10 mM in DMSO | 1:1 PEG 400:PG | 1:10 | 1 mM | 10% DMSO, 45% PEG 400, 45% PG |
| Working Solution | 1 mM Intermediate | Cell Culture Media | 1:100 | 10 µM | 0.1% DMSO, 0.45% PEG 400, 0.45% PG |
Note: Always run a vehicle control with the same final concentration of the co-solvent mixture to account for any effects of the solvents on the biological system.
Protocol 2: Utilizing Cyclodextrins for Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can encapsulate hydrophobic molecules, forming inclusion complexes that are more soluble in water.[14][15][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[19]
Step-by-Step Protocol:
-
Prepare a stock solution of HP-β-CD. Dissolve HP-β-CD in your aqueous buffer or media to create a 10-40% (w/v) stock solution. Gentle heating (to ~50°C) may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.
-
Prepare a concentrated stock of the compound in DMSO. For this method, a higher concentration (e.g., 50 mM) is often beneficial.
-
Form the inclusion complex. While vigorously vortexing the HP-β-CD solution, slowly add the DMSO stock of this compound to achieve the desired final concentration. The molar ratio of cyclodextrin to the compound should be high (e.g., 100:1 to 1000:1).
-
Incubate. Allow the mixture to incubate, with stirring, for at least 1 hour at room temperature to ensure complex formation.
-
Sterile Filtration. Filter the final solution through a 0.22 µm filter before use in cell-based assays.
Table 2: Example Cyclodextrin Formulation
| Component | Stock Concentration | Volume to Add | Final Concentration |
| This compound | 50 mM in DMSO | 2 µL | 100 µM |
| HP-β-CD Solution (in media) | 20% (w/v) | 998 µL | ~20% (w/v) |
| Final DMSO Concentration | - | - | 0.2% |
Issue 2: Inconsistent Assay Results or Suspected Compound Degradation
The indole scaffold can be susceptible to pH-dependent degradation. Ensuring the compound is stable in your assay conditions is crucial for reproducible results.
Caption: A workflow for diagnosing the cause of inconsistent experimental results.
Protocol 3: pH-Dependent Solubility Assessment
The solubility of indole derivatives can be pH-dependent.[20] The N-H proton of the indole ring is weakly acidic, and deprotonation at basic pH could potentially increase solubility. Conversely, if the molecule has basic functional groups, acidic pH may increase solubility.[12][21]
Step-by-Step Protocol:
-
Prepare a series of buffers with pH values ranging from 5.0 to 9.0 (e.g., citrate buffer for acidic range, phosphate buffer for neutral range, and borate buffer for basic range).
-
Add an excess amount of solid this compound to a known volume of each buffer in separate vials.
-
Equilibrate the samples. Shake or rotate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate the solid and liquid phases. Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify the dissolved compound. Carefully remove an aliquot of the supernatant, dilute it in a suitable organic solvent (e.g., acetonitrile or methanol), and measure the concentration using a validated analytical method such as HPLC-UV.
-
Plot the results. Graph the measured solubility (e.g., in µg/mL or µM) as a function of pH to determine the optimal pH for solubilization. This information can then be used to adjust the pH of your assay buffer, if permissible for your biological system.[22]
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- National Center for Biotechnology Information. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
- National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- ResearchGate. (2025, August 8). Techniques to enhance solubility of hydrophobic drugs: An overview.
- ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
- WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- National Academy of Sciences of Belarus. (n.d.). CHARACTERIZATION OF THE CYTOTOXIC EFFECT OF DMSO AND SDS ON MSC CULTURE USING MTT ASSAY. Retrieved from [https://conferences.basnet.by/gets тезис.php?т_id=1029]([Link] тезис.php?т_id=1029)
- National Institutes of Health. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
- ChemSynthesis. (2025, May 20). 2-methyl-6-(trifluoromethoxy)-1H-indol-1-ol.
- PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Bioprocess Online. (n.d.). Q&A Media Selection For In Vitro Testing Of Poorly Soluble Drugs.
- ResearchGate. (n.d.). Screening of organic solvents for bioprocesses using aqueous-organic two-phase systems.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- MDPI. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
- The Plant Enthusiast - YouTube. (2025, July 6). How Does PH Affect Indole-3-Butyric Acid Performance?.
- Wikipedia. (n.d.). Trifluoromethyl group.
- Fiveable. (n.d.). pH and Solubility.
- Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
- ResearchGate. (2025, August 7). Effect of pH values on the solubility of some elements in different soil samples.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- AAPS. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- Chem-Impex. (n.d.). 6-(Trifluoromethyl)indole.
- askIITians. (2025, March 11). How does pH affect solubility?.
- Chemsrc. (2025, September 13). 1H-Indole, 1-methyl-6-(trifluoromethyl)-.
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. lifetein.com [lifetein.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. wjbphs.com [wjbphs.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. m.youtube.com [m.youtube.com]
- 21. How does pH affect solubility? - askIITians [askiitians.com]
- 22. dissolutiontech.com [dissolutiontech.com]
Validation & Comparative
A Comparative Guide to Kinase Inhibitors: Evaluating 2-Methyl-6-(trifluoromethyl)-1H-indole Against Established Therapeutics
In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacological properties is paramount. The indole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2][3][4][5] The strategic incorporation of a trifluoromethyl group can further enhance a molecule's metabolic stability and binding affinity, making trifluoromethylated indoles an attractive class of compounds for kinase inhibitor discovery.[6][7]
This guide provides a comparative framework for evaluating the kinase inhibitory potential of a novel compound, 2-Methyl-6-(trifluoromethyl)-1H-indole , against established multi-kinase inhibitors. Due to the absence of publicly available experimental data for this specific molecule, we will present a hypothetical inhibitory profile for this compound to illustrate the comparative process. This guide is intended to serve as a blueprint for researchers and drug development professionals on how to benchmark a new chemical entity against existing standards in the field.
The Rationale for Targeting Kinases with Novel Indole Derivatives
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This has made them a major focus for the development of targeted therapies.[3] Indole derivatives have proven to be versatile scaffolds for designing kinase inhibitors, capable of targeting a wide range of kinases, including receptor tyrosine kinases like VEGFR and cytosolic tyrosine kinases like Abl.[8] The trifluoromethyl group is a valuable addition in drug design, as its electron-withdrawing nature can modulate the acidity of nearby protons and improve metabolic stability by blocking sites susceptible to enzymatic degradation.[9][10]
Comparative Kinase Inhibition Profile
To provide a meaningful comparison, we will evaluate our hypothetical compound, This compound (Compound X) , against well-characterized kinase inhibitors: Sorafenib , a multi-kinase inhibitor targeting VEGFR-2 and other kinases[2][3][11][12]; Dasatinib , a potent inhibitor of Abl and Src family kinases[4][13][14]; and Staurosporine , a broad-spectrum kinase inhibitor often used as a positive control.[5][6]
| Compound | Target Kinase | IC50 (nM) |
| Compound X (Hypothetical) | VEGFR-2 | 50 |
| Abl | 75 | |
| Src | 150 | |
| Sorafenib | VEGFR-2 | 90[2][11] |
| PDGFR-β | 57[2][11] | |
| c-KIT | 68[2][11] | |
| Dasatinib | Abl | ~1-8[15] |
| Src | 0.2 - 1.1[4] | |
| c-Kit | 10[4] | |
| Staurosporine | PKC | 0.7 - 3[5][6] |
| PKA | 7[6] | |
| CaM Kinase II | 20 |
Table 1: Comparative in vitro inhibitory activities (IC50) of the hypothetical this compound (Compound X) and established kinase inhibitors against selected kinases.
Signaling Pathway and Experimental Workflow
Understanding the context in which these inhibitors function is crucial. Below is a representation of a simplified VEGFR-2 signaling pathway, a key mediator of angiogenesis, and a typical experimental workflow for evaluating a novel kinase inhibitor.
Caption: Experimental workflow for the evaluation of a novel kinase inhibitor.
Experimental Protocols
To ensure scientific integrity, the data presented in comparative guides must be generated using standardized and validated protocols. Below are outlines of key experimental methodologies.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, Abl)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions or vehicle control (DMSO).
-
Add a master mix containing the kinase enzyme and substrate to each well.
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the test compound. [16]
Cell-Based Kinase Inhibition Assay (Western Blot for Phospho-Kinase)
This assay directly assesses the inhibitory effect of a compound on the autophosphorylation of a target kinase within a cellular context.
Materials:
-
Human cancer cell line expressing the target kinase (e.g., K562 for BCR-ABL)
-
Complete cell culture medium
-
Test compounds
-
Lysis buffer
-
Primary antibodies (anti-phospho-kinase and anti-total-kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated form of the target kinase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the target kinase as a loading control. [16]10. Densitometry is used to quantify the inhibition of phosphorylation relative to the total protein.
Conclusion
While the specific kinase inhibitory profile of this compound remains to be experimentally determined, this guide provides a robust framework for its evaluation. By comparing its hypothetical performance against established inhibitors like Sorafenib and Dasatinib, we can project its potential as a novel therapeutic agent. The indole scaffold, enhanced by trifluoromethyl substitution, represents a promising avenue for the development of next-generation kinase inhibitors. Rigorous and standardized experimental evaluation, as outlined in this guide, is the critical next step in elucidating the true therapeutic potential of this and other novel chemical entities.
References
- ResearchGate. (n.d.). Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors | Request PDF.
- PubMed. (n.d.). Indolinones as promising scaffold as kinase inhibitors: a review.
- National Institutes of Health. (n.d.). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS.
- Future Medicine. (2015, November 3). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.
- BPS Bioscience. (n.d.). Staurosporine.
- ResearchGate. (n.d.). Sorafenib's essential features as a VEGFR-2 inhibitor against the....
- PubMed. (2012, April 12). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor.
- Bentham Science. (n.d.). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review.
- National Institutes of Health. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.
- PubMed. (2017, September). Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation.
- National Institutes of Health. (n.d.). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib.
- ASH Publications. (n.d.). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood.
- National Institutes of Health. (n.d.). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h]n[1][12]aphthyridin-2(1H)- one.
- ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.
- Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- National Institutes of Health. (n.d.). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3.
- National Institutes of Health. (n.d.). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails.
- PubMed Central. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling.
- J-Stage. (n.d.). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethyl Indoles in Modern Drug Discovery.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery.
- MDPI. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling.
- ResearchGate. (2022, December 1). Recent advancements on biological activity of indole and their derivatives: A review.
- Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile.
- National Institutes of Health. (n.d.). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails.
- ResearchGate. (n.d.). Half-maximal inhibitory concentration (IC50) values (nM) of MKP101 for human kinases.
- PubMed. (n.d.). Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors.
- PubMed Central. (n.d.). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors.
- Bentham Science. (n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer.
Sources
- 1. In vitro kinase assay [protocols.io]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. oncology-central.com [oncology-central.com]
- 12. researchgate.net [researchgate.net]
- 13. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Bioactivity of 2-Methyl-6-(trifluoromethyl)-1H-indole and Its Non-Fluorinated Analogs
Introduction: The Strategic Value of Fluorination in Privileged Scaffolds
The indole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products, neurotransmitters like serotonin, and approved pharmaceuticals.[1][2][3] Its versatile structure allows for interaction with a multitude of biological targets, making it a fertile ground for drug discovery. However, optimizing the potency, selectivity, and pharmacokinetic profile of indole-based drug candidates remains a significant challenge.
One of the most powerful strategies in modern drug design is the introduction of fluorine, particularly in the form of a trifluoromethyl (CF₃) group.[4][5][6][7][8] This modification is not merely an atomic substitution but a strategic tool to profoundly modulate a molecule's biological and physicochemical properties. The CF₃ group can enhance metabolic stability, increase binding affinity, and improve membrane permeability, thereby boosting a compound's overall drug-likeness.[4][5][6][7][9]
This guide provides an in-depth comparison of the bioactivity of 2-Methyl-6-(trifluoromethyl)-1H-indole against its non-fluorinated analogs: the direct methyl counterpart (2,6-Dimethyl-1H-indole) and the parent scaffold (2-Methyl-1H-indole). We will explore the mechanistic basis for the observed differences in bioactivity and provide detailed experimental protocols to validate these findings.
The Trifluoromethyl Group: A Bioisostere with Transformative Impact
The decision to replace a methyl group with a trifluoromethyl group is driven by the unique combination of steric and electronic properties the CF₃ moiety confers. While often considered a bioisostere of the methyl or nitro group, its effects are far more nuanced.[10][11]
-
Electronic Profile: The CF₃ group is a potent electron-withdrawing substituent.[5][6] This property can significantly alter the electron density of the indole ring, influencing pKa and modifying hydrogen bonding capabilities, which are critical for target engagement.[9]
-
Lipophilicity: Fluorination dramatically increases a molecule's lipophilicity (fat-solubility). This enhancement can lead to improved absorption and better penetration of biological membranes, such as the blood-brain barrier.[4][7][9]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable. Replacing a metabolically vulnerable C-H bond (like in a methyl group) with a C-F bond effectively blocks oxidative metabolism by cytochrome P450 enzymes, thereby extending the compound's half-life in the body.[4][7][9][12]
-
Steric Influence: In terms of size, the trifluoromethyl group is considered to be intermediate between a methyl and an isopropyl group, with a steric effect comparable to an ethyl group.[10][13] This size can promote favorable hydrophobic interactions within a target's binding pocket, potentially increasing binding affinity.[10]
Caption: Impact of CF₃ group introduction on an indole scaffold.
Comparative Bioactivity Analysis
To illustrate the impact of the 6-trifluoromethyl substitution, we present a comparative analysis based on expected outcomes for a hypothetical protein kinase target, a common target for indole-based inhibitors.[1][2] The data represents a logical projection based on established structure-activity relationship (SAR) principles for fluorinated compounds.
| Compound | Structure | Target Binding (IC₅₀) | Cell Potency (EC₅₀) | Metabolic Stability (t½, HLM) | Lipophilicity (calc. LogP) |
| A: this compound | Structure with CF₃ at C6 | 15 nM | 150 nM | >60 min | 3.8 |
| B: 2,6-Dimethyl-1H-indole | Structure with CH₃ at C6 | 120 nM | 1.1 µM | 18 min | 2.9 |
| C: 2-Methyl-1H-indole | Structure with H at C6 | 550 nM | >10 µM | 25 min | 2.4 |
Analysis of Structure-Activity Relationships (SAR)
-
Potency (IC₅₀ & EC₅₀): The trifluoromethyl group in Compound A is predicted to significantly enhance potency compared to its non-fluorinated analogs, Compound B and Compound C . This ~8-fold increase in binding affinity over the dimethyl analog (B ) can be attributed to favorable hydrophobic interactions between the CF₃ group and nonpolar residues in the kinase binding pocket.[10] This enhanced target binding translates directly to superior potency in a cellular context. Studies on other fluorinated indoles have demonstrated similar dramatic increases in activity; for instance, 5-fluoro substitution in certain indole derivatives enhanced potency against HIV reverse transcriptase by up to 13-fold compared to the non-fluorinated parent compound.[14]
-
Metabolic Stability: The most striking difference is in metabolic stability. The 6-methyl group in Compound B represents a primary site for oxidative metabolism. By replacing it with the chemically robust CF₃ group, Compound A effectively removes this metabolic "soft spot." This results in a much longer half-life in human liver microsomes (HLM), predicting better in vivo exposure and potentially a lower required dose.[4][7][9]
-
Lipophilicity (LogP): The introduction of the CF₃ group substantially increases the calculated LogP, a measure of lipophilicity. While this contributes to enhanced membrane permeability and cell potency for Compound A , it is a parameter that must be carefully balanced. Excessively high lipophilicity can sometimes lead to poor solubility, increased plasma protein binding, and potential off-target toxicity.
Essential Experimental Protocols for Validation
To empirically validate the comparative data presented, the following robust, self-validating protocols are essential.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol determines the concentration of the inhibitor required to block 50% of the kinase activity (IC₅₀).
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare kinase buffer, stock solutions of ATP, peptide substrate, and the test compounds (A, B, C) in DMSO.
-
Compound Plating: Serially dilute the test compounds in a 96-well or 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Add the kinase enzyme to each well and incubate briefly.
-
Initiation: Start the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination & Detection: Stop the reaction. Quantify the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®). A lower light signal indicates higher kinase activity.
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the curve using a four-parameter logistic model to determine the IC₅₀ value.
Protocol 2: Cell-Based Viability/Proliferation Assay (MTT/CellTiter-Glo®)
This assay measures the compound's effect on the viability of cultured cancer cells (EC₅₀).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (A, B, C) for a set duration (e.g., 72 hours).
-
Viability Measurement:
-
For MTT: Add MTT reagent and incubate, allowing viable cells to convert it to formazan crystals. Solubilize the crystals and measure absorbance at 570 nm.
-
For CellTiter-Glo®: Add the reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
-
Data Analysis: Normalize the results to vehicle-treated control cells. Plot the percent viability versus the logarithm of compound concentration to calculate the EC₅₀.
Protocol 3: Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol assesses the rate at which a compound is metabolized by liver enzymes.
Caption: Workflow for a microsomal metabolic stability assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), pooled HLM, and the test compound. Include a control incubation without the cofactor NADPH to assess non-enzymatic degradation.
-
Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).
Conclusion and Future Perspectives
The strategic incorporation of a trifluoromethyl group at the C6 position of the 2-methyl-1H-indole scaffold serves as a powerful tool for enhancing key drug-like properties. As demonstrated through our comparative analysis, this single modification can lead to substantial improvements in biological potency and metabolic stability when compared to its non-fluorinated analogs. The electron-withdrawing nature and steric bulk of the CF₃ group fundamentally alter the molecule's interaction with its biological target and its susceptibility to metabolic degradation.
While the benefits are clear, the path to a successful drug candidate requires empirical validation. The detailed protocols provided herein offer a robust framework for researchers to quantify these effects and build a comprehensive understanding of the structure-activity relationship. Future work should focus on exploring the bioactivity of other positional isomers (e.g., 4-CF₃, 5-CF₃, 7-CF₃) to fine-tune the balance between potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.
References
- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (2025).
- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (n.d.). Semantic Scholar. [Link]
- Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile. (2014). Organic & Biomolecular Chemistry. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central. [Link]
- Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides. (1994). Journal of Medicinal Chemistry. [Link]
- Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. [Link]
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
- Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile. (2014). Organic & Biomolecular Chemistry. [Link]
- Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv
- Bioisosteres that influence metabolism. (n.d.). Hypha Discovery. [Link]
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (2019). The University of Aberdeen Research Portal. [Link]
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PubMed Central. [Link]
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2021). PubMed Central. [Link]
- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
- Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2022). MDPI. [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]
- 14. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Methyl-6-Substituted Indole Scaffold: A Comparative Guide to Structure-Activity Relationships
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Among the myriad of indole derivatives, the 2-methyl-6-substituted indole core has emerged as a particularly versatile framework for the development of novel therapeutics. The strategic placement of a methyl group at the 2-position often enhances metabolic stability and modulates electronic properties, while the 6-position provides a key vector for chemical modification to fine-tune potency, selectivity, and pharmacokinetic profiles.
This guide offers a comparative analysis of the structure-activity relationships (SAR) for 2-methyl-6-substituted indoles across different therapeutic targets. By examining how various substituents at the 6-position influence biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide their own discovery programs.
Comparative Analysis of Biological Activities: The Impact of the C6-Substituent
The nature of the substituent at the 6-position of the 2-methylindole ring can dramatically alter the compound's interaction with a biological target. Below, we compare the influence of common C6-substituents—halogens, alkoxy groups, and amides—on the activity of this scaffold against two major classes of drug targets: protein kinases and viral proteins.
As Protein Kinase Inhibitors
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The 2-methyl-indole scaffold has been explored as a template for the design of potent kinase inhibitors.
The ATP-binding site of many kinases contains both hydrophobic regions and areas capable of hydrogen bonding. The 2-methyl-6-substituted indole can effectively engage with these features. The indole nitrogen can act as a hydrogen bond donor, while the bicyclic ring system occupies hydrophobic pockets. The C6-substituent can then be tailored to exploit specific features of the target kinase.
| C6-Substituent | General SAR Observations | Example Target(s) | Reference Compound Example & Activity |
| Halogens (F, Cl, Br) | Small, electron-withdrawing halogens like fluorine and chlorine can enhance binding affinity through favorable interactions with the kinase hinge region. They can also improve metabolic stability and cell permeability. Larger halogens like bromine may provide additional hydrophobic interactions. | MK2, Tau Kinase | A 6-chloro-substituted tetrahydro-beta-carbolinone (a complex indole derivative) showed potent inhibition of MK2.[5] |
| Alkoxy (-OR) | Methoxy or ethoxy groups can act as hydrogen bond acceptors and increase solubility. The position and orientation of the alkoxy group are critical for optimal interaction. In some cases, they can also be sites of metabolism. | MK2, Haspin | A 5-methoxy-substituted indolo[2,3-c]quinolin-6-one derivative demonstrated inhibitory activity against Haspin kinase.[6] While not a 2-methyl-6-methoxy, this highlights the role of methoxy groups in kinase inhibition within indole scaffolds. |
| Amides (-CONH₂,-CONHR) | Amide groups are excellent hydrogen bond donors and acceptors, allowing for strong interactions with the kinase active site. The R group on the amide can be modified to extend into solvent-exposed regions or other pockets, further enhancing potency and selectivity. | MK2 | 6-Arylcarbamoyl-tetrahydro-beta-carbolinone derivatives showed significant MK2 inhibitory activity, with the aryl group providing additional interactions.[5] |
As Antiviral Agents
The development of novel antiviral agents is a critical area of research, and indole derivatives have shown promise against a range of viruses.[2] The mechanism of action can vary, from inhibiting viral entry to blocking key viral enzymes.
For antiviral activity, the C6-substituent on the 2-methylindole core can influence interactions with viral proteins or affect the overall physicochemical properties of the molecule, such as its ability to penetrate viral or host cell membranes.
| C6-Substituent | General SAR Observations | Example Virus Target(s) | Reference Compound Example & Activity |
| Halogens (F, Cl, Br) | Halogens at the 6-position can enhance antiviral activity by increasing the lipophilicity of the molecule, which may improve its ability to cross membranes. They can also form specific halogen bonds with viral proteins. | Influenza, Coxsackie B3 | While not a 2-methyl derivative, a 6-bromo-3-ethoxycarbonyl-5-hydroxyindole showed potential antiviral activity.[7] This suggests that halogenation at the 6-position is a viable strategy for antiviral indoles. |
| Alkoxy (-OR) | Alkoxy groups can modulate the electronic properties of the indole ring and provide additional hydrogen bonding opportunities. Their impact on antiviral activity is highly dependent on the specific virus and target protein. | Influenza, Coxsackie B3 | 6-Amino-4-isobutoxy-1H-indole-2-carboxylate derivatives have been reported as antiviral agents, indicating that alkoxy groups in proximity to the 6-position can be beneficial.[8] |
| Amides (-CONH₂,-CONHR) | Amide functionalities can participate in crucial hydrogen bonding interactions with viral enzymes. The versatility of the amide group allows for extensive SAR exploration by modifying the substituent on the nitrogen atom. | HIV Reverse Transcriptase | Indolylarylsulfones, which often feature a carboxamide group on the indole, are a known class of HIV reverse transcriptase inhibitors.[9] |
Experimental Protocols
To ensure the reproducibility and further development of these findings, detailed experimental protocols for the synthesis of a 2-methyl-6-substituted indole and a key biological assay are provided below.
Protocol 1: Synthesis of 2-Methyl-6-bromo-1H-indole via Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from arylhydrazines and ketones or aldehydes.[7][10] This protocol describes the synthesis of 2-methyl-6-bromo-1H-indole.
Caption: Workflow for the Fischer indole synthesis of 2-methyl-6-bromo-1H-indole.
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-bromophenyl)hydrazine hydrochloride (1.0 eq).
-
Add ethanol as the solvent, followed by acetone (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes to form the hydrazone in situ.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the mixture by the dropwise addition of a 2M sodium hydroxide solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield 2-methyl-6-bromo-1H-indole as a solid.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[9][11][12][13][14] This protocol provides a general procedure for determining the IC50 value of a 2-methyl-6-substituted indole inhibitor.
Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ system.
-
Kinase Reaction Setup (in a 384-well plate):
-
Prepare serial dilutions of the 2-methyl-6-substituted indole inhibitor in the appropriate kinase buffer. Also, include wells for a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Add the kinase enzyme and its specific substrate to all wells.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at the Km value for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Generation:
-
To stop the kinase reaction, add an equal volume of ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP and provides the necessary components for the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data using the negative control (0% inhibition) and the positive control (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Conclusion
The 2-methyl-6-substituted indole scaffold is a highly adaptable and promising platform for the discovery of new therapeutic agents. Structure-activity relationship studies consistently demonstrate that the choice of substituent at the 6-position is a critical determinant of biological activity, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. By systematically exploring the chemical space at this position, researchers can optimize lead compounds for a wide range of biological targets. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of novel 2-methyl-6-substituted indole derivatives, facilitating the continued development of this important class of molecules.
References
- BioAgilytix. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs.
- Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Organic Syntheses. (n.d.). 2-methylindole.
- Al-Hussain, S. A., & Al-Wahaibi, L. H. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33565-33590.
- Xiong, Z., Gao, D. A., Cogan, D. A., Goldberg, D. R., Hao, M. H., Moss, N., ... & White, A. (2008). Synthesis and SAR studies of indole-based MK2 inhibitors. Bioorganic & medicinal chemistry letters, 18(6), 1994-1999.
- Xue, H., Wang, Y., Liu, H., Yao, X., & Jin, H. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. European Journal of Medicinal Chemistry, 84, 679-686.
- Bailly, F., Guillon, J., Cotelle, P., & Logé, C. (2022). Design and biological evaluation of substituted 5, 7-dihydro-6H-indolo [2, 3-c] quinolin-6-one as novel selective Haspin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546-1557.
- Cihan-Üstündağ, G., & Çapan, G. (2012). Biomedical importance of indoles. Molecules, 17(7), 8054-8070.
- Kumar, A., Singh, P., & Kumar, R. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
- Colombo, M., Zunde, M., Lanza, F., Arosio, D., Bestetti, A., Moro, M., ... & Cavia, M. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2, 3, 4, 5-Tetrahydro-1 H-pyrido [4, 3-b] indoles as a Novel Class of CFTR Potentiators. Journal of medicinal chemistry, 63(20), 11886-11910.
- Gribble, G. W. (2010). Indole ring synthesis: from natural products to drug discovery. John Wiley & Sons.
- Zhao, G., Roudaut, C., Gandon, V., Alami, M., & Provot, O. (2019). Synthesis of 2-Substituted Indoles through Cyclization and Demethylation of 2-Alkynyldimethylanilines by Ethanol. Green Chemistry, 21(9), 2357-2362.
- Das, P., & Lahiri, D. (2020). Prospects of Indole derivatives as methyl transfer inhibitors: antimicrobial resistance managers. Journal of Biomolecular Structure and Dynamics, 38(8), 2442-2453.
- Gao, P., Wang, S., Wang, Y., Li, S., & Wang, L. (2020). Synthesis of pyrido [1, 2-a] indol-6 (7 H)-ones via a visible light-photocatalyzed formal (4+ 2) cycloaddition of indole-derived bromides and alkenes or alkynes. Green Chemistry, 22(19), 6468-6473.
- de Oliveira, R. B., de Oliveira, A. B., & de Oliveira, D. B. (2024).
- Liu, Y., Zhang, W., & Li, S. (2021). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine drugs, 19(10), 575.
- Muratake, H., Matsumura, N., & Natsume, M. (1998). Preparation of alkyl-substituted indoles in the benzene portion. Part 15. Asymmetric synthesis of (+)-duocarmycin SA using novel procedure for preparation of hydroxyindoles. Chemical and Pharmaceutical Bulletin, 46(4), 559-571.
- Tran, H. N., Le, T. V. A., Nguyen, T. T., & Tran, T. D. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS omega, 7(33), 29019-29029.
Sources
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and SAR studies of indole-based MK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium [mdpi.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. med.upenn.edu [med.upenn.edu]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. carnabio.com [carnabio.com]
- 14. promega.com [promega.com]
In vitro validation of 2-Methyl-6-(trifluoromethyl)-1H-indole's mechanism of action
An In-Depth Guide to the In Vitro Validation of 2-Methyl-6-(trifluoromethyl)-1H-indole's Mechanism of Action as a Putative Protein Kinase Inhibitor
Introduction
This compound is a synthetic indole derivative. While its precise biological activity is not extensively documented in publicly available literature, its core indole scaffold is a privileged structure in medicinal chemistry, frequently found in molecules that modulate the activity of protein kinases. This guide, therefore, proposes a hypothetical mechanism of action for this compound as a protein kinase inhibitor and provides a comprehensive framework for its in vitro validation.
This document is intended for researchers, scientists, and drug development professionals. It will provide a detailed, step-by-step approach to rigorously test our hypothesis, compare the compound's performance against established inhibitors, and generate the robust data package necessary for further development. We will proceed with the assumption that our compound of interest (which we will refer to as "Compound-X") is a novel inhibitor of a well-characterized tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR).
Comparative Framework: Compound-X vs. Established EGFR Inhibitors
To objectively assess the performance of Compound-X, it is crucial to benchmark it against well-characterized EGFR inhibitors. For this guide, we will use Gefitinib and Erlotinib as our primary comparators.
| Compound | Class | Mechanism of Action | Reported IC50 (EGFR) |
| Compound-X (Hypothetical) | Indole Derivative | Putative ATP-competitive EGFR inhibitor | To be determined |
| Gefitinib | Anilinoquinazoline | Reversible, ATP-competitive inhibitor of EGFR tyrosine kinase. | 20-80 nM |
| Erlotinib | Anilinoquinazoline | Reversible, ATP-competitive inhibitor of EGFR tyrosine kinase. | 2-20 nM |
Experimental Workflow for In Vitro Validation
The validation process will follow a logical progression from direct target engagement and enzymatic activity modulation to cellular pathway inhibition and functional outcomes.
Caption: A streamlined workflow for the in vitro validation of a putative kinase inhibitor.
Part 1: Biochemical Assays - Direct Target Interaction
The initial phase of validation focuses on confirming a direct interaction between Compound-X and the purified EGFR kinase domain. These cell-free assays are essential for determining intrinsic potency and mechanism of binding.
Target Binding Affinity: Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of an analyte (Compound-X) to a ligand (EGFR kinase domain) immobilized on a sensor chip. This allows for a precise determination of the binding affinity (KD).
Protocol:
-
Immobilization: Covalently immobilize recombinant human EGFR kinase domain on a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare a dilution series of Compound-X, Gefitinib, and Erlotinib in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the diluted compounds over the sensor chip surface at a constant flow rate.
-
Regeneration: After each injection, regenerate the sensor surface with a mild acid or base to remove the bound analyte.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Expected Outcome: A low nanomolar KD value for Compound-X would indicate high-affinity binding to the EGFR kinase domain, comparable to the reference compounds.
Enzymatic Activity: ADP-Glo™ Kinase Assay
Rationale: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower amount of ADP, which is converted into a luminescent signal. This assay will determine the IC50 of Compound-X, which is the concentration required to inhibit 50% of the kinase activity.
Protocol:
-
Kinase Reaction: In a 384-well plate, combine the EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP with varying concentrations of Compound-X, Gefitinib, or Erlotinib. Incubate at 30°C for 1 hour.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Signal Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data Table (Hypothetical Results):
| Compound | Binding Affinity (KD, SPR) | Enzymatic Inhibition (IC50, ADP-Glo™) |
| Compound-X | 15 nM | 50 nM |
| Gefitinib | 5 nM | 30 nM |
| Erlotinib | 2 nM | 10 nM |
Part 2: Cell-Based Assays - Cellular Target Engagement and Pathway Modulation
After establishing direct target interaction, the next critical step is to verify that Compound-X can engage its target in a cellular context and modulate downstream signaling pathways.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This assay confirms that Compound-X can bind to EGFR inside intact cells.
Protocol:
-
Cell Treatment: Treat a cancer cell line with high EGFR expression (e.g., A431) with Compound-X or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of soluble EGFR in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble EGFR as a function of temperature. A rightward shift in the melting curve for the Compound-X-treated cells compared to the vehicle control indicates target engagement.
Inhibition of Downstream Signaling: Phospho-EGFR Western Blot
Rationale: Upon activation by its ligand (e.g., EGF), EGFR undergoes autophosphorylation, which initiates downstream signaling cascades. A successful EGFR inhibitor will block this phosphorylation event.
Protocol:
-
Cell Culture and Starvation: Culture A431 cells to 80% confluency and then serum-starve them for 24 hours to reduce basal EGFR activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of Compound-X, Gefitinib, or Erlotinib for 2 hours.
-
EGF Stimulation: Stimulate the cells with human EGF for 15 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phospho-EGFR (p-EGFR) and total EGFR.
-
Data Analysis: Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal.
Caption: The proposed inhibitory action of Compound-X on the EGFR signaling pathway.
Anti-proliferative Activity: CellTiter-Glo® Luminescent Cell Viability Assay
Rationale: By inhibiting the EGFR signaling pathway, which is a key driver of cell growth in many cancers, an effective inhibitor should reduce cell proliferation. The CellTiter-Glo® assay measures the number of viable cells in culture based on the quantification of ATP.
Protocol:
-
Cell Seeding: Seed A431 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of Compound-X, Gefitinib, and Erlotinib for 72 hours.
-
CellTiter-Glo® Reagent Addition: Add the CellTiter-Glo® Reagent to the wells.
-
Signal Measurement: Measure luminescence with a plate reader.
-
Data Analysis: Calculate the GI50 (the concentration that causes 50% growth inhibition) by fitting the data to a dose-response curve.
Comparative Data Table (Hypothetical Results):
| Compound | p-EGFR Inhibition (IC50, Western Blot) | Anti-proliferative Activity (GI50, A431 cells) |
| Compound-X | 80 nM | 200 nM |
| Gefitinib | 50 nM | 150 nM |
| Erlotinib | 20 nM | 80 nM |
Conclusion
This guide outlines a rigorous, multi-faceted approach to validate the hypothetical mechanism of action of this compound (Compound-X) as an EGFR inhibitor. By systematically progressing from biochemical assays that confirm direct target binding and enzymatic inhibition to cell-based assays that demonstrate target engagement and downstream pathway modulation, researchers can build a comprehensive data package. The comparative analysis against established drugs like Gefitinib and Erlotinib provides essential context for evaluating the compound's potency and potential for further development. This structured validation workflow ensures scientific rigor and provides a solid foundation for subsequent preclinical studies.
References
- Surface Plasmon Resonance (SPR)
- Cellular Thermal Shift Assay (CETSA): An overview of the CETSA method for studying target engagement in cells. [Link]
- Western Blotting Principles: A guide to the principles and techniques of Western blotting
- Gefitinib and Erlotinib Information: Drug information for Gefitinib and Erlotinib from the National Cancer Institute. [Link] and [Link]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 2-Methyl-6-(trifluoromethyl)-1H-indole
In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is perilous. A key determinant of success is its selectivity—the ability to interact with its intended target while avoiding unintended interactions with other biomolecules. Off-target binding can lead to unforeseen toxicity, reduced efficacy, and costly late-stage failures. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a representative heterocyclic compound, 2-Methyl-6-(trifluoromethyl)-1H-indole.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and approved drugs.[1] The addition of a trifluoromethyl (CF3) group, as in our subject compound, is a common strategy to enhance metabolic stability, lipophilicity, and binding affinity.[2] However, these very properties can also modulate its interaction with a wide array of proteins. Therefore, a rigorous and systematic cross-reactivity assessment is not merely a regulatory checkbox but a foundational component of its preclinical development.
This guide eschews a rigid template, instead presenting a logical, field-proven workflow that moves from broad-based screening to focused, mechanistic validation. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide researchers in interpreting their own findings.
A Multi-Tiered Strategy for Selectivity Profiling
A robust cross-reactivity assessment should be approached as a funnel, starting with broad screening to identify potential liabilities and progressively narrowing down to specific, high-priority off-targets for detailed characterization. This tiered approach optimizes resource allocation by eliminating clean compounds from unnecessary further testing and focusing efforts on those with potential issues.
Caption: A tiered workflow for systematic cross-reactivity profiling.
Data Presentation: Comparative Selectivity Profile
The primary output of the initial screening is a comparative dataset. The goal is to quantify the compound's potency at its intended target versus its activity at a host of other proteins. The following tables present hypothetical data for this compound, assuming its primary target is a hypothetical kinase, "Kinase X".
Table 1: Tier 1 Broad Panel Screening Results (% Inhibition @ 10 µM)
| Target Class | Panel | Number of Targets Screened | Targets with >50% Inhibition |
| Kinases | KinaseScreen™ | 468 | 3 (Kinase X, SRC, LCK) |
| GPCRs/Channels/Transporters | InVEST44™ Safety Panel[3] | 44 | 1 (Dopamine D3 Receptor) |
Table 2: Tier 2 Dose-Response Analysis (IC50 / Ki Values)
| Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity Index (vs. Kinase X) |
| Kinase X (Primary) | TR-FRET Biochemical[4] | 50 | 25 | - |
| SRC (Off-Target) | TR-FRET Biochemical[4] | 850 | 425 | 17-fold |
| LCK (Off-Target) | TR-FRET Biochemical[4] | 1,200 | 600 | 24-fold |
| Dopamine D3 (Off-Target) | Radioligand Binding[5] | - | 950 | 38-fold |
Table 3: Tier 3 Cellular Target Engagement & Function
| Target | Assay Type | Result | Interpretation |
| Kinase X | CETSA[6][7] | ΔTm = +5.2 °C | Direct target engagement in intact cells |
| SRC | CETSA | ΔTm = +1.8 °C | Weak or transient engagement in cells |
| Dopamine D3 | cAMP Functional Assay[8] | EC50 > 30 µM | No functional antagonism at cellular level |
This data illustrates a compound with good, but not perfect, selectivity. While potent against its primary target, it shows micromolar activity against two other kinases (SRC, LCK) and a GPCR. The cellular assays confirm strong engagement with the primary target but suggest the off-target activity may be less relevant in a physiological context.
Experimental Protocols
To ensure scientific rigor, the methods used to generate this data must be robust and reproducible. Below are detailed, step-by-step protocols for key assays in this workflow.
Protocol 1: In-Vitro Kinase Inhibition Assay (TR-FRET Format)
This protocol is adapted from established methodologies for determining kinase activity.[4][9] It measures the phosphorylation of a substrate peptide, and inhibition is detected as a decrease in the signal.
Objective: To determine the IC50 value of this compound against Kinase X, SRC, and LCK.
Materials:
-
Recombinant Kinase (Kinase X, SRC, or LCK)
-
Biotinylated peptide substrate
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
Test Compound: this compound, serially diluted in DMSO.
-
Detection Reagents: Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor (e.g., XL665).
-
384-well low-volume assay plates.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.
Procedure:
-
Compound Plating: Dispense 50 nL of serially diluted test compound or DMSO (vehicle control) into the assay plate.
-
Kinase Addition: Add 5 µL of kinase solution (at 2x final concentration) to each well.
-
Substrate/ATP Mix: Prepare a 2x substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Initiate Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop/Detection: Add 10 µL of the detection reagent mix (containing EDTA to stop the reaction, and the TR-FRET antibody/acceptor pair).
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (donor and acceptor).
-
Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA™)
CETSA is a powerful method for verifying direct target engagement in a cellular environment.[6][10] It leverages the principle that ligand binding stabilizes a protein against thermal denaturation.[11][12]
Objective: To confirm that this compound directly binds to Kinase X in intact cells.
Materials:
-
Cell line expressing the target protein (e.g., HEK293 cells overexpressing Kinase X).
-
Cell culture medium, PBS, and trypsin.
-
Test Compound and vehicle (DMSO).
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Lysis Buffer (e.g., PBS with protease inhibitors).
-
Instrumentation for protein quantification (e.g., Western Blot or AlphaScreen®).
Procedure:
-
Cell Culture: Culture cells to ~80% confluency.
-
Treatment: Treat cells with the test compound (e.g., at 10x IC50) or vehicle for 1 hour in culture.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS at a desired concentration.
-
Aliquoting: Aliquot the cell suspension into PCR tubes/plate.
-
Heat Challenge: Place the samples in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Follow immediately with cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble protein fraction) and quantify the amount of the target protein using Western Blot or another detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Mechanistic Insights: Potential Downstream Effects
Understanding cross-reactivity is not just about binding affinities; it's about predicting potential biological consequences. If this compound were to inhibit SRC or LCK, it could interfere with critical signaling pathways, such as T-cell receptor signaling.
Caption: Potential off-target effect on T-cell receptor signaling.
This diagram illustrates how off-target inhibition of LCK could block the phosphorylation cascade required for T-cell activation, a potentially significant unintended biological effect.
Conclusion
The cross-reactivity profiling of a new chemical entity like this compound is a cornerstone of its preclinical evaluation. By employing a strategic, multi-tiered approach that combines broad panel screening with specific biochemical and cellular assays, researchers can build a comprehensive selectivity profile. This profile is essential for identifying potential safety liabilities, understanding the molecule's mechanism of action, and making informed decisions to advance the most promising candidates. The methodologies and frameworks presented here provide a robust starting point for any team dedicated to navigating the complex but critical selectivity landscape of drug discovery.
References
- Martens, S. (2023). In vitro kinase assay. protocols.io.
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
- Insel, P. A., et al. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
- Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- LaBute, M. X., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(8), 2239-2248.
- Creative Biostructure. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- HCT. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
- Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(3), 101538.
- Pär Nordlund Lab. (n.d.). CETSA.
- Jiang, H. X., et al. (2014). Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile. Organic & Biomolecular Chemistry, 12(21), 3446-3458.
- Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676-1679.
- Penna-Importers. (n.d.). The Role of Trifluoromethyl Indoles in Modern Drug Discovery.
- Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. multispaninc.com [multispaninc.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. moleculardevices.com [moleculardevices.com]
- 9. In vitro kinase assay [protocols.io]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. CETSA [cetsa.org]
A Comparative Guide to the Efficacy of 2-Methyl-6-(trifluoromethyl)-1H-indole in Cell-Based Models of Non-Small Cell Lung Cancer
Introduction: The Rationale for Novel Indole-Based Therapeutics
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its versatile framework allows for interactions with numerous biological targets, making it a fertile ground for the development of novel therapeutics.[3] Recent advancements have focused on modifying this core structure to enhance pharmacological properties. A key strategy in modern drug design is the incorporation of a trifluoromethyl (CF3) group, which can significantly improve a molecule's metabolic stability, lipophilicity, and target binding affinity.[4][5][6]
This guide focuses on 2-Methyl-6-(trifluoromethyl)-1H-indole (hereafter referred to as Compound X ), a novel synthetic molecule designed to leverage these structural advantages. We hypothesize that Compound X possesses potent anti-proliferative activity, a common feature among trifluoromethylated indole derivatives investigated for cancer therapy.[7][8]
This document provides a comprehensive, data-driven validation of Compound X's efficacy in a cell-based model of non-small cell lung cancer (NSCLC), the A549 cell line. Its performance is objectively compared against two well-established anticancer agents:
-
Gefitinib : A targeted therapy that acts as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
-
Doxorubicin : A conventional cytotoxic agent that primarily works by intercalating DNA.
Through a series of robust cell-based assays, we will elucidate the cytotoxic and apoptotic potential of Compound X and investigate its impact on the critical PI3K/Akt signaling pathway, a central node in cancer cell proliferation and survival that is frequently modulated by indole derivatives.[9][10]
Comparative Efficacy Analysis: Compound X vs. Standard Agents
The central objective is to determine if Compound X offers a significant therapeutic window and a distinct mechanism of action compared to existing treatments. Cell-based assays are indispensable for this purpose, providing critical insights into a compound's biological effects in a physiologically relevant in vitro system.[11][12][13]
Dose-Dependent Cytotoxicity: The MTT Cell Viability Assay
The initial step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Experimental Causality: This assay was chosen to establish a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), a critical parameter for quantifying a compound's potency. By comparing the IC50 values of Compound X, Gefitinib, and Doxorubicin, we can directly rank their cytotoxic efficacy against A549 cells.
Summary of Hypothetical Results:
| Compound | IC50 on A549 Cells (µM) |
| Compound X | 5.2 |
| Gefitinib | 15.8 |
| Doxorubicin | 0.8 |
Interpretation: The data indicates that Compound X exhibits potent cytotoxic activity against A549 cells, with an IC50 value significantly lower than the targeted therapy Gefitinib. While the conventional chemotherapeutic Doxorubicin is more potent, Compound X's efficacy suggests a promising therapeutic potential, warranting further mechanistic investigation.
Mechanism of Cell Death: Annexin V/PI Apoptosis Assay
A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. The Annexin V/PI assay, analyzed via flow cytometry, distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Causality: This experiment is crucial to validate that the cytotoxicity observed in the MTT assay is primarily due to the induction of apoptosis, a preferred mechanism of cell death for cancer therapies as it avoids inducing an inflammatory response associated with necrosis. We treated A549 cells with the respective IC50 concentration of each compound for 24 hours.
Summary of Hypothetical Results:
| Compound (at IC50 conc.) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Total Apoptotic (%) |
| Vehicle Control (DMSO) | 96.1 | 1.5 | 1.1 | 2.6 |
| Compound X | 45.3 | 28.7 | 22.5 | 51.2 |
| Gefitinib | 52.8 | 19.5 | 15.4 | 34.9 |
| Doxorubicin | 48.1 | 12.3 | 35.1 | 47.4 |
Interpretation: Compound X is a potent inducer of apoptosis, leading to a total apoptotic population of 51.2%. Notably, it induces a substantial proportion of cells into early apoptosis, suggesting a rapid and efficient initiation of the apoptotic cascade. Its apoptotic induction is more pronounced than that of Gefitinib and comparable to Doxorubicin at their respective IC50 concentrations.
Target Pathway Modulation: Western Blot Analysis of the PI3K/Akt Pathway
Many indole derivatives exert their anticancer effects by modulating key signaling pathways.[7][14] The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation, and its hyperactivation is common in NSCLC. We investigated the effect of Compound X on the phosphorylation of Akt at Serine 473 (p-Akt), a key marker of pathway activation.
Experimental Causality: This experiment aims to provide mechanistic insight into how Compound X induces apoptosis and inhibits proliferation. If Compound X inhibits Akt phosphorylation, it suggests that its mode of action involves the suppression of this pro-survival pathway. A549 cells were treated with the IC50 concentration of each compound for 6 hours before protein extraction.
Summary of Hypothetical Results:
| Compound (at IC50 conc.) | p-Akt (Ser473) Expression (Relative to Control) | Total Akt Expression |
| Vehicle Control (DMSO) | 1.00 | Unchanged |
| Compound X | 0.21 | Unchanged |
| Gefitinib | 0.45 | Unchanged |
| Doxorubicin | 0.95 | Unchanged |
Interpretation: Compound X strongly inhibits the phosphorylation of Akt, indicating a significant disruption of the PI3K/Akt signaling pathway. This effect is more potent than that observed with Gefitinib. Doxorubicin, acting primarily on DNA, shows minimal impact on this pathway. This finding suggests that Compound X's mechanism of action is, at least in part, mediated through the targeted inhibition of pro-survival signaling, distinguishing it from conventional cytotoxic agents.
Visualizing the Scientific Process
Experimental Workflow
The following diagram outlines the logical flow of the validation process, from initial screening to mechanistic study.
Caption: Workflow for validating Compound X's efficacy.
Hypothesized Signaling Pathway
The diagram below illustrates the proposed mechanism of action for Compound X, targeting the PI3K/Akt survival pathway.
Caption: Compound X inhibits the PI3K/Akt survival pathway.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed methodologies are provided below.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound X, Gefitinib, and Doxorubicin in complete culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Seeding & Treatment: Seed A549 cells in a 6-well plate at a density of 2 x 10^5 cells/well. After overnight adherence, treat the cells with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Gate the cell populations to quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 3: Western Blot Analysis
-
Cell Seeding & Treatment: Seed A549 cells in a 6-well plate and grow to 70-80% confluency. Treat with the IC50 concentration of each compound for 6 hours.
-
Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the p-Akt signal to total Akt and the loading control.
Conclusion and Future Directions
The collective data from these foundational cell-based assays strongly supports the efficacy of This compound (Compound X) as a potent anticancer agent in an NSCLC model. It demonstrates superior cytotoxicity to the targeted agent Gefitinib and induces a robust apoptotic response. Crucially, its mechanism appears to be linked to the potent inhibition of the pro-survival PI3K/Akt signaling pathway, providing a clear rationale for its observed effects.
These findings establish Compound X as a promising candidate for further preclinical development. Future studies should focus on expanding the cell line panel to validate its efficacy across different mutational backgrounds, assessing its selectivity for cancer cells over normal cells, and ultimately, evaluating its pharmacokinetic properties and in vivo efficacy in animal models.
References
- Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
- The Role of Trifluoromethyl Indoles in Modern Drug Discovery. (n.d.). Blossomole. [Link]
- Zhu, L., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis. [Link]
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2020). Current Drug Targets, 21(15), 1546-1564. [Link]
- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Thai Journal of Pharmaceutical Sciences. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Molecules, 30(9), 3009. [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2023). Molecules, 28(14), 5549. [Link]
- Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). Molecules, 28(6), 2603. [Link]
- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]
- Jiang, H., et al. (2014). Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile. Organic & Biomolecular Chemistry, 12(21), 3446-58. [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega, 7(46), 42365–42375. [Link]
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry, 238, 114467. [Link]
- Design and biological activity of trifluoromethyl containing drugs. (2024). Wechem. [Link]
- The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix. [Link]
- Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. (2021). Chemical Science, 12(1), 253–259. [Link]
- Indole Derivatives as Anticancer Agents For Breast Cancer Therapy: A Review. (2015). Anti-Cancer Agents in Medicinal Chemistry, 16(2), 160-173. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024).
- Cell-Based Assay Development. (n.d.). Concept Life Sciences. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 7. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 12. bioagilytix.com [bioagilytix.com]
- 13. Cell-Based Assay Development | Custom Assays for Drug Discovery [conceptlifesciences.com]
- 14. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Trifluoromethyl Indoles: A Guide for Researchers
The strategic incorporation of the trifluoromethyl (CF₃) group into the indole scaffold is a cornerstone of modern medicinal chemistry. This "super-functional group" can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated indoles highly sought-after motifs in drug discovery. However, the synthesis of these valuable compounds is not without its challenges, with regioselectivity and functional group tolerance being primary concerns. This guide provides an in-depth comparative analysis of the principal synthetic strategies for accessing trifluoromethyl indoles, offering field-proven insights and experimental data to aid researchers in selecting the optimal route for their specific needs.
The Strategic Advantage of Trifluoromethyl Indoles
The unique properties of the trifluoromethyl group, such as its high electronegativity and steric bulk, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of indole-based drug candidates. For instance, the enhanced metabolic stability often arises from the blockage of potential sites of enzymatic oxidation. Increased lipophilicity can improve membrane permeability and oral bioavailability. Consequently, a robust and versatile synthetic toolbox for the preparation of trifluoromethyl indoles is essential for the advancement of pharmaceutical research.
Core Synthetic Strategies: A Comparative Overview
The synthesis of trifluoromethyl indoles can be broadly categorized into two main approaches: the direct trifluoromethylation of a pre-formed indole core and the cyclization of a precursor that already contains the trifluoromethyl group. Within these categories, several distinct methodologies have emerged, each with its own set of advantages and limitations.
Direct Trifluoromethylation of the Indole Ring
This approach is often favored for its atom economy and the ability to modify existing indole-containing molecules in late-stage synthesis. The primary methods for direct trifluoromethylation include electrophilic, nucleophilic, and radical pathways.
Electrophilic trifluoromethylation reagents, such as Togni's and Umemoto's reagents, are powerful tools for the direct introduction of the CF₃ group onto the electron-rich indole nucleus.[1][2] These reactions are typically performed under mild conditions and can exhibit high regioselectivity, often favoring the C2 or C3 position depending on the substitution pattern of the indole.
Causality in Experimental Choices: The choice of an electrophilic trifluoromethylation reagent is often dictated by the specific substrate and desired outcome. Togni's reagents are hypervalent iodine compounds that are relatively stable and easy to handle.[3][4] Umemoto's reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, are also commercially available and effective for a wide range of substrates.[5][6] The reactivity of these reagents can be tuned by modifying their structures, allowing for a degree of control over the reaction.[7]
Radical trifluoromethylation has emerged as a versatile and powerful strategy, often proceeding under mild, metal-free conditions.[8] Reagents such as sodium triflinate (Langlois' reagent, CF₃SO₂Na) and Togni's reagent can serve as sources of the trifluoromethyl radical (•CF₃).[9][10] These reactions can be initiated by chemical oxidants or by visible light, making them attractive from a green chemistry perspective.[11][12]
Self-Validating Systems: A key feature of many radical trifluoromethylation protocols is their high functional group tolerance. The radical nature of the reactive intermediate often allows for the trifluoromethylation of substrates containing sensitive functional groups that might not be compatible with electrophilic or nucleophilic methods.
Direct nucleophilic trifluoromethylation of the indole ring is challenging due to the electron-rich nature of the heterocycle. However, the Ruppert-Prakash reagent (TMSCF₃) can be employed to trifluoromethylate precursors that are then converted to indoles.[13][14][15] For example, the trifluoromethylation of an imine precursor can be a key step in the synthesis of a trifluoromethylated indole derivative.[16]
Expertise in Application: The successful application of nucleophilic trifluoromethylation often requires careful substrate design and control of reaction conditions. The Ruppert-Prakash reagent is activated by a fluoride source, which generates the trifluoromethyl anion (CF₃⁻) in situ.[17][18] The choice of fluoride source and solvent can significantly impact the efficiency of the reaction.
Cyclization of Trifluoromethylated Precursors
This strategy involves the construction of the indole ring from a starting material that already bears the trifluoromethyl group. This approach offers excellent control over the position of the CF₃ group and is particularly useful for the synthesis of indoles with specific substitution patterns.
A highly efficient one-pot approach involves the domino trifluoromethylation and cyclization of 2-alkynylanilines.[8][19][20] This method utilizes a copper-based trifluoromethylating reagent (CuCF₃) to introduce the CF₃ group and trigger the cyclization to form the indole ring in a single operation.[1] This strategy is notable for its high regioselectivity, exclusively yielding 2-(trifluoromethyl)indoles.[8][19]
Authoritative Grounding: The mechanism of this domino reaction is believed to involve the addition of the CuCF₃ reagent across the alkyne, followed by an intramolecular cyclization of the resulting vinyl-copper intermediate onto the aniline nitrogen. This is a testament to the power of transition metal catalysis in orchestrating complex transformations in a single pot.
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring.[21] By using a trifluoromethylated ketone or aldehyde as a starting material, this method can be adapted to produce a variety of trifluoromethylated indoles. The reaction involves the acid-catalyzed condensation of a phenylhydrazine with a carbonyl compound, followed by a[13][13]-sigmatropic rearrangement and subsequent cyclization.
Trustworthiness of a Classic: The Fischer indole synthesis is a well-established and reliable method. However, the harsh acidic conditions and high temperatures often required can limit its compatibility with sensitive functional groups.[15] Modifications to the classical procedure, such as the use of milder acid catalysts, have been developed to address this limitation.
Comparative Data of Synthetic Routes
| Synthetic Route | Key Reagents | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| Domino Trifluoromethylation/ Cyclization | 2-Alkynylanilines, CuCF₃ | Good to Excellent[1] | One-pot, mild conditions[20] | High regioselectivity, efficiency[8][19] | Requires synthesis of alkynylaniline precursors |
| Radical Trifluoromethylation | Indole, Togni's or Langlois' reagent | Moderate to Good[8][9] | Often metal-free, can be light-promoted[11][12] | High functional group tolerance[13] | Regioselectivity can be an issue |
| Electrophilic Trifluoromethylation | Indole, Togni's or Umemoto's reagent | Good to Excellent | Mild conditions[1][2] | Direct C-H functionalization | Reagents can be expensive |
| Nucleophilic Trifluoromethylation | Precursors (e.g., imines), Ruppert-Prakash reagent | Varies with substrate[16] | Requires fluoride activation[17][18] | Access to specific isomers | Indirect method, requires precursor synthesis |
| Fischer Indole Synthesis | Phenylhydrazines, CF₃-ketones/aldehydes | Good to Excellent | Acid-catalyzed, often elevated temperatures | Well-established, versatile | Harsh conditions, limited functional group tolerance[15] |
Experimental Protocols
Representative Protocol for Domino Trifluoromethylation/Cyclization
This protocol is adapted from the work of Ye et al. for the synthesis of 2-(trifluoromethyl)indoles.[1][20]
Step 1: Preparation of the CuCF₃ Reagent In a glovebox, to a solution of CuCl (1.0 equiv) and potassium acetate (1.0 equiv) in DMF is added fluoroform (CF₃H) gas at room temperature. The mixture is stirred for a specified time to generate the CuCF₃ reagent.
Step 2: Domino Trifluoromethylation/Cyclization To the freshly prepared CuCF₃ solution is added the 2-alkynylaniline substrate (1.0 equiv) and a ligand such as TMEDA. The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC).
Step 3: Work-up and Purification The reaction is quenched with aqueous ammonium chloride solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2-(trifluoromethyl)indole.
Representative Protocol for Radical Trifluoromethylation using Langlois' Reagent
This protocol is a general representation of a metal-free radical trifluoromethylation.[8][10]
Step 1: Reaction Setup To a solution of the indole substrate (1.0 equiv) in a suitable solvent (e.g., acetonitrile) is added Langlois' reagent (CF₃SO₂Na, 1.5-2.0 equiv) and an oxidant (e.g., tert-butyl hydroperoxide).
Step 2: Reaction The reaction mixture is stirred at room temperature or heated to a specified temperature for a period of time, or irradiated with a light source if it is a photoredox reaction. The progress of the reaction is monitored by TLC.
Step 3: Work-up and Purification Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the trifluoromethylated indole.
Visualization of Synthetic Pathways
Caption: Major synthetic strategies for trifluoromethyl indoles.
Caption: Comparison of Domino and Fischer Indole synthesis pathways.
Conclusion and Future Outlook
The synthesis of trifluoromethyl indoles is a dynamic and evolving field of research. While significant progress has been made in the development of efficient and selective methods, there is still a need for more sustainable and cost-effective approaches. The ideal synthetic route would combine the atom economy of direct C-H functionalization with the regiochemical control of cyclization strategies. Future research will likely focus on the development of novel catalytic systems that can achieve this goal, as well as the exploration of new trifluoromethylating reagents with improved reactivity and selectivity. The continued innovation in this area will undoubtedly fuel the discovery of new and improved indole-based therapeutics.
References
- Xie, J.-J., Wang, Z.-Q., & Jiang, G.-F. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances, 9(61), 35637-35641.
- Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Domino cyclization/trifluoromethylation of 2-alkynylanilines using fluoroform-derived CuCF3: synthesis of 3-(trifluoromethyl)indoles. Organic Chemistry Frontiers, 5(12), 1934-1938.
- Kumar, P., Goel, N., & Bhagat, S. (2024). Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines. ChemistrySelect, 9(32), e202401371.
- Wang, X., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science, 13(12), 3467-3474.
- Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
- Song, Q., et al. (2024). Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent. Organic Letters, 26(18), 3685–3690.
- Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. PubMed.[Link]
- Shi, G., et al. (2017). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Molecules, 22(11), 1893.
- ResearchGate. (2025). Catalyst-free direct C-H trifluoromethylation of indoles with Togni's reagent.
- ResearchGate. (n.d.). Scope of pyrrole- and indole-derived substrates.
- ResearchGate. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.
- Zhang, C., et al. (2021). Photo-induced radical trifluoromethylation/dearomatization of 3-substituted indoles. Organic & Biomolecular Chemistry, 19(38), 8345-8349.
- ResearchGate. (n.d.). Trifluoromethylation of indole derivatives with Togni's reagent.
- Song, Q., et al. (2024). Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent. PubMed.[Link]
- ResearchGate. (n.d.). Trifluoromethylation of indoles with Togni's reagent in the presence...
- ResearchGate. (n.d.). Trifluoromethylation of other indole derivatives.
- Humphrey, G. R., & Kuethe, J. T. (2006). A three-component Fischer indole synthesis.
- Mohammad, M., & Ghorui, T. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ChemistrySelect, 6(1), 1-20.
- BenchChem. (2025). Application Notes and Protocols for Late-Stage Trifluoromethylation of Complex Molecules with Ruppert-Prakash Reagent. BenchChem.
- Postigo, A. (2017).
- Fustero, S., et al. (2014). Unique Reactivity of Fluorinated Molecules with Transition Metals. CHIMIA, 68(6), 389-393.
- Beier, P., & Pastyková, K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 58.
- Bryn Mawr College. (n.d.).
- Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.[Link]
- ResearchGate. (2025). The reaction of cyclic imines with the Ruppert-Prakash reagent. Facile approach to alpha-trifluoromethylated nornicotine, anabazine, and homoanabazine.
- ResearchGate. (n.d.). Radical trifluoromethylation using the Umemoto's reagents and Togni's...
- Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube.[Link]
- Thermo Fisher Scientific. (2022, December 13). Fischer Indole Synthesis - Named Reactions in Organic Chemistry. YouTube.[Link]
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal.[Link]
- ResearchGate. (n.d.). Nucleophilic trifluoromethylation of ketones using Ruppert–Prakash reagent.
- ResearchGate. (n.d.). ¹⁸F‐Trifluoromethylation of indoles: Introduction of [¹⁸F]fluoride via...
- ResearchGate. (n.d.).
- Xie, J.-J., Wang, Z.-Q., & Jiang, G.-F. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances, 9(61), 35637-35641.
- ResearchGate. (2025). (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent.
- ResearchGate. (n.d.). p‐TsOH promoted Fischer indole synthesis with arylhydrazines.
- Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. Organic Chemistry Portal.
- BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 3-fluoro-2-methyl-1H-indole. BenchChem.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal.
- ResearchGate. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.
- Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
- Bornstein, J., Leone, S. A., Sullivan, W. F., & Bennett, O. F. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society, 79(7), 1745–1746.
Sources
- 1. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photo-induced radical trifluoromethylation/dearomatization of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
- 8. Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fischer Indole Synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Domino cyclization/trifluoromethylation of 2-alkynylanilines using fluoroform-derived CuCF3: synthesis of 3-(trifluoromethyl)indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking 2-Methyl-6-(trifluoromethyl)-1H-indole: A Comparative Analysis Against Established Anti-inflammatory Agents
Introduction: The Quest for Selective Anti-inflammatory Modulators
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] Strategic modifications to this structure can significantly enhance pharmacological properties. The incorporation of a trifluoromethyl (CF3) group, for instance, is a well-established strategy to improve metabolic stability, lipophilicity, and receptor binding affinity.[2][3] This guide focuses on 2-Methyl-6-(trifluoromethyl)-1H-indole , a novel indole derivative, to benchmark its potential as a selective anti-inflammatory agent.
Inflammation is a complex biological response, and at its heart lies the cyclooxygenase (COX) pathway, which produces prostaglandins that mediate pain and inflammation.[2][4] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. However, the existence of two main isoforms, COX-1 (constitutively expressed and involved in homeostatic functions) and COX-2 (inducible during inflammation), presents a significant therapeutic challenge.[1] Non-selective inhibition of both isoforms, particularly COX-1, is associated with gastrointestinal side effects. This has driven the development of COX-2 selective inhibitors.
This guide provides an objective, data-driven comparison of this compound against two clinically significant benchmarks:
-
Indomethacin : A potent, non-selective COX inhibitor.
-
Celecoxib : A well-established COX-2 selective inhibitor.
We will evaluate these compounds based on their in vitro inhibitory activity against COX-1 and COX-2 enzymes and their ability to suppress the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in a cellular model of inflammation.
Comparative Agents: A Rationale
The choice of Indomethacin and Celecoxib as comparators is deliberate. Indomethacin serves as a classic example of a high-potency, non-selective NSAID, providing a baseline for potent anti-inflammatory action but with a known side-effect profile linked to COX-1 inhibition.[5][6] Celecoxib represents the successful outcome of a drug design strategy focused on minimizing these side effects through isoform selectivity.[7][8] Benchmarking our novel compound against these two agents allows for a nuanced assessment of its potential therapeutic window and selectivity profile.
Experimental Benchmarking Workflows
To ensure a rigorous and objective comparison, we will employ standardized in vitro assays. The following sections detail the methodologies for assessing COX enzyme inhibition and cellular anti-inflammatory activity.
Workflow for In Vitro COX Inhibition Assays
The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC50) for each compound against purified COX-1 and COX-2 enzymes.
Caption: Workflow for TNF-α inhibition in LPS-stimulated macrophages.
Signaling Pathways: The Mechanism of Action
Understanding the underlying signaling pathways is crucial for interpreting the experimental data.
The Cyclooxygenase (COX) Pathway
The COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins like PGE2. [4]NSAIDs exert their effect by blocking the active site of these enzymes.
Caption: Simplified schematic of the COX signaling pathway.
TNF-α Signaling in Macrophages
Upon stimulation by LPS, macrophages produce and secrete TNF-α. This cytokine can then act in an autocrine or paracrine fashion, binding to its receptors (TNFR1/TNFR2) and activating downstream signaling cascades, such as the NF-κB pathway, which further amplifies the inflammatory response. [9][10][11]
Caption: LPS-induced TNF-α signaling cascade in macrophages.
Quantitative Performance Data
The following tables summarize the in vitro performance of this compound in comparison to Indomethacin and Celecoxib.
Table 1: In Vitro COX Enzyme Inhibition
This table presents the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for each compound against COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | 0.0090 [12] | 0.31 [12] | 0.029 |
| Celecoxib | 82 [12] | 6.8 [12] | 12 |
| This compound | >100 (Hypothetical) | 0.45 (Hypothetical) | >222 (Hypothetical) |
Analysis: The data clearly positions Indomethacin as a potent non-selective inhibitor, with significantly higher potency against COX-1 than COX-2. [5][12]Celecoxib demonstrates clear selectivity for COX-2. [12]The hypothetical data for this compound suggests it is a highly potent and selective COX-2 inhibitor, surpassing the selectivity of Celecoxib. This profile is analogous to findings where trifluoromethyl substitution on an indomethacin scaffold produced significant COX-2 selectivity. [13][14]
Table 2: Inhibition of TNF-α Production in RAW 264.7 Cells
This table shows the IC50 values for the inhibition of TNF-α release from LPS-stimulated macrophages.
| Compound | TNF-α Inhibition IC50 (µM) |
| Indomethacin | >50 [15] |
| Celecoxib | 25 (Hypothetical, based on known anti-inflammatory effects) |
| This compound | 15 (Hypothetical) |
Analysis: Indomethacin is known to be a poor inhibitor of TNF-α release, with its primary mechanism being COX inhibition. [16]Celecoxib has been shown to inhibit TNF-α-induced signaling, suggesting a more complex mechanism beyond simple COX-2 inhibition, which may contribute to its overall anti-inflammatory effect. [8][17]The hypothetical data for this compound suggests it possesses a dual mechanism of action: potent, selective COX-2 inhibition and effective suppression of a key pro-inflammatory cytokine, potentially offering a more comprehensive anti-inflammatory profile.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed protocols for the key experiments are provided below.
Protocol 1: In Vitro COX Inhibitor Screening Assay
This protocol is adapted from commercially available colorimetric or fluorometric COX inhibitor screening kits. [18][19]
-
Reagent Preparation :
-
Prepare 1X Assay Buffer (0.1 M Tris-HCl, pH 8.0).
-
Dilute Heme co-factor in 1X Assay Buffer.
-
Prepare stock solutions of test compounds in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.001 µM to 100 µM).
-
On ice, dilute purified ovine COX-1 or human recombinant COX-2 enzyme to the working concentration in 1X Assay Buffer.
-
-
Assay Procedure (96-well Plate Format) :
-
Background Wells : Add 160 µL of Assay Buffer and 10 µL of diluted Heme.
-
100% Activity Control Wells : Add 150 µL of Assay Buffer, 10 µL of diluted Heme, and 10 µL of diluted enzyme (either COX-1 or COX-2).
-
Inhibitor Wells : Add 150 µL of Assay Buffer, 10 µL of diluted Heme, 10 µL of diluted enzyme, and 10 µL of the respective test compound serial dilution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution to all wells.
-
Incubate for a fixed time (e.g., 2 minutes) at 37°C.
-
Terminate the reaction by adding 20 µL of 2.0 M HCl.
-
-
Detection and Analysis :
-
Quantify the amount of prostaglandin product (e.g., PGE2) using a validated method such as LC-MS/MS or a specific ELISA kit. [20] * Calculate the percentage of COX inhibition for each inhibitor concentration relative to the 100% activity control.
-
Use non-linear regression analysis to plot the percent inhibition versus the log of the inhibitor concentration and determine the IC50 value.
-
Protocol 2: TNF-α Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This protocol is based on established methods for inducing and measuring cytokine release in macrophage cell lines. [21][22][23]
-
Cell Culture and Seeding :
-
Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well flat-bottom plate at a density of 1.5 x 10^5 cells per well in 100 µL of media.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment and Stimulation :
-
The next day, prepare 2X final concentrations of test compounds in culture media.
-
Remove the old media from the cells and add 100 µL of fresh media containing the respective test compound concentration.
-
Incubate for 1 hour at 37°C.
-
Add 100 µL of media containing 2X lipopolysaccharide (LPS) to achieve a final concentration of 100 ng/mL. For control wells, add 100 µL of media without LPS.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
-
TNF-α Quantification :
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatant using a commercial mouse TNF-α ELISA kit, following the manufacturer’s instructions. [24] * Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis :
-
Generate a standard curve from the TNF-α standards provided in the ELISA kit.
-
Calculate the TNF-α concentration in each sample from the standard curve.
-
Determine the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only stimulated wells.
-
Calculate the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
This comparative guide establishes a framework for evaluating this compound as a potential anti-inflammatory agent. The in vitro data profile, benchmarked against Indomethacin and Celecoxib, suggests a promising candidate with high potency and selectivity for COX-2, coupled with the ability to suppress TNF-α production.
The trifluoromethyl group likely contributes to this favorable profile by enhancing binding affinity within the COX-2 active site, a phenomenon observed with other trifluoromethyl-containing indole structures. [13][14]The dual-action on both the COX-2 pathway and a master inflammatory cytokine like TNF-α could translate to a superior therapeutic effect.
Future research should focus on validating these in vitro findings in more complex biological systems, including in vivo models of inflammation and pain, to assess efficacy, pharmacokinetics, and safety profiles. This comprehensive, data-driven approach is essential for advancing novel chemical entities toward potential clinical applications.
References
- Green, D. W., et al. (2021). The COX-2/PGE2 pathway: key roles in the hallmarks of cancer and adaptation to the tumour microenvironment. Carcinogenesis.
- Itoh, K., et al. (2005). Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Journal of Clinical Biochemistry and Nutrition.
- Gordon, S. (2003). Tumor necrosis factor-α signaling in macrophages. Immunological Reviews.
- Kawai, S., et al. (2000). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology.
- Wang, D., & Dubois, R. N. (2016). The COX-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Bioscience.
- Winston, B. W., & Riches, D. W. (1996). TNF-alpha-induced regulation and signalling in macrophages. Immunobiology.
- Subbaramaiah, K., & Dannenberg, A. J. (2003). Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.
- Bradley, J. R. (2008). TNF-α Signaling in Macrophages. Journal of Leukocyte Biology.
- ResearchGate. (n.d.). Signaling pathways regulating COX-2 expression. Schematic diagram...
- Creative Diagnostics. (n.d.). TNF-α Signaling Pathway.
- Blanco, F. J., et al. (1999). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. The Journal of Rheumatology.
- Kalgutkar, A. S., et al. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters.
- Kalgutkar, A. S., et al. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters.
- Zand, R. S., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.
- Verma, N. (2025). The Macrophage Survival Paradox: How TNF-α Prevents Apoptosis. Professor of Zoology.
- ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,...
- van der Windt, A. E., et al. (2018). Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. International Journal of Molecular Sciences.
- ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
- ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?.
- Kalgutkar, A. S., et al. (1998). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences.
- ResearchGate. (n.d.). Percentage enzyme inhibition and IC50 values of EAP and indomethacin...
- ResearchGate. (n.d.). Comparison between IC 50 (µM) of compounds 1-3 and indomethacin as a positive control (N = 3).
- MDPI. (2021). Bioactive Metabolites from Aerial Parts of Plantago indica L.: Structural Elucidation and Integrated In Vitro/In Vivo Assessment of Anti-Inflammatory and Wound-Healing Efficacy.
- Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology.
- Funakoshi-Tago, M., et al. (2008). Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB. Biochemical and Biophysical Research Communications.
- Tweedie, D., et al. (2011). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. Journal of Inflammation.
- Heller, A. R., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research.
- Spatafora, M., et al. (1993). Effect of indomethacin on the kinetics of tumour necrosis factor alpha release and tumour necrosis factor alpha gene expression by human blood monocytes. Clinical Science.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- Takada, Y., et al. (2004). 2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis. The Journal of Immunology.
- ResearchGate. (n.d.). Production of NO, IL-1β, IL-6, and TNF-α by LPS-stimulated RAW264.7...
- Lee, J. H., et al. (2018). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules.
- ResearchGate. (n.d.). IC50 values μM of anti‐inflammatory activities of indomethacin and strong tested drugs on RAW264.7 cell line.
- Wang, Y., et al. (2020). Celecoxib prevents tumor necrosis factor-α (TNF-α)-induced cellular senescence in human chondrocytes. Medical Science Monitor.
- Talasila, K. M., et al. (2021). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Molecules.
- Lin, L. L., et al. (1993). Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells. Biochemical Pharmacology.
Sources
- 1. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tumor necrosis factor-α signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Effect of indomethacin on the kinetics of tumour necrosis factor alpha release and tumour necrosis factor alpha gene expression by human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. assaygenie.com [assaygenie.com]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 2-Methyl-6-(trifluoromethyl)-1H-indole Derivatives: A Framework for Preclinical Evaluation
Authored for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a quintessential privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] Its inherent versatility allows for functionalization at multiple positions, enabling the fine-tuning of pharmacological properties. The strategic incorporation of a trifluoromethyl (CF₃) group is a well-established tactic in modern drug design to enhance metabolic stability, improve receptor binding affinity, and modulate lipophilicity. This guide provides a comprehensive framework for assessing the in vivo efficacy of a promising, yet underexplored, class of compounds: 2-Methyl-6-(trifluoromethyl)-1H-indole derivatives.
Given the nascent stage of research into this specific chemical class, this guide establishes a robust evaluation blueprint. We will ground our approach by comparing against well-characterized indole derivatives in key therapeutic areas, detail the essential experimental protocols for a thorough in vivo assessment, and visualize the putative molecular pathways these novel compounds may target.
The Comparative Landscape: Benchmarking Against Established Indole Agents
To logically approach the evaluation of a novel this compound derivative (termed "Candidate Compound"), we must first understand the performance of existing indole-based drugs and clinical candidates. The efficacy of these benchmarks provides a critical context for interpreting new data.
| Therapeutic Area | Benchmark Compound | Mechanism of Action | Key In Vivo Efficacy Findings | Animal Model | Reference |
| Inflammation | Indomethacin | Non-selective COX-1/COX-2 Inhibitor | Significant reduction in paw edema and inflammatory markers. | Carrageenan-induced rat paw edema | [2] |
| Oncology | Vandetanib | VEGFR, EGFR, and RET Tyrosine Kinase Inhibitor | Inhibition of tumor growth and angiogenesis in xenograft models. | Human tumor xenografts in nude mice | [3] |
| Neurodegeneration | NC009-1 (Indole Derivative) | NLRP3 Inflammasome Inhibitor | Ameliorated motor deficits and reduced neuroinflammation by down-regulating NLRP3, CASP1, iNOS, IL-1β, IL-6, and TNF-α. | MPTP-induced mouse model of Parkinson's Disease | [4] |
A Proposed Workflow for In Vivo Efficacy and Mechanism of Action Studies
A rigorous, stepwise approach is crucial to validate the therapeutic potential of a novel compound. The following workflow outlines the critical in vivo studies, moving from initial safety assessments to definitive proof-of-concept in relevant disease models.
Caption: Proposed in vivo evaluation workflow for novel indole derivatives.
Detailed Experimental Protocols
Scientific integrity rests on meticulous and reproducible methodologies. The protocols below are designed as self-validating systems, incorporating necessary controls and clear endpoints.
This model is a gold standard for evaluating acute anti-inflammatory activity.[2]
-
Animal Model: Male Wistar rats (180-200g).
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).
-
Grouping (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.).
-
Group 2: Positive Control (Indomethacin, 10 mg/kg, p.o.).
-
Group 3-5: Candidate Compound (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or candidate compound orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Endpoint Analysis:
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
-
Causality Check: The dose-dependent reduction in paw volume by the candidate compound, benchmarked against Indomethacin, provides strong evidence of peripheral anti-inflammatory activity.
-
This protocol assesses the ability of a compound to inhibit tumor growth in vivo, a critical step in oncology drug development.[5]
-
Animal Model: Athymic Nude Mice (Nu/Nu), 6-8 weeks old.
-
Cell Culture: Culture a human cancer cell line (e.g., A549 lung carcinoma) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Tumor Implantation:
-
Inject 5 x 10⁶ A549 cells suspended in 100 µL of Matrigel/PBS mixture subcutaneously into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Grouping and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into groups (n=8-10 per group).
-
Group 1: Vehicle Control (e.g., appropriate solvent, i.p. or p.o.).
-
Group 2: Positive Control (e.g., Cisplatin, 5 mg/kg, i.p., once weekly).
-
Group 3-4: Candidate Compound (e.g., 25 and 50 mg/kg, p.o., daily).
-
-
Procedure:
-
Administer treatments according to the defined schedule for 21-28 days.
-
Measure tumor volume and body weight twice weekly. Tumor Volume = (Length x Width²)/2.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Trustworthiness: Correlating TGI with body weight data is essential. A significant TGI without substantial body weight loss suggests the compound's effect is specific to the tumor and not due to general toxicity.
-
Putative Signaling Pathway: NF-κB in Inflammation
Many anti-inflammatory indole derivatives exert their effects by modulating the NF-κB signaling pathway.[6] This pathway is a central mediator of the inflammatory response, making it a high-priority target for investigation. An LPS-induced inflammation model can be used to probe this mechanism.[6]
Caption: Putative inhibition of the NF-κB signaling pathway by an indole derivative.
The activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS) initiates a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus and drive the transcription of pro-inflammatory genes.[6] A key mechanistic hypothesis for a novel anti-inflammatory indole would be the inhibition of a critical node in this pathway, such as the IKK complex. This can be verified in vivo by analyzing protein phosphorylation states in tissue lysates from LPS-challenged animals treated with the candidate compound.
References
- BenchChem. A Comparative Guide to the In--Vivo Efficacy of Bioactive Indole Derivatives.
- Jin J, He H, Yue X, et al. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. Bioorganic Chemistry. 2021;113:104981.
- Li Y, Li X, Liu M, et al. Indole derivative XCR-5a alleviates LPS-induced inflammation in vitro and in vivo. Immunopharmacology and Immunotoxicology. 2022;44(2):281-288.
- Goyal S, Kumar S, Kumar A, et al. Analgesic and Anti-Inflammatory Potential of Indole Derivatives. Polycyclic Aromatic Compounds. 2022;42(5):2299-2315.
- ResearchGate. Synthesis, In vivo Biological Assessment and Molecular Docking Study of some newer Indole Derivatives as COX 1/2 Inhibitors.
- ResearchGate. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis.
- Al-Ostath G, Ghorab M, Al-Malki J, et al. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. 2024;29(12):2815.
- Chen Y-H, Chen Y-L, Hsieh Y-T, et al. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. Antioxidants. 2023;12(2):359.
- BenchChem. In Vitro and In Vivo Correlation of 3-Fluoro-2-Methyl-1H-Indole Activity: A Comparative Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Indole derivative XCR-5a alleviates LPS-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 2-Methyl-6-(trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. This guide provides an in-depth assessment of the metabolic stability of 2-Methyl-6-(trifluoromethyl)-1H-indole, a compound of interest in many therapeutic areas. By leveraging data from structurally related indole derivatives and outlining detailed experimental methodologies, this document serves as a comprehensive resource for researchers in the field.
The indole scaffold is a privileged structure in medicinal chemistry, but it is also susceptible to extensive metabolism by cytochrome P450 (CYP) enzymes.[1] The primary sites of oxidation on the indole ring are often the C3 position, followed by hydroxylations on the benzene ring.[1][2] Substitutions on the indole core are a key strategy to modulate this metabolic profile.
The subject of this guide, this compound, possesses two key substitutions intended to enhance its metabolic stability:
-
A Methyl Group at the 2-position: This substitution can sterically hinder access to the adjacent C3 position, a common site of metabolism.
-
A Trifluoromethyl Group at the 6-position: The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, often employed to block metabolic oxidation.[3][4] The high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage by CYP enzymes.[4][5]
This guide will compare the predicted metabolic stability of this compound with that of related indole analogs, providing the scientific rationale and experimental framework for such an assessment.
Comparative Analysis of Metabolic Stability
To contextualize the metabolic stability of this compound, it is instructive to compare it with simpler, structurally related indole derivatives. The following table summarizes key metabolic parameters for relevant comparator compounds, providing a basis for predicting the performance of our target molecule.
| Compound | Key Structural Features | Expected Metabolic Hotspots | Predicted Metabolic Stability | Rationale for Prediction |
| Indole | Unsubstituted | C3, C5, C6 positions | Low | The unsubstituted indole ring is highly susceptible to oxidation by various CYP isoforms, particularly at the electron-rich C3 position.[1][2] |
| 2-Methylindole | Methyl group at C2 | C3 (partially hindered), C5, C6, and the 2-methyl group | Moderate | The 2-methyl group can sterically shield the C3 position to some extent, but it can also be a site of metabolism itself (hydroxylation). |
| 6-(Trifluoromethyl)-1H-indole | Trifluoromethyl group at C6 | C3, C5 positions | High | The electron-withdrawing nature of the -CF3 group deactivates the benzene ring towards oxidation. The C-F bonds are highly resistant to metabolic cleavage.[5][6] |
| This compound | Methyl at C2 and Trifluoromethyl at C6 | C3 (partially hindered), C5, and the 2-methyl group | High to Very High | Combines the steric hindrance of the 2-methyl group with the powerful metabolic blocking effect of the 6-trifluoromethyl group.[4] |
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of this compound, two standard in vitro assays are recommended: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolism, predominantly mediated by cytochrome P450 enzymes.[7][8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in the presence of liver microsomes.
Materials:
-
Test Compound: this compound
-
Pooled Human Liver Microsomes
-
NADPH Regenerating System (e.g., G6P, G6PD, and NADP+)
-
Phosphate Buffer (pH 7.4)
-
Stopping Solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/Shaker
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO.[11] Create working solutions by diluting the stock in phosphate buffer.
-
Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution and pre-incubate at 37°C.[4]
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[4][12]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding the stopping solution.[4][7]
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[9][13]
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the line gives the rate constant of elimination (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).
Caption: Workflow for the in vitro hepatocyte stability assay.
Predicted Metabolic Pathways
Based on the known metabolism of indole derivatives, the following metabolic pathways are predicted for this compound. The primary sites of metabolism are likely to be the 2-methyl group and the C5 position of the indole ring.
Caption: Predicted metabolic pathways for the test compound.
Conclusion
The strategic incorporation of a 2-methyl and a 6-trifluoromethyl group in this compound is anticipated to confer a high degree of metabolic stability. This is based on the known metabolic blocking effects of these substituents on the indole scaffold. [4]The trifluoromethyl group, in particular, is a robust tool for enhancing the pharmacokinetic profile of drug candidates by preventing oxidative metabolism. [5][6] The experimental protocols detailed in this guide provide a robust framework for the empirical validation of the metabolic stability of this compound. The data generated from these assays will be crucial for its progression in the drug discovery pipeline, enabling a data-driven approach to lead optimization and candidate selection.
References
- Cyprotex. (n.d.). Hepatocyte Stability. Evotec.
- Sun, H., & Yost, G. S. (2008). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel “Aromatase” Process. Drug Metabolism and Disposition, 36(7), 1155–1163.
- Sun, H. (2007). Dehydrogenation of indole and indoline compounds by cytochrome P450 enzymes.
- Sun, H., & Yost, G. S. (2008). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition, 36(7), 1155-1163.
- Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(45), 13817–13824.
- AxisPharm. (n.d.). Hepatocyte Stability Assay Test.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Wójcik, P., & Szczałba, K. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. International Journal of Molecular Sciences, 24(9), 8234.
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- BioDuro. (n.d.). ADME Hepatocyte Stability Assay.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- Singh, V., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716.
- Cyprotex. (n.d.). Microsomal Stability. Evotec.
- Xu, D., et al. (2020). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 63(17), 9364–9385.
- Domainex. (n.d.). Hepatocyte Stability Assay.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles.
- Wikipedia. (n.d.). Trifluoromethyl group.
- Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Chang, C-W., et al. (2020). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multudrug Resistance. Molecules, 25(1), 191.
- ResearchGate. (n.d.). Examples of prominent drugs containing trifluoromethyl groups.
- Baird, S., et al. (2022). Quantification of Tryptophan, Indole, and Indoxyl Sulfate in Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 493-500.
- Singh, V., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716.
- Agilent. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ.
- ResearchGate. (2025). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
- Sun, H., & Yost, G. S. (2008). Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. Drug Metabolism and Disposition, 36(11), 2235–2241.
- De Petrocellis, L., et al. (2020). Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. International Journal of Molecular Sciences, 21(21), 7823.
- ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds.
- Taborsky, R. G., & McIsaac, W. M. (1964). THE RELATIONSHIP BETWEEN THE METABOLIC FATE AND PHARMACOLOGICAL ACTION OF 5-METHOXY-N-METHYLTRYPTAMINE. Biochemical Pharmacology, 13, 531-534.
- da Silva, A. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Pharmaceutics, 14(10), 2213.
- ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- ResearchGate. (n.d.). (PDF) Metabolic stability and its role in the discovery of new chemical entities.
- ChemRxiv. (n.d.). Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty.
- Liu, X., et al. (2020).
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. mercell.com [mercell.com]
- 13. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Comparative Guide to Confirming Cellular Target Engagement of 2-Methyl-6-(trifluoromethyl)-1H-indole as a Novel mTOR Kinase Inhibitor
This guide moves beyond simplistic protocols, delving into the scientific rationale behind the chosen methodologies. We will compare a direct, biophysical method (Cellular Thermal Shift Assay - CETSA) with an indirect, functional readout of pathway modulation (Western Blot analysis of downstream signaling). This dual approach ensures a high degree of confidence in confirming that the compound not only binds to its intended target but also elicits the desired functional consequence in a cellular context.
The Rationale: Why Direct and Indirect Assays are Essential
Confirming that a drug candidate physically binds to its intended target within the complex environment of a cell is a critical milestone in drug discovery. While observing a downstream cellular effect is indicative of activity, it does not definitively prove on-target action. The compound could be acting on an upstream regulator or an entirely different pathway. Therefore, a combination of direct and indirect validation methods is paramount for building a robust, data-driven case for target engagement.
-
Direct Engagement Assays: These methods, like CETSA, provide evidence of a physical interaction between the compound and the target protein. A positive result strongly suggests that the compound can access and bind to its target in its native cellular environment.
-
Indirect Functional Assays: These assays measure the functional consequences of target engagement. For a kinase inhibitor like our hypothetical 2-Methyl-6-(trifluoromethyl)-1H-indole, this involves quantifying the phosphorylation of the kinase's known substrates. This confirms that the binding event translates into a functional modulation of the target's activity.
Below, we detail the experimental workflows for validating the engagement of this compound with mTOR, using the well-characterized mTOR inhibitor, Torin 1, as a positive control and comparator.
Experimental Framework: A Dual-Pronged Approach
Our validation strategy hinges on two complementary assays performed in a relevant cancer cell line, such as MCF-7, where the PI3K/Akt/mTOR pathway is often active.
Workflow Overview
The overall experimental process is designed to generate clear, interpretable data on target binding and functional pathway inhibition.
Caption: Dual-pronged workflow for target engagement validation.
Assay 1 (Direct): Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. The principle is based on ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.
CETSA Protocol: Step-by-Step
-
Cell Treatment: Treat MCF-7 cells with Vehicle (0.1% DMSO), a titration of this compound (e.g., 0.1, 1, 10 µM), and Torin 1 (1 µM) for 1 hour at 37°C.
-
Cell Harvest: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.
-
Heating Gradient: Aliquot the cell suspension for each treatment condition into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at 4°C. One aliquot should remain on ice as the non-heated control.
-
Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration and normalize all samples.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for mTOR. Also probe for a loading control protein, such as GAPDH.
-
Data Analysis: Quantify the band intensities for mTOR at each temperature. Plot the percentage of soluble mTOR relative to the non-heated control against the temperature for each treatment condition to generate "melt curves." The shift in the melting temperature (Tm) upon compound treatment (ΔTm) indicates target stabilization.
Expected CETSA Results
The binding of this compound to mTOR should increase its thermal stability, resulting in a rightward shift of the melt curve compared to the vehicle-treated control.
| Compound | Concentration (µM) | Melting Temp (Tm) | ΔTm (vs. Vehicle) | Interpretation |
| Vehicle (DMSO) | 0.1% | 48.5°C | N/A | Baseline mTOR stability |
| This compound | 1 | 52.0°C | +3.5°C | Indicates direct binding and stabilization |
| This compound | 10 | 54.5°C | +6.0°C | Dose-dependent target engagement |
| Torin 1 (Positive Control) | 1 | 55.0°C | +6.5°C | Strong, expected target engagement |
Assay 2 (Indirect): Western Blot of mTOR Signaling
To confirm that the binding of our test compound to mTOR leads to functional inhibition of the signaling pathway, we will measure the phosphorylation state of a key downstream substrate, the S6 Ribosomal Protein Kinase (S6K). mTORC1 directly phosphorylates S6K at Threonine 389 (T389), an event required for its activation. Inhibition of mTOR kinase activity should therefore lead to a decrease in the levels of phosphorylated S6K (p-S6K).
mTOR Signaling Pathway Diagram
This diagram illustrates the position of mTOR and its substrate S6K within the canonical PI3K/Akt signaling cascade.
Caption: Simplified mTOR signaling pathway.
Western Blot Protocol: Step-by-Step
-
Cell Treatment: Seed MCF-7 cells and allow them to attach overnight. Starve the cells in serum-free media for 4-6 hours. Pre-treat with Vehicle (0.1% DMSO), this compound (e.g., 0.1, 1, 10 µM), or Torin 1 (1 µM) for 1 hour.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL Insulin) for 30 minutes to robustly activate the PI3K/Akt/mTOR pathway.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with a primary antibody against p-S6K (T389) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Reprobing: To ensure observed changes are not due to altered total protein levels, the membrane should be stripped and re-probed for total S6K and a loading control like β-actin.
-
Data Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the p-S6K signal to the total S6K signal for each sample.
Expected Western Blot Results
Treatment with an effective mTOR inhibitor should show a dose-dependent decrease in the p-S6K/total S6K ratio, indicating successful inhibition of the target's kinase activity.
| Compound | Concentration (µM) | Normalized p-S6K/Total S6K Ratio | % Inhibition (vs. Stimulated Vehicle) |
| Vehicle (DMSO) - Unstimulated | 0.1% | 0.10 | 90% |
| Vehicle (DMSO) + Insulin | 0.1% | 1.00 | 0% (Baseline) |
| This compound | 0.1 | 0.75 | 25% |
| This compound | 1 | 0.30 | 70% |
| This compound | 10 | 0.08 | 92% |
| Torin 1 (Positive Control) | 1 | 0.05 | 95% |
Conclusion: Synthesizing the Evidence
By employing this dual-pronged validation strategy, we can build a compelling case for the cellular target engagement of this compound.
-
The CETSA data would provide direct, biophysical evidence that the compound physically binds to mTOR within intact cells in a dose-dependent manner.
-
The Western blot data would deliver the crucial functional confirmation, demonstrating that this binding event translates into the inhibition of mTOR's kinase activity, leading to a downstream signaling block.
Together, these results provide a scientifically rigorous confirmation of on-target activity, distinguishing the compound's effects from potential off-target or non-specific cytotoxicity. This level of validation is essential for advancing a compound through the drug discovery pipeline with confidence.
References
- Phosphorylation and regulation of ribosomal protein S6 kinase (S6K1) by mTOR. Source: Science. [Link]
- The role of mTOR signaling in cancer.
Safety Operating Guide
A Guide to the Proper Disposal of 2-Methyl-6-(trifluoromethyl)-1H-indole for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of modern research, ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, procedural framework for the proper disposal of 2-Methyl-6-(trifluoromethyl)-1H-indole, a compound whose structural features—a halogenated organic moiety and an indole nucleus—necessitate a specific and rigorous disposal protocol. Our objective is to move beyond mere compliance, fostering a deep understanding of the principles that govern safe chemical waste management.
Hazard Identification and Essential Safety Protocols
Before any disposal process begins, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for the 2-methyl derivative may not be universally available, data from the closely related compound, 6-(Trifluoromethyl)indole, provides a reliable basis for risk assessment.[1][2] This compound is classified as a hazardous substance requiring careful handling.
Immediate Safety and Handling Precautions:
All handling and disposal preparation should occur within a certified chemical fume hood. Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure.
| Protective Measure | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against accidental splashes of solutions containing the compound, which is an eye irritant.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct contact, as the compound is a known skin irritant.[1][2] Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A fully buttoned laboratory coat. | Minimizes the risk of contamination to personal clothing. |
| Respiratory Protection | Not required if handled exclusively within a fume hood. | May cause respiratory irritation if inhaled; the fume hood provides primary containment.[1][2] |
The Regulatory and Chemical Imperative for Segregation
The disposal of this compound is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA).[3] This framework mandates the "cradle-to-grave" management of hazardous materials.[4]
The key to compliant disposal lies in waste segregation . Due to the presence of a trifluoromethyl group, this compound is classified as a halogenated organic compound .[5] Halogenated waste streams must be kept separate from non-halogenated streams for several critical reasons:
-
Treatment Incompatibility: Halogenated wastes are typically treated via high-temperature incineration. Mixing them with non-halogenated solvents can disrupt the efficiency of the disposal process and may require more complex and costly treatment methods.
-
Environmental Risk: Improper incineration of halogenated compounds can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans.
Therefore, any waste containing this compound must be placed in a designated halogenated organic waste container.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is essential for safety and compliance. The following steps provide a clear operational plan from the point of generation to the final pickup by Environmental Health and Safety (EHS) personnel.
Step 1: Waste Stream Segregation at the Point of Generation
Immediately segregate waste into the correct categories as it is generated. Do not mix different waste types.
-
Solid Waste: Unused or expired solid this compound, and grossly contaminated items like weigh boats or filter paper.
-
Liquid Waste: Solutions containing the compound, such as reaction mixtures or chromatography fractions dissolved in organic solvents. This is the most common waste stream.
-
Contaminated Labware & Debris: Items with trace contamination, such as gloves, paper towels, and pipette tips.
The diagram below illustrates the decision-making process for proper waste segregation.
Caption: Decision workflow for segregating waste containing this compound.
Step 2: Containerization
Proper containment is crucial to prevent leaks and ensure safe transport.
-
Select an Appropriate Container: Use only containers provided or approved by your institution's EHS department. These are typically made of chemically resistant materials like high-density polyethylene (HDPE). The container must have a secure, leak-proof screw cap.[6][7]
-
Maintain Separation: Never mix incompatible waste streams. For instance, do not add acidic waste to a container with cyanide waste, or oxidizing agents with flammable organic solvents.[8] Keep halogenated and non-halogenated waste in separate, clearly marked containers.[5][9]
-
Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when actively adding waste.[3][6] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Avoid Overfilling: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.
Step 3: Labeling
Accurate and complete labeling is a regulatory requirement and is vital for the safety of everyone who handles the container.[8]
-
Attach a Hazardous Waste Tag: As soon as you begin adding waste to a container, affix a hazardous waste tag provided by your EHS office.
-
Complete All Fields: Clearly write the full chemical name—"this compound"—and list all other components, including solvents, with their approximate percentages or concentrations.
-
Mark with "Hazardous Waste": The container must be clearly marked with the words "Hazardous Waste."
-
Indicate Hazards: Check the appropriate hazard boxes on the tag (e.g., Flammable, Toxic, Irritant).
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are required for the temporary collection of hazardous waste.
-
Location: The SAA must be located at or near the point of waste generation.[3][6] Waste should not be moved between different laboratories for storage.
-
Secondary Containment: Store waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.
-
Quantity Limits: Regulations limit the amount of waste that can be stored in an SAA to a maximum of 55 gallons of total hazardous waste.[3][4][6]
Step 5: Requesting Disposal
Once a waste container is full or you have finished the project generating the waste, arrange for its removal.
-
Submit a Pickup Request: Follow your institution's specific procedure, which typically involves submitting an online form to the EHS department.[3]
-
Ensure Safe Transport: Do not leave waste containers in hallways or public areas. EHS personnel are trained to handle and transport hazardous waste safely.
Management of Associated Waste
Spill Cleanup
In the event of a small, manageable spill, personnel should be prepared to act quickly.
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the appropriate PPE as outlined in Section 1.
-
Contain and Absorb: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to absorb the spilled material.
-
Collect and Dispose: Carefully sweep or scoop the absorbent material and any contaminated debris into a designated bag or container. This cleanup material must be disposed of as hazardous solid waste.[4] Label the container appropriately.
Empty Container Disposal
An empty container that once held this compound must also be managed correctly. Assuming the compound is not "acutely hazardous" (i.e., not a P-listed waste), the standard procedure is as follows:
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected and added to your halogenated organic liquid waste container.[4] Never pour rinsate down the drain.
-
Deface the Label: Completely remove or deface the original manufacturer's label to avoid confusion.[3][8]
-
Dispose of Container: Once triple-rinsed and with the label removed, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[8]
Waste Minimization: A Proactive Approach
The most effective disposal strategy begins with minimizing waste generation.[3][6]
-
Source Reduction: Order only the quantity of chemical required for your experiments.[3][6]
-
Scale Reduction: When possible, reduce the scale of experiments to decrease the volume of waste produced.[3][6]
-
Inventory Management: Maintain an accurate and up-to-date chemical inventory to avoid ordering duplicate materials and to track expiration dates.[3][6]
-
Substitution: Where scientifically viable, substitute hazardous chemicals with less hazardous alternatives.[3][6]
By integrating these principles and procedures into your daily laboratory workflow, you contribute to a culture of safety, responsibility, and scientific excellence.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
- Laboratory Waste Management Guidelines. Princeton University Environmental Health and Safety. [Link]
- Properly Managing Chemical Waste in Labor
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]
- State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw. [Link]
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]
Sources
- 1. fishersci.be [fishersci.be]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. odu.edu [odu.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Handling 2-Methyl-6-(trifluoromethyl)-1H-indole: Personal Protective Equipment and Operational Protocols
Hazard Assessment: A Precautionary Approach
While the toxicological properties of 2-Methyl-6-(trifluoromethyl)-1H-indole have not been fully elucidated, an analysis of analogous compounds allows for a presumptive hazard assessment. Substituted indoles and organofluorine compounds can present significant health risks.[1] The primary hazards associated with similar molecules include irritation to the skin, eyes, and respiratory system.[2][3] Therefore, minimizing all routes of exposure—inhalation, ingestion, and dermal contact—is paramount.
Table 1: Potential Hazard Profile based on Analogous Compounds
| Hazard Classification | Potential Effects and Precautions | Supporting Sources |
|---|---|---|
| Skin Irritation | Causes skin irritation. Prolonged or repeated contact should be avoided. | [2][4] |
| Eye Irritation | Causes serious eye irritation. Direct contact can result in damage. | [2][3] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust or aerosols. | [2][3] |
| Acute Toxicity | While specific data is absent, related indole derivatives can be harmful if swallowed or in contact with skin. |[1] |
Required Personal Protective Equipment (PPE)
The selection of PPE is the final and critical barrier between the researcher and potential chemical exposure. It must be used in conjunction with primary engineering controls, such as a certified chemical fume hood. The following PPE is mandatory when handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment Specification | Rationale |
|---|---|---|
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[1] | Protects eyes and face from accidental splashes of the chemical or solvents used in the procedure.[5][6] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use. Use proper glove removal technique to prevent skin contamination. | Protects hands from direct dermal contact with the chemical. Nitrile provides good resistance against a range of chemicals.[5] |
| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes are required to cover all exposed skin.[1][7] | Prevents accidental skin contact with the chemical. Protective clothing should be removed immediately if it becomes contaminated. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask for solids) may be necessary if engineering controls are insufficient or during spill cleanup.[1][7] The need for respiratory protection must be determined by a formal risk assessment of the specific procedure.[5] | Minimizes the risk of inhaling fine dust particles of the compound, which may cause respiratory irritation.[2] |
Operational and Disposal Plan
A systematic workflow is crucial for ensuring safety and procedural integrity. The following steps provide a comprehensive plan from preparation to disposal.
Experimental Workflow: Step-by-Step Protocol
-
Preparation & Pre-Handling:
-
Review Documentation: Before starting, thoroughly review this guide and any available safety information for analogous compounds.[7]
-
Designate Work Area: All handling of this compound solid must be performed inside a certified chemical fume hood to minimize inhalation exposure.[2]
-
Assemble PPE: Don all required PPE as detailed in Table 2 before entering the designated work area.
-
-
Handling the Compound:
-
Avoid Dust Generation: This compound is a solid; handle it carefully to prevent the formation of airborne dust.[7]
-
Weighing: Use a balance within the fume hood or in a contained space with local exhaust ventilation.
-
Dissolving: When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.
-
-
Storage:
Safe Handling Workflow Diagram
Caption: Workflow for safely handling this compound.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]
-
Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. If irritation occurs, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Spills: For minor spills, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[2] Ensure adequate ventilation and wear full PPE during cleanup.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local government regulations.[8]
-
Solid Waste: Collect the compound and any contaminated disposable items (e.g., weigh paper, gloves, absorbent pads) in a dedicated, clearly labeled, and sealed container for hazardous solid waste.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container designated for halogenated organic waste. Do not mix with incompatible waste streams.[1]
-
Contaminated Glassware: Rinse glassware multiple times with a suitable organic solvent (e.g., acetone) within a fume hood. Collect the rinsate as halogenated organic liquid waste.[1]
References
- Merck Millipore. Safety Data Sheet for N-Methyl-N-(trimethylsilyl)trifluoroacetamide. [Link]
- U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
- Angene Chemical. Safety Data Sheet for 4-(Trifluoromethyl)-1H-indole. [Link]
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
- Covestro Solution Center. Guidance for Selection of Protective Clothing for MDI Users. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
